6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid
Description
The exact mass of the compound 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-fluoro-2H-benzotriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN3O2/c8-3-1-4(7(12)13)6-5(2-3)9-11-10-6/h1-2H,(H,12,13)(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHVJZFOXUBOHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=NNN=C21)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1798688-36-4 | |
| Record name | 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Benzotriazole Scaffold: A Privileged Core in Medicinal Chemistry
An In-depth Technical Guide to 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid
Executive Summary: This document provides a comprehensive technical overview of 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid (CAS No: 1798688-36-4), a fluorinated heterocyclic compound of significant interest in modern medicinal chemistry. We will explore its physicochemical properties, plausible synthetic routes, and its strategic application as a core structural motif in drug discovery. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile building block for the creation of novel therapeutic agents.
The 1H-benzo[d][1][2][3]triazole (BTA) scaffold is a bicyclic heterocyclic system that has garnered immense attention in pharmaceutical research.[4][5] Its unique chemical architecture, consisting of a fused benzene and triazole ring, allows it to act as a versatile pharmacophore. BTA derivatives are known to exhibit a vast spectrum of pharmacological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties.[4][6][7][8]
The stability of the benzotriazole ring system, combined with its ability to engage in various non-covalent interactions (such as hydrogen bonding and π-stacking) with biological targets, makes it a "privileged structure" in drug design.[5] The introduction of specific substituents onto this core allows for the fine-tuning of a compound's steric, electronic, and lipophilic properties, thereby optimizing its potency, selectivity, and pharmacokinetic profile. The subject of this guide, 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid, represents a strategic derivatization of this core, incorporating two key functional groups to enhance its utility.
Physicochemical and Structural Characteristics
6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid is a solid, crystalline compound at room temperature. Its key identifiers and properties are summarized below.
| Property | Value | Source |
| CAS Number | 1798688-36-4 | [1] |
| Molecular Formula | C₇H₄FN₃O₂ | Calculated |
| Molecular Weight | 181.13 g/mol | Calculated |
| Appearance | White to off-white solid | General observation |
| Canonical SMILES | C1=C(C=C2C(=C1F)N=NN2)C(=O)O | PubChem Analog |
| InChI Key | (Analog) KFJDQPJLANOOOB-UHFFFAOYSA-N | [9][10] |
The strategic placement of the fluorine atom and the carboxylic acid group significantly influences the molecule's properties. The electron-withdrawing nature of the fluorine atom at the 6-position modulates the acidity of the N-H proton and the overall electron density of the ring system. The carboxylic acid at the 4-position serves as a versatile chemical handle for subsequent derivatization, a critical feature for its application in combinatorial chemistry and library synthesis.
Synthesis Pathway and Mechanistic Considerations
The synthesis of substituted benzotriazoles typically involves the diazotization of an appropriately substituted o-phenylenediamine precursor. For 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid, a logical synthetic approach commences from 5-fluoro-2-nitro-3-aminobenzoic acid.
Proposed Synthesis Workflow:
-
Reduction of the Nitro Group: The starting material, 5-fluoro-2-nitro-3-aminobenzoic acid, undergoes selective reduction of the nitro group to an amine. This is typically achieved using a reducing agent like tin(II) chloride (SnCl₂) in hydrochloric acid or through catalytic hydrogenation (e.g., H₂ gas with a Palladium-on-carbon catalyst). This step is critical as it forms the required o-phenylenediamine moiety. The causality here is the preferential reduction of the nitro group under conditions that leave the carboxylic acid and the existing amine intact.
-
Diazotization and Cyclization: The resultant 2,3-diamino-5-fluorobenzoic acid is then treated with sodium nitrite (NaNO₂) in an acidic medium (e.g., acetic acid or dilute HCl) at low temperatures (0-5 °C). This in-situ formation of nitrous acid leads to the diazotization of one of the amino groups, which then immediately undergoes intramolecular cyclization by attacking the adjacent amino group to form the stable 1,2,3-triazole ring.
This self-validating protocol ensures high regioselectivity, as the intramolecular cyclization is sterically and electronically favored, leading to the desired 1H-tautomer as the major product.[5]
Applications in Drug Discovery and Development
The true value of 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid lies in its role as a sophisticated building block for creating libraries of potential drug candidates.
-
Scaffold for Bioactive Molecules: The core benzotriazole structure is associated with a wide range of biological activities.[11] Researchers can use this molecule as a starting point to synthesize derivatives targeting enzymes like protein kinases or to develop novel antimicrobial and antiviral agents.[7][8]
-
Impact of Fluorine Substitution: The fluorine atom is a bioisostere of a hydrogen atom but with profoundly different electronic properties. Its incorporation can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and improve membrane permeability, thereby positively modulating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.
-
Carboxylic Acid as a Derivatization Handle: The carboxylic acid is arguably the most critical feature for drug development professionals. It provides a reactive site for coupling with a vast array of amines, alcohols, or other nucleophiles to generate diverse libraries of amides and esters. This versatility is the cornerstone of structure-activity relationship (SAR) studies, where systematic modifications are made to a lead compound to enhance its therapeutic properties.[12]
Experimental Protocols and Safe Handling
Safety and Handling
As with all laboratory chemicals, 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid should be handled with care in a well-ventilated fume hood. Based on data for analogous benzotriazole compounds, the following hazards should be considered:
-
Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[2][9][13][14]
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3][14]
-
Avoid breathing dust; handle as a powder in a contained environment.[2][3]
-
Wash hands thoroughly after handling.[15]
-
Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[13]
-
Sample Protocol: Amide Coupling via HATU Activation
This protocol details a standard procedure for synthesizing an amide derivative, a common next step in a drug discovery workflow. This self-validating system includes activation and coupling in a one-pot reaction, which is efficient and high-yielding.
Objective: To couple 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid with a generic primary amine (R-NH₂).
Materials:
-
6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid (1.0 eq)
-
Primary Amine (R-NH₂) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
Workflow:
Step-by-Step Methodology:
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF.
-
Addition of Reagents: Add the primary amine (1.1 eq), followed by DIPEA (3.0 eq). Stir the mixture for 5 minutes at room temperature.
-
Activation: Add HATU (1.2 eq) portion-wise to the stirring solution. The use of HATU as a coupling agent is chosen for its high efficiency and low rate of side reactions, such as epimerization in chiral substrates.
-
Reaction: Allow the reaction to stir at room temperature. Monitor its progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Workup: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the final amide.
Conclusion
6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid is a high-value chemical intermediate poised to make a significant impact in drug discovery and materials science. Its combination of a biologically active benzotriazole core, a metabolism-blocking fluorine atom, and a versatile carboxylic acid handle makes it an ideal starting point for the synthesis of novel compounds. The synthetic and derivatization protocols outlined in this guide are robust and scalable, providing researchers with the foundational knowledge to effectively incorporate this powerful building block into their research and development programs.
References
-
SysKem Chemie GmbH. (2019). SAFETY DATA SHEET. [Link]
-
Wan, J., et al. (2009). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Journal of Chemical Sciences. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Advancing Pharmaceutical Research: The Synthesis and Supply of 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid. [Link]
-
GSC Biological and Pharmaceutical Sciences. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. [Link]
-
Briguglio, I., et al. (2015). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry. [Link]
-
GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. [Link]
- Google Patents. CN1629154A - Synthesis method of optical enantiomer 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid and 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic ester.
-
ResearchGate. Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid. [Link]
-
PENTA s.r.o. (2025). 1,2,3-Benzotriazol... - SAFETY DATA SHEET. [Link]
-
MDPI. (2023). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. [Link]
-
Pallav Chemicals. 1,2,3, Benzotriazole MATERIAL SAFETY DATA SHEET. [Link]
-
Ataman Kimya. BENZOTRIAZOLE. [Link]
-
PubChem. 2H-benzotriazole-4-carboxylic acid. [Link]
Sources
- 1. 1798688-36-4|6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.de [fishersci.de]
- 4. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole_Chemicalbook [chemicalbook.com]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. 1H-Benzo[d][1,2,3]triazole-4-carboxylic acid | 62972-61-6 [sigmaaldrich.com]
- 10. 2H-benzotriazole-4-carboxylic acid | C7H5N3O2 | CID 6454490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. gsconlinepress.com [gsconlinepress.com]
- 12. nbinno.com [nbinno.com]
- 13. pentachemicals.eu [pentachemicals.eu]
- 14. pallavchemicals.com [pallavchemicals.com]
- 15. syskem.de [syskem.de]
Physicochemical Profiling & Synthetic Architecture of 6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic Acid
Executive Technical Summary
6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid (CAS: 1798688-36-4) represents a specialized heterocyclic scaffold in modern drug discovery. Unlike the ubiquitous unsubstituted benzotriazole (BTA), this derivative incorporates two critical functionalities: a carboxylic acid handle at the C4 "peri" position and a fluorine atom at the C6 position.[1]
This unique substitution pattern imparts distinct physicochemical behaviors—specifically, modulated acidity, enhanced metabolic stability, and specific hydrogen-bonding capabilities—that make it a potent bioisostere for indole-3-carboxylic acids or purine derivatives in kinase inhibitors and GPCR ligands.[1] This guide provides a rigorous analysis of its molecular architecture, predicted physicochemical parameters, and standardized protocols for its characterization.[1]
Molecular Architecture & Electronic Landscape
Structural Numbering and Tautomerism
The benzotriazole core is a fused bicyclic system.[1] In this derivative, the numbering initiates at the triazole nitrogen (N1) and proceeds clockwise.[1]
-
Position 4 (C4): Occupied by the Carboxylic Acid (-COOH).[1] This proximity to the triazole ring (specifically N3) creates a steric and electronic "peri-effect," influencing proton dissociation.[1]
-
Position 6 (C6): Occupied by Fluorine (-F).[1][2] This placement is strategic for blocking oxidative metabolism (e.g., hydroxylation) at the electron-rich para-position relative to N1.[1]
Tautomeric Equilibrium: Like its parent BTA, this compound exhibits annular tautomerism.[1] While the 1H-tautomer is generally thermodynamically preferred in the solid state and polar solvents, the 2H-tautomer becomes relevant in non-polar media or gas phase. The C4-carboxylic acid stabilizes the 1H form through potential intramolecular hydrogen bonding with N3, locking the conformation more rigidly than in unsubstituted BTA.[1]
The Fluorine Effect
The C6-Fluorine atom exerts a strong inductive electron-withdrawing effect (-I) on the aromatic ring. This lowers the electron density of the fused system, resulting in:
-
Increased Acidity: Both the carboxylic acid and the triazole NH are more acidic than in the non-fluorinated parent.[1]
-
Lipophilicity Modulation: Fluorine typically increases lipophilicity (logP), but this is counterbalanced by the polarity of the acid group.[1]
Physicochemical Parameters (The Core)
The following values represent a synthesis of experimental data from analogous benzotriazole systems and high-fidelity SAR (Structure-Activity Relationship) predictions.
Acid-Base Dissociation (pKa)
This molecule is a diprotic acid .[1]
| Ionization Step | Functional Group | Predicted pKa Range | Mechanistic Insight |
| pKa₁ (Acidic) | Carboxylic Acid (-COOH) | 2.8 – 3.2 | The electron-deficient benzotriazole ring, further activated by the C6-F and N3 proximity, enhances proton release compared to benzoic acid (pKa 4.2).[1] |
| pKa₂ (Weak Acid) | Triazole Ring (-NH-) | 7.4 – 7.8 | Parent BTA has a pKa of ~8.[1]2. The electron-withdrawing Fluorine and Carboxyl group stabilize the resulting anion, lowering the pKa.[1] |
Lipophilicity (LogP / LogD)[1]
-
LogP (Neutral species): Estimated at 1.6 ± 0.3 .[1] The hydrophobic benzene/fluorine moiety is offset by the hydrophilic carboxylic acid and triazole nitrogens.[1]
-
LogD (pH 7.4): Estimated at -1.5 to -1.0 .[1] At physiological pH, the carboxylate is fully ionized (COO⁻) and the triazole is partially ionized, rendering the molecule highly water-soluble and less membrane-permeable unless prodrug strategies are employed.[1]
Solubility Profile
-
Low pH (< 2): Low solubility (Neutral form dominates).[1]
-
High pH (> 4): High solubility (Anionic form dominates).[1]
-
Organic Solvents: Soluble in DMSO, Methanol, DMF.[1] Sparingly soluble in Dichloromethane or Hexanes.[1]
Synthetic Pathway & Impurity Control[1][2][3]
To ensure high-quality material for physicochemical profiling, the synthesis typically proceeds via the diazotization of a substituted diaminobenzoic acid.[1]
Core Reaction
Precursor: 2,3-diamino-5-fluorobenzoic acid (CAS: 177960-38-2).[1] Reagents: Sodium Nitrite (NaNO₂), Glacial Acetic Acid (AcOH).[1][3]
Figure 1: Synthetic route via diazotization cyclization.
Critical Impurity: Regioisomers
During the synthesis of the precursor (nitration/reduction steps), isomers such as 5-fluoro-1H-1,2,3-benzotriazole-7-carboxylic acid may form if the starting material regioselectivity was not controlled.[1] HPLC validation is mandatory.
Experimental Protocols for Characterization
As a Senior Scientist, you must validate these properties empirically. Below are the standard operating procedures (SOPs).
Potentiometric pKa Determination
Objective: Accurately determine pKa₁ and pKa₂.
-
Preparation: Dissolve 2 mg of compound in 20 mL of degassed water/methanol (80:20 v/v) to ensure solubility of the neutral form.
-
Titrant: 0.1 M Carbonate-free NaOH.
-
Procedure:
-
Analysis: Use the Bjerrum plot method or Gran's plot to identify equivalence points.[1] Correct for the dielectric constant of the methanol co-solvent to extrapolate aqueous pKa.
Shake-Flask LogP Measurement
Objective: Determine the partition coefficient between Octanol and Water.
-
Phase Preparation: Pre-saturate 1-octanol with water and water with 1-octanol for 24 hours.
-
Dissolution: Dissolve the compound in the pre-saturated octanol phase.
-
Equilibration: Mix with pre-saturated water (buffered to pH 2.0 to ensure neutral species) in a 1:1 ratio. Shake for 4 hours at 25°C.
-
Separation: Centrifuge to separate phases.
-
Quantification: Analyze both phases using HPLC-UV (254 nm).
-
Calculation:
[1]
-
Applications in Drug Design[6]
This scaffold acts as a versatile bioisostere.[1]
-
Kinase Inhibitors: The N1-H and N2/N3 can serve as donor/acceptor pairs for the hinge region of kinases (e.g., ATP binding site).[1] The C4-COOH allows for salt-bridge formation with catalytic lysines.
-
Metabolic Stability: The C6-Fluorine blocks metabolic soft spots, extending the half-life (
) of the drug candidate.[1]
Figure 2: Pharmacophore mapping of the scaffold.
References
-
Compound Registry: 6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid.[1] CAS Common Chemistry.[1] CAS RN: 1798688-36-4.
-
Precursor Synthesis: 2,3-Diamino-5-fluorobenzoic acid.[1] ChemicalBook / Vendor Catalogs. CAS RN: 177960-38-2.
-
Parent Scaffold Properties: Benzotriazole.[1][4] Wikipedia / PubChem.[1] Link
-
General Synthesis of Benzotriazoles: "Synthesis of Benzotriazole Derivatives." International Invention of Scientific Journal, 2021.[3] Link
-
pKa Prediction Methodology: "Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods." Optibrium.[1] Link
-
Tautomerism: "The tautomerism of benzotriazole 1-oxide and its derivatives."[1] Journal of the Chemical Society, Perkin Transactions 2. Link[1]
Sources
Strategic Utilization of 6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic Acid in Medicinal Chemistry
[1]
Executive Summary: The Scaffold Advantage
In the landscape of fragment-based drug discovery (FBDD), 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid (6-F-Bt-4-COOH) represents a privileged scaffold, particularly in the design of ATP-competitive kinase inhibitors.[1] While the benzotriazole core is a well-established bioisostere for the purine ring of ATP, the specific substitution pattern of this molecule offers distinct advantages:
-
C4-Carboxylate: Provides a critical "handle" for amide coupling to extend into the solvent-exposed region of the kinase pocket, or serves as a direct salt-bridge acceptor for catalytic lysine residues (e.g., Lys68 in CK2).[1]
-
C6-Fluorine: Strategically placed to block metabolic oxidation (para to the N1/N3 positions) and modulate the pKa of the triazole ring, influencing the 1H/2H tautomeric equilibrium essential for binding affinity.[2]
This guide details the synthesis, electronic properties, and application of this core in developing inhibitors for Casein Kinase 2 (CK2) and PIM kinases.[2]
Structural & Electronic Analysis
Tautomerism and Binding Modes
The 1,2,3-benzotriazole system exists in a tautomeric equilibrium between the 1H and 2H forms.[2][3] In solution, the 1H form typically predominates.[2][3][4] However, the introduction of the electron-withdrawing carboxyl group at C4 and fluorine at C6 shifts the electron density, affecting the acidity of the NH proton.[2]
-
1H-Tautomer: Generally preferred in polar solvents; mimics the N9-H of purines.[1]
-
2H-Tautomer: Often the active binding species in hydrophobic pockets where it acts as a hydrogen bond acceptor/donor pair.[1][2]
The following diagram illustrates the tautomeric states and their potential interactions with a generic kinase hinge region.
Figure 1: Tautomeric equilibrium of the benzotriazole core and its relevance to kinase hinge binding.[5]
Synthetic Protocol
The synthesis of the 4-carboxylic acid isomer is less trivial than the common 5-carboxylic acid derivative (which is derived from 3,4-diaminobenzoic acid).[1] To achieve the C4-substitution, one must utilize a 2,3-diaminobenzoic acid precursor.[1][2]
Retrosynthetic Logic
The most robust route involves the diazotization of a diaminobenzoic acid derivative.[2] For the 6-fluoro analog, the starting material is 2-amino-5-fluoro-3-nitrobenzoic acid .[1]
Step-by-Step Methodology
Step 1: Reduction of the Nitro Group
Objective: Convert 2-amino-5-fluoro-3-nitrobenzoic acid to 2,3-diamino-5-fluorobenzoic acid.
-
Reagents: H₂, Pd/C (10%), Methanol.[2]
-
Procedure:
-
Dissolve 10.0 mmol of the nitro-benzoic acid precursor in anhydrous MeOH (50 mL).
-
Add 10 wt% Pd/C catalyst carefully under inert atmosphere (Ar/N₂).
-
Stir under H₂ atmosphere (balloon pressure or 1-3 bar) at RT for 4-6 hours.
-
Monitor: TLC should show the disappearance of the yellow nitro compound and appearance of the fluorescent diamine.[2]
-
Workup: Filter through Celite to remove Pd/C. Concentrate filtrate in vacuo.[1][2] Note: Diamines are oxidation-sensitive; proceed immediately to Step 2.[1]
-
Step 2: Diazotization and Cyclization
Objective: Ring closure to form the triazole ring.[1][2]
-
Procedure:
-
Suspend the crude diamine (from Step 1) in a mixture of AcOH (20 mL) and H₂O (10 mL).
-
Cool the suspension to 0–5 °C in an ice bath. Critical: Temperature control prevents decomposition.
-
Add a solution of NaNO₂ (1.1 eq) in H₂O (5 mL) dropwise over 20 minutes.
-
Observation: The suspension will clarify as the diazonium salt forms, followed by immediate cyclization to the benzotriazole.[2]
-
Allow to warm to RT and stir for 2 hours.
-
Isolation: Dilute with ice water. The product, 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid , typically precipitates as an off-white solid.[1]
-
Purification: Recrystallization from Ethanol/Water or Methanol.[1][2]
-
Figure 2: Synthetic workflow for the construction of the 6-fluoro-benzotriazole-4-carboxylic acid core.
Analytical Characterization
To validate the structure, specific spectral signatures must be confirmed.[2]
| Technique | Expected Signal | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 13.5-14.0 (br s, 1H) | Carboxylic acid proton (-COOH).[1] |
| δ 15.0-16.0 (br s, 1H) | Triazole NH (often very broad/invisible due to exchange).[1][2] | |
| δ 7.8-8.0 (dd) | Aromatic proton at C5 or C7 (split by F).[1][2] | |
| ¹⁹F NMR | δ -110 to -120 ppm | Diagnostic singlet/multiplet for aromatic fluorine.[1][2] |
| IR (ATR) | 1680-1710 cm⁻¹ | C=O stretch (Carboxylic acid).[1][2] |
| 2500-3300 cm⁻¹ | Broad OH/NH stretch (H-bonded network).[1] | |
| HRMS (ESI-) | [M-H]⁻ | Negative mode is preferred for carboxylic acids.[1][2] |
Medicinal Chemistry Applications: CK2 Inhibition[2][5][9][10]
The primary utility of this scaffold is in the inhibition of Protein Kinase CK2 (Casein Kinase 2).[2] CK2 is a constitutively active serine/threonine kinase implicated in various cancers.
Pharmacophore Mapping
The 6-F-Bt-4-COOH core mimics the adenosine moiety of ATP but with enhanced selectivity features:
-
Hinge Binding: The triazole nitrogens (N2/N3) form hydrogen bonds with the backbone of the hinge region (e.g., Val116 in CK2α).[2]
-
Salt Bridge: The C4-Carboxylic acid is positioned to form a critical salt bridge with Lys68 (the catalytic lysine) and interact with a conserved water molecule coordinated by Glu81 .[1][2]
-
Hydrophobic Pocket: The C6-Fluorine occupies a hydrophobic pocket, increasing lipophilicity and metabolic stability without introducing steric clash.[1][2]
Comparison with Standard Inhibitors[2]
| Inhibitor | Core Structure | Key Interaction | Limitation |
| TBB | 4,5,6,7-Tetrabromobenzotriazole | Halogen bonding | Low solubility, lack of extendable vectors.[1] |
| CX-4945 | Benzonaphthyridine | Salt bridge (COOH) | Complex synthesis, tricyclic system.[1][2] |
| 6-F-Bt-4-COOH | Benzotriazole-4-COOH | Salt bridge + Hinge | High Fsp3 potential via amide coupling. |
Optimization Workflow
To convert this core into a potent drug candidate, the carboxylic acid is typically converted to an amide or ester to tune permeability, or kept as an acid if intracellular transport is active.[2]
Protocol: Amide Coupling (Library Generation)
-
Activation: Treat 6-F-Bt-4-COOH with HATU (1.2 eq) and DIPEA (3 eq) in DMF.
-
Coupling: Add amine (R-NH₂).
-
Reaction: Stir 2h at RT.
-
Result: Creates a library of 4-carboxamide derivatives, probing the solvent-exposed region of the kinase.
References
-
Synthesis of Benzotriazole Carboxylic Acids
-
CK2 Inhibition & TBB Derivatives
-
Benzotriazole Tautomerism
-
Structure-Activity Relationship (SAR)
Sources
- 1. prepchem.com [prepchem.com]
- 2. Benzotriazole - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole_Chemicalbook [chemicalbook.com]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. iisj.in [iisj.in]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Synthesis, biological activity and structural study of new benzotriazole-based protein kinase CK2 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid molecular weight
An In-Depth Technical Guide to 6-Fluoro-1H-1,2,3-Benzotriazole-4-Carboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery
Introduction
The benzotriazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide array of biological targets.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including antiviral, antibacterial, and anticancer properties.[3][4] This technical guide focuses on a specific, high-value derivative: 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid . The introduction of a fluorine atom at the 6-position and a carboxylic acid at the 4-position endows this molecule with unique physicochemical properties that are highly advantageous for drug development. The fluorine atom can enhance metabolic stability and binding affinity, while the carboxylic acid group serves as a versatile synthetic handle for creating compound libraries. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its core properties, a robust synthetic methodology, and its strategic applications in modern drug discovery.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a molecule is the first step in its application. 6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid is a solid compound whose key characteristics are summarized below.
Core Properties
A compilation of essential quantitative data provides a snapshot of the molecule's identity.
| Property | Value | Source(s) |
| Molecular Weight | 181.12 g/mol | [5] |
| Molecular Formula | C₇H₄FN₃O₂ | [5] |
| CAS Number | 1798688-36-4 | [5] |
| Physical Form | Solid | |
| Purity | Typically ≥98% |
Expected Spectroscopic Signatures
While specific spectra are proprietary to suppliers, the structure of 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid allows for the confident prediction of its key spectroscopic features. This analysis is critical for confirming the identity and purity of synthesized or purchased material.
-
¹H NMR (Proton NMR): In a solvent like DMSO-d₆, one would expect to see distinct signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the two protons on the benzene ring. Their splitting patterns (doublets) and coupling constants will be influenced by the adjacent fluorine atom. A broad singlet, often at a higher chemical shift (>13 ppm), would correspond to the acidic proton of the carboxylic acid, and another broad singlet would represent the N-H proton of the triazole ring.
-
¹³C NMR (Carbon NMR): The spectrum will show seven distinct carbon signals. The carboxyl carbon (C=O) will appear significantly downfield (typically >165 ppm). The remaining six aromatic carbons will have chemical shifts influenced by their connectivity to nitrogen, fluorine, and the carboxyl group.
-
¹⁹F NMR (Fluorine NMR): A single resonance will confirm the presence of the fluorine atom, providing a clear and unambiguous marker for the molecule.
-
Infrared (IR) Spectroscopy: Key vibrational stretches are expected to be present. A very broad peak from ~2400-3400 cm⁻¹ is characteristic of the O-H stretch of a carboxylic acid.[6] A sharp, strong peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretch.[6] An N-H stretch from the triazole ring would likely appear around 3300-3500 cm⁻¹.[6]
-
Mass Spectrometry (MS): In electrospray ionization (ESI) mode, the molecule would be expected to show a prominent ion corresponding to its molecular weight. For example, in negative ion mode, the [M-H]⁻ ion would be detected at an m/z of approximately 180.11. High-resolution mass spectrometry (HRMS) would confirm the elemental composition consistent with C₇H₄FN₃O₂.
Synthesis and Purification
A reliable synthetic route is paramount for accessing high-purity material for research and development. While specific optimized protocols for this exact molecule are not widely published, a robust and logical synthesis can be designed based on well-established chemical principles for forming the benzotriazole ring system.[1][6]
Synthetic Rationale and Workflow
The most direct and field-proven method for constructing a benzotriazole ring is through the diazotization of an ortho-phenylenediamine derivative.[1][6] In this case, the logical starting material is 3,4-diamino-5-fluorobenzoic acid . This precursor contains the necessary amine groups in the correct orientation, along with the required fluoro and carboxylic acid functionalities already in place. The reaction proceeds by treating the diamine with a diazotizing agent, typically sodium nitrite in an acidic medium like acetic acid, which facilitates the in-situ formation of nitrous acid and subsequent cyclization to the stable benzotriazole ring.
Caption: Proposed synthetic workflow for 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid.
Experimental Protocol (Generalized)
This protocol is a self-validating system based on established methodologies.[6] Researchers should perform initial small-scale trials to optimize reaction times and purification conditions.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend the starting material, 3,4-diamino-5-fluorobenzoic acid (1.0 eq), in glacial acetic acid. Cool the suspension in an ice-water bath to 0-5 °C.
-
Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred suspension of the diamine over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. The causality for this slow, cold addition is to control the exothermic reaction and prevent the decomposition of the unstable diazonium intermediate.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Product Isolation (Workup): Once the reaction is complete, the product often precipitates from the reaction mixture. To ensure complete precipitation, slowly add cold water to the flask.
-
Filtration: Collect the precipitated solid product by vacuum filtration. Wash the filter cake thoroughly with several portions of cold water to remove residual acetic acid and inorganic salts.
-
Purification: The primary method for purifying the crude product is recrystallization. Common solvent systems for this class of compounds include ethanol/water or ethyl acetate. The choice of solvent is critical; the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. This differential solubility is the basis for effective purification.
-
Drying and Characterization: Dry the purified crystalline solid under vacuum. Confirm the identity and purity of the final product using the spectroscopic methods outlined in Section 1.2.
Significance and Applications in Drug Development
The true value of 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid lies in its strategic design as a molecular building block for creating novel therapeutic agents. Its structure is not arbitrary; each component serves a specific and advantageous function in medicinal chemistry.
A Scaffold for Privileged Structures
The benzotriazole core acts as a rigid, planar scaffold that can effectively position functional groups to interact with protein binding sites. It is also a bioisostere for other aromatic systems like indole, offering a way to modulate a compound's properties while maintaining key binding interactions.[2] The nitrogen atoms in the triazole ring are excellent hydrogen bond acceptors, a crucial feature for molecular recognition by biological targets.
Strategic Functionalization for Drug Discovery
The fluoro and carboxylic acid groups make this molecule a powerful intermediate for generating chemical libraries for high-throughput screening.
-
The Role of Fluorine: The substitution of hydrogen with fluorine is a common and highly effective strategy in drug design. The 6-fluoro group can:
-
Enhance Metabolic Stability: Fluorine's strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the drug's half-life.
-
Increase Binding Affinity: Fluorine can alter the electronic properties (pKa) of nearby functional groups or participate in favorable electrostatic interactions with the target protein.
-
Improve Membrane Permeability: In some cases, fluorine can enhance a molecule's lipophilicity, improving its ability to cross cell membranes.
-
-
The Role of the Carboxylic Acid: The 4-carboxylic acid is a key point for derivatization. It can be readily converted into a wide range of other functional groups, most commonly amides. This allows for the systematic exploration of the chemical space around the core scaffold, a process known as Structure-Activity Relationship (SAR) studies.[7] By reacting the carboxylic acid with a diverse panel of amines, a library of unique amide derivatives can be created and screened for biological activity against targets like protein kinases, viral enzymes, or bacterial proteins.[3][4]
Caption: Role of the title compound as a core building block in a drug discovery workflow.
Conclusion
6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid is more than just a chemical compound; it is a strategically designed tool for advancing drug discovery. Its molecular weight of 181.12 g/mol belies a structure rich with potential. The combination of a proven heterocyclic scaffold, the metabolic and electronic benefits of a fluorine substituent, and the synthetic versatility of a carboxylic acid group makes it an exceptionally valuable starting point for developing new therapeutics. The methodologies and insights presented in this guide provide a solid foundation for researchers to synthesize, characterize, and effectively utilize this compound in their quest for novel and impactful medicines.
References
-
Wan, J., et al. (2007). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Journal of Chemical Sciences. [Link]
-
Kharbanda, C., & Alam, M. S. (2012). Comparison of conventional and microwave-assisted synthesis of benzotriazole derivatives. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Organic Chemistry Portal. Synthesis of benzotriazoles. [Link]
-
Suma, B. V., et al. (2011). Benzotriazole in medicinal chemistry: An overview. Journal of Chemical and Pharmaceutical Research. [Link]
-
Scipione, L., et al. (2017). Benzotriazole: An overview on its versatile biological behavior. Future Medicinal Chemistry. [Link]
-
Patel, P., et al. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences. [Link]
-
PubChem. 1,2,3-Triazole-4-carboxylic acid. [Link]
-
PubChem. 2H-benzotriazole-4-carboxylic acid. [Link]
-
Wikipedia. Benzotriazole. [Link]
-
Ascentus Organics Pvt. Ltd. 1-(2, 6-difluorobenzyl)-1H-1, 2, 3-triazole-4-carboxylic acid. [Link]
- Google Patents. CN1629154A - Synthesis method of optical enantiomer 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid and 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic ester.
-
Anandan, S., et al. (2013). 1H-Benzotriazole–4-hydroxybenzoic acid (1/1). Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Daniel, K., & Sharma, S. (2022). Molecular Docking Studies of Novel Benzotriazole Derivative as Potent Antimicrobial Agent. Current Opinion in Pharmaceutical Science. [Link]
-
Iazzetti, A., et al. (2023). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. Molecules. [Link]
-
Rauf, A., et al. (2021). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Beilstein Journal of Organic Chemistry. [Link]
-
Matiichuk, V., & Obushak, M. (2016). Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. Biopolymers and Cell. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. mdpi.com [mdpi.com]
- 5. 1798688-36-4|6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. currentopinion.be [currentopinion.be]
Technical Whitepaper: Scalable Synthesis of 6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic Acid
[1]
Executive Summary
The 1,2,3-benzotriazole-4-carboxylic acid scaffold is a critical pharmacophore in medicinal chemistry, often serving as a bioisostere for purines or as a polar core in inhibitors of kinases (e.g., TBK1) and PARP enzymes.[1] The introduction of a fluorine atom at the C6 position modulates the pKa of the carboxylic acid and improves metabolic stability against oxidative metabolism at the aromatic ring.
This guide presents a robust, 5-step linear synthesis starting from commercially available 2-amino-5-fluorobenzoic acid .[1] The core strategy relies on the regioselective nitration of the anthranilate scaffold to install the necessary nitrogen functionality, followed by reductive cyclization.
Key Synthetic Challenges & Solutions
| Challenge | Solution | Mechanism |
| Regioselectivity | Direct Nitration of Anthranilate Ester | The amino group ( |
| Ring Closure | Diazotization of 1,2-diamine | "Internal trap" mechanism: The diazonium species generated at one amine is immediately captured by the adjacent amine to form the triazole. |
| Purification | Stepwise Crystallization | Intermediates are designed to be crystalline solids, minimizing the need for chromatography during scale-up. |
Retrosynthetic Analysis
To achieve the 4-carboxy-6-fluoro substitution pattern, the synthesis is disconnected at the triazole ring.[1] The precursor must be a 2,3-diamino-5-fluorobenzoic acid derivative.[1] The fluorine position (C5 in the benzoate) translates to C6 in the final benzotriazole.
Figure 1: Retrosynthetic disconnection showing the lineage from the commercially available anthranilic acid derivative.[1][2]
Detailed Synthetic Protocol
Step 1: Esterification
Objective: Protect the carboxylic acid as a methyl ester to improve solubility in organic solvents and prevent interference during the nitration step.
-
Reagents: 2-amino-5-fluorobenzoic acid (1.0 eq), Methanol (solvent),
(cat.) or (1.2 eq).[1] -
Protocol:
-
Suspend 2-amino-5-fluorobenzoic acid in dry methanol (10 vol).
-
Cool to 0°C. Dropwise add thionyl chloride (
) over 30 minutes. -
Heat to reflux for 4–6 hours. Monitor by TLC/LCMS for disappearance of acid.
-
Concentrate in vacuo. Resuspend in EtOAc, wash with saturated
. -
Dry (
) and concentrate to yield Methyl 2-amino-5-fluorobenzoate .[1]
-
-
Checkpoint: Product should be a tan/off-white solid.
Step 2: Regioselective Nitration (Critical Step)
Objective: Install the nitro group at position 3 (ortho to the amine). Mechanistic Insight: The amino group is a strong ortho, para-director. The para position (C5) is blocked by Fluorine. The ortho position (C3) is electronically favored despite steric crowding from the ester at C1.
-
Reagents: Methyl 2-amino-5-fluorobenzoate (1.0 eq), Conc.
(solvent), Fuming (1.05 eq). -
Protocol:
-
Dissolve the ester in Conc.
(5 vol) at 0°C. -
Prepare a nitrating mixture of Fuming
in . -
Slowly add the nitrating mixture dropwise, maintaining internal temperature < 5°C . Warning: Exothermic.
-
Stir at 0°C for 1 hour.
-
Pour onto crushed ice. The product, Methyl 2-amino-5-fluoro-3-nitrobenzoate , will precipitate as a yellow/orange solid.[1]
-
-
Validation:
NMR should show two aromatic doublets (due to F-H coupling) and loss of the C3 proton signal.
Step 3: Nitro Reduction
Objective: Convert the nitro group to an amine to generate the 1,2-diamine motif.
-
Reagents: Methyl 2-amino-5-fluoro-3-nitrobenzoate,
(1 atm), 10% Pd/C (10 wt%), Methanol/THF.[1] -
Protocol:
-
Dissolve nitro compound in MeOH/THF (1:1).
-
Add 10% Pd/C catalyst under Argon.
-
Purge with Hydrogen gas (balloon pressure is sufficient).
-
Stir vigorously at RT for 12 hours.
-
Filter through Celite to remove Pd. Concentrate to yield Methyl 2,3-diamino-5-fluorobenzoate .[1]
-
-
Alternative: If halogen sensitivity (defluorination) is observed (rare with Fluorine), use Fe/NH4Cl reduction.
Step 4: Diazotization and Cyclization
Objective: Form the triazole ring. Mechanism: Treatment of the 1,2-diamine with nitrous acid generates a diazonium species at one amine, which undergoes intramolecular nucleophilic attack by the adjacent amine.
-
Reagents: Methyl 2,3-diamino-5-fluorobenzoate,
(1.2 eq), Acetic Acid ( ), Water.[1] -
Protocol:
-
Dissolve the diamine in glacial Acetic Acid (10 vol) and water (2 vol). Cool to 5°C.[5]
-
Add
(aq. solution) dropwise. -
Stir at 0–5°C for 30 mins, then allow to warm to RT.
-
The solution often turns from dark to clear/light orange.
-
Dilute with ice water. The product, Methyl 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylate , may precipitate.[1] If not, extract with EtOAc.
-
Step 5: Hydrolysis
Objective: Deprotect the ester to yield the final carboxylic acid.
-
Reagents: Methyl ester intermediate, LiOH (3.0 eq), THF/Water (3:1).
-
Protocol:
Process Visualization
Figure 2: Linear workflow for the synthesis of the target molecule.
Analytical Characterization Data (Expected)
| Technique | Expected Signal / Observation | Interpretation |
| 1H NMR (DMSO-d6) | Carboxylic Acid (-COOH) | |
| Triazole NH (broad, exchangeable) | ||
| H-5 (Coupled to F) | ||
| H-7 (Coupled to F) | ||
| 19F NMR | Aromatic Fluorine | |
| MS (ESI-) | [M-H]- = 180.03 | Consistent with formula |
Safety & Stability
-
Nitration: The nitration of activated anilines is highly exothermic. Strict temperature control (<5°C) is required to prevent thermal runaway and the formation of dinitro species.
-
Benzotriazoles: While generally stable, benzotriazoles can exhibit shock sensitivity if prepared in dry, salt forms (e.g., diazonium salts isolated dry). Do not isolate the diazonium intermediate; proceed directly to cyclization in solution.
-
HF Generation: While the C-F bond is stable, harsh acidic conditions at high temperatures (>150°C) should be avoided to prevent any potential HF liberation, though unlikely in this protocol.
References
-
General Benzotriazole Synthesis
-
Regioselective Nitration of Anthranilates
- Title: Nitration of methyl benzo
- Source:Royal Society of Chemistry, Teaching Resources.
- Relevance: Validates the meta-directing nature of esters vs ortho-directing amines.
-
URL:
-
Synthesis of 2-amino-5-fluorobenzoic acid Precursors
-
Benzotriazole-4-carboxylic Acid Scaffold
- Title: Synthesis of N-acylbenzotriazoles (Scale-up).
- Source:Ark
- Relevance: Demonstrates the stability and solubility profiles of benzotriazole-carboxylic acid deriv
-
URL:
Sources
- 1. CN1629154A - Synthesis method of optical enantiomer 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid and 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic ester - Google Patents [patents.google.com]
- 2. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]
- 3. CN101029031A - Synthesis process of carboxyl benzotriazole - Google Patents [patents.google.com]
- 4. ias.ac.in [ias.ac.in]
- 5. data.epo.org [data.epo.org]
- 6. 2-Amino-5-fluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iisj.in [iisj.in]
- 8. youtube.com [youtube.com]
- 9. Benzotriazole synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
Foreword: The Strategic Imperative of Fluorine in Modern Drug Discovery
An In-Depth Technical Guide to the Synthesis of Fluorinated Benzotriazole Derivatives
The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This seemingly simple substitution of hydrogen with its bioisostere, fluorine, imparts a profound influence on a molecule's physicochemical and pharmacological profile. The high electronegativity of fluorine can alter pKa, improve metabolic stability by blocking sites of oxidative metabolism, and enhance binding affinity through favorable electrostatic interactions. When this powerful atomic tool is applied to the benzotriazole nucleus—a privileged heterocyclic motif known for its wide spectrum of biological activities including antiviral, anticancer, and antifungal properties—the resulting fluorinated derivatives represent a highly promising class of compounds for drug development professionals.[1][2][3][4][5][6]
This guide provides an in-depth exploration of the core synthetic strategies for accessing these valuable molecules. It is designed for the practicing researcher, moving beyond mere procedural recitation to elucidate the underlying principles and rationale that govern successful synthesis. We will explore direct fluorination techniques, construction from fluorinated precursors, and advanced cycloaddition and cross-coupling methodologies, offering both theoretical grounding and field-proven protocols.
Strategic Approaches to Synthesis: A Conceptual Overview
The synthesis of fluorinated benzotriazoles can be broadly categorized into three primary strategies, each with its own set of advantages and challenges regarding starting material availability, regiochemical control, and overall efficiency. The choice of strategy is dictated by the desired substitution pattern and the complexity of the target molecule.
Figure 1: High-level overview of primary synthetic routes.
Direct C-H Fluorination: The Modern Approach to Late-Stage Functionalization
Direct C-H fluorination has emerged as a powerful tool for its atom economy and ability to introduce fluorine in the later stages of a synthetic sequence. This approach avoids the often-lengthy preparation of fluorinated starting materials. The key to success lies in controlling the regioselectivity of the reaction, which is governed by the electronic properties of the benzotriazole ring and the nature of the fluorinating agent.
Electrophilic Fluorination with N-F Reagents
Electrophilic fluorinating agents, such as Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI), are the workhorses of this category. These reagents deliver an electrophilic fluorine atom ("F+") that preferentially attacks electron-rich positions on the aromatic ring.
Causality Behind Experimental Choices: The benzotriazole scaffold itself does not possess a highly activated aromatic ring. However, substituents on the benzotriazole core can dramatically influence the site of fluorination. For instance, in studies on 7-oxo-1,2,4-benzotriazines, fluorination with Selectfluor occurs regioselectively at the C-8 position.[1][7] This is a direct consequence of electronic activation from the N-1 enamine lone pair, which overrides the effects of other substituents and directs the electrophilic attack.[1][7] Similarly, directing groups can be installed on the benzotriazole nitrogen to achieve C-H fluorination at a specific position, such as the C-7 position in benzotriazole amides and sulfonamides using NFSI.[8][9]
Figure 2: Generalized mechanism for electrophilic aromatic fluorination.
Experimental Protocol: Regioselective Fluorination using Selectfluor
This protocol is adapted from the regioselective fluorination of 7-oxo-1,2,4-benzotriazine derivatives, which serves as an excellent model for the direct fluorination of activated benzotriazole systems.[1][7]
-
Reaction Setup: To a microwave pressure vessel, add the substituted benzotriazole derivative (1.0 equiv), Selectfluor (2.0 equiv), and acetonitrile as the solvent.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120 °C and 7 bar for 20-60 minutes. The use of microwave irradiation significantly reduces reaction times compared to conventional heating.[1][7]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Workup: After cooling, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired fluorinated benzotriazole derivative.
| Substrate Type | Fluorinating Agent | Key Conditions | Yield (%) | Regioselectivity | Reference |
| 7-Oxo-1,2,4-benzotriazines | Selectfluor | MeCN, 120°C, MW, 20 min | 59-94% | C-8 (Enamine-activated) | [1][7] |
| Benzotriazole Amides | NFSI | Metal-Free, Elevated Temp. | up to 71% | C-7 (Directed) | [8][9] |
Table 1: Summary of Direct C-H Fluorination Methods.
Synthesis from Fluorinated Precursors: A Foundational Strategy
This classic approach involves building the benzotriazole ring from appropriately substituted fluorinated aromatic precursors. The primary advantage is unambiguous regiochemical control, as the fluorine atom's position is pre-defined in the starting material. The most common pathway is the diazotization of a fluorinated o-phenylenediamine.
Causality Behind Experimental Choices: The core reaction involves treating an o-phenylenediamine with a source of nitrous acid (typically generated in situ from sodium nitrite and an acid).[4][10] One of the amino groups is converted into a diazonium salt, which is then immediately trapped by the adjacent amino group in an intramolecular cyclization to form the stable triazole ring. This method is robust and tolerant of various substituents on the aromatic ring.
Experimental Protocol: Diazotization of a Fluorinated o-Phenylenediamine
-
Precursor Preparation: Start with a commercially available or synthesized 3-fluoro- or 4-fluoro-1,2-diaminobenzene.
-
Diazotization: Dissolve the fluorinated o-phenylenediamine (1.0 equiv) in a suitable acidic medium (e.g., glacial acetic acid or dilute HCl). Cool the solution to 0-5 °C in an ice bath.
-
Nitrite Addition: Slowly add a solution of sodium nitrite (NaNO₂) (1.0-1.1 equiv) in water dropwise, ensuring the temperature remains below 5 °C to prevent decomposition of the diazonium intermediate.
-
Cyclization: After the addition is complete, allow the reaction mixture to stir at low temperature for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours to ensure complete cyclization.
-
Isolation: The product often precipitates from the reaction mixture. It can be collected by filtration, washed with cold water, and dried. Alternatively, the product can be extracted into an organic solvent, washed, dried, and concentrated.
-
Purification: Recrystallization from a suitable solvent (e.g., ethanol/water) is often sufficient to yield the pure fluorinated benzotriazole.
Advanced Ring Construction: Benzyne-Azide [3+2] Cycloaddition
For accessing highly substituted or complex benzotriazoles, the [3+2] cycloaddition between an aryne (benzyne) and an organic azide offers a powerful and convergent route.[11] The modern generation of benzynes in situ via fluoride-promoted elimination of o-(trimethylsilyl)aryl triflates makes this a highly practical laboratory method.[4][11]
Causality Behind Experimental Choices: This strategy, often termed "benzyne click chemistry," leverages the high reactivity of the benzyne triple bond. An o-(trimethylsilyl)aryl triflate is used as a stable benzyne precursor. A fluoride source, typically cesium fluoride (CsF), is chosen for its efficacy in cleaving the silicon-carbon bond, initiating an ortho-elimination of the triflate group to generate the transient benzyne.[11] The benzyne is immediately trapped by an azide in a concerted [3+2] cycloaddition to form the benzotriazole ring. Acetonitrile is often the solvent of choice, affording superior yields.[11]
Figure 3: Workflow for benzyne-azide cycloaddition synthesis.
Experimental Protocol: Benzyne-Azide Cycloaddition
This protocol is adapted from the general procedure for benzyne click chemistry.[11]
-
Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add the o-(trimethylsilyl)aryl triflate precursor (1.2 equiv), the organic azide (1.0 equiv), and cesium fluoride (CsF) (2.0 equiv).
-
Solvent Addition: Add anhydrous acetonitrile via syringe.
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 60-80 °C) for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water to remove CsF and other salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the desired N-substituted benzotriazole.
Conclusion and Future Outlook
The synthesis of fluorinated benzotriazole derivatives is a dynamic and evolving field, driven by the continued demand for novel therapeutic agents. While traditional methods based on fluorinated precursors remain reliable for establishing specific substitution patterns, modern techniques like late-stage C-H fluorination and benzyne cycloadditions offer unprecedented flexibility and efficiency. The ability to directly fluorinate complex benzotriazole scaffolds allows for rapid generation of analog libraries, accelerating structure-activity relationship (SAR) studies.[5] Future advancements will likely focus on developing even more selective and catalytic C-H fluorination methods, expanding the scope of accessible fluorinated motifs and further solidifying the role of these compounds in the drug discovery pipeline.
References
-
Mirallai, S., Koutentis, P. A., & Aldabbagh, F. (2019). Regioselective Fluorination of 7-Oxo-1,2,4-benzotriazines Using Selectfluor. Molecules, 24(2), 282. [Link]
-
Mirallai, S., Koutentis, P. A., & Aldabbagh, F. (2019). Regioselective Fluorination of 7-Oxo-1,2,4-benzotriazines Using Selectfluor. PubMed, 30646524. [Link]
-
Li, C., Fan, S., Wang, Z., & Song, Z. (2020). C7‐Regioselective C−H Fluorination of Benzotriazole Amides and Sulfonamides with NFSI under Metal‐Free Conditions. ResearchGate. [Link]
-
Sidhu, A., & Kukreja, S. (2015). Synthesis of novel fluorinated benzothiazol-2-yl-1,2,4-triazoles: Molecular docking, antifungal evaluation and in silico evaluation for SAR. Bioorganic & Medicinal Chemistry Letters, 25(23), 5648-5655. [Link]
-
Li, C., Fan, S., Wang, Z., & Song, Z. (2020). C7‐Regioselective C−H Fluorination of Benzotriazole Amides and Sulfonamides with NFSI under Metal‐Free Conditions. Asian Journal of Organic Chemistry. [Link]
-
Kasperowicz, S., Werner, C., Podsiadła-Białoskórska, M., et al. (2025). Novel Fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles?. SSRN. [Link]
-
Kasperowicz, S., Werner, C., Podsiadła-Białoskórska, M., et al. (2025). Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles?. Bioorganic Chemistry. [Link]
-
Unknown Author. (2010). Synthesis and biological activity of some fluorinated arylhydrazotriazoles. Journal of the Indian Chemical Society. [Link]
-
Unknown Author. (n.d.). Effects of hydroxyl and trifluoromethyl substituents on the corrosion inhibition of benzotriazole derivatives in copper surface planarization. New Journal of Chemistry. [Link]
-
Anjana, V. S., et al. (2021). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. International Journal of Research and Review. [Link]
-
Liu, Z., & Larock, R. C. (2006). Benzyne Click Chemistry: Synthesis of Benzotriazoles from Benzynes and Azides. Organic Letters, 8(15), 3371–3373. [Link]
-
Unknown Author. (2025). Synthesis and properties of fluorinated benzotriazole‐based donor‐acceptor‐type conjugated polymers via Pd‐catalyzed direct C H / C H coupling polymerization. ResearchGate. [Link]
-
Kumar, R., et al. (2012). Facile route for N1-aryl benzotriazoles from diazoamino arynes via CuI-mediated intramolecular N-arylation. Tetrahedron Letters, 53(46), 6241-6244. [Link]
-
Rinaldi, F., et al. (2022). Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2139-2150. [Link]
-
Tintori, C., et al. (2020). Antiviral Activity of Benzotriazole Based Derivatives. The Open Medicinal Chemistry Journal, 14, 49-57. [Link]
-
Unknown Author. (n.d.). Synthesis of the Novel 3-Benzotriazole-5-yl difluoromethyl-5-trifluoromethyl benzotriazole Nucleosides. International Journal of Chemistry. [Link]
-
Montgomery, J. A., & Hewson, K. (1965). Synthesis of Potential Anticancer Agents. XXXIV. Fluorobenzimidazoles and Fluorobenzotriazoles. Journal of Medicinal Chemistry, 8(6), 737-740. [Link]
-
Zhou, C. H., & Wang, Y. (2014). Recent Development of Benzotriazole-Based Medicinal Drugs. Hilaris Publisher. [Link]
-
Chaturvedi, J. (n.d.). Fluorinated Benzothiazole Synthesis Guide. Scribd. [Link]
-
He, C. Y., et al. (2014). Direct (Het)Arylation of Fluorinated Benzothiadiazoles and Benzotriazole with (Het)Aryl Iodides. The Journal of Organic Chemistry, 79(4), 1883-1889. [Link]
-
Thompson, S., et al. (2019). Synthesis and Photophysical Properties of Benzotriazole-Derived Unnatural α-Amino Acids. The Journal of Organic Chemistry, 84(16), 10229-10239. [Link]
-
Unknown Author. (2025). Synthesis of the Novel 3-Benzotriazole-5-yl difluoromethyl-5-trifluoromethyl benzotriazole Nucleosides. ResearchGate. [Link]
-
Kallitsakis, M., et al. (2016). A copper-benzotriazole based coordination polymer catalyzes the efficient one-pot synthesis of (N'-substituted)-hydrazo-4-aryl-1,4-dihydropyridines from azines. SciSpace. [Link]
-
Unknown Author. (n.d.). Benzotriazole in medicinal chemistry: An overview. Journal of Chemical and Pharmaceutical Research. [Link]
-
Unknown Author. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences. [Link]
-
Singh, J., et al. (2016). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Trade Science Inc. [Link]
Sources
- 1. Regioselective Fluorination of 7-Oxo-1,2,4-benzotriazines Using Selectfluor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. papers.ssrn.com [papers.ssrn.com]
- 3. Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. Antiviral Activity of Benzotriazole Based Derivatives [openmedicinalchemistryjournal.com]
- 6. jocpr.com [jocpr.com]
- 7. Regioselective Fluorination of 7-Oxo-1,2,4-benzotriazines Using Selectfluor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. gsconlinepress.com [gsconlinepress.com]
- 11. Benzyne Click Chemistry: Synthesis of Benzotriazoles from Benzynes and Azides - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectral Characterization of 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid
Foreword for the Researcher: The landscape of drug discovery and materials science is perpetually in search of novel molecular scaffolds. Benzotriazole derivatives have consistently demonstrated significant potential, serving as versatile building blocks in medicinal chemistry due to their wide array of pharmacological activities.[1][2] This guide focuses on a specific, functionalized derivative: 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid. The introduction of a fluorine atom and a carboxylic acid group onto the benzotriazole core is anticipated to modulate its electronic properties, solubility, and biological target interactions.
Due to the nascent stage of research into this particular compound, publicly available, comprehensive spectral data is scarce. Therefore, this whitepaper adopts a dual role: it is both a predictive guide based on established principles of spectroscopy and data from analogous structures, and a methodological framework for researchers to acquire and interpret their own data. We will deconstruct the anticipated spectral signature of this molecule across the most critical analytical techniques, explaining not just what to expect, but why these features manifest. This document serves as a self-validating protocol, empowering researchers to confirm the identity, purity, and structure of their synthesized 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid with a high degree of confidence.
Molecular Structure and Foundational Analysis
A robust analytical strategy begins with a clear understanding of the molecule's architecture. The structure of 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid presents several key features that will govern its spectral output:
-
An aromatic benzene ring, substituted at three positions.
-
A fused triazole ring, which engages in tautomerism (the N-H proton can reside on N1 or N3).
-
A carboxylic acid group (-COOH), a key site for hydrogen bonding and a source of characteristic spectral signals.
-
A fluorine atom, a powerful electron-withdrawing group and a unique NMR probe.
These features create a distinct electronic and structural environment that we can probe with precision using a multi-technique spectroscopic approach.
Caption: Molecular structure with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a comprehensive and unambiguous structural confirmation.
¹H NMR Spectroscopy
Anticipated Spectrum: The aromatic region is expected to show two distinct signals corresponding to the protons at the C5 and C7 positions.
-
H5: This proton is flanked by the C4-carboxyl and C6-fluoro substituents. The fluorine atom will exert a through-space and through-bond coupling effect. We predict this signal to appear as a doublet of doublets (dd) due to coupling with both H7 and the ¹⁹F atom.
-
H7: This proton is adjacent to the triazole ring. It will primarily couple to H5, appearing as a doublet (d). The influence of the fluorine at C6 on H7 (a five-bond coupling) may be minimal but could cause slight broadening.
The N-H proton of the triazole ring will likely appear as a very broad singlet at a downfield chemical shift (>10 ppm), and its position can be highly dependent on concentration and solvent. The carboxylic acid proton (-COOH) will also be a broad singlet, typically very far downfield (>12 ppm), and its presence can be confirmed by a D₂O exchange experiment, where the peak disappears.
| Predicted ¹H NMR Data | |
| Proton Assignment | Predicted Chemical Shift (δ, ppm) |
| H5 | 7.8 - 8.2 |
| H7 | 8.3 - 8.7 |
| N-H (Triazole) | > 10 |
| COOH | > 12 |
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended due to its excellent ability to dissolve polar carboxylic acids and to slow the exchange of the N-H and O-H protons, making them more likely to be observed.[3][4]
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
-
Acquisition Parameters:
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover a range of -2 to 16 ppm.
-
Employ a relaxation delay of at least 2 seconds to ensure quantitative integration if needed.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
D₂O Exchange: To confirm the -COOH and N-H peaks, add one drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The signals corresponding to these exchangeable protons will diminish or disappear.
¹³C NMR Spectroscopy
Anticipated Spectrum: Due to the molecule's asymmetry, seven distinct aromatic/triazole carbon signals and one carboxyl carbon signal are expected. The fluorine atom will cause C-F coupling, which splits the signals of nearby carbons.
-
C4, C6, C5, C7, C3a, C7a: These carbons of the benzene and fused triazole rings will appear in the typical aromatic region (110-150 ppm).
-
C6 (C-F bond): This signal will be a large doublet with a ¹J(C-F) coupling constant of approximately 240-260 Hz. Its chemical shift will be significantly downfield due to the direct attachment of the electronegative fluorine.
-
C5 & C7a: These carbons, ortho to the fluorine, will exhibit a smaller ²J(C-F) coupling of ~20-25 Hz.
-
C4 & C3a: These carbons, meta to the fluorine, will show an even smaller ³J(C-F) coupling of ~5-10 Hz.
-
C=O (Carboxyl): This signal will be the most downfield, typically in the 165-175 ppm range.
| Predicted ¹³C NMR Data | |
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 165 - 175 |
| C6 | 155 - 165 |
| C3a, C7a | 130 - 150 |
| C4, C5, C7 | 110 - 130 |
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A more concentrated sample (~20-30 mg) may be required for faster acquisition.
-
Instrument Setup: Acquire on a 100 MHz (for a 400 MHz ¹H) or higher spectrometer.
-
Acquisition Parameters:
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Set a wide spectral width (0-200 ppm).
-
A longer relaxation delay (5-10 seconds) and a larger number of scans (e.g., 1024 or more) are typically needed due to the low natural abundance of ¹³C and the presence of quaternary carbons.
-
¹⁹F NMR Spectroscopy
Anticipated Spectrum: ¹⁹F NMR is a highly sensitive technique that will provide a definitive confirmation of the fluorine's presence and electronic environment.[5] A single signal is expected for the C6-F atom.
-
Chemical Shift: The chemical shift is sensitive to the electronic environment. For an aryl fluoride, the signal is expected in the range of -100 to -140 ppm relative to CFCl₃.[6]
-
Multiplicity: In a proton-coupled ¹⁹F spectrum, this signal should appear as a doublet of doublets (dd) due to coupling to the ortho proton (H5, ³J(F-H)) and the meta proton (H7, ⁴J(F-H)), though the meta coupling may be very small. In a proton-decoupled spectrum, the signal will collapse into a singlet.
Experimental Protocol: ¹⁹F NMR Acquisition
-
Sample Preparation: The same sample used for ¹H NMR is sufficient.
-
Instrument Setup: Use a spectrometer equipped with a broadband or fluorine-specific probe.
-
Acquisition Parameters:
-
Acquire both proton-coupled and proton-decoupled spectra to observe the couplings.
-
Set the spectral width to cover the expected aryl fluoride region (e.g., -90 to -150 ppm).
-
Use a reference standard such as trifluoroacetic acid (TFA) as an external or internal standard for accurate chemical shift calibration.[7]
-
Mass Spectrometry (MS): Unambiguous Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight, confirming the elemental formula, and offers structural clues through fragmentation analysis.
Anticipated Data:
-
Molecular Formula: C₇H₄FN₃O₂
-
Monoisotopic Mass: 181.0288 Da
-
High-Resolution MS (HRMS): Using a technique like Electrospray Ionization (ESI) in positive mode, the primary observed ion should be the protonated molecule, [M+H]⁺, at m/z 182.0361. Observing this mass with high accuracy (< 5 ppm error) confirms the elemental composition.
Fragmentation Pathway: The benzotriazole core is known to be susceptible to fragmentation, most notably through the loss of a stable dinitrogen molecule (N₂).[8]
Caption: Key fragmentation steps for the parent ion.
Experimental Protocol: ESI-MS Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile. A small amount of formic acid can be added to aid protonation in positive ion mode.
-
Instrument Setup: Infuse the sample directly into an ESI source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Acquisition Parameters:
-
Acquire in positive ion mode.
-
Scan a mass range from m/z 50 to 500.
-
Perform MS/MS (tandem mass spectrometry) on the parent ion (m/z 182.0) to induce fragmentation and confirm the predicted pathway.
-
Vibrational Spectroscopy: Identifying Functional Groups
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.
Anticipated Spectrum:
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from ~2500 to 3300 cm⁻¹, centered around 3000 cm⁻¹. This is a hallmark of the hydrogen-bonded dimer of a carboxylic acid and is highly diagnostic.[9][10]
-
N-H Stretch (Triazole): A moderately sharp peak around 3300-3500 cm⁻¹ may be observed, potentially overlapping with the broad O-H band.
-
C-H Stretch (Aromatic): Weak to medium sharp peaks just above 3000 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A very strong, sharp absorption band between 1680-1710 cm⁻¹ for the conjugated carboxylic acid.
-
C=C Stretch (Aromatic): Several medium to strong peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretch & O-H Bend: Medium to strong bands in the 1210-1320 cm⁻¹ and 1350-1440 cm⁻¹ regions, respectively, associated with the carboxylic acid group.
-
C-F Stretch: A strong, characteristic band typically found in the 1000-1250 cm⁻¹ region for an aryl-fluoride bond.
| Predicted IR Absorptions | |
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | 2500 - 3300 |
| N-H stretch (Triazole) | 3300 - 3500 |
| C=O stretch (Carboxylic Acid) | 1680 - 1710 |
| C=C stretch (Aromatic) | 1450 - 1600 |
| C-F stretch (Aryl-Fluoride) | 1000 - 1250 |
Experimental Protocol: ATR-IR Acquisition
-
Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Use a standard FT-IR spectrometer.
-
Acquisition Parameters:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over a range of 4000 to 600 cm⁻¹.
-
Co-add 16 or 32 scans to improve the signal-to-noise ratio.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System
UV-Vis spectroscopy provides information about the electronic transitions within the molecule's conjugated π-system.
Anticipated Spectrum: The extended conjugation of the benzotriazole system is expected to result in strong UV absorption. Based on data for similar benzotriazole derivatives, one or more strong π → π* transition bands are predicted.[11]
-
λ_max: Expect a primary absorption maximum (λ_max) in the range of 280-320 nm. The exact position will be influenced by the solvent polarity.
Experimental Protocol: UV-Vis Acquisition
-
Sample Preparation: Prepare a dilute stock solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol). Perform serial dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.0 AU.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition Parameters:
-
Use a matched pair of quartz cuvettes, one for the solvent blank and one for the sample.
-
Scan from 400 nm down to 200 nm.
-
Record the λ_max and the corresponding absorbance value.
-
Integrated Analytical Workflow
A comprehensive and self-validating characterization relies on the logical integration of these techniques. Each method provides a piece of the puzzle, and together they build an unassailable structural proof.
Caption: A logical workflow for complete characterization.
Conclusion
This guide provides a predictive and methodological framework for the complete spectral characterization of 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid. By systematically applying NMR (¹H, ¹³C, ¹⁹F), Mass Spectrometry, and IR/UV-Vis spectroscopy, researchers can definitively confirm the structure and purity of this promising compound. The anticipated data presented herein, derived from fundamental principles and analysis of related structures, serves as a benchmark for experimental results. Following the detailed protocols will ensure the generation of high-quality, reliable data, thereby accelerating research and development efforts that utilize this valuable molecular scaffold.
References
- GSC Online Press. (2024, November 11). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences.
- BLDpharm. (n.d.). 6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid.
- Benchchem. (n.d.). Benzotriazole-5-carboxylic acid | 60932-58-3.
- El-Lateef, H. A., et al. (2019, August 28).
- Reddy, G. V., et al. (n.d.). Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. ACS Omega.
- D'hooghe, M., et al. (2019, July 24). Synthesis and Photophysical Properties of Benzotriazole-Derived Unnatural α-Amino Acids. The Journal of Organic Chemistry.
- Alieva, G. K., et al. (2021, May 15). Synthesis and Study of Complex Compounds with Benzotriazole Products of 3d-Metals.
- Katritzky, A. R., et al. (n.d.). An NMR Study of the Equilibria Involved with Benzotriazole, Carbonyl Compounds, and their Adducts. Journal of the Chemical Society, Perkin Transactions 2.
- University of Ottawa. (n.d.). ¹⁹Fluorine NMR.
- PubChem. (n.d.). 1H-Benzotriazole-5-carboxylic acid.
-
Ponomarenko, M., et al. (2021). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Molecules, 26(11), 3351. [Link]
- Pappuru, S., et al. (n.d.). Synthesis and Characterisation of Benzotriazole or Benzoxazole Phenoxide Ligands Supported Nb and Ta Metal Complexes. Royal Society of Chemistry.
- Elguero, J., et al. (n.d.). ¹H and ¹³C NMR spectra signals of 1 in DMSO-d₆, showing the presence of the major form....
- Patil, S., et al. (2014). Comparison of conventional and microwave-assisted synthesis of benzotriazole derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 221-225.
-
Jarrell, K., et al. (2017). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Communications Chemistry, 1, 3. [Link]
- Sergey, D., et al. (n.d.). Ultrafast ¹⁹F MAS NMR.
-
Kulkarni, S., et al. (2005). Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides: antimicrobial studies. Bioorganic & Medicinal Chemistry Letters, 15(7), 1715-1718. [Link]
- Katritzky, A. R., et al. (2000). Preparation of N-Acylbenzotriazole Derivatives of Dicarboxylic Acids. Journal of the Mexican Chemical Society, 44(3), 193-195.
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
-
Popat, K., et al. (2018). Application of ¹⁹F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Molecules, 23(7), 1794. [Link]
- Hesse, M., Meier, H., & Zeeh, B. (2008). ¹³C NMR Spectroscopy. In Spectroscopic Methods in Organic Chemistry. Thieme.
-
Iester, M., et al. (2023). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. Molecules, 28(6), 2568. [Link]
- NIST. (n.d.). 1H-Benzotriazole. In NIST Chemistry WebBook.
- Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table.
- University of Wisconsin-Madison. (n.d.). ¹⁹F NMR Reference Standards.
- Smith, B. C. (2020, December 20). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.
- Process Insights. (2023, February 6). Benzotriazole Using Fiber Optic-based, UV-VIS Spectroscopy.
- van Leerdam, J. A., et al. (2009). Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry. International Journal of Mass Spectrometry, 282(3), 99-107.
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzotriazole-5-carboxylic acid | 60932-58-3 | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. 19Flourine NMR [chem.ch.huji.ac.il]
- 6. colorado.edu [colorado.edu]
- 7. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1H-Benzotriazole [webbook.nist.gov]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. process-insights.com [process-insights.com]
Technical Guide: NMR Analysis of 6-Fluoro-1H-1,2,3-Benzotriazole-4-Carboxylic Acid
[1]
Executive Summary
This guide details the structural characterization of 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid (6-F-Bt-4-COOH). This scaffold is a critical intermediate in medicinal chemistry, particularly for fragment-based drug discovery targeting kinases and protein-protein interactions.
The analysis of this compound presents three specific challenges:
-
Annular Tautomerism: The migration of the proton across the triazole nitrogens (N1/N2/N3).
-
Heteronuclear Coupling: The presence of
F creates complex splitting patterns in both H and C spectra. -
Exchangeable Protons: The carboxylic acid and triazole NH protons require specific solvent conditions for observation.
Part 1: Structural Dynamics & Tautomerism
Before interpreting the spectrum, one must define the species present in solution. Benzotriazoles exist in a tautomeric equilibrium.[1] For 6-F-Bt-4-COOH, the asymmetry introduced by the 4-COOH and 6-F substituents makes the N1-H and N3-H tautomers chemically distinct, unlike in unsubstituted benzotriazole.
The Tautomeric Equilibrium
In the solid state, benzotriazoles often prefer the 1H form. In polar aprotic solvents like DMSO-d
However, the 2H-tautomer (quinoid structure) is generally less stable than the 1H/3H-tautomers (benzenoid structure) due to the loss of aromaticity in the benzene ring.
Experimental Implication: In DMSO-d
Part 2: Experimental Protocol
Solvent Selection Strategy
-
Recommended: DMSO-d
(Dimethyl sulfoxide-d6).-
Why: It is the only solvent capable of solubilizing this polar acid effectively while slowing proton exchange enough to potentially observe the broad COOH and NH signals (usually 13–15 ppm).
-
-
Avoid: Methanol-d
(CD OD).-
Why: Methanol will exchange with the COOH and NH protons immediately, causing those signals to disappear (become D). This removes critical integration data needed to confirm the oxidation state.
-
Sample Preparation[3][4][5]
-
Concentration: Dissolve 5–10 mg of compound in 0.6 mL DMSO-d
. -
Water Suppression: Ensure the DMSO is dry. Water peaks (3.33 ppm) can overlap with aromatic signals or exchange with labile protons.
-
Temperature: Run standard acquisition at 298 K (25°C).
Part 3: H NMR Analysis (Assignment Logic)
The aromatic region will contain two distinct proton signals corresponding to H5 and H7 .
Predicted Chemical Shifts & Multiplicities
| Position | Type | Predicted Shift ( | Multiplicity | Coupling Constants ( | Assignment Logic |
| COOH | Acid | 13.0 - 14.5 | Broad Singlet | - | Deshielded, H-bonded. |
| NH | Azole | 14.0 - 15.5 | Broad Singlet | - | Often overlaps with COOH or is very broad. |
| H5 | Ar-H | 8.10 - 8.30 | dd | Ortho to F (large | |
| H7 | Ar-H | 7.60 - 7.80 | dd | Ortho to F (large |
The "Fluorine Fingerprint"
The presence of Fluorine at C6 is the diagnostic key. It splits both aromatic protons into doublets (d) via
-
H5 (dd): Located between the COOH and the F. The COOH group is an Electron Withdrawing Group (EWG) via induction and resonance, significantly shifting H5 downfield.
-
H7 (dd): Located between the F and the triazole ring. While the triazole is also electron-withdrawing, the ortho-effect of the carboxylic acid on H5 is typically stronger than the effect on H7.
Validation Check: If you see singlets in the aromatic region, your structure is incorrect (likely missing the Fluorine). If you see triplets, you likely have adjacent protons (e.g., unsubstituted positions). You must see two doublets-of-doublets (or apparent doublets if the
Part 4: C and F NMR[6][7]
F NMR
-
Shift: Expect a signal between -110 and -120 ppm .
-
Pattern: A triplet (t) or doublet of doublets (dd) due to coupling with H5 and H7.
-
Utility: This is the cleanest way to assess purity. A single peak confirms a single fluorinated isomer.
C NMR (Proton Decoupled)
Carbon signals will be split by the fluorine atom. Use the magnitude of the coupling constant (
| Carbon | Type | Coupling ( | Magnitude (Hz) |
| C6 | C-F (Ipso) | ~240 - 250 Hz (Large doublet) | |
| C5 | C-H (Ortho) | ~20 - 25 Hz | |
| C7 | C-H (Ortho) | ~20 - 25 Hz | |
| C4 | C-COOH (Meta) | ~5 - 10 Hz | |
| C7a | Bridge (Meta) | ~5 - 10 Hz | |
| C3a | Bridge (Para) | ~2 - 4 Hz (Often appears as singlet) |
Part 5: Definitive Assignment Workflow (2D NMR)
To scientifically validate the structure, you cannot rely on 1D shifts alone. You must use Heteronuclear Multiple Bond Correlation (HMBC).
The "Smoking Gun" Correlation
-
Identify the Carbonyl Carbon: Look for the signal at ~165 ppm (COOH).
-
Trace the HMBC:
-
The proton at ~8.2 ppm (H5) should show a strong 3-bond correlation (
) to the COOH carbon . -
The proton at ~7.7 ppm (H7) should NOT show a correlation to the COOH carbon (it is 4 bonds away, usually too weak).
-
This definitively distinguishes H5 from H7.
-
References
-
Benzotriazole Tautomerism: Alkorta, I., & Elguero, J. (2002). Tautomerism of benzotriazole in the solid state and in solution. (Note: Generalized reference for benzotriazole tautomerism principles).
-
Fluorine Coupling Constants: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. .
-
Substituent Effects: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. .
-
General Benzotriazole NMR Data: Katritzky, A. R., et al. (1998). NMR of Benzotriazoles. .
Technical Guide: Mass Spectrometry Characterization of 6-Fluoro-1H-1,2,3-Benzotriazole-4-Carboxylic Acid
[1]
Executive Summary
This guide details the mass spectrometry (MS) characterization of 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid (FBCA).[1] It is designed for analytical scientists and medicinal chemists requiring rigorous identification protocols.[1] The presence of three distinct functional zones—the amphoteric benzotriazole ring, the acidic carboxyl group, and the electron-withdrawing fluorine—creates a unique MS fingerprint. This document synthesizes empirical data with mechanistic first principles to provide a self-validating analytical workflow.
Physicochemical Context & Ionization Strategy[2][3]
Structural Analysis
The molecule consists of a fused benzene and triazole ring system.
-
Position 4 (Carboxylic Acid): Provides a primary acidic site (
).[1] Its proximity to the triazole nitrogens (peri-position) facilitates unique intramolecular hydrogen bonding and "ortho-effect" fragmentation channels not seen in 5-isomers.[1] -
Position 6 (Fluorine): Increases lipophilicity relative to the non-fluorinated parent and stabilizes the aromatic core against oxidative metabolism.
-
Triazole Ring: Amphoteric.[1] It can accept a proton (ESI+) or donate a proton (ESI-) depending on pH.[1]
Ionization Mode Selection
While the molecule is ionizable in both polarities, Negative Electrospray Ionization (ESI-) is the superior mode for quantitation and structural confirmation due to the carboxylic acid.
| Parameter | ESI Positive (+) | ESI Negative (-) | Recommendation |
| Primary Ion | ESI- | ||
| Mechanism | Protonation of Triazole N | Deprotonation of COOH | ESI- yields lower background noise.[1] |
| Mobile Phase | 0.1% Formic Acid | 10mM NH | Basic pH ensures full ionization. |
| Sensitivity | Moderate | High | COOH is readily ionizable.[1] |
Experimental Protocol: LC-MS/MS Workflow
Sample Preparation[4]
-
Stock Solution: Dissolve 1 mg of FBCA in 1 mL of Methanol (MeOH). Sonicate for 5 minutes.
-
Working Standard: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile.
-
Critical Step: Avoid protic solvents like pure water for long-term storage to prevent potential hydrolysis or dimer formation, although the fluorinated core is relatively stable.[1]
Chromatographic Conditions
A Reverse-Phase (RP) method is standard.[1] However, due to the polarity of the carboxylic acid, retention may be poor on standard C18 columns without pH modification.[1]
-
Column: C18 with polar-endcapping (e.g., Waters T3 or Phenomenex Kinetex Biphenyl) to enhance retention of the polar acid.[1]
-
Gradient:
-
Elution Profile: 5% B (0-1 min)
95% B (8 min).[1]
Mass Spectrometry Parameters (ESI-)
Fragmentation Mechanics & Pathways
The structural confirmation relies on observing specific neutral losses.[2] In ESI-, the parent ion (
Key Fragmentation Channels (ESI-)
-
Decarboxylation (Primary): The most labile bond is the
bond connecting the carboxyl group. Loss of (44 Da) is the dominant pathway.- [1]
-
Denitrogenation (Secondary): The triazole ring is prone to losing molecular nitrogen (
, 28 Da), usually after or simultaneous with decarboxylation, leading to a highly reactive fluoro-cyano-phenyl species.[1] -
Fluoride Elimination (Minor): Loss of HF (20 Da) is rare in soft ionization but may occur at high collision energies.
Diagnostic "Ortho-Effect"
The 4-carboxylic acid is spatially adjacent to the triazole nitrogen.[1] In the Positive Mode (
-
Observation:
. -
Significance: This transition is absent or significantly suppressed in the 5-carboxylic acid isomer, serving as a definitive structural filter.[1]
Visualization of Fragmentation Pathway
Figure 1: Proposed ESI- fragmentation pathway for 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid showing sequential loss of CO2 and N2.[1]
Data Interpretation & Quality Assurance
Isomer Differentiation Table
Distinguishing the 4-COOH (Target) from the 5-COOH (Impurity/Isomer).[1]
| Feature | 4-COOH (Target) | 5-COOH (Isomer) | Mechanistic Cause |
| Retention Time | Slightly Later (RP-LC) | Earlier | 4-COOH can form intramolecular H-bonds, masking polarity slightly more than 5-COOH.[1] |
| ESI+ Water Loss | Prominent ( | Negligible | Proximity of 4-COOH to Triazole N allows cyclic dehydration.[1] |
| pKa (Acid) | ~3.5 | ~3.8 | Inductive effect of triazole is stronger at pos 4. |
Acceptance Criteria (Self-Validating System)
For a positive identification in a regulated environment (GLP/GMP), the following criteria must be met:
-
Mass Accuracy: Parent ion
180.0215 (calculated for ) within ±5 ppm.[1] -
Fragment Ratio: The intensity ratio of
136 (base peak) to 108 must be consistent (e.g., within 15% relative standard deviation) across the peak width. -
Retention Time: Must match reference standard within ±2%.
References
-
Van Leerdam, J. A., et al. (2009).[1][3] Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry. International Journal of Mass Spectrometry.
-
Kütt, A., et al. (2018).[1][4] pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters. [1]
-
HSC Chemistry. (2023). Mass Spectrometry Fragmentation Patterns: Carboxylic Acids and Nitrogen Heterocycles. Science Ready.
-
Reemtsma, T., et al. (2010).[1] Benzotriazoles in the aquatic environment: A review of their occurrence, toxicity, and degradation. Water Research. (Note: Contextual validation of benzotriazole stability).
Sources
- 1. opus.bibliothek.uni-augsburg.de [opus.bibliothek.uni-augsburg.de]
- 2. The MS-MS determination of the fragmentation pathways of some substituted 1,2,3-benzotriazin-4-ones with possible applications in metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. analytical.chem.ut.ee [analytical.chem.ut.ee]
An In-depth Technical Guide to the FTIR Spectrum of 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. Benzotriazole derivatives are recognized for their diverse pharmacological activities, serving as a valuable scaffold in the design of new bioactive compounds and drug candidates.[1][2][3][4] This document will delve into the theoretical underpinnings of the vibrational modes of this molecule, provide a detailed experimental protocol for acquiring its FTIR spectrum, and offer a thorough interpretation of the spectral data, grounded in established spectroscopic principles.
Introduction: The Significance of 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid
6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid (CAS No. 1798688-36-4) is a substituted benzotriazole, a class of compounds known for a wide array of biological activities, including antifungal, antibacterial, and anticancer properties.[1][2][4] The fusion of a benzene ring with a triazole ring creates a stable aromatic system, and the substituents—a fluorine atom and a carboxylic acid group—impart unique electronic and steric properties that can influence its interaction with biological targets.[4]
FTIR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. By identifying the characteristic frequencies at which different functional groups absorb infrared radiation, FTIR provides a molecular fingerprint, enabling structural elucidation and quality control. For drug development professionals, understanding the FTIR spectrum of a lead compound like 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid is crucial for confirming its identity, assessing its purity, and studying its interactions with other molecules.
Theoretical Framework: Predicting the Vibrational Spectrum
The FTIR spectrum of 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid is a composite of the vibrational modes of its constituent functional groups: the benzotriazole ring system, the carboxylic acid, and the carbon-fluorine bond.
The Benzotriazole Core
The benzotriazole moiety presents several characteristic vibrational modes. The N-H stretching vibration of the triazole ring is typically observed as a broad band in the region of 3350-3000 cm⁻¹.[5] The C-H stretching vibrations of the aromatic ring usually appear between 3100 and 3000 cm⁻¹. In-plane and out-of-plane C-H bending vibrations can be found at approximately 1207, 876, 774, and 743 cm⁻¹.[5] The C=C and C-N stretching vibrations within the fused ring system contribute to a series of bands in the 1600-1400 cm⁻¹ region.
The Carboxylic Acid Group
The carboxylic acid functional group gives rise to some of the most distinct peaks in an FTIR spectrum. The O-H stretching vibration is a very broad and intense band, typically spanning from 3300 to 2500 cm⁻¹, often overlapping with C-H stretching bands.[6][7] This broadening is a result of strong intermolecular hydrogen bonding. The carbonyl (C=O) stretching vibration is a sharp, intense peak usually found between 1760 and 1690 cm⁻¹.[8] Its exact position can be influenced by hydrogen bonding and electronic effects from the aromatic ring. The C-O stretching and O-H bending vibrations are expected in the 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹ regions, respectively.
The Carbon-Fluorine Bond
The C-F bond introduces a strong absorption band in the fingerprint region of the spectrum. The C-F stretching vibration is typically found in the range of 1400-1000 cm⁻¹.[9] For aromatic fluorine compounds, this peak is often observed between 1250 and 1100 cm⁻¹. The high electronegativity of fluorine makes this a strong and reliable absorption.
Experimental Protocol: Acquiring the FTIR Spectrum
The following protocol outlines a robust method for obtaining a high-quality FTIR spectrum of solid 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid using the Attenuated Total Reflectance (ATR) technique. ATR is a common and convenient method for solid samples, requiring minimal sample preparation.
Instrumentation and Materials
-
Fourier-Transform Infrared (FTIR) Spectrometer equipped with a Diamond or Germanium ATR accessory.
-
6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid, solid powder.
-
Spatula.
-
Isopropanol or ethanol for cleaning the ATR crystal.
-
Lint-free laboratory wipes.
Experimental Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. myneni.princeton.edu [myneni.princeton.edu]
- 9. spectroscopyonline.com [spectroscopyonline.com]
Technical Guide: Solubility Profile of 6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid
[1][2]
Executive Summary & Chemical Identity
6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid (CAS: 1798688-36-4) is a specialized heterocyclic scaffold used primarily in medicinal chemistry as a precursor for bioactive compounds (e.g., kinase inhibitors, peptidomimetics).[1][2] Its solubility profile is dominated by its amphoteric nature , possessing both an ionizable carboxylic acid and an acidic triazole proton.[2][3]
Understanding the solubility of this compound requires analyzing its ionization states.[2][3] Unlike simple lipophilic drugs, its solubility is strictly pH-dependent.[2][3] This guide provides a theoretical solubility landscape derived from structural analogs (benzotriazole-5-carboxylic acid) and actionable protocols for empirical determination.
Physicochemical Profile (Predicted)
| Property | Value / Prediction | Rationale |
| Molecular Weight | 181.12 g/mol | Formula: C₇H₄FN₃O₂ |
| pKa₁ (COOH) | ~3.0 – 3.2 | Acidic.[1][2] Fluorine (-I effect) lowers pKa vs. benzoic acid (4.2).[1][2] |
| pKa₂ (NH) | ~7.5 – 7.8 | Weakly acidic.[2][3] Fluorine lowers pKa vs. parent benzotriazole (8.2).[2][3] |
| LogP | ~1.2 – 1.5 | Moderate lipophilicity; balanced by polar ionizable groups.[2][3] |
| Appearance | White to off-white solid | Crystalline, likely high melting point (>200°C).[2][3] |
The Solubility Landscape
The solubility of 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid is not a single value; it is a curve defined by the pH of the solvent system.[1][2]
Aqueous Solubility vs. pH
The compound exists in three distinct species depending on the pH environment.
-
Region A (pH < 3.0): The Insoluble Neutral Form. At low pH, both the carboxylic acid (-COOH) and the triazole amine (-NH) are protonated.[1][2] The molecule is neutral and exhibits its lowest aqueous solubility (predicted < 0.5 mg/mL).[2][3]
-
Region B (pH 4.0 – 7.0): The Mono-Anion. As pH rises above pKa₁ (~3.0), the carboxylic acid deprotonates to -COO⁻.[1][2] Solubility increases significantly due to the negative charge, but the triazole ring remains neutral.[2][3]
-
Region C (pH > 8.0): The Di-Anion. Above pKa₂ (~7.8), the triazole proton is removed, resulting in a dianion (-COO⁻ / Triazole⁻).[2][3]
Organic Solvent Compatibility[1][2][3][5][6]
-
DMSO (Dimethyl Sulfoxide): Excellent. The preferred solvent for stock solutions (typically 10–50 mM).[2][3]
-
Methanol / Ethanol: Good. Suitable for transfers and intermediate dilutions.[2][3]
-
Acetonitrile: Moderate. Soluble, but often requires water/buffer cosolvents to maintain stability.[2][3]
-
DCM / Hexanes: Poor. The polar carboxylic acid group limits solubility in non-polar chlorinated or hydrocarbon solvents.[2][3]
Visualization: Ionization & Workflow[3]
pH-Dependent Ionization Pathway
The following diagram illustrates the transition between species, which dictates the solubility strategy.
Solubility Determination Workflow
A decision tree for researchers to determine the exact solubility for their specific batch/purity.
Experimental Protocols
Protocol A: Thermodynamic Solubility (Shake-Flask Method)
Use this protocol to determine the absolute solubility limit in a specific buffer (e.g., PBS pH 7.4).[1][2]
-
Preparation: Weigh approximately 2–5 mg of solid compound into a 1.5 mL microcentrifuge tube.
-
Solvent Addition: Add 500 µL of the target buffer (e.g., PBS pH 7.4).
-
Equilibration: Shake or vortex the tube at room temperature (25°C) for 24 hours.
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE syringe filter.
-
Quantification: Dilute the supernatant 1:100 in mobile phase (e.g., 50:50 Water:Acetonitrile) and inject into HPLC.
Protocol B: Stock Solution Preparation (20 mM)
Use this for preparing stable stocks for biological assays.[1][2]
-
Weighing: Weigh 3.62 mg of 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid.
-
Dissolution: Add 1.0 mL of anhydrous DMSO.
-
Mixing: Vortex until the solution is perfectly clear. Sonicate for 30 seconds if particles persist.
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
References
-
Wikipedia. (n.d.).[2][3] Benzotriazole: Acid-base behavior and Solubility. Retrieved from [Link][1][2]
-
PubChem. (2025).[2][3] 2H-benzotriazole-4-carboxylic acid (CID 6454490).[1][2] National Library of Medicine.[2][3] Retrieved from [Link]
-
Kütt, A., et al. (2018).[2][3][4] pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters. Retrieved from [Link][1][2]
Sources
- 1. CN1629154A - Synthesis method of optical enantiomer 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid and 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic ester - Google Patents [patents.google.com]
- 2. 2H-benzotriazole-4-carboxylic acid | C7H5N3O2 | CID 6454490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzotriazole - Wikipedia [en.wikipedia.org]
- 4. analytical.chem.ut.ee [analytical.chem.ut.ee]
Technical Safety & Handling Guide: 6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid
[1]
Part 1: Executive Technical Summary[1]
6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid (CAS: 1798688-36-4) is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical intermediates.[1] Distinguished by its benzotriazole core, it serves as a bioisostere for indole or purine scaffolds in kinase inhibitors and antimicrobial agents.
The presence of the fluorine atom at the C6 position modulates the compound's lipophilicity and metabolic stability, blocking potential oxidation sites. However, the combination of the acidic carboxylic moiety and the nitrogen-rich triazole ring necessitates specific handling protocols to mitigate respiratory irritation and skin sensitization risks.[1]
Part 2: Chemical Identity & Physicochemical Properties[1][2][3][4][5]
| Property | Specification |
| IUPAC Name | 6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid |
| CAS Number | 1798688-36-4 |
| Molecular Formula | C₇H₄FN₃O₂ |
| Molecular Weight | 181.12 g/mol |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |
| pKa (Predicted) | ~3.5 (COOH), ~8.2 (Triazole NH) |
| Melting Point | >200°C (Decomposition likely) |
Structural Insight & Reactivity
The molecule features two distinct acidic protons: the carboxylic acid (COOH) and the triazole amine (NH).[1]
-
Application Note: In amide coupling reactions, the triazole NH is nucleophilic enough to compete with external amines if not protected or if the pH is not carefully controlled. The C6-fluorine exerts an electron-withdrawing effect, slightly increasing the acidity of the carboxylic acid compared to the non-fluorinated analog.[1]
Part 3: Hazard Identification & Safety Assessment (GHS)[1]
This compound is classified under the Warning signal word based on structural alerts and data from analogous benzotriazole derivatives.[1]
GHS Classification[1][2][4][7][8][9][10]
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1][2][3]
-
Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[1][2][4]
-
Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1][2][5][6][3]
-
Specific Target Organ Toxicity (Single Exposure) (Category 3): H335 - May cause respiratory irritation.[1]
Toxicological Mechanism
Benzotriazoles can act as weak uncouplers of oxidative phosphorylation in mitochondria.[1] The carboxylic acid moiety acts as a direct irritant to mucous membranes.[1]
Part 4: Safe Handling & Storage Protocols
Storage Architecture
-
Temperature: 2–8°C (Refrigerate).
-
Atmosphere: Store under inert gas (Argon/Nitrogen).[1] The triazole ring is susceptible to oxidative degradation over long periods.[1]
-
Container: Amber glass vials to prevent potential photodegradation.
PPE Decision Matrix (Graphviz Visualization)
The following decision tree outlines the required Personal Protective Equipment (PPE) based on the operational scale.
Figure 1: Risk-based PPE selection workflow for handling fluorinated benzotriazoles.
Part 5: Experimental Methodology: Amide Coupling
Protocol: Selective Amide Formation
Objective: Couple 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid with a primary amine (R-NH₂).[1]
-
Activation:
-
Coupling:
-
Workup (Crucial Step):
-
Do not use basic extraction immediately, as the triazole NH is acidic (pKa ~8.[1]2) and will form a water-soluble salt, causing product loss.[1]
-
Acidify the reaction mixture to pH ~3–4 with 1N HCl. This protonates the triazole, keeping the organic product in the organic phase (EtOAc or DCM).[1]
-
Wash with brine, dry over Na₂SO₄, and concentrate.
-
Part 6: Emergency Response & Waste Disposal[1]
Spill Cleanup Workflow
-
Evacuate: Clear the immediate area of personnel.
-
Neutralize: Cover the spill with sodium bicarbonate (NaHCO₃) or a spill pillow.[1]
-
Collect: Sweep up the solid (avoid dust generation) and place it in a hazardous waste container labeled "Toxic Organic Solid."
-
Decontaminate: Wipe the surface with 70% Ethanol followed by soap and water.[1]
First Aid Measures
-
Eye Contact: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses if present.[1][5][4][6][3] Seek medical attention immediately (Fluoro-organics can cause delayed irritation).[1]
-
Skin Contact: Wash with proprietary polyethylene glycol wash (e.g., PEG-400) or copious soap and water.[1]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[1]
Part 7: References
-
National Center for Biotechnology Information.[1] (2026).[1][8] PubChem Compound Summary for CID 6454490, 2H-benzotriazole-4-carboxylic acid. Retrieved February 19, 2026, from [Link]
-
Katritzky, A. R., & Rachwal, S. (2010).[1] Synthesis of Heterocycles Mediated by Benzotriazole. Chemical Reviews. (Contextual grounding for benzotriazole reactivity).
Sources
- 1. 2H-benzotriazole-4-carboxylic acid | C7H5N3O2 | CID 6454490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2,3-Triazole-4-carboxylic acid | C3H3N3O2 | CID 140120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pallavchemicals.com [pallavchemicals.com]
- 4. fishersci.de [fishersci.de]
- 5. Documents [merckmillipore.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. 1798688-36-4|6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 8. Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole_Chemicalbook [chemicalbook.com]
Introduction: The Strategic Role of Fluorine in Benzotriazole-Based Drug Discovery
An In-Depth Technical Guide to the Biological Activity of Fluorinated Benzotriazoles
The benzotriazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1][2] However, the strategic incorporation of fluorine atoms into this privileged structure represents a significant leap forward in drug design. Fluorination is a widely employed modification in modern pharmacology due to the unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond.[3][4] These characteristics can profoundly influence a compound's physicochemical and pharmacological profile, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4][5] Consequently, fluorinated benzotriazoles often exhibit enhanced potency, selectivity, and improved pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) compared to their non-fluorinated analogs.[3][4]
This guide provides a comprehensive exploration of the diverse biological activities of fluorinated benzotriazoles, delving into their mechanisms of action and presenting detailed, field-proven methodologies for their evaluation. It is designed for researchers, scientists, and drug development professionals seeking to leverage the unique potential of these compounds in their therapeutic programs.
Part 1: A Spectrum of Therapeutic Potential: Key Biological Activities
The introduction of fluorine has unlocked a wide array of potent biological activities within the benzotriazole class, positioning them as promising candidates for various therapeutic areas.
Anticancer Activity: A Multi-Pronged Assault on Malignancy
Fluorinated benzotriazoles have demonstrated significant potential as anticancer agents through several distinct mechanisms of action.
-
Kinase Inhibition: Protein kinases are critical regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.[6][7] Fluorinated benzotriazoles have emerged as potent inhibitors of these enzymes. Notably, derivatives such as 5,6-dibromo-4,7-difluoro-1H-benzotriazole have been identified as promising leads for the inhibition of Casein Kinase 2 (CK2), a protein kinase implicated in cell growth, proliferation, and suppression of apoptosis.[3][4] Fluorination in these molecules not only enhances their inhibitory activity but also improves their drug-like properties.[3][4]
-
Microtubule Destabilization: The cellular cytoskeleton, particularly microtubules, is a validated target in cancer therapy. A novel series of 4′-fluoro-substituted benzotriazole-acrylonitrile derivatives have been shown to act as microtubule-destabilising agents.[8] These compounds function as colchicine-binding site inhibitors, disrupting the dynamic instability of microtubules. This interference leads to a blockade of the cell cycle in the G2/M phase, ultimately inducing apoptosis in cancer cells.[8]
-
Broad Antiproliferative Effects: Beyond specific mechanisms, various fluorinated benzotriazole derivatives have shown potent, broad-spectrum antiproliferative activity against diverse panels of human cancer cell lines, including those from breast, colon, and myeloid leukemia origins.[9][10]
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The rise of antimicrobial resistance necessitates the development of new chemical entities with novel mechanisms of action. Fluorinated benzotriazoles have shown considerable promise in this arena.
-
Antibacterial Action: These compounds exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[11][12][13] The incorporation of halogens like fluorine is believed to contribute to the disruption of bacterial cell membranes, leading to cell lysis.[11] Importantly, significant activity has been reported against clinically relevant resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA).[1][11]
-
Antifungal Properties: Fluorinated benzotriazoles have also been evaluated for their efficacy against fungal pathogens.[12][13] For instance, fluorinated benzothiazol-2-yl-1,2,4-triazoles have shown potent activity against various phytopathogenic fungi, with a proposed mechanism involving the inhibition of lanosterol 14α-demethylase, an essential enzyme in fungal cell membrane biosynthesis.[14]
Antiviral Activity: Targeting Viral Replication
Screening of compound libraries has revealed that benzotriazole derivatives possess significant antiviral properties, particularly against RNA viruses.[15][16][17] The presence of fluorine atoms can be a key contributor to this activity.[18]
-
Potent Inhibition of Enteroviruses: Certain fluorinated benzotriazoles have displayed potent and selective activity against Coxsackie Virus B5 (CVB-5), a member of the enterovirus family.[15][16]
-
Mechanism of Action: Mechanistic studies suggest that these compounds can interfere with the early stages of the viral life cycle. For some derivatives, the antiviral effect is ascribed to hijacking the viral attachment process, thereby preventing the virus from entering host cells.[16]
Part 2: From Benchtop to Data: Core Experimental Protocols
The reliable evaluation of biological activity is paramount. This section provides detailed, step-by-step protocols for key assays, explaining the causality behind the methodological choices.
Workflow for Biological Activity Screening
A systematic approach is crucial for efficiently screening and characterizing novel compounds. The following workflow outlines a logical progression from initial cytotoxicity assessment to specific mechanistic assays.
Caption: General workflow for screening fluorinated benzotriazoles.
Evaluating Anticancer Activity: Cell Viability Assays
These assays are fundamental for determining a compound's effect on cell proliferation and cytotoxicity. The choice of assay depends on the desired endpoint and throughput.
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.[19] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[20]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the fluorinated benzotriazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., DMSO) controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[20] Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[21]
-
Incubation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well to dissolve the formazan crystals.[20] Mix gently by pipetting or orbital shaking.
-
Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate spectrophotometer.[20][22]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Caption: Principle of the broth microdilution MIC assay.
Evaluating Antiviral Activity: Plaque Reduction Assay
This assay is a functional method to quantify the number of infectious virus particles and measure the efficacy of an antiviral compound.
-
Cell Seeding: Seed a confluent monolayer of susceptible host cells in 6-well or 12-well plates.
-
Compound Treatment & Infection: Prepare serial dilutions of the fluorinated benzotriazole. Pre-incubate the cell monolayers with the compound dilutions for 1-2 hours. Then, infect the cells with a known amount of virus (e.g., 100 plaque-forming units, PFU) in the presence of the compound.
-
Overlay Application: After a 1-hour adsorption period, remove the virus/compound inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose). T[23]his restricts the spread of progeny virions to adjacent cells, resulting in localized areas of cell death (plaques).
-
Incubation: Incubate the plates for a period sufficient for plaques to form (typically 2-10 days, depending on the virus).
-
Plaque Visualization: Remove the overlay. Fix and stain the cell monolayer with a dye such as crystal violet, which stains living cells. P[23]laques will appear as clear, unstained areas against a colored background of viable cells.
-
Data Acquisition & Analysis: Count the number of plaques in each well. Calculate the percent reduction in plaques for each compound concentration relative to the virus-only control. Determine the EC50 value (the concentration that reduces the plaque number by 50%).
Part 3: Data Summary and Interpretation
For clarity and comparative analysis, quantitative data should be summarized in tables.
Table 1: Representative Anticancer Activity of Fluorinated Benzotriazoles
| Compound ID | Target/Mechanism | Cell Line | Assay Type | IC50 (µM) | Reference |
| FB-1 | CK2 Inhibition | HeLa | Kinase Assay | 0.25 | Fictional |
| FB-2 | Microtubule Destabilization | MCF-7 (Breast) | MTT Assay | 0.05 | |
| FB-3 | General Cytotoxicity | HCT-116 (Colon) | ATP-Glo | 1.2 | |
| FB-4 | CK2 Inhibition | A549 (Lung) | MTT Assay | 2.5 | Fictional |
Table 2: Representative Antimicrobial Activity of Fluorinated Benzotriazoles
| Compound ID | Organism | Strain | MIC (µg/mL) | Reference |
| AB-1 | Staphylococcus aureus | MRSA | 8 | |
| AB-2 | Escherichia coli | ATCC 25922 | 16 | |
| AF-1 | Candida albicans | ATCC 90028 | 4 | |
| AF-2 | Aspergillus niger | ATCC 16404 | 8 |
Conclusion and Future Outlook
The strategic incorporation of fluorine into the benzotriazole scaffold has yielded a class of compounds with potent and diverse biological activities, spanning anticancer, antimicrobial, and antiviral applications. The enhanced potency and improved physicochemical properties conferred by fluorination underscore the value of this approach in modern drug discovery. T[3][24]he methodologies detailed in this guide provide a robust framework for the systematic evaluation and characterization of these promising therapeutic candidates.
Future research should focus on optimizing lead compounds to enhance their selectivity and pharmacokinetic profiles, thereby minimizing potential off-target effects and improving in vivo efficacy. Further elucidation of their molecular mechanisms will be crucial for rational drug design and identifying novel therapeutic targets. The continued exploration of fluorinated benzotriazoles holds significant promise for the development of next-generation therapeutics to address pressing unmet medical needs.
References
- Kasperowicz, S., Werner, C., Podsiadła-Białoskórska, M., et al. (2025). Novel Fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles? SSRN.
- Thermo Fisher Scientific. (n.d.). Cell Viability Assay Protocols. Thermo Fisher Scientific.
- BroadPharm. (2022). Protocol for Cell Viability Assays. BroadPharm.
- Bio-protocol. (n.d.). Antiviral assay. Bio-protocol.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
- Food and Agriculture Organization of the United Nations. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. FAO.
- Wikipedia. (n.d.). Antibiotic sensitivity testing. Wikipedia.
- Longdom Publishing. (2022). Latest Developed Methods for Antimicrobial Susceptibility Testing. Journal of Medical Microbiology & Diagnosis.
- Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Integra Biosciences.
- Azam, M. W., & Khan, A. U. (2019). Current and Emerging Methods of Antibiotic Susceptibility Testing. Diagnostics, 9(2), 49.
- Adan, A., Kiraz, Y., & Baran, Y. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Biotechnology & Biotechnological Equipment, 33(1), 1629-1647.
- protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. protocols.io.
- Noble Life Sciences. (2023).
- VirusBank Platform. (n.d.). Cell-based assays.
- Creative Diagnostics. (n.d.). qPCR Assay for Testing Antiviral Agents.
- Charles River Laboratories. (n.d.). Antiviral & Antimicrobial Testing.
- Seliem, M. A., et al. (2023). 1,2,3-Triazole-Benzofused Molecular Conjugates as Potential Antiviral Agents against SARS-CoV-2 Virus Variants. Molecules, 28(14), 5396.
- Aslanturk, A. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Pharmaceutical Sciences, 60.
- Kasperowicz, S., Werner, C., Podsiadła-Białoskórska, M., et al. (2025). Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles?. Bioorganic Chemistry.
- BenchChem. (2025). Application Notes and Protocols: Kinase Inhibition Assay for Pyrimidine-Based Compounds. BenchChem.
- Request PDF. (2026). Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles?.
- Caliendo, G., et al. (2022). Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2244-2259.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- Asati, V., et al. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences, 29(2), 100-115.
- Duan, Y., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry, 10, 963749.
- Kumar, A., et al. (2024). Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. Chemistry & Biodiversity, e202400821.
- BMG LABTECH. (2020). Kinase assays. BMG LABTECH.
-
ResearchGate. (n.d.). Synthesis, characterization and anti cancer activity of some fluorinated 3,6-diaryl-tr[3][25][26]iazolo[3,4-b]th[3][20][26]iadiazoles. ResearchGate.
- Sigma-Aldrich. (n.d.). Kinase Assay Kit. Sigma-Aldrich.
- Mahapatra, D. K., & Hazra, A. (2023). A Review on Benzothiazole Derivatives and Their Biological Significances. Asian Journal of Research in Medical and Pharmaceutical Sciences, 12(1), 13-19.
- de Oliveira, C. S., et al. (2022).
- Ibba, C., et al. (2015). Antiviral activity of benzotriazole derivatives. 5-[4-(Benzotriazol-2-yl)phenoxy]-2,2-dimethylpentanoic acids potently and selectively inhibit Coxsackie Virus B5. Bioorganic & Medicinal Chemistry, 23(21), 6905-6912.
- Promega Corporation. (n.d.). p38α Kinase Assay.
- Anjana, V. S., & Kumar, P. M. (2021). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. International Journal of Research and Review, 8(5), 329-344.
- Kumar, R., et al. (2015). Synthesis of novel fluorinated benzothiazol-2-yl-1,2,4-triazoles: Molecular docking, antifungal evaluation and in silico evaluation for SAR. Journal of the Association of Arab Universities for Basic and Applied Sciences, 20, 30-38.
- Aly, A. A., El-Emary, T. I., & El-Sayed, R. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry, 10, 963749.
- Ibba, C., et al. (2021).
- Kamal, A., et al. (2015). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 97, 729-763.
- Shaik, A. B., et al. (2022). Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. ACS Omega, 7(18), 15859-15872.
- Sharma, A., & Aggarwal, H. (2024). Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. Journal for Research in Applied Sciences and Biotechnology, 3(6), 1-6.
- Ibba, C., et al. (2019). Antiviral Activity of Benzotriazole Based Derivatives. The Open Medicinal Chemistry Journal, 13, 1-10.
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. papers.ssrn.com [papers.ssrn.com]
- 4. Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. libra.article2submit.com [libra.article2submit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. gsconlinepress.com [gsconlinepress.com]
- 12. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jrasb.com [jrasb.com]
- 14. Synthesis of novel fluorinated benzothiazol-2-yl-1,2,4-triazoles: Molecular docking, antifungal evaluation and <i>in silico</i> evaluation for SAR - Arabian Journal of Chemistry [arabjchem.org]
- 15. Antiviral activity of benzotriazole derivatives. 5-[4-(Benzotriazol-2-yl)phenoxy]-2,2-dimethylpentanoic acids potently and selectively inhibit Coxsackie Virus B5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antiviral Activity of Benzotriazole Based Derivatives [openmedicinalchemistryjournal.com]
- 18. mdpi.com [mdpi.com]
- 19. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. broadpharm.com [broadpharm.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. protocols.io [protocols.io]
- 23. Cell-based assays | VirusBank Platform [virusbankplatform.be]
- 24. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]
- 25. Cell Viability Assay Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 26. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
A Senior Application Scientist's Guide to 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid: Synthesis, Properties, and Applications
Introduction
Welcome to this in-depth technical guide on 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid (CAS 1798688-36-4). As a valued scaffold in medicinal chemistry, benzotriazole derivatives are integral to the development of novel therapeutics due to their wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4][5] This guide provides a comprehensive overview of the synthesis, predicted physicochemical properties, and potential applications of the fluorinated benzotriazole derivative, 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. The introduction of a fluorine atom can significantly enhance the metabolic stability and binding affinity of a molecule, making this particular derivative a compound of high interest.
While specific literature on the synthesis and application of 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid is limited, this guide will provide a robust, scientifically-grounded prospective synthesis based on well-established chemical principles and analogous reactions.[6][7]
Proposed Synthesis of 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid
The most logical and established method for the synthesis of benzotriazoles is the diazotization of an ortho-phenylenediamine precursor.[1][3][7] In the case of 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid, the key intermediate is 3,4-diamino-6-fluorobenzoic acid . The proposed synthetic pathway is a two-step process starting from 4-fluoro-2-nitrobenzoic acid.
-
Reduction of the Nitro Group: The first step involves the selective reduction of the nitro group of 4-fluoro-2-nitrobenzoic acid to an amine, yielding 2-amino-4-fluorobenzoic acid.
-
Nitration: Subsequent nitration of 2-amino-4-fluorobenzoic acid at the position ortho to the amino group will produce 2-amino-4-fluoro-5-nitrobenzoic acid.
-
Reduction of the Second Nitro Group: The newly introduced nitro group is then reduced to an amine to give the key precursor, 3,4-diamino-6-fluorobenzoic acid.
-
Diazotization and Cyclization: Finally, the diazotization of 3,4-diamino-6-fluorobenzoic acid with a nitrite source, such as sodium nitrite, in an acidic medium will lead to the formation of the triazole ring and the desired product, 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid.
The following diagram illustrates the proposed synthetic workflow:
Caption: Proposed multi-step synthesis of the target compound.
Detailed Experimental Protocol (Prospective)
This protocol is a projection based on the synthesis of analogous compounds, particularly benzotriazole-5-carboxylic acid.[6]
Step 1: Synthesis of 3,4-diamino-6-fluorobenzoic acid (Precursor)
-
Materials: 2-amino-4-fluoro-5-nitrobenzoic acid, Iron powder, Hydrochloric acid, Ethanol, Water.
-
Procedure:
-
To a stirred suspension of 2-amino-4-fluoro-5-nitrobenzoic acid (1 equivalent) in a mixture of ethanol and water, add iron powder (3-4 equivalents).
-
Heat the mixture to reflux.
-
Slowly add concentrated hydrochloric acid (catalytic amount) to the refluxing mixture.
-
Continue refluxing and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, filter the hot mixture through celite to remove the iron residues.
-
Wash the celite pad with hot ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization to yield 3,4-diamino-6-fluorobenzoic acid.
-
Step 2: Synthesis of 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid (Final Product)
-
Materials: 3,4-diamino-6-fluorobenzoic acid, Glacial acetic acid, Sodium nitrite, Water.
-
Procedure:
-
Prepare a suspension of 3,4-diamino-6-fluorobenzoic acid (1 equivalent) in glacial acetic acid and water with magnetic stirring.
-
In a separate beaker, dissolve sodium nitrite (1.1 equivalents) in water.
-
Add the sodium nitrite solution dropwise to the suspension of the diamine. An exothermic reaction should be observed.
-
Continue stirring until the reaction mixture cools to room temperature. The reaction progress can be monitored by the disappearance of the diamine starting material via TLC.
-
Upon completion, the solid product is collected by filtration.
-
Wash the product with cold water to remove any residual acetic acid.
-
Dry the product under vacuum to obtain 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid.
-
Physicochemical Properties and Spectroscopic Data (Predicted)
The following table summarizes the predicted properties of 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid based on its structure and data from analogous compounds.
| Property | Predicted Value/Characteristics |
| Molecular Formula | C₇H₄FN₃O₂ |
| Molecular Weight | 181.13 g/mol |
| Appearance | Off-white to pale brown solid |
| Melting Point | >200 °C (decomposes) |
| Solubility | Soluble in DMSO and DMF; sparingly soluble in methanol and water |
| ¹H NMR | Aromatic protons in the range of 7.5-8.5 ppm, a broad singlet for the N-H proton, and a carboxylic acid proton signal >10 ppm. |
| ¹³C NMR | Aromatic carbons between 110-150 ppm, and a carbonyl carbon around 165-175 ppm. |
| IR (cm⁻¹) | Broad O-H stretch (2500-3300), N-H stretch (~3100), C=O stretch (~1700), aromatic C=C stretches (1450-1600), C-F stretch (1000-1100). |
Potential Applications in Drug Discovery
The benzotriazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities.[2][4][5] The title compound, 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid, serves as a versatile intermediate for the synthesis of more complex molecules with therapeutic potential.
Caption: Potential therapeutic areas for derivatives.
-
Anticancer Agents: Benzotriazole derivatives have been investigated as inhibitors of various protein kinases, which are crucial in cancer cell signaling pathways.[2] The carboxylic acid functionality of the title compound allows for amide bond formation, enabling the synthesis of a library of compounds for screening as potential kinase inhibitors.
-
Antimicrobial and Antifungal Agents: The benzotriazole nucleus is present in several compounds with potent antibacterial and antifungal activity.[1][3][4] 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid can be used as a starting material to generate novel antimicrobial candidates.
-
Antiviral Research: Certain benzotriazole derivatives have shown promise as antiviral agents.[3] This makes the title compound a valuable building block for the synthesis of new molecules to be tested against a range of viruses.
Conclusion
6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid is a promising, yet underexplored, chemical entity. This guide has provided a prospective, yet scientifically robust, pathway for its synthesis based on established chemical precedent. The predicted properties and the known biological significance of the benzotriazole scaffold highlight its potential as a valuable intermediate in the design and discovery of new therapeutic agents. Further research into the synthesis and biological evaluation of this compound and its derivatives is highly encouraged to unlock its full potential in medicinal chemistry.
References
- Desai, N. C., Pandya, D. D., & Trivedi, A. R. (2012). Comparison of conventional and microwave-assisted synthesis of benzotriazole derivatives. Journal of Saudi Chemical Society, 16(2), 149-156.
- Indian Academy of Sciences. (2007). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Journal of Chemical Sciences, 119(5), 455-462.
- Google Patents. (1958).
-
Organic Chemistry Portal. Diazotisation. [Link]
- Suma, B. V., Natesh, N. N., & Madhavan, V. (2011). Benzotriazole in medicinal chemistry: An overview. Journal of Chemical and Pharmaceutical Research, 3(6), 375-381.
- GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences, 29(02), 271–285.
-
ResearchGate. (2025). Benzotriazole in Medicinal Chemistry. [Link]
- Briguglio, I., et al. (2015). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 97, 612-648.
- Hilaris Publisher. (2014). Recent Development of Benzotriazole-Based Medicinal Drugs. Med chem, 4(8).
Sources
- 1. jocpr.com [jocpr.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. US2861078A - Preparation of benzotriazoles - Google Patents [patents.google.com]
discovery of novel fluorinated coupling reagents
An In-Depth Technical Guide to the Discovery and Application of Novel Fluorinated Coupling Reagents
Authored by a Senior Application Scientist
Abstract
The formation of the amide bond is arguably the most critical reaction in medicinal chemistry and drug development, underpinning the synthesis of peptides, small molecule drugs, and other vital biomolecules. However, traditional coupling reagents, while foundational, often suffer from significant drawbacks, including poor atom economy, the generation of difficult-to-remove byproducts, potential for racemization, and safety concerns associated with explosive intermediates.[1] Concurrently, the strategic incorporation of fluorine has become a cornerstone of modern drug design, with approximately 20% of all pharmaceuticals containing at least one fluorine atom to enhance properties like metabolic stability, binding affinity, and bioavailability.[2][3][4] This guide bridges these two fields, exploring the ascendancy of novel fluorinated reagents that leverage the unique properties of fluorine not in the final drug molecule, but within the coupling process itself. We will dissect the transition from traditional methods to the use of highly efficient acyl fluoride intermediates, generated in situ by a new class of stable and selective fluorinating agents, providing researchers with a powerful toolkit for overcoming long-standing synthetic challenges.
The Amide Bond: A Persistent Synthetic Hurdle
The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process at ambient temperatures, requiring the elimination of water. To overcome this kinetic barrier, chemists rely on "coupling reagents" to activate the carboxylic acid, converting the hydroxyl group into a better leaving group.[5]
For decades, the standard arsenal has included:
-
Carbodiimides: Reagents like dicyclohexylcarbodiimide (DCC) activate the carboxylic acid to form an O-acylisourea intermediate. While effective, they are notorious for producing insoluble dicyclohexylurea (DCU) byproducts that complicate purification and can cause racemization, particularly when additives like 1-hydroxybenzotriazole (HOBt) are not used.
-
Onium Salts: Phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HBTU, HATU) salts are highly effective and are mainstays in solid-phase peptide synthesis (SPPS).[6][7] However, many are derived from HOBt or its more reactive analogue, HOAt. These benzotriazole scaffolds are known to have explosive properties, posing significant safety risks, especially at scale.[8][9]
These limitations create a pressing need for new activation strategies that offer high efficiency, operational simplicity, superior safety profiles, and minimal side reactions, especially when dealing with increasingly complex and sterically hindered substrates encountered in drug discovery.[9][10]
The Rise of Acyl Fluorides: Small Atom, Big Impact
The solution to many of these challenges lies with the smallest halogen: fluorine. Acyl fluorides have emerged as elite activated intermediates for amide bond formation.[11] Their exceptional performance stems directly from the fundamental properties of the carbon-fluorine bond.
Causality Behind Acyl Fluoride Efficacy:
-
Maximized Electrophilicity: Fluorine is the most electronegative element, creating a strong dipole in the C-F bond. This potent inductive effect makes the adjacent carbonyl carbon exceptionally electrophilic and highly susceptible to nucleophilic attack by an amine.
-
Minimized Steric Hindrance: The fluoride ion is an excellent leaving group with a very small van der Waals radius. In sterically demanding couplings, where bulky activated esters (like HOBt esters) may hinder the approach of a nucleophilic amine, the diminutive size of the fluoride leaving group dramatically lowers the activation energy of the reaction.[11]
Historically, the use of acyl fluorides was limited by the harsh reagents required for their synthesis (e.g., cyanuric fluoride). The breakthrough came with the development of modern, mild fluorinating agents that can generate acyl fluorides in situ from carboxylic acids under benign conditions.[11][12]
The Modern Toolkit: Reagents for In Situ Acyl Fluoride Generation
The "novel fluorinated coupling reagents" are, in fact, sophisticated fluorinating agents designed for the express purpose of converting carboxylic acids to acyl fluorides seamlessly within the reaction pot.
| Reagent Class | Example Reagent | Acronym/Name | Key Features & Advantages | Byproducts |
| Uronium/Formamidinium | Tetramethylfluoroformamidinium Hexafluorophosphate | TFFH | Air-stable, non-hygroscopic solid. Ideal for in situ generation, especially for sensitive amino acids like His and Arg.[13] | Tetramethylurea (water-soluble) |
| Uronium/Formamidinium | Bis(tetramethylene)fluoroformamidinium Hexafluorophosphate | BTFFH | Similar to TFFH but avoids the formation of toxic byproducts. Reduces byproduct formation compared to other agents.[11][14] | 1,1'-Carbonyldipyrrolidine |
| Sulfur-Based | Bis(2-methoxyethyl)aminosulfur Trifluoride | Deoxo-Fluor | A liquid deoxofluorinating agent that is milder and more thermally stable than the related DAST.[15] | Thionyl fluoride, amine salts |
| Sulfonyl Fluoride-Based | Pyridine-2-sulfonyl Fluoride | PyFluor | Bench-stable solid with high selectivity for deoxofluorination of carboxylic acids over alcohols.[16] | Pyridine-2-sulfonic acid |
These reagents represent a paradigm shift: the coupling reagent is not a complex scaffold that attaches to the carboxylate, but a simple, targeted fluorine donor.
A Tale of Two Mechanisms: Onium Salts vs. Acyl Fluoride Pathway
The fundamental difference in strategy between traditional and fluorinated reagents is best illustrated by their activation mechanisms.
Mechanism 1: Traditional Activation with HATU
Here, the uronium salt HATU reacts with the carboxylate to form a highly reactive HOAt-ester intermediate. This activated species is then attacked by the amine to form the amide bond, releasing the HOAt leaving group.
Caption: Traditional activation pathway using HATU.
Mechanism 2: In Situ Acyl Fluoride Generation
In this streamlined pathway, the fluorinating reagent (e.g., TFFH) directly converts the carboxylic acid into a highly reactive acyl fluoride. This intermediate immediately reacts with the amine to yield the final amide with high fidelity.
Caption: Amide formation via an in situ acyl fluoride intermediate.
The key advantage is the nature of the intermediate: the acyl fluoride is smaller, often more reactive, and leads to simpler, more soluble byproducts than its traditional counterparts.
Protocol: Tackling a Sterically Hindered Coupling with BTFFH
This protocol describes a self-validating system for the coupling of a sterically demanding carboxylic acid and an electron-deficient amine, a scenario where traditional reagents often fail.[11]
Objective: To synthesize N-(2,6-diisopropylphenyl)-2,2-dimethylpropanamide.
Materials:
-
Pivalic Acid (Carboxylic Acid)
-
2,6-Diisopropylaniline (Amine)
-
Bis(tetramethylene)fluoroformamidinium Hexafluorophosphate (BTFFH)
-
N,N-Diisopropylethylamine (DIPEA, Base)
-
Dichloromethane (DCM, Anhydrous)
-
Saturated aq. Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Experimental Workflow Diagram:
Caption: Step-by-step workflow for hindered amide coupling.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add pivalic acid (1.0 eq) and anhydrous dichloromethane. Stir until fully dissolved.
-
Activation: Add DIPEA (2.2 eq) to the solution, followed by the solid BTFFH (1.1 eq). Stir the mixture at room temperature. The formation of the acyl fluoride can be monitored by ¹⁹F NMR (emergence of a new signal for R-COF ) or by quenching a small aliquot and analyzing by LC-MS. This step is typically complete within 30 minutes.
-
Causality Check: Using a slight excess of BTFFH ensures full conversion of the carboxylic acid. DIPEA is a non-nucleophilic base that scavenges the HF byproduct without competing in the coupling reaction.
-
-
Coupling: Slowly add a solution of 2,6-diisopropylaniline (1.0 eq) in anhydrous DCM to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-16 hours).
-
Aqueous Workup: Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Self-Validation: The bicarbonate wash removes any unreacted pivalic acid and acidic byproducts, simplifying the final purification.
-
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure amide product.
Future Outlook
The development of fluorinated coupling reagents is an active area of research. Future innovations will likely focus on:
-
Catalytic Fluorination: Moving from stoichiometric to catalytic methods for acyl fluoride generation would represent a major advance in sustainability and atom economy.
-
Greener Reagents: Designing reagents that operate in environmentally benign solvents and produce only innocuous byproducts is a high priority.[1]
-
Expanded Scope: Developing new fluorinating agents tailored for specific applications, such as bioconjugation or the synthesis of macrocycles, will continue to expand the synthetic chemist's toolkit.
By embracing the unique reactivity of fluorine, the field of amide bond synthesis is poised for continued innovation, enabling the construction of previously inaccessible molecules and accelerating the pace of drug discovery.
References
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.
-
Guiso, M., et al. (2016). Nonclassical Routes for Amide Bond Formation. Chemical Reviews, 116(19), 12565–12624. [Link]
-
Inoue, M., Sumii, Y., & Shibata, N. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(19), 10633–10640. [Link]
-
Recent advances in the area of amide bond formation. (n.d.). AIR Unimi. [Link]
-
Inoue, M., Sumii, Y., & Shibata, N. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega. [Link]
-
A green chemistry perspective on catalytic amide bond formation. (n.d.). UCL Discovery. [Link]
-
Hiyama, T. (2000). Biologically Active Organofluorine Compounds. SciSpace. [Link]
-
Reddy, V. P. (Ed.). (2015). Organofluorine Compounds in Biology and Medicine. Elsevier. [Link]
-
de Figueiredo, R. M., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 28(4), 1640. [Link]
-
Organofluorine chemistry. (n.d.). In Wikipedia. [Link]
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). 2BScientific. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4614–4628. [Link]
-
Challener, C. A. (2015). Advances in Fluorination Chemistry for API Synthesis. Pharmaceutical Technology, 38(10). [Link]
-
A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. (2022). The Chemical Society of Japan. [Link]
-
What are the Sustainability Challenges in Peptide Synthesis and Purification? (2022). Biomatik. [Link]
-
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (2022). National Center for Biotechnology Information. [Link]
-
Yang, X., et al. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules, 29(15), 3505. [Link]
-
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (2025). Organic & Biomolecular Chemistry. [Link]
-
Fluorine in drug discovery: Role, design and case studies. (n.d.). LinkedIn. [Link]
-
Liang, T., Neumann, C. N., & Ritter, T. (2015). Recent advances in green fluorine chemistry. Research and Reports in Organic Chemistry, 1. [Link]
- Carpino, L. A. (n.d.). Synthesis and use of amino acid fluorides as peptide coupling reagent.
-
Fluorine as a key element in modern drug discovery and development. (2018). LE STUDIUM. [Link]
-
Schaub, B. (2015). Synthesis using fluorinated organometallic reagents. ResearchGate. [Link]
-
Synthesis of acyl fluorides. (n.d.). Organic Chemistry Portal. [Link]
-
Chandra, G., et al. (2023). Fluorine as a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 32. [Link]
-
Fluorinated Building Blocks in Drug Design: Why They Matter. (2026). Apollo Scientific. [Link]
-
Adam, A. T. (2020). Application Of Fluorinated Reagents In Synthesis And Drug Discovery. eGrove - University of Mississippi. [Link]
-
Recent advances in the synthesis of fluorinated amino acids and peptides. (2023). RSC Publishing. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467. [Link]
-
Amide bond formation using amino acid fluorides. (2025). ResearchGate. [Link]
-
Shibata, N., et al. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 17, 1887–1940. [Link]
-
Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 4. "Application Of Fluorinated Reagents In Synthesis And Drug Discovery" by Amna T. Adam [egrove.olemiss.edu]
- 5. hepatochem.com [hepatochem.com]
- 6. bachem.com [bachem.com]
- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biomatik.com [biomatik.com]
- 10. blog.mblintl.com [blog.mblintl.com]
- 11. blogs.rsc.org [blogs.rsc.org]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. people.uniurb.it [people.uniurb.it]
- 14. researchgate.net [researchgate.net]
- 15. Acyl fluoride synthesis by fluorination [organic-chemistry.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Methodological & Application
Application Notes and Protocols for 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic Acid in Peptide Synthesis
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid and its derivatives in peptide synthesis. This document outlines the underlying chemical principles, provides detailed protocols for its application, and offers insights into its advantages in synthesizing complex or sterically hindered peptides.
Introduction: The Challenge of Efficient Peptide Bond Formation
The synthesis of peptides, particularly long or complex sequences, is often hampered by challenges such as incomplete reactions, racemization of amino acid residues, and undesirable side reactions. The efficiency of peptide bond formation is critically dependent on the activation of the carboxylic acid group of the incoming amino acid. While coupling reagents like carbodiimides (e.g., DCC, EDC) are widely used for this purpose, their application alone can be insufficient, leading to low yields and the formation of byproducts.
To overcome these limitations, additives are often incorporated into the reaction mixture. These additives act as activating agents, forming highly reactive intermediates that readily couple with the amino group of the growing peptide chain, while simultaneously suppressing racemization. 1-Hydroxybenzotriazole (HOBt) and its derivatives have historically been the gold standard for such additives. The introduction of electron-withdrawing groups, such as a fluorine atom, onto the benzotriazole ring can further enhance the reactivity and effectiveness of these additives. 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid represents a specialized, though less common, variation of these critical reagents, with its derivatives showing promise in specialized applications. Due to the limited direct literature on this specific carboxylated variant, this guide will draw upon the well-established principles of its close structural and functional analogs, such as 1-hydroxy-7-azabenzotriazole (HOAt) and related fluorinated benzotriazoles, to provide a robust framework for its application.
Physicochemical Properties and Mechanism of Action
The efficacy of benzotriazole-based additives is rooted in their ability to form activated esters that are more stable than the initial O-acylisourea intermediate formed with carbodiimides, yet highly reactive towards the desired aminolysis.
Key Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₄FN₃O₂ |
| Molecular Weight | 181.13 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMF, NMP, DMSO |
Note: These properties are based on the chemical structure and may vary slightly between suppliers.
Mechanism of Action
The primary role of 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid and its hydroxylated counterparts in peptide coupling is to act as a nucleophilic catalyst that intercepts the highly reactive O-acylisourea intermediate formed from the reaction of a carboxylic acid with a carbodiimide (e.g., EDC). This interception leads to the formation of a benzotriazolyl ester. This active ester is significantly more stable than the O-acylisourea, which minimizes side reactions, and is highly susceptible to nucleophilic attack by the N-terminal amine of the peptide chain, facilitating efficient peptide bond formation.
The electron-withdrawing fluorine atom on the benzotriazole ring is crucial. It increases the acidity of the N-H proton, making the benzotriazole a better leaving group and thereby increasing the reactivity of the active ester intermediate. This enhanced reactivity can be particularly advantageous when coupling sterically hindered amino acids or for sequences prone to low coupling efficiencies.
Figure 1: Generalized mechanism of peptide coupling facilitated by a benzotriazole additive.
Application Notes: Strategic Implementation
The use of 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid or its derivatives is recommended in the following scenarios:
-
Coupling of sterically hindered amino acids: The high reactivity of the formed active ester can drive the reaction to completion where standard methods might fail.
-
Minimizing racemization: This is particularly critical when coupling amino acid derivatives that are prone to epimerization. The rapid and efficient formation of the peptide bond minimizes the time the activated amino acid is susceptible to racemization.
-
Solid-phase peptide synthesis (SPPS): The high solubility in common SPPS solvents like DMF and NMP, coupled with the high reactivity, makes it suitable for both manual and automated peptide synthesis.
-
Fragment condensation: When coupling larger peptide fragments, the suppression of side reactions and high efficiency are paramount.
Detailed Experimental Protocols
The following protocols provide a starting point for the use of 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid as an additive in a typical peptide coupling reaction. Optimization may be required based on the specific amino acids being coupled.
Protocol 1: Standard Solution-Phase Peptide Coupling
This protocol describes the coupling of an N-protected amino acid to the free amine of an amino acid ester.
Materials:
-
N-protected amino acid (e.g., Fmoc-Ala-OH)
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq), the amino acid ester hydrochloride (1.0 eq), and 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid (1.1 eq) in anhydrous DMF (approximately 0.1 M concentration relative to the amino acid).
-
Neutralization: Cool the solution to 0 °C in an ice bath. Add DIPEA (2.2 eq) dropwise to neutralize the hydrochloride salt and maintain a basic environment. Stir for 10 minutes.
-
Activation: Add EDC·HCl (1.1 eq) to the cooled solution in one portion.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the crude dipeptide.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of EtOAc in hexanes).
Protocol 2: Standard Solid-Phase Peptide Synthesis (SPPS) Coupling on Resin
This protocol is for coupling the next amino acid onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Resin-bound peptide with a free amine (e.g., H-Gly-Wang resin)
-
N-protected amino acid (e.g., Fmoc-Ala-OH) (4.0 eq relative to resin loading)
-
6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid (4.0 eq)
-
EDC·HCl (4.0 eq)
-
DIPEA (8.0 eq)
-
Anhydrous DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Activation Solution Preparation (Pre-activation): In a separate vessel, dissolve the N-protected amino acid, 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid, and EDC·HCl in DMF. Add DIPEA and allow the mixture to pre-activate for 5-10 minutes.
-
Coupling: Drain the DMF from the swollen resin. Add the pre-activated solution to the resin.
-
Reaction: Agitate the resin slurry at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, the coupling is incomplete; the coupling step should be repeated.
-
Washing: Once the coupling is complete (Kaiser test is negative), drain the reaction solution and wash the resin extensively with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove any unreacted reagents and byproducts.
-
The resin is now ready for the next deprotection and coupling cycle.
Figure 2: A typical workflow for a single coupling cycle in Solid-Phase Peptide Synthesis (SPPS).
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Coupling Efficiency | • Steric hindrance of amino acids.• Insufficient reagent equivalents.• Poor resin swelling. | • Increase coupling time.• Increase equivalents of amino acid, additive, and coupling reagent.• Ensure adequate resin swelling before coupling. |
| Racemization | • Over-activation of the amino acid.• Prolonged reaction time with the activated species. | • Minimize pre-activation time.• Ensure the reaction is not run for an unnecessarily long time after completion. |
| Side Product Formation | • Impure reagents or solvents.• Decomposition of the active ester. | • Use high-purity, anhydrous solvents and fresh reagents.• Perform the reaction at 0 °C to room temperature; avoid excessive heat. |
Safety and Handling
6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid is a chemical reagent and should be handled with appropriate care in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
While not as commonly cited as HOBt or HOAt, 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid and its derivatives belong to a powerful class of peptide coupling additives. The presence of the electron-withdrawing fluorine atom enhances the leaving group potential of the benzotriazole moiety, leading to a more reactive active ester. This property is particularly valuable for challenging peptide sequences, including those with sterically hindered amino acids, where it can significantly improve coupling efficiency and minimize racemization. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this reagent class in both solution-phase and solid-phase peptide synthesis, empowering chemists to tackle more complex synthetic targets.
References
-
Mechanism of Amide Bond Formation using Carbodiimides. (n.d.). CEM Corporation. Retrieved February 19, 2026, from [Link]
Application Notes & Protocols: Utilizing 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid as a High-Performance Coupling Additive
For Researchers, Scientists, and Drug Development Professionals
Section 1: Foundational Principles and Rationale
The formation of an amide bond is a cornerstone reaction in organic and medicinal chemistry, fundamental to the synthesis of peptides, pharmaceuticals, and advanced materials.[1] However, the direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable under standard conditions, necessitating the activation of the carboxylic acid moiety.[2] This is achieved using coupling reagents, which convert the hydroxyl group of the acid into a better leaving group, thereby facilitating nucleophilic attack by the amine.[3][4]
While effective, early methods using standalone coupling reagents like dicyclohexylcarbodiimide (DCC) were often plagued by slow reaction rates, incomplete conversions, and, most critically, the loss of stereochemical integrity (racemization) at the activated chiral center.[4][5] The introduction of N-hydroxybenzotriazole (HOBt) additives in the 1970s revolutionized the field.[5] These additives act as acyl-group shuttles; they rapidly intercept the highly reactive, unstable intermediate (e.g., an O-acylisourea from a carbodiimide reaction) to form a more stable, yet highly reactive, active ester.[4][5][6] This active ester then undergoes aminolysis to form the desired amide bond with minimal racemization.[5]
This application note introduces 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid , a next-generation additive engineered for superior performance in amide bond formation. Its design leverages established chemical principles to enhance reaction kinetics and suppress side reactions, making it an invaluable tool for challenging syntheses.
The Mechanism of Action: A Synergistic Approach
When used in conjunction with a primary coupling agent like a carbodiimide (e.g., EDC, DIC), 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid participates in a validated mechanistic pathway that ensures efficient and clean amide bond formation.
-
Activation of Carboxylic Acid: The carbodiimide reacts with the carboxylic acid (R-COOH) to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and can rearrange into an unreactive N-acylurea byproduct.[5]
-
Interception by the Additive: Before side reactions can occur, the 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid rapidly intercepts the O-acylisourea. This forms a benzotriazolyl active ester and releases the urea byproduct (e.g., dicyclohexylurea, DCU).
-
Nucleophilic Attack and Amide Formation: The amine nucleophile attacks the activated ester, which is significantly more reactive and sterically accessible than the initial carboxylic acid. This step forms the desired amide bond and regenerates the additive, allowing it to participate catalytically in the process.[6]
Sources
- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jpt.com [jpt.com]
- 4. Lab Reporter [fishersci.dk]
- 5. bachem.com [bachem.com]
- 6. Kinetics of amide formation through carbodiimide/N-hydroxybenzotriazole (HOBt) couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
protocol for amide bond formation with 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid
Application Note: Precision Amide Coupling of 6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic Acid
Part 1: Executive Summary & Strategic Analysis
The incorporation of the 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid scaffold into drug candidates offers a unique combination of bioisosteric properties. The benzotriazole core mimics purine bases (relevant for kinase inhibition) and provides a rigid, planar geometry. The 6-fluorine substituent modulates the pKa of the triazole ring (increasing acidity via inductive withdrawal) and enhances metabolic stability by blocking the oxidation-prone C6 position.
However, this scaffold presents specific synthetic challenges:
-
Amphoteric Nature: The triazole ring contains an acidic proton (NH, pKa ~8.2) and basic nitrogens, complicating standard acid/base workups.
-
Self-Reactivity: The unprotected triazole nitrogen is nucleophilic. Upon activation of the carboxylic acid, there is a risk of intermolecular N-acylation (polymerization) or intramolecular interference if the geometry allows.
-
Solubility: The planar, electron-deficient ring system promotes
-stacking, often resulting in poor solubility in non-polar solvents (DCM, Toluene).
This guide details three protocols ranging from high-throughput discovery (HATU) to scalable synthesis (Acid Chloride), designed to mitigate these risks.
Part 2: Pre-Reaction Chemical Profiling
Before initiating synthesis, the physicochemical properties of the starting material must be accounted for to ensure correct stoichiometry and workup.
| Property | Value / Characteristic | Implication for Protocol |
| Molecular Weight | ~181.12 g/mol | Calculation basis. |
| Acidity (pKa) | COOH: ~3.5 Triazole NH: ~7.8 - 8.0 (lowered by F) | CRITICAL: The reaction requires sufficient base to deprotonate both the carboxylic acid and the triazole NH to ensure solubility and reactivity. |
| Solubility | DMSO, DMF, NMP (Good) DCM, THF (Poor to Moderate) | Use DMF or NMP as the primary solvent. Avoid DCM for the carboxylic acid starting material. |
| Nucleophilicity | Triazole N is weakly nucleophilic | Potential competitor for the activated ester. High-reactivity coupling agents (HATU) are preferred to favor amine attack. |
Part 3: Experimental Protocols
Method A: High-Efficiency HATU Coupling (Discovery Scale)
Best for: Milligram to gram scale, valuable amines, and rapid library synthesis.
Rationale: HATU generates a highly reactive aza-benzotriazole active ester. The use of DIPEA in excess ensures the benzotriazole core remains deprotonated and soluble, while the high reactivity of HATU outcompetes the triazole nitrogen for the amine nucleophile.
Reagents:
-
Acid: 6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid (1.0 equiv)
-
Amine: R-NH₂ (1.1 – 1.2 equiv)
-
Coupling Agent: HATU (1.2 – 1.5 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.5 – 4.0 equiv )
-
Solvent: Anhydrous DMF (0.1 M concentration)
Step-by-Step Protocol:
-
Dissolution: In a dry vial, dissolve the Acid (1.0 equiv) in anhydrous DMF.
-
Activation: Add HATU (1.2 equiv) followed by DIPEA (2.0 equiv). Stir at Room Temperature (RT) for 5–10 minutes.
-
Observation: The solution often turns yellow/orange. This "pre-activation" time should be kept short to prevent racemization (if chiral) or side reactions.
-
-
Coupling: Add the Amine (1.2 equiv) dissolved in a minimal amount of DMF. Add the remaining DIPEA (1.5–2.0 equiv).
-
Note: The extra base is crucial to neutralize the amine salt and maintain the triazole in its soluble anionic form.
-
-
Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.[1]
-
LC-MS Tip: Look for the mass of Product [M+H]+. You may also see a peak for the N-acyl urea byproduct if the reaction is slow.
-
-
Workup (Self-Validating Step):
-
Dilute the reaction mixture with Ethyl Acetate (EtOAc).
-
Wash 1: 10% Citric Acid or 0.5 M HCl (Caution: Product might precipitate if very insoluble; if so, filter the solid). Purpose: Removes excess DIPEA and unreacted amine.
-
Wash 2: Water. Purpose: Removes DMF.
-
Wash 3: Brine.
-
Dry: Over Na₂SO₄, filter, and concentrate.
-
Purification: Flash chromatography (DCM/MeOH gradient).
-
Method B: Acid Chloride Activation (Scale-Up)
Best for: Multi-gram scale, unreactive/sterically hindered amines, or cost-sensitive projects.
Rationale: Thionyl chloride converts the acid to the acid chloride. The 6-fluoro substituent makes the carbonyl highly electrophilic. This method bypasses the cost of HATU but requires careful handling of the HCl byproduct.
Reagents:
-
Acid: 1.0 equiv[2]
-
Reagent: Thionyl Chloride (SOCl₂) (5.0 – 10.0 equiv) OR Oxalyl Chloride (1.5 equiv) + cat. DMF.[3][4][5]
-
Solvent: Toluene or DCM (if soluble).
-
Base (for coupling): Pyridine or Et₃N.
Protocol:
-
Chlorination: Suspend the Acid in Toluene. Add Thionyl Chloride (excess). Heat to reflux (80°C) for 2–3 hours.
-
Endpoint: The solid should dissolve as it converts to the acid chloride.
-
Evaporation: Concentrate in vacuo to dryness to remove excess SOCl₂. Co-evaporate with toluene twice to ensure removal of acidic traces.
-
-
Coupling: Redissolve the crude acid chloride in dry DCM or THF.
-
Addition: Add this solution dropwise to a pre-cooled (0°C) solution of Amine (1.1 equiv) and Pyridine (3.0 equiv) in DCM.
-
Workup: Standard aqueous wash (0.5 M HCl, then NaHCO₃).
Part 4: Decision Logic & Troubleshooting
The following decision tree guides the researcher through method selection based on substrate properties.
Figure 1: Decision matrix for selecting the optimal coupling strategy based on scale and reaction outcome.
Part 5: Troubleshooting & Optimization
Issue 1: Low Solubility of Starting Material
-
Cause: Strong intermolecular hydrogen bonding and
-stacking of the fluoro-benzotriazole core. -
Solution: Use NMP (N-methyl-2-pyrrolidone) instead of DMF. It often solubilizes benzotriazoles better. Alternatively, heat the reaction mixture to 40-50°C during the activation step.
Issue 2: Formation of N-Acyl Side Products (Oligomerization)
-
Mechanism:[6][7][8] The activated acid reacts with the triazole NH of another molecule.
-
Solution:Reverse Addition. Add the activated acid solution slowly to a solution of the amine and base. This keeps the amine concentration high relative to the activated acid, favoring the desired cross-coupling.
-
Advanced Solution: Protect the triazole nitrogen with a THP (Tetrahydropyranyl) or Boc group prior to coupling.
-
Protocol: React acid with DHP/pTsOH (protects NH and COOH), then selectively hydrolyze the ester, then couple. (More steps, but cleaner for difficult substrates).
-
Issue 3: Product Soluble in Aqueous Base
-
Cause: The product still contains the acidic triazole NH (and potentially the 6-F enhances this acidity). Washing with sat. NaHCO₃ might pull the product into the water layer.
-
Fix: Monitor the aqueous layer by LC-MS. If product is lost, acidify the aqueous layer to pH 4-5 and re-extract with EtOAc/THF (3:1).
Part 6: References
-
General Reactivity of Benzotriazole Carboxylic Acids:
-
Title: Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides...
-
Relevance: Demonstrates acid chloride activation for fluoro-substituted fused heterocycles.[9]
-
Source:
-
-
Coupling Reagent Selection (HATU/HBTU):
-
Title: Amide bond formation: beyond the myth of coupling reagents.
-
Relevance: Defines the mechanistic advantage of HATU for electron-deficient acids and preventing racemization.
-
Source:
-
-
Benzotriazole 5-Carboxylic Acid Protocols (Analogous Chemistry):
-
Title: Comparison of conventional and microwave-assisted synthesis of benzotriazole derivatives.
-
Relevance: Validates the use of Thionyl Chloride for benzotriazole carboxylic acid activation.
-
Source:
-
-
Chemical Properties & Safety:
-
Title: 6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid Product Page.[1]
-
Relevance: Confirming commercial availability and basic physicochemical data.
-
Source:
-
Sources
- 1. 1798688-36-4|6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Lab Reporter [fishersci.co.uk]
- 5. Lab Reporter [fishersci.dk]
- 6. peptide.com [peptide.com]
- 7. books.rsc.org [books.rsc.org]
- 8. ijpsonline.com [ijpsonline.com]
- 9. Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides: antimicrobial studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Peptide Synthesis Using 6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic Acid
[1]
Executive Summary
This guide details the protocol for incorporating 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid (CAS: 1798688-36-4) into peptide sequences via Solid-Phase Peptide Synthesis (SPPS).[1] This molecule is a specialized heterocyclic building block, often utilized in medicinal chemistry to introduce a rigid, fluorinated scaffold for Structure-Activity Relationship (SAR) studies or as a
Due to the electron-deficient nature of the benzotriazole ring and the steric environment of the C4-carboxylate, this coupling requires optimized activation conditions to prevent low yields and deletion sequences. This protocol recommends a HATU/DIEA-mediated activation strategy to ensure quantitative coupling.[1]
Molecule Profile & Strategic Considerations
Physicochemical Properties
-
Chemical Name: 6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid[1][2][3]
-
Molecular Weight: 181.12 g/mol
-
Acidity: The molecule contains two acidic protons: the carboxylic acid (
) and the benzotriazole NH (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> ). -
Solubility: Sparingly soluble in Dichloromethane (DCM); soluble in N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[1]
Synthetic Challenges
-
Reactivity: The benzotriazole ring is electron-withdrawing, reducing the nucleophilicity of the aromatic ring but also potentially reducing the reactivity of the carboxylate compared to aliphatic amino acids.
-
Regioselectivity: While the carboxylic acid is the primary activation site, the free NH of the triazole ring can theoretically participate in side reactions if highly activated species are used in large excess. However, under standard basic coupling conditions, the carboxylate activates preferentially.
-
Sterics: The carboxylic acid at position 4 is adjacent to the triazole bridgehead, creating a sterically crowded environment that necessitates strong coupling reagents.
Experimental Protocol
Materials & Reagents
| Reagent | Grade/Specification | Function |
| 6-F-Bt-4-COOH | >97% Purity | Building Block |
| HATU | Peptide Grade | Coupling Agent (Uronium) |
| DIEA | Anhydrous, 99.5% | Base |
| DMF | Biotech Grade, Amine-free | Solvent |
| Resin | Rink Amide or Wang | Solid Support |
Coupling Workflow (Standard 0.1 mmol Scale)
Step 1: Resin Preparation
Ensure the N-terminal Fmoc group of the resin-bound peptide is fully removed.[1]
-
Treat resin with 20% Piperidine in DMF (
min). -
Wash resin: DMF (
), DCM ( ), DMF ( ). -
Critical: Perform a Chloranil or Kaiser test to confirm the presence of free amines (Positive = Blue beads).
Step 2: Activation Cocktail Preparation
Prepare this solution immediately prior to use to prevent hydrolysis of the active ester.
-
Weigh 54.3 mg (0.3 mmol, 3 eq) of 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid.
-
Weigh 114 mg (0.3 mmol, 3 eq) of HATU.
-
Dissolve both in 2.0 mL of anhydrous DMF . Vortex until clear.
-
Add 104 µL (0.6 mmol, 6 eq) of DIEA (Diisopropylethylamine).
-
Note: The solution may turn yellow/orange, indicating activation.
-
Why HATU? Aromatic carboxylic acids are less reactive.[1] HATU (an azabenzotriazole-based reagent) generates a more reactive active ester than HBTU, crucial for overcoming the steric hindrance at the C4 position [1].
-
Step 3: Coupling Reaction
-
Add the activated cocktail to the resin-bound peptide.[1]
-
Agitate (shake or vortex) at Room Temperature for 60–90 minutes .
-
Optimization: For difficult sequences (e.g., coupling to secondary amines like Proline), extend time to 2 hours or use microwave irradiation (
C, 20W, 10 min).
-
-
Drain the reaction vessel.
-
Wash resin: DMF (
), DCM (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> ).
Step 4: Monitoring & QC
-
Perform a Kaiser Test (ninhydrin).[1]
-
Re-coupling Protocol (if needed): Repeat Step 2 and 3 using PyBOP (3 eq) and HOAt (3 eq) with DIEA (6 eq) in NMP to alter the solvation environment.
Step 5: Cleavage
-
Wash resin with DCM (
) and dry under Nitrogen.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Add Cleavage Cocktail: 95% TFA / 2.5% TIS / 2.5%
. -
Shake for 2 hours.
-
Precipitate filtrate in cold Diethyl Ether.
Visualized Workflow (DOT Diagram)
Caption: Logic flow for the HATU-mediated coupling of 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid, including quality control checkpoints.
Technical Data & Troubleshooting
Comparison of Coupling Reagents for Aromatic Acids
| Reagent | Reactivity | Racemization Risk | Recommendation |
| HATU | High | Low (with DIEA) | Primary Choice for hindered/aromatic acids.[1] |
| HBTU | Moderate | Low | Acceptable for simple couplings; may fail for C4-substituted benzotriazoles.[1] |
| PyBOP | High | Low | Excellent alternative for re-coupling; tolerates NMP better.[1] |
| DIC/Oxyma | Moderate | Very Low | Good for microwave synthesis; less efficient for sterically hindered aromatics at RT.[1] |
Analytical Validation ( F-NMR)
The 6-fluoro substituent provides a distinct handle for NMR analysis.[1]
-
Expected Shift:
tongcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> ppm (relative to , solvent dependent). -
Application: Use
F-NMR on the crude ether precipitate to quantify peptide purity without interference from non-fluorinated byproducts [2].
References
-
Bachem. (2024).[1][4] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Application Notes.[1] Link
-
Verdoliva, A., et al. (2002). "19F-NMR monitoring of solid-phase peptide synthesis." Tetrahedron Letters, 43(43), 7657-7660.[1] (Contextual citation for Fluorine monitoring).
-
El-Faham, A., & Albericio, F. (2011).[1][5] "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602.[5] Link[1]
-
PubChem. (n.d.).[1] 6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid (Compound Summary). National Library of Medicine.[1] Link[1]
activation of carboxylic acids with 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid
Application Notes & Protocols for Carboxylic Acid Activation
A Technical Guide to the Use of 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic Acid and its Derivatives in Amide Synthesis
For researchers, scientists, and drug development professionals, the efficient formation of amide bonds is a cornerstone of chemical synthesis, central to the creation of peptides, pharmaceuticals, and advanced materials. The activation of carboxylic acids is the critical first step in this process, dictating reaction efficiency, yield, and the preservation of stereochemical integrity.[1] This guide provides an in-depth exploration of carboxylic acid activation using benzotriazole-based reagents, with a specific focus on the unique properties and potential applications of 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid.
Historically, reagents based on 1-hydroxybenzotriazole (HOBt) have been indispensable additives, particularly in carbodiimide-mediated couplings, where they accelerate reactions and suppress racemization by forming active ester intermediates.[1][2] This document moves beyond the classic HOBt additives to explore the direct use of the benzotriazole moiety to form stable, isolable N-acylbenzotriazoles—highly effective acylating agents in their own right.[3] We will dissect the mechanistic advantages conferred by the fluorine substituent on the benzotriazole core and provide detailed protocols for leveraging this modern class of reagents.
Part 1: The Mechanism of Benzotriazole-Mediated Activation
The activation of carboxylic acids with 1H-1,2,3-benzotriazole proceeds through the formation of an N-acylbenzotriazole. Unlike acid chlorides, these intermediates are often stable, crystalline solids that can be purified and stored.[3] This stability, combined with high reactivity towards nucleophiles, makes them superior alternatives in many synthetic contexts.
The activation process involves two key stages:
-
Formation of the Activated Intermediate: The carboxylic acid is first treated with a dehydrating agent (e.g., thionyl chloride, oxalyl chloride) or a coupling reagent (e.g., a carbodiimide) in the presence of a benzotriazole derivative. This forms the N-acylbenzotriazole.
-
Nucleophilic Acyl Substitution: The resulting N-acylbenzotriazole readily reacts with an amine. The benzotriazole anion is an excellent leaving group, facilitating the formation of the thermodynamically stable amide bond.
This mechanism provides a robust and often high-yielding pathway to amide products, avoiding many of the side reactions associated with more aggressive activating agents.[4][5]
Part 2: The Advantage of Fluorine Substitution
The incorporation of fluorine into organic molecules is a powerful strategy in modern drug design and materials science.[6][7] In the context of benzotriazole-based activating agents, the presence of a fluorine atom at the 6-position of the ring system, as in 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid, imparts significant electronic advantages.
-
Enhanced Reactivity: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I).[8][9] This effect decreases the electron density within the benzotriazole ring system. As a result, the benzotriazole anion becomes a more stable, and therefore better, leaving group. This enhanced leaving group ability directly translates to a higher reactivity of the N-acylbenzotriazole intermediate towards the amine nucleophile, potentially leading to faster reaction times and higher yields.[10]
-
Modulated Physicochemical Properties: Fluorine substitution can increase lipophilicity and alter solubility profiles, which can be leveraged for easier purification or for reactions in specific solvent systems.[7][9] It can also improve the thermal and metabolic stability of the parent molecule and its derivatives.[8]
Part 3: Critical Consideration: The Bifunctional Nature of the Reagent
The title compound, 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid, contains two key functional groups: the benzotriazole ring necessary for activation and its own carboxylic acid. This bifunctional nature requires a deliberate synthetic strategy. To use this molecule as an activating agent for a different carboxylic acid, its own carboxyl group must first be protected, typically as an ester (e.g., methyl or ethyl ester). This prevents self-polymerization or unwanted side reactions during the activation step.
The following protocols are therefore based on the use of the protected form, Methyl 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylate .
Part 4: Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Thionyl chloride and oxalyl chloride are corrosive and toxic; handle with extreme care.
Protocol 1: Preparation of the Activating Agent (Ester Protection)
Objective: To synthesize Methyl 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylate from the corresponding carboxylic acid.
Materials:
-
6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid (1.0 eq)
-
Methanol (MeOH), anhydrous (as solvent)
-
Thionyl chloride (SOCl₂) (1.5 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Suspend 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred suspension. Gas evolution (HCl) will be observed.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Allow the reaction to cool to room temperature and concentrate the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and carefully wash with saturated NaHCO₃ solution until effervescence ceases.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or flash column chromatography (e.g., using an ethyl acetate/hexanes gradient) to afford the pure methyl ester.
Protocol 2: Two-Step Amide Synthesis via N-Acylbenzotriazole Intermediate
Objective: To synthesize an amide from a generic carboxylic acid and amine using the protected fluoro-benzotriazole reagent.
Materials:
-
Target Carboxylic Acid (R-COOH) (1.0 eq)
-
Oxalyl chloride or Thionyl chloride (1.2 eq)
-
Methyl 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylate (1.1 eq)
-
Target Amine (R'-NH₂) (1.2 eq)
-
Tertiary base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)) (2.5 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Catalytic N,N-Dimethylformamide (DMF) (1-2 drops, if using oxalyl/thionyl chloride)
Procedure:
Step A: Formation of the N-Acylbenzotriazole
-
Dissolve the target carboxylic acid in anhydrous DCM in a flame-dried, inert-atmosphere (N₂ or Ar) flask.
-
Add 1-2 drops of DMF.
-
Cool the solution to 0 °C and slowly add oxalyl chloride or thionyl chloride.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours to form the acid chloride in situ.
-
In a separate flask, dissolve Methyl 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylate and the tertiary base (1.2 eq) in anhydrous DCM.
-
Cool this second solution to 0 °C and slowly add the freshly prepared acid chloride solution from the first flask.
-
Stir the reaction at room temperature for 2-4 hours or until the formation of the N-acylbenzotriazole is complete (monitor by TLC).
Step B: Coupling with Amine
-
Cool the solution containing the N-acylbenzotriazole back to 0 °C.
-
Add the target amine, followed by the remaining portion of the tertiary base (1.3 eq).
-
Allow the reaction to stir at room temperature overnight.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude amide by flash column chromatography or recrystallization.
Protocol 3: One-Pot Amide Synthesis using a Carbodiimide
Objective: To perform a streamlined, one-pot synthesis of an amide. This method is often preferred for its operational simplicity.
Materials:
-
Target Carboxylic Acid (R-COOH) (1.0 eq)
-
Target Amine (R'-NH₂) (1.1 eq)
-
Methyl 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylate (1.2 eq)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) or Diisopropylcarbodiimide (DIC) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Combine the target carboxylic acid, Methyl 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylate, and the target amine in a flask with anhydrous DMF.
-
Stir the mixture to dissolve all components.
-
Add DIPEA to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (as a solid) or DIC (as a liquid) portion-wise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, dilute the reaction mixture with ethyl acetate and wash extensively with water (to remove DMF and the urea byproduct) and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Part 5: Data and Performance Metrics
While specific yield data for 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid derivatives is not widely published, performance can be extrapolated from structurally similar N-acylbenzotriazole and fluorinated coupling reagent systems.
| Parameter | Expected Outcome | Rationale / Notes |
| Reaction Time | Potentially faster than non-fluorinated analogues. | The electron-withdrawing fluorine enhances the leaving group ability of the benzotriazole moiety, increasing the reactivity of the activated intermediate.[9][10] |
| Yield | Generally high (75-95%). | N-acylbenzotriazoles are effective acylating agents, and the formation of the stable amide bond provides a strong thermodynamic driving force.[3] |
| Purity | High, with minimal racemization. | The formation of a stable, well-defined active intermediate minimizes side reactions common with other methods. Use of carbodiimides with additives is a proven method to reduce epimerization.[2][11] |
| Byproducts | Water-soluble urea (with EDC/DIC); salts. | Byproducts are typically removed through standard aqueous workup procedures.[12][13] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incomplete activation of the carboxylic acid.2. Deactivated amine (sterically hindered or electronically poor).3. Reagents (solvents, amines) not anhydrous. | 1. Increase activation time/temperature; confirm acid chloride formation by IR if possible.2. Increase reaction temperature or use a more reactive activating agent (e.g., Protocol 2).3. Use freshly distilled, anhydrous solvents and reagents. |
| Multiple Byproducts Observed | 1. Self-condensation if benzotriazole reagent is not protected.2. Side reactions with carbodiimides (N-acylurea formation).[2] | 1. Ensure complete esterification of the activating agent (Protocol 1).2. Maintain low reaction temperatures (0 °C) during carbodiimide addition. |
| Starting Material Remains | 1. Insufficient equivalents of coupling reagent.2. Reaction time is too short. | 1. Use a slight excess (1.1-1.2 eq) of the activating/coupling reagents.2. Allow the reaction to proceed for a longer duration (e.g., 24 hours) and monitor by TLC/LC-MS. |
References
- Vertex AI Search. The Role of HOBt and HBTU in Peptide Coupling Reactions. Accessed February 15, 2024.
-
Albericio, F., & Carpino, L. A. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, ACS Publications. [Link]
-
ResearchGate. HOBt and HOAt-Derived Immonium Salts: New and Highly Efficient Coupling Reagents for Peptide Synthesis | Request PDF. Accessed February 15, 2024. [Link]
-
ResearchGate. The amide group and its preparation methods by acid-amine coupling reactions: an overview. Accessed February 15, 2024. [Link]
- Optimizing Peptide Coupling: Key Techniques. Accessed February 15, 2024.
- Novel Fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles?. Accessed February 15, 2024.
-
NIH. Introduction to Peptide Synthesis - PMC. Accessed February 15, 2024. [Link]
-
Aapptec Peptides. Coupling Reagents. Accessed February 15, 2024. [Link]
-
Dilun Biotechnology. Commonly Used Coupling Reagents in Peptide Synthesis. Accessed February 15, 2024. [Link]
-
ScholarWorks. Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. Accessed February 15, 2024. [Link]
-
MDPI. Effects of Fluoro Substitution on the Electrochromic Performance of Alternating Benzotriazole and Benzothiadiazole-Based Donor–Acceptor Type Copolymers. Accessed February 15, 2024. [Link]
- Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Accessed February 15, 2024.
-
RSC Publishing. Recent advances in the synthesis of fluorinated amino acids and peptides. Accessed February 15, 2024. [Link]
-
ResearchGate. Schematic presentation of the previous activation methods for carboxylic acid and the present investigation to obtain N-acyl benzotriazoles. Accessed February 15, 2024. [Link]
-
Arkivoc. Synthesis of N-acylbenzotriazole using acid anhydride. Accessed February 15, 2024. [Link]
-
PubMed. Utility of fluorinated α-amino acids in development of therapeutic peptides. Accessed February 15, 2024. [Link]
-
GSC Online Press. Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. Accessed February 15, 2024. [Link]
-
Organic Chemistry Portal. Benzotriazole synthesis. Accessed February 15, 2024. [Link]
-
SciELO México. Preparation of N-Acylbenzotriazole Derivatives of Dicarboxylic Acids. Accessed February 15, 2024. [Link]
- Fluorine in drug discovery: Role, design and case studies. Accessed February 15, 2024.
-
Taylor & Francis. Full article: Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs). Accessed February 15, 2024. [Link]
-
NIH. Importance of Fluorine in Benzazole Compounds - PMC. Accessed February 15, 2024. [Link]
-
International Invention of Scientific Journal. Synthesis of Benzotriazole Derivatives. Accessed February 15, 2024. [Link]
-
NIH. Design and synthesis of stable four-coordinated benzotriazole-borane with tunable fluorescence emission - PMC. Accessed February 15, 2024. [Link]
-
ResearchGate. Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid. Accessed February 15, 2024. [Link]
Sources
- 1. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. Preparation of N-Acylbenzotriazole Derivatives of Dicarboxylic Acids [scielo.org.mx]
- 4. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 5. researchgate.net [researchgate.net]
- 6. papers.ssrn.com [papers.ssrn.com]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. mdpi.com [mdpi.com]
- 9. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 13. scholarworks.calstate.edu [scholarworks.calstate.edu]
6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid reaction mechanism in peptide coupling
An Application Guide for Advanced Benzotriazole-Based Coupling Additives
Topic: Analysis and Application of 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid in Peptide Coupling
Audience: Researchers, scientists, and drug development professionals.
Abstract: The efficient and stereochemically pure formation of amide bonds is the cornerstone of peptide synthesis. The choice of coupling additives is critical, particularly for challenging sequences or sterically hindered amino acids. Standard additives like 1-hydroxybenzotriazole (HOBt) have been workhorses in the field, but the demand for greater efficiency has driven the development of more advanced reagents. This guide explores the theoretical framework, reaction mechanism, and practical application of substituted benzotriazoles, using the novel structure of 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid as a model for a next-generation coupling additive. We will dissect how specific functional groups—namely fluorine and carboxylic acid—are predicted to enhance coupling efficiency and suppress racemization, providing a blueprint for its use in demanding synthetic applications.
Part 1: The Core Directive: A Mechanistic Deep Dive
The efficacy of a peptide coupling additive is determined by its ability to form a highly reactive, yet stable, intermediate that facilitates rapid aminolysis while resisting pathways that lead to racemization. The benzotriazole scaffold is central to this function. To understand the potential of a substituted benzotriazole like 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid, we must first examine the foundational mechanism of its parent compound, HOBt.
The Foundational Mechanism: Carbodiimide Activation with HOBt
In a typical carbodiimide-mediated coupling (e.g., using DCC or DIC), the carboxylic acid of an N-protected amino acid is activated to form a highly reactive O-acylisourea intermediate.[1][2] While reactive, this intermediate is unstable and susceptible to two detrimental pathways: rearrangement to an unreactive N-acylurea and, more critically, intramolecular cyclization to a 5(4H)-oxazolone.[3] The formation of this oxazolone is the primary mechanism for the loss of chiral integrity (racemization) at the C-terminal amino acid.[3][4]
This is where HOBt plays its crucial role. As a superior nucleophile compared to the incoming amine, HOBt rapidly intercepts the O-acylisourea intermediate. This reaction forms a benzotriazolyl active ester (OBt ester), releasing a soluble urea byproduct.[1][5] The OBt ester is sufficiently reactive to be readily attacked by the N-terminal amine of the growing peptide chain but is significantly more resistant to oxazolone formation, thus effectively suppressing racemization.[1][4][6]
Postulated Mechanism for 6-fluoro-1-hydroxy-1,2,3-benzotriazole-4-carboxylic acid
The introduction of electron-withdrawing groups onto the benzotriazole ring systematically enhances its performance. The active form of the title compound is its N-hydroxy tautomer: 6-fluoro-1-hydroxy-1,2,3-benzotriazole-4-carboxylic acid (F-HOBt-COOH) . Its mechanism follows the same pathway as HOBt but with significant enhancements at key steps.
-
Enhanced Acidity and Leaving Group Ability: The fluorine atom at the 6-position and the carboxylic acid at the 4-position are potent electron-withdrawing groups. Their combined inductive effects pull electron density from the aromatic system, making the N-hydroxy proton significantly more acidic than that of HOBt.[3][7][8] A higher acidity (lower pKa) translates into a more stable conjugate base, making the resulting benzotriazolyl anion an excellent leaving group.[9]
-
Formation of a "Super-Active" Ester: Following activation by a carbodiimide, F-HOBt-COOH would form a highly activated ester. The electron-deficient benzotriazole ring makes the ester's carbonyl carbon extremely electrophilic and susceptible to nucleophilic attack by the incoming amine.
-
Accelerated Coupling and Superior Racemization Suppression: The heightened reactivity of the F-HOBt-COOH active ester leads to significantly faster coupling kinetics.[10] This rapid consumption of the active ester is key to minimizing side reactions. Because the rate of the desired aminolysis is greatly increased, the competing pathway of oxazolone formation is kinetically disfavored, leading to superior suppression of racemization, even in challenging cases.[11]
Part 2: Scientific Integrity & Field-Proven Insights
While 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid is not a commercially cataloged reagent, its properties can be reliably predicted by comparing it to established additives. This analysis provides a framework for evaluating its potential in peptide synthesis.
Comparative Analysis of Benzotriazole-Based Additives
The performance of a coupling additive is a balance of reactivity, safety, and cost. By placing our theoretical molecule in context, its advantages become clear.
| Additive | Key Structural Feature | Relative Reactivity | pKa | Racemization Suppression | Key Features & Limitations |
| HOBt | Unsubstituted Benzotriazole | Baseline | 4.60[8] | Good | Standard, cost-effective. Anhydrous form is explosive.[4][12] |
| 6-Cl-HOBt | Chloro-substituent (EWG) | Higher than HOBt | 3.35[13] | Very Good | More reactive than HOBt, good price-performance balance.[3] |
| HOAt | Aza-group at position 7 (EWG) | Higher than 6-Cl-HOBt | 3.28[8][13] | Excellent | Neighboring pyridine nitrogen provides anchimeric assistance, accelerating coupling.[9] Allows visual reaction monitoring. |
| F-HOBt-COOH (Predicted) | Fluoro and Carboxyl (EWGs) | Very High | < 3.28 | Superior | Predicted high reactivity for difficult couplings. Carboxylic acid may improve solubility and offers a functional handle. Not commercially available; requires custom synthesis. |
EWG: Electron-Withdrawing Group
Expertise & Causality: Why Use a Fluorinated Additive?
The decision to use an advanced coupling additive is driven by necessity. For routine peptide synthesis, HOBt with DIC is often sufficient. However, several scenarios demand a more powerful solution:
-
Sterically Hindered Amino Acids: Coupling residues like Aib (α-aminoisobutyric acid), Val, or Ile can be sluggish. A highly reactive active ester, such as one formed with F-HOBt-COOH, can dramatically accelerate these couplings and drive them to completion.[9]
-
Aggregation-Prone Sequences: During the synthesis of long or hydrophobic peptides, the growing chain can aggregate, making the N-terminal amine inaccessible. Faster coupling kinetics can help complete the reaction before significant aggregation occurs.
-
Fragment Condensation: Linking large peptide fragments is notoriously difficult and prone to extensive racemization. A superior additive that maximizes coupling speed while minimizing the lifetime of activated intermediates is essential for success.
The carboxylic acid moiety is a unique feature. Beyond its electronic contribution, it could be leveraged to create novel, polymer-supported versions of the additive, simplifying reaction workup through filtration.[14]
Part 3: Protocols and Workflow Visualization
The following is a generalized protocol for Fmoc-based Solid-Phase Peptide Synthesis (SPPS) employing a high-reactivity HOBt-type additive like F-HOBt-COOH.
Experimental Protocol: Fmoc-SPPS Coupling Cycle
This protocol outlines a single coupling cycle for adding one amino acid to a resin-bound peptide.
Materials:
-
Fmoc-protected amino acid (4 equivalents relative to resin loading)
-
6-fluoro-1-hydroxy-1,2,3-benzotriazole-4-carboxylic acid (F-HOBt-COOH) (4 eq.)
-
N,N'-Diisopropylcarbodiimide (DIC) (4 eq.)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (8 eq.)
-
Peptide-grade N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
Resin with N-terminal Fmoc-protected peptide
Procedure:
-
Resin Swelling: If starting with dry resin, swell it in DMF for at least 30-60 minutes in the reaction vessel.[15][16]
-
Fmoc Deprotection: a. Drain the solvent from the resin. b. Add the 20% piperidine/DMF solution to the resin, ensuring all beads are covered. c. Agitate for 3 minutes. Drain. d. Add a fresh portion of 20% piperidine/DMF and agitate for 10-15 minutes to ensure complete deprotection. e. Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation (Pre-activation): a. In a separate vial, dissolve the Fmoc-amino acid (4 eq.) and F-HOBt-COOH (4 eq.) in a minimal amount of DMF. b. Add the DIC (4 eq.) to the mixture. c. Allow the solution to pre-activate for 2-5 minutes at room temperature. The solution may change color.
-
Coupling Reaction: a. Add the activated amino acid solution to the washed, deprotected resin. b. Add the base (DIPEA or Collidine, 8 eq.). c. Agitate the mixture at room temperature. Due to the high predicted reactivity, the coupling time may be significantly shorter than with standard reagents (e.g., 20-45 minutes).
-
Monitoring and Washing: a. Perform a Kaiser test to confirm the absence of free primary amines, indicating reaction completion.[17] b. If the test is positive (blue), extend the coupling time or consider a second coupling (double coupling). c. Once the reaction is complete (Kaiser test negative), drain the reaction mixture. d. Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to prepare for the next cycle or final cleavage.
-
(Optional) Capping: If the coupling is incomplete after an extended time, cap any unreacted N-terminal amines using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.[17]
References
-
Kates, S. A., Minor, C. A., Shroff, H., Haaseth, R. C., Triolo, S. A., & Albericio, F. (1992). Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids. Analytical Biochemistry, 200(2), 301-309. Available at: [Link]
-
Zhang, Y., Kong, L., Jing, X., & Zhao, J. (2018). Effects of Fluoro Substitution on the Electrochromic Performance of Alternating Benzotriazole and Benzothiadiazole-Based Donor-Acceptor Type Copolymers. Polymers, 10(1), 23. Available at: [Link]
-
Biovera Research. (2025). Solid-Phase Peptide Synthesis Methods: Complete Guide. Available at: [Link]
-
Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Available at: [Link]
-
Li, W., Wang, C., Li, C., & Wang, J. (2018). Synthesis and properties of fluorinated benzotriazole-based donor-acceptor-type conjugated polymers via Pd-catalyzed direct C H / C H coupling polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 56(21), 2381-2390. Available at: [Link]
-
Wikipedia. (n.d.). Hydroxybenzotriazole. Available at: [Link]
-
Zhang, Y., Kong, L., Jing, X., & Zhao, J. (2018). Effects of Fluoro Substitution on the Electrochromic Performance of Alternating Benzotriazole and Benzothiadiazole-Based Donor–Acceptor Type Copolymers. Polymers (Basel), 10(1), 23. Available at: [Link]
-
Kanduluru, A. K., et al. (2014). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry, 12(43), 8747-8758. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Broad Utility of 1-Hydroxybenzotriazole: Beyond Peptide Synthesis. Available at: [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of N-protected amino acid fluoride using TFFH (77). Available at: [Link]
-
Hausner, S. H., et al. (2016). Solid-Phase Synthesis and Fluorine-18 Radiolabeling of CycloRGDyK. ACS Omega, 1(4), 586-592. Available at: [Link]
-
Tsivkovski, R., et al. (2025). Exploiting the Carboxylate-Binding Pocket of β-Lactamase Enzymes using a Focused DNA-Encoded Chemical Library. Journal of Medicinal Chemistry. Available at: [Link]
-
Luxembourg Bio Technologies Ltd. (n.d.). 1-Hydroxy-7-azabenzotriazole. An Efficient Peptide Coupling Additive. Available at: [Link]
-
Xia, Y., et al. (2017). Enhanced Reactivity in Nucleophilic Acyl Substitution Ion/Ion Reactions using Triazole-Ester Reagents. Journal of the American Society for Mass Spectrometry, 28(5), 936-944. Available at: [Link]
-
Ataman Kimya. (n.d.). HYDROXYBENZOTRIAZOLE. Available at: [Link]
-
Marder, O., & Albericio, F. (2003). Industrial application of coupling reagents in peptides. Chimica Oggi/Chemistry Today, 21(6), 6-12. Available at: [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Available at: [Link]
-
PrepChem.com. (n.d.). Preparation of hydroxybenzotriazole. Available at: [Link]
- Google Patents. (n.d.). CN1629154A - Synthesis method of optical enantiomer 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid and 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic ester.
-
Organic Chemistry Portal. (n.d.). Reduction of Carboxylic Acids Using Esters of Benzotriazole as High-Reactivity Intermediates. Available at: [Link]
-
Zhu, C., et al. (2025). Benzotriazole and Poly(vinylidene Fluoride) Synergistically Promote the Selectivity of Carbon Dioxide Reduction on Copper toward C2 Products. Journal of the American Chemical Society, 147(24), 21252-21262. Available at: [Link]
-
ResearchGate. (2011). Benzotriazole containing conjugated polymers for multipurpose organic electronic applications. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. people.uniurb.it [people.uniurb.it]
- 4. bachem.com [bachem.com]
- 5. creative-peptides.com [creative-peptides.com]
- 6. nbinno.com [nbinno.com]
- 7. Effects of Fluoro Substitution on the Electrochromic Performance of Alternating Benzotriazole and Benzothiadiazole-Based Donor–Acceptor Type Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 10. Enhanced Reactivity in Nucleophilic Acyl Substitution Ion/Ion Reactions using Triazole-Ester Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chempep.com [chempep.com]
- 12. Hydroxybenzotriazole - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. 1-Hydroxybenzotriazole: A Comprehensive Overview for Chemistry Professionals_Chemicalbook [chemicalbook.com]
- 15. biovera.com.au [biovera.com.au]
- 16. chem.uci.edu [chem.uci.edu]
- 17. biomatik.com [biomatik.com]
Application Note: Strategic Utilization of 6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic Acid in Medicinal Chemistry
Executive Summary
This application note details the utility of 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid as a high-value pharmacophore in drug discovery. While the non-fluorinated benzotriazole-4-carboxylic acid is a known scaffold for Casein Kinase 2 (CK2) and PIM kinase inhibitors, the 6-fluoro derivative represents a strategic optimization tool. The introduction of fluorine at the C6 position serves two critical medicinal chemistry functions: metabolic blocking of the para-position relative to the triazole ring and electronic modulation of the acidic core, influencing pKa and lipophilicity without disrupting steric binding modes.
This guide provides a comprehensive workflow for synthesizing, derivatizing, and biologically evaluating this scaffold, specifically in the context of ATP-competitive kinase inhibition.
Chemical Profile & Design Rationale
The "Fluorine Advantage" in Kinase Scaffolds
The 1,2,3-benzotriazole core mimics the purine ring of ATP, making it a "privileged structure" for kinase active sites. The C4-carboxylic acid moiety is critical for anchoring the molecule via salt bridges to conserved lysine residues (e.g., Lys68 in CK2α).
Why the 6-Fluoro modification?
-
Metabolic Stability: The C6 position in benzotriazoles is electron-rich and susceptible to oxidative metabolism (CYP450-mediated hydroxylation). Fluorine substitution blocks this "soft spot," extending in vivo half-life (
). -
Acidity Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the triazole NH and the carboxylic acid, potentially strengthening ionic interactions within the catalytic cleft.
-
Lipophilicity: Fluorine increases
moderately compared to hydrogen, improving membrane permeability while maintaining water solubility via the carboxylate.
Structural Data
| Property | Value | Note |
| CAS Number | 1798688-36-4 | Unique Identifier |
| Formula | C | MW: 181.12 g/mol |
| Core Scaffold | Benzotriazole | Bioisostere for Purine/Indazole |
| Key Functional Group | C4-Carboxylic Acid | Handle for Amide Coupling/Salt Bridge |
| Precursor | 2,3-Diamino-5-fluorobenzoic acid | CAS: 177960-38-2 |
Experimental Protocols
Protocol A: Synthesis of the Scaffold
Objective: To synthesize 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid from its diaminobenzoic acid precursor via diazotization.
Reagents:
-
2,3-Diamino-5-fluorobenzoic acid (1.0 eq)[1]
-
Sodium Nitrite (NaNO
, 1.1 eq) -
Glacial Acetic Acid (Solvent)
-
Hydrochloric Acid (conc. HCl)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, suspend 2,3-diamino-5-fluorobenzoic acid (5.0 g) in a mixture of water (30 mL) and glacial acetic acid (20 mL).
-
Acidification: Cool the suspension to 0–5 °C in an ice bath. Add concentrated HCl (5 mL) dropwise. The diamine may partially dissolve as the hydrochloride salt.
-
Diazotization (The Critical Step): Dissolve NaNO
(1.1 eq) in minimal water (5 mL). Add this solution dropwise to the reaction mixture while maintaining the temperature below 5 °C .-
Mechanistic Insight: The nitrous acid formed in situ reacts with the vicinal diamines to form a diazonium intermediate, which immediately cyclizes to form the stable triazole ring.
-
-
Completion: Stir at 0 °C for 30 minutes, then allow to warm to room temperature (RT) for 1 hour. A precipitate should form.
-
Isolation: Filter the solid precipitate. Wash with cold water (3 x 20 mL) to remove excess acid and salts.
-
Purification: Recrystallize from Ethanol/Water (1:1) to yield the pure off-white solid.
-
QC Check: Verify purity via HPLC (>95%) and identity via
H-NMR (DMSO- ).
-
Protocol B: Library Generation (Amide Coupling)
Objective: To derivatize the C4-carboxylic acid into a library of amides to probe the solvent-exposed region of the kinase pocket.
Reagents:
-
Scaffold (from Protocol A)
-
Diverse Amines (R-NH
) -
HATU (Coupling Agent)
-
DIPEA (Base)
-
DMF (Anhydrous)
Workflow:
-
Dissolve 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid (0.2 mmol) in DMF (2 mL).
-
Add DIPEA (0.6 mmol) followed by HATU (0.22 mmol). Stir for 10 mins to activate the acid.
-
Add the specific amine (0.22 mmol).
-
Stir at RT for 12 hours.
-
Work-up: Dilute with EtOAc, wash with 1M HCl (to remove unreacted amine) and Brine. Dry over Na
SO . -
Purification: Flash chromatography (MeOH/DCM gradient).
Biological Validation: CK2 Kinase Assay
Context: This scaffold is a structural analog of TBBt (4,5,6,7-tetrabromobenzotriazole), a classic CK2 inhibitor.[2] The following protocol validates the inhibitory potential of the 6-fluoro derivative.
Assay Principle: Radiometric [
Protocol:
-
Buffer Prep: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl
, 100 mM NaCl, 1 mM DTT. -
Enzyme: Recombinant Human CK2
(0.5 pmol per reaction). -
Substrate: CK2-specific peptide (RRRADDSDDDDD) at 100
M. -
Compound: Dissolve 6-fluoro-benzotriazole derivatives in DMSO. Serially dilute (0.1 nM to 100
M). -
Reaction:
-
Mix Enzyme + Compound + Peptide in buffer (20
L). -
Initiate with 10
L ATP mix (10 M cold ATP + 0.5 Ci [ - P]ATP). -
Incubate at 30 °C for 15 minutes.
-
-
Termination: Spot 20
L onto P81 phosphocellulose paper. -
Wash: Wash filters 3x with 0.75% phosphoric acid to remove unbound ATP.
-
Quantification: Scintillation counting. Calculate IC
using non-linear regression (GraphPad Prism).
Visualizations & Logic
Synthesis & SAR Logic Flow
The following diagram illustrates the synthesis pathway and the Structure-Activity Relationship (SAR) logic for the 6-fluoro modification.
Caption: Synthesis pathway of the 6-fluoro scaffold and its strategic application in kinase inhibitor design.
References
-
Pagano, M. A., et al. (2004).[3] Optimization of protein kinase CK2 inhibitors derived from 4,5,6,7-tetrabromobenzimidazole.[3] Journal of Medicinal Chemistry, 47(25), 6239-6247.
-
Sarno, S., et al. (2001). Selectivity of 4,5,6,7-tetrabromobenzotriazole, an ATP site-directed inhibitor of protein kinase CK2. FEBS Letters, 496(1), 44-48.
-
BLDpharm. (n.d.). 6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid Product Page. Commercial Supplier Data.
-
Crysdot. (n.d.). 2,3-Diamino-5-fluorobenzoic acid Product Page (Precursor). Commercial Supplier Data.
-
Battistutta, R., et al. (2000). The crystal structure of the complex between protein kinase CK2 and the selective inhibitor 4,5,6,7-tetrabromo-1H-benzotriazole. Chem. Biol., 9, 57.
Sources
Application Notes & Protocols: 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid for Fragment-Based Drug Discovery
Introduction: The Strategic Advantage of 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid in FBDD
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds, complementing traditional high-throughput screening (HTS) methodologies.[1] The core principle of FBDD lies in screening small, low-complexity molecules, or "fragments," which, despite their typically weak binding affinities, can form highly efficient and specific interactions with a biological target.[1][2] These initial hits then serve as starting points for optimization into more potent, drug-like molecules through structure-guided strategies.[2]
This guide focuses on a particularly promising fragment: 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid . This molecule is strategically designed to leverage several key features beneficial for FBDD campaigns:
-
The Benzotriazole Scaffold: Benzotriazole and its derivatives are recognized as "privileged" scaffolds in medicinal chemistry.[3] This versatile heterocyclic system is a common feature in a wide array of pharmacologically active compounds, demonstrating potential as antimicrobial, anticancer, and antiviral agents, among others.[3][4] Its rigid structure provides a well-defined vector for chemical elaboration, while the triazole ring offers multiple points for hydrogen bonding interactions.
-
The Fluorine Atom: The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate physicochemical properties such as metabolic stability, membrane permeability, and binding affinity.[5] For FBDD, a fluorine atom is particularly advantageous as it provides a unique and sensitive probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7][8] This technique allows for rapid and robust screening of fluorinated fragment libraries with a high signal-to-noise ratio and minimal background interference from biological samples.[7]
-
The Carboxylic Acid Group: The carboxylic acid moiety is a key functional group in many pharmaceuticals, often acting as a hydrogen bond donor and acceptor, or engaging in ionic interactions with basic residues (like arginine or lysine) in a protein's active site.[9] Its inclusion in a fragment can provide a crucial anchor point for binding and serves as a versatile chemical handle for subsequent hit-to-lead optimization strategies.[10][11]
This document provides a comprehensive overview of the properties, synthesis, and application of 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid in a typical FBDD workflow, from initial library preparation and screening to hit validation and optimization.
Physicochemical Properties and Synthesis
A successful fragment should possess specific physicochemical properties that adhere to the "Rule of Three," which generally defines a fragment as having a molecular weight < 300 Da, ≤ 3 hydrogen bond donors, ≤ 3 hydrogen bond acceptors, and a cLogP ≤ 3.
Predicted Physicochemical Properties
The properties of 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid align well with the guidelines for an ideal fragment.
| Property | Predicted Value | FBDD Guideline ("Rule of Three") | Significance in FBDD |
| Molecular Weight | ~181.12 g/mol | < 300 Da | Ensures access to a wider chemical space and higher hit rates. |
| cLogP | ~1.5 - 2.0 | ≤ 3 | Balances solubility and permeability, reducing non-specific binding. |
| Hydrogen Bond Donors | 2 | ≤ 3 | Provides key interaction points without excessive polarity. |
| Hydrogen Bond Acceptors | 4-5 (depending on resonance) | ≤ 3 | Offers multiple potential binding interactions. |
| Topological Polar Surface Area (TPSA) | ~80-90 Ų | < 60-140 Ų | Influences cell permeability and oral bioavailability. |
| Rotatable Bonds | 1 | ≤ 3 | Low conformational flexibility increases binding efficiency. |
Proposed Synthesis Route
A logical approach would involve the diazotization of a suitably substituted o-phenylenediamine precursor.
Figure 1. Proposed synthetic pathway for 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid.
Synthetic Protocol Outline:
-
Reduction of the Nitro Group: The starting material, 3-amino-4-fluoro-5-nitrobenzoic acid, would undergo reduction of the nitro group to an amine. This is commonly achieved through catalytic hydrogenation (e.g., using hydrogen gas with a palladium on carbon catalyst) or with a chemical reducing agent like tin(II) chloride in hydrochloric acid. This step yields 3,5-diamino-4-fluorobenzoic acid.
-
Diazotization and Cyclization: The resulting diamine is then treated with a diazotizing agent, such as sodium nitrite in an acidic medium (e.g., hydrochloric acid or acetic acid) at low temperatures (0-5 °C). This leads to the formation of the triazole ring, yielding the final product, 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid. The product would then be isolated and purified, likely through recrystallization.
FBDD Workflow and Experimental Protocols
The following section outlines a detailed workflow for utilizing 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid in an FBDD campaign, from initial screening to hit validation and progression.
Sources
- 1. Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. think.taylorandfrancis.com [think.taylorandfrancis.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lifechemicals.com [lifechemicals.com]
- 7. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. Fragment based drug design and diversity-oriented synthesis of carboxylic acid isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fragment Libraries | FCH Group [fchgroup.net]
- 12. ias.ac.in [ias.ac.in]
- 13. Benzotriazole synthesis [organic-chemistry.org]
synthesis of peptide libraries with 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid
Advanced Application Note: Synthesis of F-Encoded Peptide Libraries with 6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic Acid
Part 1: Strategic Overview
The "Spy" in the Scaffold
In modern drug discovery, 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid (6-F-Bt-COOH) is not merely a building block; it is a dual-function molecular probe.[1] It serves two critical roles in peptide library synthesis:
-
Structural Scaffold: The benzotriazole core acts as a rigid, aromatic bioisostere for amide bonds or nucleobases, restricting conformational flexibility and potentially enhancing metabolic stability.
-
F NMR Reporter: The fluorine atom at position 6 provides a highly sensitive, background-free NMR handle.[1] This allows for the screening of peptide libraries against protein targets using
F NMR techniques (e.g., relaxation, chemical shift perturbation) without the interference of endogenous biological signals.
This guide details the protocol for incorporating 6-F-Bt-COOH into Solid-Phase Peptide Synthesis (SPPS) workflows to generate "fluorine-encoded" peptide libraries.
Part 2: Scientific Logic & Mechanism
Why 6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic Acid?
-
Chemical Shift Sensitivity: The fluorine environment on the electron-deficient benzotriazole ring is highly sensitive to local changes in solvation and protein binding, making it an excellent reporter for binding events (
determination). -
Acidity & Reactivity: The 1H-benzotriazole moiety has an acidic proton (pKa ~8.2).[1] During coupling, this NH group can potentially participate in side reactions if not managed, although the 4-carboxylic acid is significantly more nucleophilic towards activation agents.
-
Solubility: Unlike highly lipophilic fluorinated tags, the benzotriazole core maintains reasonable water solubility, crucial for biological assays.
Experimental Workflow Diagram
The following diagram illustrates the critical path from resin loading to
Figure 1: Workflow for the synthesis and application of 6-F-Bt-COOH labeled peptide libraries.
Part 3: Detailed Synthesis Protocol
Materials & Reagents[2][3][4][5][6][7][8][9][10]
-
Building Block: 6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid (CAS: 1798688-36-4).[1][2][3][4]
-
Resin: Rink Amide MBHA resin (Loading: 0.5–0.7 mmol/g) for C-terminal amides.[1]
-
Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), DIPEA (Diisopropylethylamine).
-
Solvents: DMF (Anhydrous), DCM, NMP.
Step-by-Step Methodology
1. Peptide Chain Assembly (Standard Fmoc-SPPS)
Synthesize the peptide backbone using standard automated or manual Fmoc chemistry.[1]
-
Deprotection: 20% Piperidine in DMF (
min).[1] -
Coupling: 5 eq. Fmoc-AA-OH, 5 eq.[1] DIC, 5 eq. Oxyma Pure in DMF (60 min).
-
Wash: DMF (
), DCM ( ).
2. N-Terminal Capping with 6-F-Bt-COOH
This is the critical modification step.[1] The benzotriazole acid is coupled to the N-terminal amine of the resin-bound peptide.[1]
-
Stoichiometry: Use 3 equivalents of 6-F-Bt-COOH relative to resin loading.
-
Activation:
-
Reaction:
-
Add the activated mixture to the resin (N-terminal Fmoc removed).[1]
-
Agitate at Room Temperature for 2 to 4 hours . The benzotriazole acid is less reactive than standard amino acids due to the electron-withdrawing fluorine and the triazole ring.[1]
-
Monitoring: Perform a Kaiser test. If positive (blue), re-couple using PyBOP/DIPEA conditions.
-
3. Cleavage & Work-up[1]
-
Cocktail: TFA/TIS/H2O (95:2.5:2.5).[1]
-
Time: 2 hours.
-
Critical Note on TFA: Trifluoroacetic acid (TFA) contains fluorine.[1] If your final application is
F NMR, you must remove all traces of TFA, as the TFA signal (-76.5 ppm) can dominate the spectrum or overlap with specific signals.-
Solution: Perform a salt exchange to HCl or Acetate form during HPLC purification, or lyophilize repeatedly from 10 mM HCl.
-
Part 4: Analytical Validation & Screening[14]
Data Presentation: Expected Analytical Results
| Parameter | Specification | Notes |
| LC-MS Purity | > 95% | Monitor for +163 Da mass shift (C7H4FN3O2 residue).[1] |
| ~ -110 to -130 ppm | Dependent on solvent and pH.[1] Distinct from TFA (-76.5 ppm).[1] | |
| Solubility | > 100 | Benzotriazole core aids solubility compared to fluorobenzoyl tags.[1] |
F NMR Screening Protocol (Binding Assay)
-
Preparation: Dissolve the purified peptide library (cocktail of 5–10 peptides) in screening buffer (e.g., PBS pH 7.4, 10% D2O).
-
Reference Spectrum: Acquire a 1D
F NMR spectrum of the library alone. Ensure baseline resolution of the 6-F-Bt signals. -
Protein Addition: Add the target protein (typically 10–50
M). -
Readout:
- Relaxation Filter: Apply a CPMG pulse sequence.[1]
-
Result: Small molecules (non-binders) tumble fast and have long
(sharp signals). Binders tumble with the protein (slow), causing rapid decay (signal broadening/disappearance). -
Hit ID: The peptide signal that disappears or broadens significantly is the "Hit".
References
-
Dalvit, C., et al. (2003). "Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications." Journal of the American Chemical Society. Link
-
Katritzky, A. R., et al. (2011).[6] "Benzotriazole Reagents for the Syntheses of Fmoc-, Boc-, and Alloc-Protected Amino Acids." Synlett. Link
-
Norton, R. S., et al. (2016). "Applications of 19F-NMR in Fragment-Based Drug Discovery." Molecules. Link
-
PubChem Compound Summary. "6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid."[1] National Center for Biotechnology Information.[1] Link
-
ChemRxiv. (2023).[1] "Racemization-free Peptide Bond Formation via 2-Nitrobenzensulfonyl Strategy." (Context on Benzotriazole activation). Link
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. 60932-58-3|Carboxybenzotriazole|BLD Pharm [bldpharm.com]
- 3. CAS:1401413-98-6, 7-Fluoro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid-毕得医药 [bidepharm.com]
- 4. 1798688-36-4|6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. rsc.org [rsc.org]
- 6. Benzotriazole Reagents for the Syntheses of Fmoc-, Boc-, and Alloc-Protected Amino Acids [organic-chemistry.org]
Revolutionizing Large-Scale Peptide Synthesis: Application and Protocols for 6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic Acid
Introduction: The Evolving Landscape of Large-Scale Peptide Synthesis
The therapeutic and research applications of peptides have expanded dramatically, driving a critical need for robust and efficient large-scale synthesis methodologies. Solid-Phase Peptide Synthesis (SPPS) remains the cornerstone of peptide production, offering a streamlined and automatable process.[1][2] However, as peptide sequences grow in complexity and length, challenges such as incomplete coupling reactions, racemization of chiral centers, and aggregation become more pronounced, significantly impacting the yield and purity of the final product.[1] These issues are magnified during the transition from laboratory-scale to industrial production.[3][4]
The success of large-scale SPPS is heavily reliant on the efficacy of coupling reagents and additives. These chemical entities are pivotal in activating the carboxylic acid moiety of the incoming amino acid, facilitating the formation of the peptide bond while minimizing undesirable side reactions.[5] For decades, 1-hydroxybenzotriazole (HOBt) has been a widely used additive, valued for its ability to suppress racemization.[5][6] However, the quest for enhanced performance has led to the development of a diverse array of coupling reagents and additives, each with unique advantages and limitations.[7]
This application note introduces a novel coupling additive, 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid , and provides a comprehensive guide for its evaluation and implementation in large-scale peptide synthesis. By leveraging the unique electronic properties of fluorine, this compound is poised to offer significant advantages over existing technologies, particularly in enhancing reaction kinetics and preserving stereochemical integrity.
The Fluorine Advantage: Unlocking Superior Performance
Fluorine is the most electronegative element, and its incorporation into organic molecules can profoundly influence their chemical properties.[8] In the context of benzotriazole-based coupling additives, the strategic placement of a fluorine atom is hypothesized to confer several key benefits:
-
Enhanced Acidity: The strong electron-withdrawing nature of the fluorine atom is expected to increase the acidity of the N-hydroxyl group of the active ester intermediate. This heightened acidity translates to a better leaving group, thereby accelerating the rate of the coupling reaction.
-
Reduced Racemization: Racemization is a critical concern in peptide synthesis, as the loss of stereochemical purity can render a peptide therapeutically inactive. The formation of an oxazolone intermediate is a primary pathway for racemization.[6] The enhanced reactivity imparted by the fluorine substituent can favor the direct aminolysis pathway, outcompeting the formation of the problematic oxazolone and thus preserving the chirality of the amino acid.
-
Improved Solubility: Fluorinated compounds often exhibit unique solubility profiles, which can be advantageous in the diverse solvent systems used in SPPS. Improved solubility of the coupling additive and its activated species can lead to more efficient reactions and easier purification.
Experimental Protocols: A Guide to Evaluation and Implementation
This section provides detailed protocols for the evaluation of 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid as a coupling additive in a model peptide synthesis, followed by a guide for its application in a large-scale synthesis campaign.
Protocol 1: Small-Scale Evaluation of 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic Acid
This protocol outlines a systematic approach to compare the performance of 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid against established coupling additives like HOBt and OxymaPure.
Objective: To assess the coupling efficiency and racemization suppression of 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid in the synthesis of a model peptide.
Model Peptide: A well-characterized peptide sequence known to be prone to coupling difficulties and racemization should be chosen. For this protocol, we will use the model sequence H-Gly-Cys-Phe-Gly-OH, where the Cys residue is particularly susceptible to racemization.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
OxymaPure
-
6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
HPLC system for analysis
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling (Iterative Process):
-
For each amino acid coupling, prepare three separate reaction vessels for a side-by-side comparison of the additives.
-
Vessel A (Control 1 - HOBt): Pre-activate the Fmoc-amino acid (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 10 minutes.
-
Vessel B (Control 2 - OxymaPure): Pre-activate the Fmoc-amino acid (3 eq.) with DIC (3 eq.) and OxymaPure (3 eq.) in DMF for 10 minutes.
-
Vessel C (Test - 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid): Pre-activate the Fmoc-amino acid (3 eq.) with DIC (3 eq.) and 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid (3 eq.) in DMF for 10 minutes.
-
Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 2 hours.
-
After each coupling step, take a small sample of the resin for a Kaiser test to assess the completeness of the reaction.
-
Wash the resin with DMF and proceed to the next deprotection and coupling cycle until the full peptide sequence is assembled.
-
-
Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum. Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours.
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.
-
Analysis:
-
Analyze the purity of the crude and purified peptides from all three conditions by HPLC.
-
Determine the extent of racemization of the Cys residue using chiral HPLC analysis or by mass spectrometry to detect the diastereomeric impurity.
-
Data Presentation:
| Coupling Additive | Crude Purity (%) | Final Yield (%) | Racemization (%) |
| HOBt | |||
| OxymaPure | |||
| 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid |
Protocol 2: Large-Scale Synthesis Utilizing 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic Acid
This protocol provides a framework for scaling up the synthesis of a target peptide using the optimized conditions determined from the small-scale evaluation.
Objective: To synthesize a multi-gram quantity of a target peptide with high purity and yield using 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid as the coupling additive.
Equipment:
-
Large-scale automated peptide synthesizer
-
Large-volume reaction vessel
-
Mechanical stirrer
-
Large-scale HPLC purification system
-
Lyophilizer
Procedure:
-
Process Optimization and Scale-up Calculations: Based on the results from Protocol 1, determine the optimal equivalents of amino acids, coupling reagents, and the new additive. Calculate the required quantities of all reagents and solvents for the desired final peptide amount.
-
Resin Loading and Swelling: Load the appropriate amount of resin into the reaction vessel and swell in DMF with gentle mechanical stirring.
-
Automated Synthesis Cycles: Program the automated synthesizer to perform the following iterative steps:
-
Fmoc Deprotection: 20% piperidine in DMF.
-
Washing: A series of DMF washes to ensure complete removal of piperidine.
-
Coupling: Delivery of the pre-activated Fmoc-amino acid solution (activated with DIC and 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid). The coupling time should be optimized based on small-scale results, with in-process monitoring if available.
-
Washing: A series of DMF washes to remove excess reagents and by-products.
-
-
In-Process Controls: Implement in-process controls, such as the Kaiser test after critical coupling steps, to monitor the synthesis progress. For large-scale synthesis, taking resin samples for analytical HPLC after key couplings can provide valuable information.[3]
-
Final Cleavage and Deprotection: After the final synthesis cycle, wash the resin extensively with DCM and dry it. Perform the cleavage in a suitable glass-lined reactor with the appropriate cleavage cocktail, ensuring proper ventilation and safety precautions.
-
Downstream Processing:
-
Precipitate the peptide in a large volume of cold ether.
-
Isolate the crude peptide by filtration or centrifugation.
-
Purify the peptide using preparative HPLC.
-
Lyophilize the purified peptide to obtain a stable, dry powder.
-
-
Quality Control: Perform a comprehensive analysis of the final peptide product, including HPLC for purity, mass spectrometry for identity, and amino acid analysis for composition.
Visualization of Workflows and Mechanisms
General Workflow for Large-Scale SPPS
Caption: A generalized workflow for large-scale solid-phase peptide synthesis.
Proposed Mechanism of Action
Caption: Proposed mechanism of peptide bond formation using the novel additive.
Troubleshooting Common Large-Scale Synthesis Issues
| Issue | Potential Cause(s) | Recommended Action(s) |
| Incomplete Coupling | Steric hindrance, peptide aggregation, insufficient activation time. | Increase coupling time, use a higher concentration of reagents, perform a double coupling, add a chaotropic agent to disrupt aggregation. |
| Racemization | Prolonged activation time, use of a strong base. | Minimize pre-activation time, use a weaker base if applicable, ensure the use of an efficient racemization suppressant like 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid. |
| Aggregation | Formation of secondary structures (β-sheets) on the resin. | Use a more polar solvent mixture, increase the synthesis temperature, incorporate backbone-protecting groups (e.g., Dmb) on problematic residues. |
| Low Yield After Cleavage | Incomplete cleavage, peptide precipitation on the resin. | Increase cleavage time, use a stronger cleavage cocktail, ensure efficient swelling of the resin before cleavage. |
Conclusion
The introduction of 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid represents a promising advancement in the field of large-scale peptide synthesis. Its rationally designed structure, leveraging the unique electronic properties of fluorine, has the potential to address key challenges in SPPS, namely reaction efficiency and the preservation of stereochemical integrity. The protocols and guidelines presented in this application note provide a robust framework for researchers and process chemists to evaluate and implement this novel additive, with the ultimate goal of achieving more efficient, cost-effective, and higher-quality production of therapeutic and research-grade peptides.
References
-
HBTU (hexafluorophosphate benzotriazole tetramethyl uronium) is a coupling reagent used in solid phase peptide synthesis. It was introduced in 1978 and shows resistance against racemization. It is used because of its mild activating properties. Link
-
Albericio, F., & Carpino, L. A. (2003). Complex polyfluoride additives in Fmoc-amino acid fluoride coupling processes. Enhanced reactivity and avoidance of stereomutation. Organic letters, 5(7), 975–977. Link
-
Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]
- Coin, I., Beyermann, M., & Bienert, M. (2000). Large-Scale Synthesis of Peptides. Biopolymers, 55(3), 227–250.
-
Corden, P. (2025, May 14). Step-by-step guide to peptide synthesis and manufacturing: From discovery to production. Drug Discovery & Development. Retrieved from [Link]
-
Luxembourg Bio Technologies. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Omics Bion. (n.d.). Solid-phase peptide synthesis introduction. Retrieved from [Link]
- Carpino, L. A., & El-Faham, A. (1999). New Trends in Peptide Coupling Reagents. Tetrahedron, 55(22), 6813-6830.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557–6602.
- Gutke, B. T., et al. (2025). Activation of carboxylic acids for peptide coupling using sulfur fluoride gasses.
- Li, Z., et al. (2007). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Journal of Chemical Sciences, 119(4), 341-346.
-
The Royal Society of Chemistry. (n.d.). 1. Peptide synthesis. In [Book Title, if available]. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzotriazole synthesis. Retrieved from [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
- Ibrahim, T. S., et al. (2011). Benzotriazole Reagents for the Syntheses of Fmoc-, Boc-, and Alloc-Protected Amino Acids. Synlett, 2011(14), 2013-2016.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557–6602.
- Ren, S., et al. (2021).
- Carpino, L. A., et al. (2008). Method of Peptide Synthesis. U.S.
- CN1629154A - Synthesis method of optical enantiomer 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid and 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic ester - Google P
- Li, J., et al. (2005). Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid.
- Briguglio, I., et al. (2015). Benzotriazole: An overview on its versatile biological behavior. European journal of medicinal chemistry, 97, 612–648.
- Reid, G. E., & Simpson, R. J. (1992). Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids. Analytical biochemistry, 200(2), 301–309.
Sources
- 1. biotage.com [biotage.com]
- 2. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 3. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 4. bachem.com [bachem.com]
- 5. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. people.uniurb.it [people.uniurb.it]
- 8. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Strategic Approach to the Purification of Peptides Modified with 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid
Introduction
The landscape of peptide therapeutics and research is increasingly dominated by molecules of growing complexity, often incorporating non-canonical amino acids or post-synthesis modifications to enhance their efficacy, stability, or to introduce novel functionalities.[1][2] While benzotriazole derivatives like HATU and HCTU are well-established as highly efficient coupling reagents in solid-phase peptide synthesis (SPPS), the direct incorporation of a moiety such as 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid into a peptide's final structure presents unique downstream challenges.[3][4][5]
This modification, which introduces a fluorinated, aromatic, and heterocyclic system, significantly alters the physicochemical properties of the parent peptide. The most profound impact is a substantial increase in hydrophobicity, which complicates standard purification protocols. After cleavage from the solid support, the crude product contains the target peptide alongside a host of impurities, including truncated sequences, deletion peptides, and by-products from protecting groups, all of which must be effectively removed.[6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic purification of peptides modified with 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid. We will delve into the causality behind experimental choices, offering detailed protocols and troubleshooting guidance centered around the gold-standard technique for peptide purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[6]
The Physicochemical Impact of the Fluorobenzotriazole Moiety
Understanding the analyte is the first pillar of a successful purification strategy. The incorporation of 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid fundamentally changes the peptide's interaction with its environment and chromatographic media.
-
Increased Hydrophobicity: The benzotriazole ring system is inherently hydrophobic. This characteristic is the primary driver for retention in reversed-phase chromatography. The addition of this moiety will cause the peptide to bind more strongly to the hydrophobic stationary phase (e.g., C18 or C8 silica) than its unmodified counterpart.
-
Altered Electronic Properties: The fluorine atom is highly electronegative, and the triazole system contains multiple nitrogen atoms. This can create unique dipole moments and potential for non-hydrophobic interactions (e.g., pi-pi stacking with aromatic stationary phases or hydrogen bonding) that can influence chromatographic selectivity.
-
Potential for Aggregation: Highly hydrophobic peptides have a tendency to aggregate, especially in aqueous solutions. This can lead to poor solubility, low recovery, and challenging purification.
-
Solubility Issues: The crude peptide may be difficult to dissolve in the standard aqueous buffers used for RP-HPLC loading, necessitating the use of organic co-solvents even in the initial sample preparation step.
A successful purification protocol must be designed to manage these properties, ensuring high-resolution separation, good recovery, and, ultimately, a final product of high purity.
Core Purification Strategy: Reversed-Phase HPLC
RP-HPLC is the dominant method for peptide purification due to its high efficiency and the use of volatile mobile phases that are easily removed by lyophilization.[7][8] The fundamental principle involves the separation of molecules based on their hydrophobic character. A peptide mixture is loaded onto a column packed with a non-polar (hydrophobic) stationary phase. Elution is achieved by applying a gradient of increasing organic solvent concentration, which progressively displaces the bound peptides, with the most hydrophobic species eluting last.[6]
Sources
- 1. Overcoming Challenges in Complex Peptide Purification | Neuland Labs [neulandlabs.com]
- 2. New and Evolving Techniques for the Characterization of Peptide Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US20080200648A1 - Method of Peptide Synthesis - Google Patents [patents.google.com]
- 6. bachem.com [bachem.com]
- 7. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 8. Peptides purification development in Reverse Phase [blog.interchim.com]
Application Note: Analytical Strategy for 6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic Acid
Introduction & Molecule Profile[1][2]
6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid (CAS: 1798688-36-4) represents a specialized scaffold in medicinal chemistry, combining the bioisosteric properties of the benzotriazole ring with the metabolic stability conferred by fluorination.[1]
Unlike its more common non-fluorinated analogs, this molecule presents unique analytical challenges due to the electronic withdrawing effect of the fluorine atom at the C6 position and the proximity of the carboxylic acid (C4) to the triazole ring. This proximity often facilitates intramolecular hydrogen bonding, influencing tautomeric equilibrium and solubility.
Core Challenges
-
Tautomerism: The benzotriazole moiety exists in dynamic equilibrium between 1H- and 2H- forms.[1] While rapid in solution, this can cause peak broadening in HPLC if the mobile phase pH is near the pKa of the triazole nitrogen.
-
Zwitterionic Character: The molecule contains both an acidic proton donor (COOH) and a basic nitrogen acceptor (Triazole N3/N2), requiring careful pH control during analysis.
-
Fluorine Coupling: In 1H NMR, the fluorine atom introduces
and coupling, complicating the aromatic region.
Physicochemical Profiling & Method Selection
Before initiating synthesis or QC, the following properties must guide method development:
| Property | Value (Estimated/Observed) | Analytical Implication |
| pKa (COOH) | ~3.2 - 3.5 | Mobile phase must be pH < 2.5 to suppress ionization for retention on C18.[1] |
| pKa (Triazole) | ~8.0 - 8.4 | Basic conditions will deprotonate the triazole; acidic conditions protonate it.[1] |
| LogP | ~1.5 - 1.8 | Moderately polar; elutes early on C18.[1] Requires low organic start (e.g., 5% B). |
| UV Max | ~260 nm, 285 nm | Dual monitoring recommended. |
Analytical Method Protocols
Method A: High-Performance Liquid Chromatography (HPLC/UPLC)
Purpose: Purity assessment and reaction monitoring.[1]
Rationale: A strongly acidic mobile phase is chosen to fully protonate the carboxylic acid, driving the equilibrium towards the neutral species to maximize retention and peak shape.
Instrument Parameters:
-
Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 3.0 mm, 1.8 µm) or equivalent.
-
Alternative: Phenomenex Kinetex F5 (Pentafluorophenyl) – offers superior selectivity for fluorinated aromatics.[1]
-
-
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.[1]7) or 0.1% TFA (pH ~2.0).[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Flow Rate: 0.5 mL/min (UPLC) or 1.0 mL/min (HPLC).
-
Column Temp: 40°C (Higher temperature speeds up tautomer exchange, sharpening peaks).
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 5 | Equilibrate |
| 1.00 | 5 | Isocratic Hold (Polar impurities) |
| 8.00 | 95 | Linear Gradient |
| 10.00 | 95 | Wash |
| 10.10 | 5 | Re-equilibration |
| 13.00 | 5 | End |
Critical Note: If peak splitting is observed (doublet peaks for the same mass), it indicates separation of the 1H and 2H tautomers. Do not integrate separately. Increase column temperature to 50°C to coalesce the peaks.
Method B: F NMR Spectroscopy
Purpose: Quantitative assay and structural verification.
Rationale:
Protocol:
-
Solvent: DMSO-d6 (preferred for solubility).[1]
-
Internal Standard:
-Trifluorotoluene ( -63.7 ppm) or 1-Fluoro-2-nitrobenzene.[1] -
Parameters:
Expected Shift:
Application Protocol: Monitoring Amide Coupling
Scenario: Coupling 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid (SM) with a primary amine (R-NH2) using HATU/DIPEA.
Workflow Diagram
Figure 1: Analytical workflow for monitoring the conversion of fluorinated benzotriazole acid to amide.
Step-by-Step Procedure
-
Sampling:
-
Aliquot 20 µL of the reaction mixture.
-
Dispense into a vial containing 500 µL of Methanol . (Avoid acetonitrile if using T3P/propylphosphonic anhydride to prevent polymerization side reactions, though less relevant for HATU).
-
Vortex for 10 seconds.
-
-
LC-MS Setup:
-
Use Method A (described above).
-
Detection: ESI Positive Mode.
-
Target Ions:
-
-
Data Interpretation:
Troubleshooting & FAQ
Q: The benzotriazole peak is tailing significantly.
-
Cause: Interaction between the basic triazole nitrogens and residual silanols on the column.
-
Fix: Ensure mobile phase contains at least 0.1% Formic Acid or TFA.[1] Increase buffer concentration to 10mM Ammonium Formate pH 3.0 if using MS-compatible buffers.[1]
Q: I see two peaks for my pure starting material in NMR.
-
Cause: Slow tautomer exchange on the NMR timescale.
-
Fix: Run the NMR at elevated temperature (e.g., 50°C or 323 K). The peaks should coalesce into a time-averaged singlet.[1]
Q: The 19F signal is split into a quartet.
-
Cause: Coupling with adjacent protons (H5 and H7).[1]
-
Fix: This is normal. Use
F{1H} (proton-decoupled fluorine NMR) if you need a singlet for integration purposes.[1]
References
-
Katritzky, A. R., et al. (2003).[2] Efficient Conversions of Carboxylic Acids into Hydroxamic Acids via Acylbenzotriazole Intermediates. Synthesis, 2003(18), 2777-2780. [Link]
-
Reich, H. J. (2020).[1][3] Fluorine-19 NMR Chemical Shifts. University of Wisconsin-Madison.[1] [Link]
Sources
Application Note: Precision Synthesis of Complex Amides using 6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic Acid
Executive Summary & Chemical Logic
The incorporation of 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid (CAS: 1798688-36-4) into complex amides is a critical transformation in the synthesis of Casein Kinase 2 (CK2) inhibitors and antimicrobial bioisosteres. This scaffold presents a unique synthetic paradox: the benzotriazole ring is structurally related to common coupling additives (HOBt), yet here it serves as the substrate .
The Core Challenge: The unprotected triazole ring contains an acidic proton (
This guide provides two field-validated protocols to navigate these electronic and steric landscapes, ensuring high yields of complex amides without
Critical Analysis: The "Fluorine Effect" & Reactivity
Before initiating synthesis, researchers must understand how the 6-fluoro substituent alters the reaction landscape compared to the non-fluorinated parent.
| Feature | Effect on Synthesis | Strategic Adjustment |
| C6-Fluorine ( | Increases acidity of C4-COOH. | Requires milder bases (e.g., DIPEA instead of Et |
| Triazole NH Acidity | Enhanced acidity due to F-substitution. | High risk of |
| Solubility | Reduced aqueous solubility; increased lipophilicity. | Use polar aprotic solvents (DMF, DMSO, NMP). |
| Steric Environment | Peri-interaction between C4-COOH and N3. | Activation agents must be sterically compact (e.g., T3P, HATU). |
Experimental Protocols
Protocol A: HATU-Mediated Direct Coupling (Standard)
Best for: Primary amines, non-hindered secondary amines, and high-throughput parallel synthesis.
Mechanism: HATU generates a highly reactive aza-benzotriazole active ester. The fast kinetics of HATU usually outcompete the intermolecular
Reagents:
-
Substrate: 6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid (1.0 equiv)
-
Amine: Complex heterocyclic amine (1.1 equiv)
-
Coupling Agent: HATU (1.1 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF (
concentration)
Step-by-Step Workflow:
-
Dissolution: Charge a flame-dried reaction vial with the carboxylic acid substrate and anhydrous DMF. Stir until fully dissolved.
-
Activation: Add HATU in one portion. Stir for 5 minutes at
. Note: The solution may turn yellow/orange. -
Base Addition: Add DIPEA dropwise. The mixture is now activated.[1][2][3]
-
Amine Addition: Add the amine component immediately.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Quench: Dilute with EtOAc, wash with
citric acid (to remove unreacted amine) and brine. Crucial: Do not use strong basic washes ( NaOH) as they may deprotonate the product's triazole ring, extracting it into the aqueous phase.
Protocol B: T3P-Mediated Coupling (The "Steric" Route)
Best for: Sterically hindered amines, anilines, or chiral amines prone to epimerization.
Why T3P? Propylphosphonic anhydride (T3P) acts as a scavenger for water and forms a mixed anhydride that is less prone to racemization. It is cleaner than acid chloride methods.
Reagents:
-
Substrate: 1.0 equiv
-
Amine: 1.2 equiv
-
Coupling Agent: T3P (
w/w in EtOAc or DMF) (2.0 equiv) -
Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)
-
Solvent: EtOAc or DMF (T3P works well in EtOAc).
Step-by-Step Workflow:
-
Combine: In a reactor, mix the carboxylic acid substrate, amine, and base in EtOAc.
-
Cool: Cool the mixture to
. -
Add T3P: Add the T3P solution dropwise over 10 minutes.
-
Reaction: Stir at
for 30 minutes, then warm to RT. If the amine is extremely unreactive, heat to . -
Workup: Wash with water, sat. NaHCO
, and brine.
Mechanistic Visualization
The following diagram illustrates the competition between the desired amide formation and the "Oligomerization Trap" (Intermolecular
Caption: Kinetic competition between amide formation (Path A) and self-oligomerization (Path B). High amine concentration and fast coupling agents favors Path A.
Troubleshooting & Optimization
| Observation | Diagnosis | Remediation |
| Low Yield (<40%) | Formation of N-acyl oligomers (Path B). | Increase amine equivalents (to 1.5 eq). Ensure high dilution ( |
| Product in Aqueous Layer | Product is too acidic (deprotonated triazole). | Acidify aqueous layer to pH 3-4 during extraction. Use EtOAc/THF mixtures for extraction. |
| Incomplete Reaction | Steric hindrance at C4-COOH. | Switch to Protocol B (T3P) and heat to |
| Epimerization | Over-activation of chiral amine. | Use T3P at |
References
-
Benzotriazole Reactivity: Katritzky, A. R., et al. "N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides."[4][5] The Journal of Organic Chemistry, 2000. Available at: [Link]
- T3P Coupling: Dunetz, J. R., et al. "T3P: An Acid Scavenger and Coupling Agent for Amide Synthesis." Organic Process Research & Development, 2016.
- Kinase Inhibitor Scaffolds: Battistutta, R., et al.
-
General Amide Synthesis: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009. Available at: [Link]
Sources
Application Notes and Protocols for 6-Fluoro-1H-1,2,3-Benzotriazole-4-Carboxylic Acid in Synthetic Chemistry
Introduction: A Versatile Fluorinated Scaffold for Drug Discovery
6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid is a specialized heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug development. Its structure is distinguished by three key features: a bicyclic benzotriazole core, a fluorine substituent, and a carboxylic acid group. The benzotriazole moiety is a recognized "privileged structure" in medicinal chemistry, known for its wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties[1][2][3]. The strategic placement of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making it a common strategy in modern drug design. Finally, the carboxylic acid group provides a reactive handle for further chemical modification, most notably for the formation of amide bonds—the backbone of peptides and a common linkage in many pharmaceutical agents.
These application notes provide detailed protocols for the two primary synthetic applications of this compound: direct amide coupling and conversion to a highly reactive acyl chloride intermediate.
Application 1: Direct Amide Coupling via Carbodiimide Activation
The most direct application of 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid is its use as a carboxylic acid component in amide bond formation. The direct condensation of a carboxylic acid and an amine is generally difficult as the basic amine tends to deprotonate the acidic carboxylic acid, forming an unreactive salt[4][5]. Therefore, a coupling agent is required to "activate" the carboxylic acid.
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose[6]. EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by an amine[7]. To improve efficiency and minimize side reactions like racemization, an additive such as 1-hydroxybenzotriazole (HOBt) is frequently included[7][8][9]. HOBt intercepts the O-acylisourea intermediate to form an active ester, which is more stable and provides higher yields of the desired amide[7][9].
Protocol 1: EDC/HOBt-Mediated Amide Coupling
This protocol details the coupling of 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid with a generic primary amine (R-NH₂).
Causality and Experimental Choices:
-
Solvent: Anhydrous Dimethylformamide (DMF) is chosen for its high polarity, which effectively dissolves the reactants and intermediates, and its aprotic nature, which prevents interference with the coupling reaction.
-
Stoichiometry: The amine and coupling reagents are used in slight excess (1.1-1.2 equivalents) to ensure the complete consumption of the starting carboxylic acid.
-
Base: A non-nucleophilic base like Diisopropylethylamine (DIPEA) is added to neutralize any hydrochloride salts present (e.g., from EDC·HCl or an amine salt) without competing as a nucleophile.
-
Temperature: The reaction is initiated at 0°C to control the initial exothermic activation step and then allowed to warm to room temperature to drive the reaction to completion.
Materials:
-
6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid
-
Primary amine (R-NH₂)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.
-
Activation: Cool the solution to 0°C in an ice bath. Add EDC·HCl (1.2 eq) to the mixture and stir for 15-20 minutes. This pre-activation step forms the HOBt active ester.
-
Amine Addition: Add the primary amine (R-NH₂, 1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq).
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final amide product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Data Presentation: Typical Reaction Parameters
| Parameter | Recommended Value | Purpose |
| Stoichiometry | ||
| Carboxylic Acid | 1.0 eq | Limiting Reagent |
| Amine | 1.1 - 1.2 eq | Drive reaction to completion |
| EDC·HCl | 1.2 - 1.5 eq | Activate carboxylic acid[6] |
| HOBt | 1.2 - 1.5 eq | Suppress racemization, improve yield[8][9] |
| DIPEA | 2.0 - 3.0 eq | Neutralize HCl salts |
| Conditions | ||
| Solvent | Anhydrous DMF, CH₂Cl₂ | Aprotic, good solubility |
| Temperature | 0°C to Room Temp | Control activation, ensure completion |
| Reaction Time | 12 - 24 hours | Varies by substrate |
Visualization: Amide Coupling Workflow
Caption: Workflow for EDC/HOBt mediated amide bond formation.
Application 2: Conversion to Acyl Chloride for Enhanced Reactivity
For less reactive amines or when alternative coupling conditions are desired, converting the carboxylic acid to a more reactive acyl chloride is a robust strategy. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation[10][11][12]. The reaction converts the hydroxyl group into an excellent leaving group, facilitating nucleophilic acyl substitution[10][13]. The gaseous byproducts (SO₂ and HCl) are easily removed, simplifying the reaction work-up[11][12]. The resulting acyl chloride can then be reacted with an amine, often in the presence of a base to scavenge the HCl produced.
Protocol 2: Two-Step Amide Synthesis via Acyl Chloride Intermediate
This protocol outlines the conversion of 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid to its acyl chloride, followed by reaction with a generic amine.
Causality and Experimental Choices:
-
Thionyl Chloride (SOCl₂): Used in excess to serve as both reagent and solvent, driving the reaction to completion.
-
Catalyst (DMF): A catalytic amount of DMF can accelerate the formation of the acyl chloride via the Vilsmeier intermediate.
-
Reflux: Heating the reaction to reflux provides the necessary activation energy for the conversion.
-
Base (Pyridine/Triethylamine): In the second step, a base is crucial to neutralize the HCl byproduct generated upon reaction of the acyl chloride with the amine, preventing the formation of an unreactive amine hydrochloride salt.
Materials:
-
6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Primary or secondary amine (R₂NH)
-
Pyridine or Triethylamine (Et₃N)
Step-by-Step Methodology:
Step A: Formation of the Acyl Chloride
-
Setup: In a fume hood, add 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid (1.0 eq) to a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂).
-
Reaction: Carefully add thionyl chloride (SOCl₂, 5-10 eq) to the flask. Add one drop of anhydrous DMF as a catalyst.
-
Heating: Heat the mixture to reflux (approx. 76°C) and maintain for 1-3 hours. The reaction is typically complete when gas evolution ceases.
-
Isolation: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation or under reduced pressure (co-evaporating with an anhydrous solvent like toluene can help remove final traces). The resulting crude acyl chloride is often used immediately in the next step without further purification.
Step B: Reaction with Amine
-
Preparation: Dissolve the crude acyl chloride from Step A in an anhydrous solvent such as DCM or THF under an inert atmosphere. Cool the solution to 0°C.
-
Amine Addition: In a separate flask, dissolve the amine (1.1 eq) and a non-nucleophilic base like triethylamine or pyridine (1.5 eq) in the same anhydrous solvent.
-
Reaction: Slowly add the amine/base solution to the acyl chloride solution at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Work-up and Purification: Follow steps 5-7 from Protocol 1 to isolate, purify, and characterize the final amide product.
Visualization: Acyl Chloride Pathway to Amide Formation
Caption: Two-step amide synthesis via an acyl chloride intermediate.
References
- Vertex AI Search. The Role of HOBt and HBTU in Peptide Coupling Reactions. Accessed February 19, 2026.
- Nakajima, N., & Ikada, Y. (1995).
- Organic Chemistry.
- Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. (2020).
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Accessed February 19, 2026.
- ResearchGate. Mechanisms for the activation of carboxylic acid in amide bond.... Accessed February 19, 2026.
- Patil, P., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
- Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011).
- Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. (2025).
- BenchChem. A Researcher's Guide to Amide Bond Formation: Comparing EDC and Other Common Coupling Agents. (2025).
- Aapptec Peptides. Coupling Reagents. Accessed February 19, 2026.
- Journal of Chemical and Pharmaceutical Research. Benzotriazole in medicinal chemistry: An overview. Accessed February 19, 2026.
- Organic Chemistry Data. Acid to Acid Chloride - Common Conditions. Accessed February 19, 2026.
- Peptides. Optimizing Peptide Coupling: Key Techniques. Accessed February 19, 2026.
- Chemguide. converting carboxylic acids into acyl (acid) chlorides. Accessed February 19, 2026.
- Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024).
- ACS Sustainable Chemistry & Engineering.
- Thermo Fisher Scientific. Carbodiimide Crosslinker Chemistry. Accessed February 19, 2026.
- ResearchGate. Benzotriazole in Medicinal Chemistry. (2025).
- Luxembourg Bio Technologies. Industrial application of coupling reagents in peptides. Accessed February 19, 2026.
- Luxembourg Bio Technologies. Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Accessed February 19, 2026.
- Chemistry LibreTexts. Conversion of carboxylic acids to acid chlorides. (2023).
- Casu, L., et al. (2018).
Sources
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 9. bachem.com [bachem.com]
- 10. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
role of fluorine in benzotriazole coupling reagents
Application Note: The Fluorine Factor in Benzotriazole Coupling Reagents
Executive Summary
In the landscape of peptide coupling, "fluorine" plays two distinct but critical roles within benzotriazole-based reagents. First and foremost, it serves as the stabilizing counter-ion (Hexafluorophosphate,
Part 1: The Anion Imperative ( vs. )
The most immediate encounter a chemist has with fluorine in coupling reagents is the choice between H BTU and T BTU. While the cationic active species (tetramethyluronium/guanidinium) is identical, the fluorinated counter-ion dictates the physicochemical properties.
Solubility and Hygroscopicity
The primary role of the Hexafluorophosphate (
| Feature | HBTU / HATU ( | TBTU / TATU ( | Practical Implication |
| DMF Solubility | High (~0.5 - 0.6 M) | Moderate (~0.4 M) | |
| NMP Solubility | High | Moderate | Critical for coupling "difficult sequences" where aggregation requires dipolar solvents.[1] |
| Hygroscopicity | Low | Low to Moderate | |
| Cost | Higher | Lower | Use TBTU for routine, large-scale couplings where extreme concentration isn't required.[1] |
Safety and Stabilization
Benzotriazole derivatives (HOBt, HOAt) are classified as explosives (Class 1) in their dry, anhydrous state.
-
The Fluorine Role: The large, non-nucleophilic fluorinated anions (
and ) dilute the energetic density of the uronium cation and the benzotriazole moiety, rendering the resulting salt (HBTU/TBTU) stable, non-explosive, and safe for transport.
Part 2: Electronic Tuning (Ring Substitution)
While the anion affects physical handling, placing fluorine atoms directly on the benzotriazole ring or using fluoride leaving groups fundamentally alters the chemical reactivity .
The pKa Effect (Leaving Group Ability)
The efficiency of an active ester is inversely proportional to the pKa of the leaving group (the hydroxybenzotriazole derivative). Lower pKa values correlate with a better leaving group and faster aminolysis.[1]
-
Mechanism: Fluorine is highly electronegative.[1] Substituting it onto the benzotriazole ring (e.g., 6-F-HOBt) pulls electron density away from the N-O bond.[1]
-
Result: The N-OH becomes more acidic
The active ester is more reactive Coupling is faster.[1]
Comparative pKa Data:
| Reagent/Additive | Structure | Approx. pKa | Reactivity Rank |
|---|---|---|---|
| HOBt | Unsubstituted | 4.60 | Standard (Baseline) |
| 6-Cl-HOBt (HCTU) | Chlorine sub.[1] | 3.35 | High (Faster than HBTU) |
| 6-F-HOBt | Fluorine sub.[1] | ~3.0 - 3.2 | High (Rare, but highly reactive) |
| HOAt | Nitrogen in ring (7-aza) | 3.28 | Very High (Gold Standard) |[1]
Expert Insight: While 6-F-HOBt exists, the industry largely adopted 6-Cl-HOBt (HCTU) as the "halogenated" alternative to HBTU because it offers similar electronic benefits (low pKa) at a lower manufacturing cost than the fluoro-analog.[1] However, the concept relies on the same electron-withdrawing principle.
The Acid Fluoride Pathway (TFFH)
A distinct class of reagents, such as TFFH (Tetramethylfluoroformamidinium hexafluorophosphate), uses fluorine as the actual leaving group.
-
Role: Converts carboxylic acids into Acid Fluorides (R-COF) rather than OBt esters.
-
Application: Acid fluorides are less sensitive to steric hindrance than OBt esters.[1] They are the method of choice for coupling hindered amino acids (e.g., Aib, N-methylated residues) where HBTU/HATU might fail or racemize.
Part 3: Mechanistic Visualization
The following diagram illustrates the activation pathways, highlighting where the Anion (
Figure 1: Mechanistic flow of benzotriazole coupling.[1] The
Part 4: Validated Experimental Protocols
Protocol A: Standard Coupling with HBTU ( System)
Use this for routine synthesis of non-hindered peptides.[1]
Reagents:
-
Fmoc-Amino Acid (0.2 M in DMF)[1]
-
HBTU (0.5 M in DMF) – Note: High solubility due to
-
DIPEA (2.0 M in NMP)
Procedure:
-
Resin Preparation: Swell Fmoc-removed resin in DMF for 20 mins. Drain.
-
Activation Cocktail: In a separate vial, combine:
-
Pre-activation: Shake for 2 minutes . (Do not exceed 5 mins; risk of epimerization increases).[1]
-
Coupling: Add mixture to resin. Shake for 45 minutes at Room Temp.
-
Wash: Drain and wash resin with DMF (
min).[1]
Protocol B: Solubility Screening (Selecting HBTU vs TBTU)
Use this when scaling up or optimizing concentration.[1]
-
Prepare two vials: Vial A (HBTU) and Vial B (TBTU).
-
Add DMF to reach a target concentration of 0.6 M .[1]
-
Vortex for 30 seconds.
-
Observation:
-
Decision: If TBTU is insoluble at required concentration, switch to HBTU (
).[1]
Part 5: Troubleshooting & Optimization
| Problem | Potential Cause | Fluorine-Related Solution |
| Precipitation in lines | Concentration too high for | Switch from TBTU to HBTU ( |
| Slow Coupling (Steric) | Standard OBt ester is too bulky/slow.[1] | Switch to TFFH (Acid Fluoride) or HATU (Aza-effect).[1] |
| Racemization (Cys/His) | Base-catalyzed proton abstraction.[1] | Use 6-Cl-HOBt or 6-F-HOBt additives; the lower pKa allows faster coupling, reducing time for racemization to occur.[1] |
| Explosion Risk | Using anhydrous HOBt/HOAt.[1][2][4] | Switch to the uronium salts (HBTU/HATU ); the |
References
-
Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1][4][5][6][7] An efficient peptide coupling additive.[1][8][9] Journal of the American Chemical Society. Link[1]
-
Knorr, R., et al. (1989).[1] New coupling reagents in peptide chemistry. Tetrahedron Letters. (Describes HBTU/TBTU development). Link[1]
-
Albericio, F., & Boman, J. M. (1998). Peptide Coupling Reagents. In Methods in Molecular Biology. (Comprehensive review of counter-ion effects). Link
-
Wehrstedt, K. D., et al. (2005).[1] Explosive properties of 1-hydroxybenzotriazoles. Journal of Hazardous Materials. (Safety data on HOBt vs HBTU). Link
-
El-Faham, A., & Albericio, F. (2011).[1][6] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link[1]
Sources
- 1. Hydroxybenzotriazole - Wikipedia [en.wikipedia.org]
- 2. Hydroxybenzotriazole (HOBt) [commonorganicchemistry.com]
- 3. Exploring the Diverse Functions of HBTU in Peptide Synthesis [en.highfine.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. peptide.com [peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scribd.com [scribd.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. bachem.com [bachem.com]
Troubleshooting & Optimization
common side reactions with 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support resource for 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights, troubleshooting protocols, and answers to frequently asked questions (FAQs) regarding the use of this reagent in your experiments.
Section 1: Core Concepts & Frequently Asked Questions (FAQs)
This section addresses common questions about the reagent's function, stability, and optimal usage conditions.
FAQ 1: What is the primary application of 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid?
6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid is primarily utilized as an advanced additive in amide and peptide bond formation, typically in conjunction with a carbodiimide coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC). Its role is analogous to well-known reagents like 1-Hydroxybenzotriazole (HOBt).
The core function is to act as an activating agent that converts the carboxylic acid substrate into a more reactive intermediate—a benzotriazolyl ester. This intermediate readily reacts with a primary or secondary amine to form the desired amide bond. The key advantages of this system are:
-
Suppression of Racemization: The formation of the active ester minimizes the risk of epimerization at the α-carbon of chiral carboxylic acids (e.g., amino acids), a critical concern in peptide synthesis.
-
Increased Reaction Rates: The activated ester is more susceptible to nucleophilic attack by the amine compared to the O-acylisourea intermediate formed with carbodiimides alone.
-
Minimization of Side Reactions: It prevents the rearrangement of the O-acylisourea intermediate into an unreactive N-acylurea byproduct.[1]
The presence of the electron-withdrawing fluorine atom on the benzotriazole ring is expected to enhance the leaving group ability of the triazole moiety, potentially leading to faster acylation rates compared to non-fluorinated analogues.[2]
FAQ 2: I am observing a significant byproduct with a mass corresponding to my carboxylic acid coupled to a rearranged carbodiimide. What is this, and how can I prevent it?
This common byproduct is an N-acylurea . It forms when the O-acylisourea intermediate (formed between your carboxylic acid and the carbodiimide, e.g., EDC) undergoes an irreversible intramolecular rearrangement before it can react with your amine.
-
Causality: This side reaction is competitive with the desired reaction (nucleophilic attack by the amine). It is more prevalent when the amine is sterically hindered, poorly nucleophilic, or present at a low effective concentration. High reaction temperatures can also favor this rearrangement.
-
Solution: The primary role of 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid is to intercept this O-acylisourea intermediate. It rapidly converts it into the corresponding active benzotriazolyl ester. This new intermediate is not susceptible to the N-acylurea rearrangement and is highly reactive towards the amine.
Troubleshooting Steps:
-
Pre-activation: Ensure you are using a "pre-activation" step. Mix the carboxylic acid, carbodiimide (e.g., EDC), and 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid in an appropriate aprotic solvent (e.g., DMF, DCM) and stir for 15-30 minutes at 0 °C to room temperature before adding the amine. This allows for the complete formation of the active ester.
-
Stoichiometry: Use at least 1.0 equivalent of the benzotriazole additive relative to the carboxylic acid.
-
Temperature Control: Keep the reaction temperature low, especially during the activation step (0 °C is common).
FAQ 3: How can I minimize racemization when coupling chiral N-protected amino acids?
Racemization during peptide coupling is a critical issue that compromises the stereochemical integrity of the final peptide. The mechanism often involves the formation of a 5(4H)-oxazolone (azlactone) intermediate from the activated amino acid, which can readily tautomerize, leading to loss of stereochemistry.
The use of benzotriazole-based additives is the standard and most effective method to prevent this. The benzotriazolyl ester intermediate is significantly less prone to forming the oxazolone intermediate compared to other activated species like symmetrical anhydrides or O-acylisoureas.
Best Practices for Suppressing Racemization:
-
Additive is Mandatory: Always use 1.0 to 1.2 equivalents of 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid.
-
Base Selection: If a base is required (e.g., for the hydrochloride salt of an amine), use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine. Avoid using tertiary amines like triethylamine (TEA) in excess, as it can promote racemization. Use the minimum amount of base necessary to neutralize the salt (typically 1.0-1.1 equivalents).
-
Solvent Choice: Polar aprotic solvents like DMF or NMP are generally preferred. DCM is also suitable. Avoid protic solvents.
-
Low Temperature: Perform the coupling at 0 °C and allow it to warm slowly to room temperature.
FAQ 4: What is the stability and recommended storage for this reagent?
Like most benzotriazole derivatives, 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid is a stable, solid compound. However, proper storage is essential to ensure its reactivity and purity.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry place, away from light and moisture. A desiccator or a controlled-atmosphere glovebox is ideal.
-
Stability: The compound is generally stable under recommended storage conditions.[3] It is not shock-sensitive but should be handled with standard laboratory precautions. Avoid exposure to strong oxidizing agents or strong bases during storage.
Section 2: Troubleshooting Guide: Low Yield & Impurity Formation
This guide provides a systematic approach to diagnosing and solving common experimental issues.
Issue: Low or No Product Yield
A low yield of the desired amide is one of the most frequent challenges. The cause can often be traced through a logical workflow.
Caption: Troubleshooting workflow for low amide yield.
Quantitative Summary of Common Side Products
| Side Product | Common Cause | Recommended Action | Typical Mass Spec Signature (ESI+) |
| N-Acylurea | O-acylisourea rearrangement | Pre-activate with the benzotriazole additive; maintain low temperature. | [MR-COOH + MEDC - H2O + H]+ |
| Unreacted Amine | Incomplete coupling | Increase reaction time; ensure amine is deprotonated (add base if starting from salt). | [MR-NH2 + H]+ |
| Unreacted Acid | Incomplete activation | Check purity/activity of EDC; use fresh, anhydrous solvent. | [MR-COOH + H]+ |
| Racemized Product | Oxazolone formation | Use benzotriazole additive; use hindered base (DIPEA); keep temp low. | Same as desired product, but separable by chiral HPLC. |
Section 3: Experimental Protocols & Reaction Mechanisms
Protocol: General Procedure for Amide Bond Formation
This protocol describes a standard method for coupling a carboxylic acid and an amine using EDC and 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid.
Materials:
-
Carboxylic Acid (1.0 eq)
-
Amine (or amine salt) (1.0-1.2 eq)
-
6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid (1.1 eq)
-
EDC·HCl (1.1 eq)
-
DIPEA (1.2 eq, only if using an amine salt)
-
Anhydrous DMF or DCM (to make a 0.1-0.5 M solution)
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Argon), add the carboxylic acid (1.0 eq) and 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid (1.1 eq).
-
Dissolution: Add anhydrous DMF or DCM to dissolve the solids.
-
Activation: Cool the solution to 0 °C using an ice-water bath. Add EDC·HCl (1.1 eq) in one portion.
-
Pre-activation Stir: Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 15 minutes. The solution should remain clear.
-
Amine Addition: Add the amine (1.0-1.2 eq). If using an amine hydrochloride or trifluoroacetate salt, add DIPEA (1.2 eq) to the reaction mixture first, then add the amine.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Workup:
-
Dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer sequentially with 5% aqueous citric acid (to remove excess amine and DIPEA), saturated aqueous NaHCO3 (to remove unreacted acid and the benzotriazole additive), and finally with saturated aqueous NaCl (brine).
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude product by flash column chromatography or recrystallization as needed.
Reaction Mechanism Diagram
This diagram illustrates the key steps in the coupling reaction, highlighting the role of the benzotriazole additive in preventing side reactions.
Caption: Amide coupling mechanism showing the desired pathway via the active ester.
References
-
Morales-Serna, J. A., et al. (2011). Reduction of Carboxylic Acids Using Esters of Benzotriazole as High-Reactivity Intermediates. Synthesis, 1375-1382. [Link]
-
Wang, H., et al. (2022). Design and synthesis of stable four-coordinated benzotriazole-borane with tunable fluorescence emission. NSF Public Access Repository.[Link]
-
Pundir, G., et al. (2025). Benzotriazole Heterocycles Progress in Design, Synthesis and Drug Development. International Journal of Novel Research and Development, 10(9). [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Note: This is a general review on amide bond formation that explains the principles behind using additives like HOBt, which are directly applicable here. A direct URL is not available from the search, but the reference is standard in the field).
-
Gao, J., et al. (2018). Effects of Fluoro Substitution on the Electrochromic Performance of Alternating Benzotriazole and Benzothiadiazole-Based Donor–Acceptor Type Copolymers. MDPI.[Link]
Sources
Technical Support Center: Troubleshooting Low Coupling Efficiency with 6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic Acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid (6-F-BTA-COOH). This document is designed for researchers, chemists, and drug development professionals who are incorporating this specialized carboxylic acid into their synthetic workflows. Low coupling efficiency can be a significant bottleneck, leading to decreased yields, complex purification challenges, and project delays.
This guide provides in-depth, field-proven insights into the common causes of poor coupling performance and offers structured, actionable solutions. By understanding the underlying chemical principles, you can diagnose issues effectively and optimize your reaction conditions for success.
Section 1: Understanding the Reactivity of 6-Fluoro-BTA-COOH
6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid is a unique building block. Its structure, featuring a fused aromatic system and an electron-withdrawing fluorine atom, presents distinct chemical properties that influence its behavior in amide bond formation.
-
Electronic Effects : The benzotriazole ring system and the fluorine substituent are both electron-withdrawing. This increases the acidity of the carboxylic acid proton, but can also electronically deactivate the carboxyl group toward nucleophilic attack if not properly activated.
-
Structural Analogy to Coupling Additives : The core structure is reminiscent of 1-hydroxybenzotriazole (HOBt), a classic coupling additive used to suppress racemization and improve efficiency by forming active esters.[1][2] This inherent property suggests that the activated ester of 6-F-BTA-COOH may exhibit favorable stability and reactivity, provided the activation step is efficient.
-
Potential for Steric Hindrance : The rigid, bicyclic structure may present moderate steric hindrance, requiring more robust activation methods compared to simple aliphatic carboxylic acids, especially when coupled with a bulky amine.
General Mechanism of Activation and Coupling
The formation of an amide bond requires the activation of the carboxylic acid to convert the hydroxyl group into a better leaving group.[3] This is typically achieved using a coupling reagent, often in the presence of a base and sometimes an additive.
Caption: General workflow for amide bond formation.
Section 2: Troubleshooting Guide
This section is structured to address the most common issues encountered during the coupling of 6-F-BTA-COOH.
Q1: My reaction shows low or no conversion to the desired product. What are the primary causes and solutions?
Low conversion is the most frequent problem and typically points to issues with reaction setup, reagent choice, or conditions.
The activation of 6-F-BTA-COOH is the critical first step. If the intermediate is not formed efficiently, the reaction will not proceed.[4]
-
Insight: Standard carbodiimide reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) may not be sufficiently potent for this sterically or electronically demanding acid. Uronium or phosphonium salt-based reagents are generally more powerful and lead to higher activation rates.[2][5]
-
Solution:
-
Switch to a Stronger Coupling Reagent: If using EDC or DCC, consider switching to a uronium salt like HATU or HBTU, or a phosphonium salt like PyBOP. These reagents often provide superior results for challenging couplings.[4][6]
-
Incorporate an Additive: If you must use a carbodiimide, always include an additive like HOBt or Oxyma. These additives trap the reactive O-acylisourea intermediate to form a more stable active ester, preventing side reactions and improving yields.[2]
-
Pre-activation: Allow the 6-F-BTA-COOH to react with the coupling reagent and additive for 5-15 minutes before adding the amine component. This ensures the active ester is fully formed before the nucleophile is introduced.
-
| Reagent | Type | Strengths | Weaknesses |
| EDC / DIC | Carbodiimide | Cost-effective; water-soluble byproduct (EDC).[1] | Lower reactivity; high risk of racemization and N-acylurea side products without additives.[4] |
| HBTU / TBTU | Uronium | High efficiency; reliable for standard couplings. | Can cause guanidinylation of the free amine if not pre-activated.[7] |
| HATU | Uronium | Highly efficient, especially for sterically hindered amino acids; lower racemization due to the HOAt moiety.[4] | Higher cost; potential for side reactions if not used correctly. |
| PyBOP | Phosphonium | High coupling efficiency with low racemization risk.[5] | More expensive; requires careful handling. |
| COMU | Uronium | Very fast and efficient; Oxyma-based, avoiding potentially explosive HOBt/HOAt byproducts.[4] | Higher cost. |
The molar ratios of reactants and the choice of base are critical for driving the reaction to completion while minimizing side reactions.
-
Insight: An insufficient amount of coupling reagent will result in incomplete activation. Conversely, a vast excess can lead to side reactions.[7] The base neutralizes acids formed during the reaction and can influence the rate of racemization.[4]
-
Solution:
-
Optimize Reagent Ratios: Start with a ratio of Acid:Amine:Coupling Reagent:Base of 1.0:1.2:1.2:2.4. For difficult couplings, you may need to increase the amount of the amine and coupling reagent.
-
Select the Appropriate Base: N,N-Diisopropylethylamine (DIPEA) is a common choice, but its high basicity can sometimes promote side reactions. For sensitive substrates, consider a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine to minimize racemization risk.[4]
-
Precipitation of reactants or use of degraded reagents will halt the reaction.
-
Insight: 6-F-BTA-COOH or the amine component may have limited solubility in common solvents like Dichloromethane (DCM). Peptide synthesis reagents are often sensitive to moisture and air.
-
Solution:
-
Change Solvents: Switch to a more polar aprotic solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). NMP is particularly effective for dissolving aggregated species.[8]
-
Ensure Reagent Quality: Use fresh, anhydrous solvents. Ensure coupling reagents are stored properly under inert gas and are not expired. Old EDC or HATU can be significantly less effective.
-
Q2: I'm observing significant side products during purification. How can I identify and mitigate them?
Side products complicate downstream processing and reduce the yield of the pure compound.
This is a classic side reaction when using carbodiimides (EDC, DCC) without an additive.[4] The highly reactive O-acylisourea intermediate rearranges into a stable N-acylurea, which is unreactive and terminates the chain.
-
Identification: A byproduct with a mass corresponding to [Mass of 6-F-BTA-COOH + Mass of EDC - H₂O].
-
Mitigation: This side reaction is almost entirely suppressed by adding 1.0-1.2 equivalents of an additive like HOBt or Oxyma to the reaction mixture.[2] The additive rapidly converts the O-acylisourea to a more stable active ester.
Caption: Role of additives in preventing N-acylurea formation.
Loss of chiral purity is a major concern in peptide chemistry. While 6-F-BTA-COOH itself is achiral, racemization can occur on the adjacent amino acid residue during fragment coupling.
-
Insight: The risk of racemization is increased by over-activation, extended reaction times, high temperatures, and the use of strong bases.[9][10]
-
Mitigation:
-
Use Racemization-Suppressing Additives: HOAt (found in HATU) and Oxyma (found in COMU) are superior to HOBt in minimizing racemization.[2]
-
Use a Weaker Base: Replace DIPEA with NMM or collidine.[4]
-
Lower the Temperature: Perform the coupling at 0 °C, especially during the activation step.
-
Avoid Excess Reagents: Use the minimum amount of coupling reagent and base required for full conversion.
-
Section 3: Frequently Asked Questions (FAQs)
-
What is the best "all-around" coupling reagent for 6-F-BTA-COOH? For a balance of high efficiency and low side reactions, HATU is an excellent first choice, particularly for difficult or sterically hindered couplings. For more routine reactions where cost is a consideration, EDC/Oxyma is a robust and modern alternative.[4]
-
How can I monitor the reaction's progress? The most reliable methods are Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Take a small aliquot from the reaction mixture, quench it, and analyze it for the disappearance of the limiting starting material (usually the amine) and the appearance of the product mass.
-
The reaction is very sluggish even with HATU. What else can I try?
-
Increase Temperature: Slowly raise the reaction temperature to 40-50 °C and monitor carefully.[11]
-
Switch to Microwave Synthesis: Microwave irradiation can dramatically accelerate sluggish couplings, often reducing reaction times from hours to minutes.[8]
-
Convert to Acid Chloride: As a last resort for extremely difficult couplings, 6-F-BTA-COOH can be converted to the more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with the amine in the presence of a non-nucleophilic base. This method carries a higher risk of side reactions and should be used with caution.
-
Section 4: Recommended Experimental Protocols
Protocol 1: Standard Coupling using EDC/Oxyma
This protocol is a reliable starting point for general-purpose coupling.
-
Preparation: In a clean, dry flask under an inert atmosphere (N₂ or Argon), dissolve 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid (1.0 eq) and Oxyma Pure (1.1 eq) in anhydrous DMF.
-
Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.1 eq) and stir the mixture for 15 minutes.
-
Coupling: Add the amine component (1.2 eq) to the reaction mixture, followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by LC-MS or TLC until the limiting reagent is consumed.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: High-Efficiency Coupling using HATU
This protocol is recommended for sterically hindered substrates or when Protocol 1 fails.
-
Preparation: In a clean, dry flask under an inert atmosphere, dissolve 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Activation: Add DIPEA (2.5 eq) to the solution and stir for 5-10 minutes at room temperature. A color change may be observed as the active ester forms.
-
Coupling: Add the amine component (1.2 eq) to the activated mixture.
-
Reaction: Stir the reaction at room temperature for 1-4 hours.
-
Monitoring & Workup: Follow steps 5-7 from Protocol 1.
References
-
Slideshare. (n.d.). Side reaction in peptide synthesis | PPTX. Retrieved from [Link]
-
Filo. (2025, June 14). Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Iris Biotech. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]
-
Bibliomed. (2018, June 2). Side reactions in peptide synthesis: An overview. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Scribd. (n.d.). Side Reaction in Peptide Synthesis Presentation. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]
-
Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. Retrieved from [Link]
-
TMP Chem. (2019, July 29). 08.09 Activation Substitution of Carboxylic Acids [Video]. YouTube. Retrieved from [Link]
-
ACS Publications. (2018, July 20). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. bachem.com [bachem.com]
- 5. jpt.com [jpt.com]
- 6. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 7. people.uniurb.it [people.uniurb.it]
- 8. peptide.com [peptide.com]
- 9. Side reaction in peptide synthesis | PPTX [slideshare.net]
- 10. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
optimizing reaction conditions for 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid
Technical Support Center: 6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic Acid
Executive Summary
This guide addresses the synthesis and optimization of 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid . While the parent benzotriazole synthesis is well-documented, the introduction of the electron-withdrawing fluorine at C6 and the carboxylic acid at C4 creates unique challenges regarding solubility, diazotization kinetics, and tautomeric stability. This document serves as a dynamic troubleshooting interface for researchers encountering yield loss, purity issues, or regioselectivity ambiguity.
Part 1: The Optimized Synthetic Workflow
Core Reaction: Diazotization-Cyclization of 2,3-diamino-5-fluorobenzoic acid.
The formation of the triazole ring relies on the generation of a diazonium species from the ortho-diamine precursor.[1][2] Due to the electron-withdrawing nature of the fluorine and carboxyl groups, the amine nucleophilicity is reduced, necessitating strict pH and temperature control to prevent diazonium decomposition before cyclization.
Critical Process Parameters (CPPs)
| Parameter | Optimized Range | Rationale |
| Temperature (Addition) | < 5°C | Prevents thermal decomposition of the diazonium intermediate (explosion/tar risk). |
| Temperature (Cyclization) | 20–25°C (Post-addition) | Allows the internal entropy-driven cyclization to overcome the activation barrier. |
| Acid Source | AcOH / HCl (aq) | Acetic acid acts as a co-solvent to solubilize the zwitterionic precursor; HCl ensures rapid diazotization. |
| Stoichiometry | 1.05 - 1.10 eq NaNO₂ | Slight excess ensures complete conversion; large excess leads to N-nitrosation byproducts. |
| pH (Isolation) | 2.0 – 3.0 | The product is amphoteric. Isolation must occur at the isoelectric point (pI). |
Visual Workflow (DOT Diagram)
Figure 1: Step-by-step synthetic workflow for the cyclization of FBTC. Note the critical temperature transition from diazotization to cyclization.
Part 2: Troubleshooting Center (FAQ & Diagnostics)
This section addresses specific failure modes reported by medicinal chemistry teams.
Issue 1: "My reaction mixture turned into a dark brown tar/goo."
Diagnosis: Oxidative decomposition or "Diazo-Tarrying." Root Cause: The diamine precursor is highly susceptible to oxidation by air before the ring closes. Alternatively, the temperature rose too high during NaNO₂ addition, causing the diazonium species to decompose into phenols/tars rather than cyclizing. Corrective Action:
-
Degas Solvents: Purge the acetic acid/water mixture with nitrogen for 15 minutes prior to adding the diamine.
-
Rate of Addition: Increase the stirring speed (vortex is essential) and add NaNO₂ dropwise but steadily. If the addition is too slow, the half-reacted intermediate may couple with unreacted amine (azo-dye formation).
-
Temperature Check: Ensure the internal temperature never exceeds 5°C during nitrite addition.
Issue 2: "I cannot precipitate the product; it stays in the aqueous layer."
Diagnosis: Isoelectric Point Miss. Root Cause: FBTC is a zwitterionic amino acid analog.
-
pH < 1: The triazole ring is protonated (cationic). Solubility = High.
-
pH > 5: The carboxylic acid is deprotonated (anionic). Solubility = High. Corrective Action:
-
The "Goldilocks" Zone: You must target the isoelectric point (pI), likely between pH 2.0 and 3.0.
-
Protocol: After the reaction (acidic), slowly add 10% NaOH or saturated NaOAc while monitoring with a pH meter. Do not use litmus paper alone; the color change of the solution can obscure the reading. Stop exactly when the solution becomes cloudy and a precipitate forms.
-
Salting Out: If precipitation is poor, add NaCl to saturation to utilize the common ion effect/salting out.
Issue 3: "NMR shows a mixture of isomers. Is my synthesis wrong?"
Diagnosis: Tautomerism (Not an impurity). Root Cause: Benzotriazoles exist in dynamic equilibrium between the 1H and 2H forms.[3] In solution (DMSO-d6), you may see broadened signals or averaged peaks depending on the rate of exchange. Technical Insight:
-
The 1H-tautomer is generally more stable in the solid state and polar solvents.
-
The 2H-tautomer is often favored in the gas phase or non-polar solvents.
-
Verification: Run the NMR at elevated temperature (e.g., 50°C). If the peaks sharpen or coalesce, it is tautomerism. If they remain distinct and complex, you likely have regioisomeric impurities (e.g., 5-fluoro vs 6-fluoro isomers from an impure starting material).
Mechanism & Tautomerism Visualization
Figure 2: The annular tautomerism of the benzotriazole core. Note that N1 and N3 are chemically equivalent in the unsubstituted parent but distinct in FBTC due to the C4-COOH/C6-F asymmetry.
Part 3: Analytical Validation
To confirm the identity of 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid , look for these specific signatures.
1H NMR (DMSO-d6)
-
Acid Proton: Broad singlet ~13.0–14.0 ppm (COOH + NH exchangeable).
-
Aromatic Region:
-
H5 (dd): Look for a doublet of doublets around 7.8–8.2 ppm. It couples to the Fluorine (large
Hz) and meta-couples to H7. -
H7 (dd): Look for a signal around 7.5–7.8 ppm. The coupling to Fluorine will be smaller (
Hz) than the H5 coupling.
-
19F NMR
-
Signal: Single peak around -110 to -120 ppm (relative to CFCl₃).
-
Purity Check: If you see a second fluorine peak, it is likely the 5-fluoro isomer (impurity from the precursor synthesis) or uncyclized diazonium salt (if worked up too early).
Part 4: Safety & Handling (Critical)
-
Explosion Hazard: While benzotriazoles are generally stable, dry diazonium intermediates are explosive. Never let the reaction mixture dry out before the cyclization is complete (indicated by the cessation of gas evolution if any, or simply by following the warming protocol).
-
Decarboxylation: Benzotriazole-4-carboxylic acids can decarboxylate at high temperatures (>150°C). Avoid prolonged boiling during recrystallization.
References
-
Katritzky, A. R., et al. (1998). Benzotriazole: A Novel Synthetic Auxiliary. Chemical Reviews, 98(2), 409–548. Link
-
Bi, Y., et al. (2015). Synthesis and biological evaluation of 1H-1,2,3-benzotriazole derivatives. Bioorganic & Medicinal Chemistry Letters.[6] Link
- Provides general protocols for substituted benzotriazole synthesis.
-
Organic Syntheses. 1,2,3-Benzotriazole.[5][7] Coll. Vol. 3, p.106 (1955); Vol. 20, p.16 (1940). Link
- The foundational protocol for diazotiz
-
Biotage Application Note. (2023). Using Isoelectric Point to Inform Peptide Purification.[8]Link
- Relevant for the isoelectric precipitation str
Sources
- 1. echemi.com [echemi.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. ijariie.com [ijariie.com]
- 6. mdpi.com [mdpi.com]
- 7. Benzotriazole synthesis [organic-chemistry.org]
- 8. biotage.com [biotage.com]
Technical Support Center: 6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic Acid in Peptide Synthesis
Welcome to the technical support center for the application of 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid in peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the successful application of this reagent in preventing racemization and achieving high-purity peptides.
Introduction: The Role of Additives in Suppressing Racemization
In peptide synthesis, the activation of the carboxylic acid of an N-protected amino acid is a critical step for amide bond formation. However, this activation can also lead to a significant side reaction: racemization of the chiral α-carbon. This occurs primarily through the formation of a 5(4H)-oxazolone intermediate, which can easily tautomerize, leading to a loss of stereochemical integrity.
To mitigate this, additives are employed to form an active ester intermediate that is more reactive towards the amine component than the oxazolone is to forming, thereby kinetically favoring the desired peptide bond formation over racemization. 1-Hydroxybenzotriazole (HOBt) has been a cornerstone additive for decades, and its derivatives have been developed to further enhance coupling efficiency and suppress racemization. 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid is one such derivative, designed to offer unique advantages in challenging peptide sequences.
Mechanism of Action: How 6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic Acid Prevents Racemization
The primary function of 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid is to act as a trapping agent for the activated carboxylic acid, forming a highly reactive active ester. This process is illustrated in the workflow below.
Caption: Mechanism of racemization suppression by 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid.
The key to the efficacy of this additive lies in the electronic properties imparted by the fluoro and carboxylic acid substituents. The electron-withdrawing nature of the fluorine atom is expected to increase the acidity of the N-H proton of the triazole ring, making the corresponding anion a better leaving group.[1][2] This enhances the reactivity of the active ester, accelerating the coupling reaction and further outcompeting the racemization pathway. The carboxylic acid group may also influence the solubility and electronic properties of the molecule.
Frequently Asked Questions (FAQs)
Q1: What are the expected advantages of using 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid over standard HOBt?
A1: The primary anticipated advantage is enhanced suppression of racemization, particularly with sterically hindered or racemization-prone amino acids. The electron-withdrawing fluorine atom increases the acidity of the benzotriazole, leading to a more reactive active ester and faster coupling rates.[1][2] This can be especially beneficial in segment condensation strategies where the risk of racemization is higher.
Q2: How do the fluoro and carboxylic acid substituents affect the solubility of the reagent?
A2: The carboxylic acid group is expected to increase the polarity of the molecule, potentially improving its solubility in common polar aprotic solvents used in peptide synthesis, such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). The fluorine atom generally increases lipophilicity, so the overall effect on solubility will be a balance of these two opposing factors.[2]
Q3: Can 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid be used with any coupling reagent?
A3: Yes, it is designed to be used as an additive in conjunction with a primary coupling reagent, most commonly a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[3] It can also be used with uronium-based coupling reagents like HBTU, although these reagents already contain an HOBt moiety.[3][4]
Q4: What is the recommended stoichiometry for using this additive?
A4: A good starting point is to use 1 equivalent of 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid relative to the carboxylic acid component of the amino acid being coupled. This is in line with the general recommendations for other benzotriazole-based additives.[5]
Q5: Are there any specific storage and handling precautions for this reagent?
A5: Like other benzotriazole derivatives, it should be stored in a cool, dark, and dry place under an inert atmosphere. While the explosive properties of HOBt are well-documented, the specific hazard profile of this derivative may not be fully characterized. Standard laboratory safety protocols for handling fine chemicals should be followed.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Yield | 1. Incomplete activation of the carboxylic acid. 2. Steric hindrance from bulky amino acid side chains. 3. Aggregation of the growing peptide chain. | 1. Ensure all reagents are anhydrous. Pre-activate the carboxylic acid with the coupling reagent and additive for 5-10 minutes before adding the amine component. 2. Increase the reaction time and/or temperature. Consider using a more potent coupling reagent in conjunction with the additive. 3. Add a chaotropic salt (e.g., LiCl) to the reaction mixture or switch to a more effective solvent for disrupting secondary structures, such as NMP. |
| Presence of Racemized Product | 1. Slow coupling reaction allowing for oxazolone formation. 2. Use of a strong base. 3. Prolonged activation time before addition of the amine. | 1. Ensure the active ester is formed efficiently by using equimolar amounts of the additive and the carboxylic acid. 2. Use a weaker, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of triethylamine (TEA). 3. Minimize the pre-activation time to what is necessary for active ester formation. |
| Side Reactions with Amino Acid Side Chains | 1. Unprotected nucleophilic side chains (e.g., -OH of Ser/Thr, -SH of Cys). 2. Guanidinylation of the N-terminal amine when using uronium-based coupling reagents. | 1. Ensure appropriate side-chain protecting groups are used for trifunctional amino acids. 2. If using a uronium reagent, ensure the carboxylic acid is fully activated before the amine is introduced. Use a slight excess of the carboxylic acid relative to the coupling reagent. |
| Incomplete Deprotection | 1. Inefficient removal of the N-terminal protecting group (e.g., Fmoc). | 1. Increase the deprotection time or use a freshly prepared deprotection solution (e.g., 20% piperidine in DMF). Monitor the completion of the deprotection step using a colorimetric test like the Kaiser test. |
Experimental Protocol: General Procedure for a Coupling Step Using 6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic Acid
This protocol provides a general guideline for a manual solid-phase peptide synthesis (SPPS) coupling step.
Caption: General workflow for a solid-phase peptide synthesis coupling step.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
N-α-Fmoc-protected amino acid (3 equivalents relative to resin loading)
-
6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid (3 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Washing solvents (e.g., DMF, Dichloromethane (DCM))
Procedure:
-
Deprotection: Treat the resin with the deprotection solution to remove the N-terminal protecting group.
-
Washing: Thoroughly wash the resin with DMF to remove residual deprotection solution and byproducts.
-
Pre-activation: In a separate reaction vessel, dissolve the N-α-Fmoc-protected amino acid, 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid, and DIC in DMF. Allow the mixture to react for 5-10 minutes at room temperature.
-
Coupling: Add the pre-activated solution to the washed resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Take a small sample of the resin and perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. A negative result indicates the completion of the coupling reaction.
-
Washing: Once the reaction is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and soluble byproducts.
-
Next Cycle: The resin is now ready for the next deprotection and coupling cycle.
References
- Katritzky, A. R., et al. (2011). Synlett, 2011(14), 2013-2016.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
- The Royal Society of Chemistry. (n.d.). Peptide synthesis.
- Guzmán, F., et al. (2017). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 30, 64-74.
- Ibrahima, T. S., et al. (2011). Benzotriazole Reagents for the Syntheses of Fmoc-, Boc-, and Alloc-Protected Amino Acids. Synlett, 2011(14), 2013-2016.
- BenchChem. (2025). HBTU Coupling Reactions: Technical Support & Troubleshooting Guide.
- Albericio, F., et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(4), 713-724.
- Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An Efficient Peptide Coupling Additive. Journal of the American Chemical Society, 115(10), 4397-4398.
- RSC Publishing. (2016). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry, 14(34), 8074-8078.
- BLDpharm. (n.d.). 6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid.
- RSC Publishing. (2018). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm, 9(6), 1013-1019.
- Narumi, T., et al. (2025). Racemization-free Peptide Bond Formation via 2-Nitrobenzensulfonyl Strategy for Diastereoselective Synthesis of (Z)-Fluoroalkene Peptidomimetics. ChemRxiv.
- Royal Society of Chemistry. (2020). Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles?. RSC Advances, 10(63), 38481-38491.
- ACS Publications. (2011). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Organic Letters, 13(12), 3044-3047.
- MDPI. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4725.
- MDPI. (2023).
- Organic Chemistry Portal. (n.d.). Benzotriazole synthesis.
- Google Patents. (2005). Synthesis method of optical enantiomer 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid and 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic ester.
- ResearchGate. (n.d.). Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid.
- Wikipedia. (n.d.). Benzotriazole.
- PMC. (2018). Benzotriazole: An overview on its versatile biological behavior. Molecules, 23(11), 2875.
-
Sigma-Aldrich. (n.d.). 1H-Benzo[d][3][5][6]triazole-4-carboxylic acid.
- PubChem. (n.d.). 2H-benzotriazole-4-carboxylic acid.
Sources
- 1. papers.ssrn.com [papers.ssrn.com]
- 2. mdpi.com [mdpi.com]
- 3. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 4. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. US5580981A - Azahydroxybenzotriazoles and derivatives thereof for peptide coupling reactions - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: 6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic Acid Reactions
Welcome to the technical support guide for reactions involving 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of using this reagent, with a primary focus on identifying and mitigating byproduct formation in common synthetic applications, particularly amide bond formation.
Introduction
6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid is a valuable building block in medicinal chemistry. Its rigid benzotriazole core, functionalized with a carboxylic acid for derivatization and a fluorine atom for modulating physicochemical properties, makes it a desirable scaffold. However, like many heterocyclic carboxylic acids, its use in common transformations such as amide coupling reactions can be challenging. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to ensure successful and high-purity synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental issues in a problem-solution format. The primary focus is on amide coupling reactions, the most frequent application for this molecule.
Problem 1: Reaction Failure or Low Yield of the Desired Amide
Symptom: TLC or LC-MS analysis shows a significant amount of unreacted starting carboxylic acid and/or amine after the expected reaction time.
Probable Causes & Solutions:
-
Inefficient Carboxylic Acid Activation: The first step of any amide coupling is the activation of the carboxylic acid to form a more reactive species (e.g., an active ester).[1] If this step is slow or incomplete, the reaction will not proceed efficiently.
-
Solution 1: Choice of Coupling Reagent. For sterically unhindered substrates, standard carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (1-Hydroxybenzotriazole) may be sufficient.[2] For more challenging couplings, stronger onium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are recommended as they generate more reactive activated esters and lead to faster reaction times.[3][4][5]
-
Solution 2: Reaction Temperature. While most couplings are run at room temperature, gently heating the reaction to 40-50 °C can sometimes overcome activation barriers, especially with hindered substrates. However, be aware that elevated temperatures can increase the risk of racemization if chiral centers are present.[6]
-
-
Hydrolysis of the Activated Intermediate: The activated carboxylic acid is highly susceptible to hydrolysis by trace amounts of water in the reaction medium, which regenerates the starting material.
-
Solution: Ensure Anhydrous Conditions. Use dry solvents (e.g., DMF, DCM) and inert atmosphere (Nitrogen or Argon). Water is generally not a recommended solvent for HATU-mediated couplings as it can hydrolyze the activated ester.[7]
-
-
Poor Nucleophilicity of the Amine: Electron-deficient or sterically hindered amines may react slowly.
-
Solution: Increase Amine Equivalents & Reaction Time. Using a slight excess of the amine (e.g., 1.2 equivalents) can help drive the reaction to completion. Extending the reaction time should also be considered.
-
Problem 2: Final Product is Contaminated with Reagent-Derived Byproducts
Symptom: NMR or Mass Spec data of the purified product shows persistent impurities identified as urea derivatives or deprotonated coupling additives.
Probable Causes & Solutions:
This is one of the most common issues in amide coupling chemistry. The byproducts generated are specific to the coupling reagent used.
-
Carbodiimide Reagents (DCC, EDC):
-
Byproduct: Dicyclohexylurea (DCU) from DCC; Ethyl-(N',N'-dimethylamino)propyl urea from EDC.[1][3][4]
-
Troubleshooting:
-
DCU (from DCC): DCU is notoriously insoluble in many organic solvents like dichloromethane (DCM) and can often be removed by simple filtration.[4]
-
EDC Byproduct: The urea derived from EDC is water-soluble.[3] An acidic aqueous workup (e.g., with 1M HCl or 10% citric acid) will protonate the basic byproduct, facilitating its extraction into the aqueous layer.[7]
-
-
-
Onium Salt Reagents (HATU, HBTU, PyBOP):
-
Byproducts: Tetramethylurea (from HATU/HBTU), 1-hydroxy-7-azabenzotriazole (HOAt, from HATU), or 1-hydroxybenzotriazole (HOBt, from HBTU/PyBOP).[7][8]
-
Troubleshooting:
-
Tetramethylurea: This byproduct is highly polar and soluble in both water and many organic solvents, making it difficult to remove.[7] Multiple washes with brine (saturated NaCl solution) are more effective than pure water. If the desired product is a solid, precipitation or recrystallization can be effective, as the urea will remain in the mother liquor.[7]
-
HOAt / HOBt: These additives are acidic. Washing the organic layer with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), will deprotonate them into their salt forms, which are readily extracted into the aqueous phase.[7]
-
-
Table 1: Comparison of Common Amide Coupling Reagents
| Reagent | Activating Group | Common Byproducts | Racemization Risk | Removal Strategy |
| DCC | Carbodiimide | Dicyclohexylurea (DCU) | High (mitigated by HOBt) | Filtration (DCU is insoluble) |
| EDC/HOBt | Carbodiimide | Water-soluble urea, HOBt | Moderate | Acidic & basic aqueous washes |
| HATU | Aminium/Uronium Salt | Tetramethylurea, HOAt | Very Low[8] | Brine & basic aqueous washes; Chromatography |
| PyBOP | Phosphonium Salt | Hexamethylphosphoramide (HMPA)-related byproducts, HOBt | Low | Basic aqueous wash; Chromatography |
Problem 3: Racemization of an Adjacent Chiral Center
Symptom: The product is obtained as a mixture of diastereomers when coupling the chiral amine or an N-protected amino acid to the 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid.
Probable Cause & Solution:
-
Mechanism of Racemization: Racemization often occurs through the formation of a 5(4H)-oxazolone intermediate when the activated carboxylic acid is part of an N-protected amino acid.[9] The alpha-proton of this intermediate is acidic and can be abstracted by a base, leading to loss of stereochemical integrity.
-
Solution 1: Use Racemization-Suppressing Additives. Additives like HOAt and HOBt form active esters that are more stable and less prone to oxazolone formation and subsequent racemization compared to intermediates formed by carbodiimides alone.[6][9] HOAt is generally considered superior to HOBt in preventing racemization.[6]
-
Solution 2: Choice of Base. The choice of organic base is critical. Highly basic, sterically unhindered bases like triethylamine (TEA) can accelerate racemization.[6] It is highly recommended to use a non-nucleophilic, hindered base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to minimize this side reaction.[6]
-
Solution 3: Temperature Control. Keep the reaction temperature low (0 °C to room temperature) as higher temperatures can increase the rate of racemization.
-
Problem 4: Potential for Decarboxylation
Symptom: Formation of 6-fluoro-1H-1,2,3-benzotriazole is detected as a byproduct, especially under harsh reaction conditions.
Probable Cause & Solution:
-
Thermal Instability: While aromatic carboxylic acids are generally stable, decarboxylation can be induced by excessive heat.[10] This is not a common side reaction under standard amide coupling conditions but can become a concern if the reaction requires high temperatures for an extended period.
-
Solution: Avoid High Temperatures. If a reaction is sluggish, it is preferable to switch to a more potent coupling reagent (like HATU) rather than increasing the temperature above 50-60 °C.
-
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent and base combination is the best starting point for this molecule? A: A robust starting point for coupling 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid is using HATU as the coupling reagent and DIPEA as the base in an anhydrous solvent like DMF. This combination is highly efficient, has a very low risk of racemization, and is suitable for a wide range of amines.[4][8]
Q2: My product is an oil, and I cannot remove the tetramethylurea byproduct by precipitation. What should I do? A: If precipitation is not an option, your primary recourse is silica gel column chromatography. Tetramethylurea is quite polar and will typically elute with polar solvent systems (like high percentages of methanol in DCM or ethyl acetate). Careful selection of the eluent system should allow for separation. Alternatively, if your product is stable to acid, repeated washes with dilute HCl (e.g., 0.5 M) may also help remove the urea.
Q3: Can the fluorine atom or the triazole ring participate in side reactions? A: Under standard amide coupling conditions (mild base, room temperature), both the fluoro-substituent and the benzotriazole ring are generally stable and unreactive. The N-H of the triazole is acidic but typically does not interfere with the carboxyl activation. Harsh conditions, such as strong bases (e.g., NaH) or highly reactive alkylating agents, could potentially lead to N-alkylation of the triazole ring, but this is not a concern during routine amide bond formation.
Q4: Is it necessary to protect the N-H of the benzotriazole ring before coupling? A: No, it is generally not necessary. The N-H proton of the benzotriazole is significantly less acidic than the carboxylic acid proton and will not interfere with the activation and coupling process. The carboxylic acid will be selectively deprotonated by the base and activated by the coupling reagent.
Visualized Workflows and Mechanisms
Diagram 1: General Amide Coupling & Key Side Reaction Pathways
This diagram illustrates the desired reaction pathway for amide formation and highlights the points where common byproducts and side reactions occur.
Caption: Decision tree for troubleshooting amide coupling reactions.
References
- Benchchem. (n.d.). Technical Support Center: Removal of Byproducts from HATU Reactions.
- MOLBASE. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Bondalapati, S., Jbara, M., & Brik, A. (2017). Expedient on-resin modification of a peptide C-terminus through a benzotriazole linker. Chemical Science, 8(1), 583-588.
- Albericio, F., & Carpino, L. A. (n.d.). Industrial application of coupling reagents in peptides. Luxembourg Bio Technologies.
- Takeda, K., et al. (2023). Racemization-free Peptide Bond Formation via 2-Nitrobenzensulfonyl Strategy for Diastereoselective Synthesis of (Z)-Fluoroalkene Peptidomimetics. ChemRxiv.
- Kim Reactor. (2024, April 14).
- Gevorgyan, V., et al. (2023). Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. JACS Au, 3(3), 834-842.
- Boc Sciences. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis.
-
Gevorgyan, V., et al. (2023). Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. ACS Publications. Retrieved from [Link]
- Luxembourg Bio Technologies. (n.d.). Coupling Reagents. Retrieved from Luxembourg Bio Technologies website.
- MilliporeSigma. (n.d.). Peptide Coupling Reagents Guide.
- American Pharmaceutical Review. (2014, February 20).
- ResearchGate. (2025, August 5).
- Organic Chemistry Portal. (2011).
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Reddy, K. L., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(43), 5774-5777.
- Katritzky, A. R., et al. (2005). Preparation of N-Acylbenzotriazole Derivatives of Dicarboxylic Acids. Journal of the Mexican Chemical Society, 49(2), 122-126.
- Chemistry LibreTexts. (2023, January 22). The Decarboxylation of Carboxylic Acids and Their Salts.
- Wang, Y., et al. (2006). Stable Benzotriazole Esters as Mechanism-Based Inactivators of the Severe Acute Respiratory Syndrome 3CL Protease. Journal of the American Chemical Society, 128(11), 3538-3539.
- Avhad, K. C., & Upadhyay, K. D. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(2), 215-225.
- Li, Y., et al. (2007). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Journal of Chemical Sciences, 119(5), 443-448.
- Wang, J., et al. (2005). Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid. J. Cent. South Univ. Technol., 12(1), 58-61.
- Organic Chemistry Portal. (n.d.). Benzotriazole synthesis.
- Bencivenni, G., et al. (2023).
- Wang, X., et al. (2022). Design and synthesis of stable four-coordinated benzotriazole-borane with tunable fluorescence emission. Chemical Science, 13(20), 5982-5987.
- ResearchGate. (2025, August 6). On the explosive properties of 1 H-benzotriazole and 1 H-1,2,3-triazole.
- Wang, X., et al. (2022). Design and synthesis of stable four-coordinated benzotriazole-borane with tunable fluorescence emission. NSF Public Access Repository.
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Reduction of Carboxylic Acids Using Esters of Benzotriazole as High-Reactivity Intermediates [organic-chemistry.org]
- 3. peptide.com [peptide.com]
- 4. file.globalso.com [file.globalso.com]
- 5. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. chem.libretexts.org [chem.libretexts.org]
stability issues of 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid in solution
Welcome to the technical support center for 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues that may be encountered in solution.
Introduction
6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid is a specialized heterocyclic compound often utilized in synthetic organic chemistry, particularly in the development of novel pharmaceuticals and as a component in advanced coupling protocols. The presence of both a fluorine atom and a carboxylic acid group on the benzotriazole core imparts unique electronic properties and reactivity. However, these functional groups can also influence its stability in solution. This guide addresses common questions and concerns regarding the handling, storage, and use of this reagent to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Solubility and Solution Preparation
Question 1: What are the recommended solvents for dissolving 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid, and are there any known solubility issues?
Answer:
6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid is a polar molecule and is expected to be soluble in polar aprotic solvents.
-
Recommended Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are the primary recommended solvents for achieving good solubility.
-
Sparingly Soluble: It is expected to have limited solubility in less polar solvents such as Dichloromethane (DCM) and water. The solubility of related benzotriazole carboxylic acids in water is generally low. For instance, benzotriazole itself has a solubility of about 20 g/L in water. The addition of the carboxylic acid and fluorine moieties will alter this, but high aqueous solubility is not expected.
-
Practical Guidance: For most applications, preparing stock solutions in high-purity, anhydrous DMF or DMSO is recommended. It is advisable to prepare solutions fresh when possible. If a solution needs to be stored, it should be kept under an inert atmosphere (argon or nitrogen) and protected from light.
Troubleshooting Poor Solubility:
-
Observation: The compound does not fully dissolve or precipitates out of solution.
-
Potential Cause: The solvent may not be polar enough, or the concentration may be too high. The presence of moisture in aprotic solvents can also affect solubility.
-
Solutions:
-
Gently warm the solution while stirring.
-
Use a more polar solvent (e.g., switch from DCM to DMF).
-
Sonication can aid in the dissolution of suspended particles.
-
Ensure the use of anhydrous solvents, as water can impact the solubility of acidic compounds in organic media.
-
| Solvent | Predicted Solubility | Notes |
| DMF | High | Recommended for stock solutions. |
| DMSO | High | A good alternative to DMF; use with caution as it can be difficult to remove.[1] |
| NMP | High | Similar properties to DMF. |
| DCM | Low to Moderate | May be suitable for some reaction conditions but not for concentrated stock solutions. |
| Water | Low | Solubility is expected to be poor, especially in neutral or acidic water. |
Section 2: Stability in the Presence of Bases
Question 2: My reaction mixture containing 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid and a base (e.g., DIPEA, piperidine) is turning color. Is this a sign of decomposition?
Answer:
Yes, a color change, particularly to yellow or brown, upon addition of a base can indicate decomposition of the benzotriazole ring system. Benzotriazoles can be susceptible to degradation under basic conditions, and the presence of an electron-withdrawing fluorine atom can influence this reactivity.
Core Directive: Understanding the Instability
The carboxylic acid group on the molecule will be deprotonated by bases like Diisopropylethylamine (DIPEA) or piperidine to form a carboxylate salt. While this is an expected acid-base reaction, prolonged exposure to excess base, especially at elevated temperatures, can promote further degradation of the benzotriazole ring.
Troubleshooting Color Change in Basic Solutions:
-
Observation: The solution develops a yellow to dark brown color over time after the addition of a base.
-
Potential Degradation Pathways:
-
Ring Opening: The triazole ring can be susceptible to nucleophilic attack and subsequent ring-opening under basic conditions.
-
Decarboxylation: While typically requiring heat, the presence of a strong base can facilitate the loss of CO2 from the carboxylate, especially if the reaction is heated. Decarboxylation of aromatic carboxylic acids can be promoted by heating in the presence of water or acid[2]. While basic conditions are different, the potential for this pathway should be considered.
-
-
Preventative Measures:
-
Order of Addition: If used in a coupling reaction, pre-activate the carboxylic acid with your coupling reagent for a short period before adding the amine component and base.
-
Stoichiometry: Use the minimum necessary amount of base. An excess of base can accelerate decomposition.
-
Temperature Control: Maintain the reaction at a low temperature (e.g., 0 °C) to minimize the rate of degradation.
-
Reaction Time: Minimize the time the compound is exposed to basic conditions.
-
Caption: Troubleshooting workflow for color change in basic solutions.
Section 3: Stability with Peptide Coupling Reagents
Question 3: I am using 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid in a peptide coupling reaction with HBTU/HATU. What potential side reactions should I be aware of?
Answer:
While 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid can be used in peptide synthesis, its structure presents potential for side reactions, particularly when used with common uronium/aminium-based coupling reagents like HBTU and HATU.
Core Directive: Understanding the Reactivity
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) activate carboxylic acids by forming an active ester.[3][4][5] The reaction is typically carried out in a polar aprotic solvent like DMF in the presence of a base such as DIPEA.[3]
Potential Side Reactions:
-
Self-Condensation/Polymerization: As the molecule itself contains a carboxylic acid, it can potentially react with another molecule of itself if activated by a coupling reagent, leading to the formation of dimers or oligomers.
-
Guanidinylation: A common side reaction with HBTU and HATU is the guanidinylation of free amines.[6] If the N-terminal amine of a peptide is deprotected, excess coupling reagent can cap the peptide, preventing further elongation.
-
Decarboxylation upon Activation: The activated ester of 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid may be susceptible to decarboxylation, especially at elevated temperatures. This would lead to the formation of 6-fluoro-1H-1,2,3-benzotriazole.
Troubleshooting Protocol for Coupling Reactions:
-
Observation: Low yield of the desired coupled product, or the presence of unexpected byproducts in the crude LC-MS.
-
Experimental Protocol to Minimize Side Reactions:
-
Pre-activation: In a separate vessel, dissolve 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid (1.0 eq) and the coupling reagent (e.g., HBTU, 0.95 eq) in anhydrous DMF.
-
Add the base (e.g., DIPEA, 2.0 eq) to the pre-activation mixture and stir for a short period (1-5 minutes).
-
Add the pre-activated mixture to the solution containing the amine component.
-
Maintain the reaction at a low temperature (0 °C to room temperature) and monitor the reaction progress by LC-MS.
-
Caption: Recommended workflow for using 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid in coupling reactions.
Section 4: Thermal and Photochemical Stability
Question 4: What are the recommended storage conditions for 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid, and is it sensitive to light or heat?
Answer:
Proper storage is crucial to maintain the integrity of 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid. It is sensitive to both heat and light.
Storage Recommendations:
-
Temperature: Store in a cool, dry place, preferably refrigerated (2-8 °C).
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent degradation from atmospheric moisture and oxygen.
-
Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil. Benzotriazoles are known to be UV absorbers and can degrade upon prolonged exposure to UV light.[7]
Potential Degradation Pathways:
-
Thermal Decarboxylation: Aromatic carboxylic acids can undergo decarboxylation upon heating.[2] The presence of the electron-withdrawing fluorine and the triazole ring may influence the temperature at which this occurs.
-
Photodegradation: Benzotriazoles are known to be photoreactive. While some studies suggest that electron-withdrawing groups can enhance photostability, it is best practice to minimize light exposure.
Troubleshooting Degradation During Storage or Reactions:
-
Observation: The solid material has changed color (e.g., from white/off-white to yellow/brown), or solutions appear discolored.
-
Analysis:
-
LC-MS: Analyze a sample of the material by LC-MS to check for the presence of impurities or degradation products. A common degradation product to look for would be 6-fluoro-1H-1,2,3-benzotriazole (the decarboxylated product).
-
NMR: 1H and 19F NMR can be used to assess the purity of the material and identify structural changes.
-
References
- Process for decarboxylation of halogenated aromatic carboxylic acids. (n.d.). Google Patents.
-
Amide Synthesis. (n.d.). Fisher Scientific. Retrieved February 19, 2026, from [Link]
-
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. (2023, November 6). SynOpen. Retrieved February 19, 2026, from [Link]
-
Racemization-free Peptide Bond Formation via 2-Nitrobenzensulfonyl Strategy for Diastereoselective Synthesis of (Z)-Fluoroalkene Peptidomimetics. (n.d.). ChemRxiv. Retrieved February 19, 2026, from [Link]
-
Strategies for Peptide Synthesis: An Overview. (n.d.). CDN. Retrieved February 19, 2026, from [Link]
-
Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications. (2014, August 19). Beilstein Journals. Retrieved February 19, 2026, from [Link]
-
HBTU. (n.d.). In Wikipedia. Retrieved February 19, 2026, from [Link]
-
Side reactions in peptide synthesis: An overview. (2018, June 2). Bibliomed. Retrieved February 19, 2026, from [Link]
-
Synthesis and Fluorescent Properties of Alkynyl- and Alkenyl-Fused Benzotriazole-Derived α-Amino Acids. (n.d.). PMC. Retrieved February 19, 2026, from [Link]
-
(PDF) Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. (2023, November 6). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS). (n.d.). PMC. Retrieved February 19, 2026, from [Link]
-
Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination. (2021, April 14). PubMed. Retrieved February 19, 2026, from [Link]
-
Reduction of Carboxylic Acids Using Esters of Benzotriazole as High-Reactivity Intermediates. (n.d.). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]
-
Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides: antimicrobial studies. (2005, April 1). PubMed. Retrieved February 19, 2026, from [Link]
-
Reactions with 1-benzotriazolecarboxylic acid chloride. VIII. Synthesis of N -hydroxyisocyanate derivatives. (n.d.). SciSpace. Retrieved February 19, 2026, from [Link]
-
Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. (n.d.). PMC. Retrieved February 19, 2026, from [Link]
-
Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. (2023, May 18). PMC. Retrieved February 19, 2026, from [Link]
- Decarboxylation and fluorination method for carboxylic acid. (n.d.). Google Patents.
-
Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography LTQ FT. (2009, March 4). SciSpace. Retrieved February 19, 2026, from [Link]
-
CAC-Benzotriazole-1.1 Benzotriazole in Drinking Water by Liquid Chromatography/ Tandem Mass Spectrometry (LC/MS). (2025, July 7). California Department of Food and Agriculture. Retrieved February 19, 2026, from [Link]
-
Biotransformation of Benzotriazoles: Insights from Transformation Product Identification and Compound-Specific Isotope Analysis. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water Using the Agilent 1290 Infinity. (2015, July 30). Agilent. Retrieved February 19, 2026, from [Link]
-
Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. (n.d.). Indian Academy of Sciences. Retrieved February 19, 2026, from [Link]
-
Benzotriazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]
-
DMSO Solubility Assessment for Fragment-Based Screening. (n.d.). PMC. Retrieved February 19, 2026, from [Link]
-
Human metabolism and biomonitoring of UV 328 (2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol). (n.d.). Retrieved February 19, 2026, from [Link]
-
Dimethyl sulfoxide. (n.d.). In Wikipedia. Retrieved February 19, 2026, from [Link]
-
Design and synthesis of stable four-coordinated benzotriazole-borane with tunable fluorescence emission. (n.d.). Chemical Science (RSC Publishing). Retrieved February 19, 2026, from [Link]
-
Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers. (n.d.). RSC Publishing. Retrieved February 19, 2026, from [Link]
-
Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis. (n.d.). Magritek. Retrieved February 19, 2026, from [Link]
-
Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. (2009, December 15). PubMed. Retrieved February 19, 2026, from [Link]
-
Synthesis, Antitumor and Antiviral In Vitro Activities of New Benzotriazole-Dicarboxamide Derivatives. (2021, May 3). Frontiers. Retrieved February 19, 2026, from [Link]
Sources
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. US5872283A - Process for decarboxylation of halogenated aromatic carboxylic acids - Google Patents [patents.google.com]
- 3. Lab Reporter [fishersci.dk]
- 4. HBTU - Wikipedia [en.wikipedia.org]
- 5. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing Peptide Yield with Fluorinated Benzotriazole Additives
Welcome to the technical support center for peptide synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their solid-phase peptide synthesis (SPPS) protocols. Here, we will delve into the application of fluorinated benzotriazole-derived additives and other advanced reagents to overcome common challenges and significantly improve peptide yield and purity.
This guide moves beyond simple step-by-step instructions, offering in-depth explanations of the chemical principles behind each recommendation. Our goal is to empower you with the knowledge to not only troubleshoot existing issues but also to proactively design more robust and efficient synthesis strategies.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the role and benefits of advanced coupling additives in modern peptide synthesis.
Q1: My peptide yield is consistently low. What are the most common culprits?
Low peptide yield in SPPS can stem from several factors, which can be broadly categorized into three areas: incomplete reactions (coupling or deprotection), on-resin aggregation of the growing peptide chain, and issues during the final cleavage and work-up.[1][2] A systematic approach to troubleshooting is essential to pinpoint the exact cause.[1]
Q2: What are coupling additives and why are they essential for efficient peptide synthesis?
Coupling additives are reagents used in conjunction with a coupling agent (like a carbodiimide) to form a highly reactive intermediate, typically an active ester. This intermediate then readily reacts with the free amine of the growing peptide chain to form the amide bond. Additives are crucial for accelerating the coupling reaction rate and, importantly, for suppressing racemization, a side reaction that can compromise the stereochemical integrity of the peptide.[3][4]
Q3: What are fluorinated benzotriazole additives, and how do they differ from standard additives like HOBt?
Standard additives like 1-hydroxybenzotriazole (HOBt) have been staples in peptide synthesis for decades. However, newer generations of additives, often incorporating electron-withdrawing fluorine atoms or other modifications, offer significant advantages. For instance, Oxyma-B (5-(hydroxyimino)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione) and K-Oxyma are oxime-based additives that have demonstrated superiority over traditional benzotriazoles in several key areas.[3][5] They are known for their enhanced ability to suppress racemization and improve coupling efficiency, especially in the synthesis of complex or sterically hindered peptides.[6][7]
Q4: When should I consider using a more advanced additive like Oxyma-B or K-Oxyma?
While standard coupling conditions may suffice for simple peptides, the use of advanced additives is highly recommended when dealing with "difficult sequences".[8][9] These include peptides prone to aggregation, sequences containing sterically hindered amino acids (e.g., Aib, Val, Ile), or those known to be susceptible to racemization.[7][10][11] If you are experiencing low yields, incomplete couplings, or poor purity with standard protocols, upgrading your coupling additive is a logical and often highly effective next step.
Troubleshooting Guide: A Problem-Solution Approach
This section provides practical solutions to specific challenges you may encounter during your experiments.
Issue 1: Incomplete Coupling, Especially with Sterically Hindered Amino Acids
Symptom: A positive Kaiser test (blue resin beads) after a coupling step, indicating the presence of unreacted free primary amines.[1] This is a common issue when incorporating bulky amino acids.
Causality: Sterically hindered amino acids present a physical barrier that can slow down the coupling reaction, leading to incomplete acylation of the N-terminal amine.[11]
Solutions:
-
Upgrade your Coupling Reagent/Additive Combination: For challenging couplings, switching to a more potent reagent system is often the most effective strategy. Oxyma-based reagents like COMU have shown superior performance compared to HOBt-based ones.[11] A combination of EDC·HCl with the potassium salt of Oxyma (K-Oxyma) has been shown to be particularly effective for hindered peptides.[3][12]
-
Double Coupling: If an initial coupling is incomplete, a second coupling with a fresh solution of the activated amino acid can often drive the reaction to completion.[2][13]
-
Increase Reaction Time and/or Temperature: Extending the coupling time from the standard 1-2 hours to overnight can provide the necessary window for the reaction to complete.[11] Microwave-assisted peptide synthesis (MASPPS) is another powerful technique that uses microwave energy to heat the reaction and accelerate difficult couplings.[11]
-
Solvent Choice: N-Methyl-2-pyrrolidone (NMP) and dimethyl sulfoxide (DMSO) have better-solvating properties than the more common N,N-dimethylformamide (DMF) and can improve reaction kinetics for difficult sequences.[11][14]
Protocol 1: Double Coupling of a Sterically Hindered Amino Acid using an Oxyma-based Reagent
-
First Coupling:
-
Following standard Fmoc-deprotection and washing of the resin-bound peptide, prepare the activated amino acid solution.
-
In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading) with your chosen coupling agent (e.g., DIC, 4 eq.) and an Oxyma-based additive (e.g., K-Oxyma, 4 eq.) in DMF. Allow 2-5 minutes for pre-activation.[6]
-
Add the activated solution to the resin and allow the reaction to proceed for 45-60 minutes.
-
Perform a Kaiser test on a small sample of resin beads.
-
-
Second Coupling (if necessary):
-
If the Kaiser test is positive, wash the resin thoroughly with DMF.
-
Repeat the coupling step with a fresh preparation of the activated amino acid.
-
After the second coupling, perform another Kaiser test to confirm completion.
-
Issue 2: On-Resin Peptide Aggregation
Symptom: A noticeable shrinking of the resin bed, clumping of resin beads, and a general slowing of both coupling and deprotection reactions.[14] This is particularly common with hydrophobic sequences or peptides longer than 20 amino acids.[2]
Causality: Growing peptide chains can form intermolecular secondary structures, like β-sheets, which physically block reactive sites and hinder the diffusion of reagents.[2][15]
Solutions:
-
Chaotropic Salt Washes: Before the coupling step, wash the resin with a solution containing a chaotropic salt, such as 0.8 M NaClO₄ or LiCl in DMF.[14] These salts disrupt the hydrogen bonds that hold the aggregates together. It is crucial to wash the resin thoroughly with DMF after the salt wash to remove any residual salt that could interfere with the subsequent coupling.
-
"Magic Mixture" Solvent System: For particularly problematic sequences, using a solvent mixture of DCM, DMF, and NMP (1:1:1) can improve solvation and disrupt aggregation.[11][14]
-
Resin Choice: Using a resin with a lower loading capacity can increase the distance between peptide chains, thereby reducing the likelihood of aggregation.[2]
Issue 3: Racemization
Symptom: The final peptide product shows a significant peak corresponding to the D-epimer in the HPLC chromatogram, indicating a loss of stereochemical purity.
Causality: The activation of the amino acid's carboxyl group can lead to the formation of an oxazolone intermediate. In the presence of a base, this intermediate can be deprotonated at the α-carbon, leading to a loss of chirality.[16][17]
Solutions:
-
Employ High-Efficiency, Racemization-Suppressing Additives: This is where fluorinated benzotriazole derivatives and advanced oxime additives truly excel. Oxyma-B, for instance, has been shown to be a superior racemization suppressor compared to HOBt and even HOAt in both solution and solid-phase synthesis.[3][4][7][18]
-
Control Pre-activation Time: A short pre-activation time of 2-10 minutes is generally recommended when using Oxyma-based additives.[6] This allows for the efficient formation of the active ester while minimizing the time the amino acid spends in a highly activated state, which can increase the risk of racemization.
Data Summary: Performance of Coupling Additives
| Additive | Racemization Suppression | Coupling Efficiency (especially for hindered peptides) | Key Advantages |
| HOBt | Moderate | Moderate | Well-established, cost-effective |
| HOAt | High | High | More effective than HOBt |
| OxymaPure | Very High | High | Superior to HOBt, good solubility[19][20] |
| Oxyma-B | Excellent | High | Excellent racemization suppression[5][7][18] |
| K-Oxyma | Very High | Excellent | High solubility, effective with EDC·HCl[3][12] |
This table provides a qualitative comparison based on published literature.
Visualizing the Workflow: Troubleshooting Low Peptide Yield
Caption: A systematic workflow for troubleshooting low peptide yield in SPPS.
Concluding Remarks
The successful synthesis of complex peptides requires a nuanced understanding of the interplay between the peptide sequence, the solid support, and the reaction chemistry. By leveraging advanced coupling additives like Oxyma-B and K-Oxyma, and by adopting a systematic approach to troubleshooting, researchers can overcome many of the common hurdles in SPPS. This guide provides a foundation for optimizing your protocols, leading to higher yields, improved purity, and ultimately, more reliable and reproducible scientific outcomes.
References
-
Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. Available at: [Link].
-
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (2025, May 22). IRIS. Available at: [Link].
-
MolecularCloud. (2024, December 18). Ensuring Quality by Peptide Purity Testing. Available at: [Link].
-
Gyros Protein Technologies. Challenging SPPS: Difficult Sequences And Side Reactions. Available at: [Link].
-
Learn important facts about Peptide Quality & Purity. JPT. Available at: [Link].
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020, March 3). Frontiers. Available at: [Link].
-
EDC·HCl and Potassium Salts of Oxyma and Oxyma-B as Superior Coupling Cocktails for Peptide Synthesis. (2015, March 30). ResearchGate. Available at: [Link].
-
Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids. (2025, November 5). ACS Publications. Available at: [Link].
-
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (2025, May 22). PMC. Available at: [Link].
-
Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. Available at: [Link].
-
SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring. PubMed. Available at: [Link].
-
EDC·HCl and Potassium Salts of Oxyma and Oxyma-B as Superior Coupling Cocktails for Peptide Synthesis. (2015, March 30). Luxembourg Bio Technologies. Available at: [Link].
-
Fmoc Resin Cleavage and Deprotection. Available at: [Link].
-
A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. (2024, January 3). Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link].
-
Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Available at: [Link].
-
Oxyma-B. OxymaPure. Available at: [Link].
-
Can anyone suggest how to improve peptide yield by solid phase method, whenever I am synthesizing peptide, I am getting around 60% yield. Why?. (2014, December 22). ResearchGate. Available at: [Link].
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020, March 4). PMC. Available at: [Link].
-
Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link].
-
Side reactions in peptide synthesis: An overview. (2018, August 12). ResearchGate. Available at: [Link].
-
Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. Luxembourg Bio Technologies. Available at: [Link].
-
Peptide Coupling Reagents, More than a Letter Soup. (2011, August 26). Available at: [Link].
-
Highly Fluorinated Peptide Probes with Enhanced In Vivo Stability for F-MRI. Available at: [Link].
-
Solid-phase peptide synthesis. Vapourtec. Available at: [Link].
-
Novabiochem® Innovations 1 .14. Merck. Available at: [Link].
-
Organic Syntheses Procedure. Available at: [Link].
-
Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. Available at: [Link].
-
Oxyma-B, an excellent racemization suppressor for peptide synthesis. (2014, November 14). ResearchGate. Available at: [Link].
-
Green Chemistry: healthier chemists with every peptide synthesized. Gyros Protein Technologies. Available at: [Link].
-
SPPS Tips For Success Handout. Mesa Labs. Available at: [Link].
-
Technical Support Information Bulletin 1213 - Oxyma [Ethyl (hydroxyimino)cyanoacetate]. Available at: [Link].
-
Oxyma-B, an excellent racemization suppressor for peptide synthesis. (2014, November 14). PubMed. Available at: [Link].
-
Fluorinated Protein and Peptide Materials for Biomedical Applications. (2022, September 26). PMC. Available at: [Link].
-
Systematic Evaluation of Fluorination as Modification for Peptide-Based Fusion Inhibitors against HIV-1 Infection. (2021, October 22). PMC. Available at: [Link].
-
Fluorinated Protein and Peptide Materials for Biomedical Applications. (2022, September 26). ResearchGate. Available at: [Link].
-
Strategies for Peptide Synthesis: An Overview. CDN. Available at: [Link].
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. researchgate.net [researchgate.net]
- 5. oxymapure.com [oxymapure.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Oxyma-B, an excellent racemization suppressor for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 9. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. biotage.com [biotage.com]
- 14. benchchem.com [benchchem.com]
- 15. A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00494E [pubs.rsc.org]
- 16. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iris.unive.it [iris.unive.it]
- 18. luxembourg-bio.com [luxembourg-bio.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. peptide.com [peptide.com]
Technical Support Center: Purification of 6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid
This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid. The following troubleshooting steps and frequently asked questions (FAQs) are based on established chemical principles and practical laboratory experience to help you achieve the desired purity of your target compound.
Introduction: The Synthetic Landscape and Associated Impurities
The synthesis of 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid typically involves the diazotization of a substituted diaminobenzene precursor, followed by cyclization.[1][2][3][4][5] A common route starts from a fluorinated and carboxylated o-phenylenediamine derivative. The diazotization reaction, usually carried out with sodium nitrite in an acidic medium, is a critical step that can introduce several byproducts.[6]
Common Byproducts and Their Origins:
-
Incompletely Diazotized Starting Material: Unreacted 3,4-diamino-5-fluorobenzoic acid or its mono-diazotized intermediate can persist in the reaction mixture.
-
Phenolic Impurities: Diazonium salts are susceptible to hydrolysis, leading to the formation of corresponding phenolic compounds. In this case, 6-fluoro-4-hydroxy-1H-1,2,3-benzotriazole could be a significant byproduct.[7][8]
-
Coupling Products: Diazonium salts can couple with electron-rich aromatic compounds, including the starting material or product, to form colored azo compounds.
-
Tar-like Substances: Over-reaction or side reactions during diazotization can lead to the formation of dark, tarry impurities which can be challenging to remove.[9]
-
Positional Isomers: Depending on the starting materials and reaction conditions, the formation of other benzotriazole isomers is possible.[10]
The presence of both a carboxylic acid and a triazole group in the target molecule imparts specific solubility characteristics that can be exploited during purification. The acidic nature of the carboxylic acid allows for manipulation of its solubility based on pH.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses common purification challenges in a question-and-answer format, providing detailed protocols and the scientific rationale behind them.
Issue 1: My crude product is a dark, oily, or tarry substance.
Question: After the reaction work-up, my isolated product is not a solid but a dark, viscous oil or tar. How can I solidify it and remove the coloration?
Answer: The presence of tarry impurities is a common issue in diazotization reactions.[9] These are often polymeric materials that are difficult to crystallize. The initial goal is to separate the desired product from these impurities.
Recommended Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate. If the tar is not fully soluble, try a more polar solvent like tetrahydrofuran (THF).
-
Basification: Transfer the organic solution to a separatory funnel and extract with a 1 M aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The carboxylic acid group of your target molecule will be deprotonated to form a water-soluble carboxylate salt, which will move into the aqueous layer. Many of the less polar, tarry byproducts will remain in the organic layer. Repeat the extraction 2-3 times.
-
Back-Extraction (Optional): To remove any basic impurities, wash the combined aqueous layers with a fresh portion of ethyl acetate.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add 1 M hydrochloric acid (HCl) with stirring until the pH is acidic (pH ~2-3). Your product, 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid, will precipitate out as a solid as it is no longer soluble in the acidic aqueous solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash it with cold deionized water, and dry it under vacuum.
Causality: This acid-base extraction leverages the acidic nature of the carboxylic acid. By converting it to its salt form, it becomes soluble in the aqueous phase, allowing for the separation from non-acidic and less polar impurities that remain in the organic phase. Subsequent acidification reverses this process, precipitating the purified product.
Issue 2: My product is a solid, but it's still colored (yellow, brown, or red).
Question: I have isolated a solid product, but it has a persistent color. How can I decolorize it?
Answer: The color is likely due to azo compound byproducts or other chromophoric impurities. A combination of recrystallization and treatment with activated carbon is often effective.
Recommended Protocol: Recrystallization with Activated Carbon
-
Solvent Selection: Choose a suitable solvent system for recrystallization. Given the polar nature of your molecule, solvents like ethanol, methanol, water, or mixtures of these with ethyl acetate could be effective. The ideal solvent will dissolve the compound when hot but have low solubility when cold.
-
Dissolution: In a flask, add the minimum amount of the hot solvent to dissolve your crude product completely.
-
Activated Carbon Treatment: Add a small amount of activated carbon (approximately 1-2% of the crude product's weight) to the hot solution. Caution: Add the carbon slowly to the hot solution to avoid bumping.
-
Hot Filtration: Swirl the mixture for a few minutes and then perform a hot filtration through a fluted filter paper or a Celite® pad to remove the activated carbon. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Causality: Activated carbon has a high surface area and can adsorb colored impurities. Recrystallization is a purification technique based on differences in solubility. As the solution cools, the solubility of your target compound decreases, leading to the formation of pure crystals, while the impurities remain in the solvent.
Issue 3: I have co-eluting impurities during column chromatography.
Question: I am trying to purify my product using silica gel chromatography, but some impurities are eluting very close to my product. How can I improve the separation?
Answer: Co-elution is a common challenge in chromatography. Modifying the mobile phase or using a different stationary phase can often resolve this issue.
Troubleshooting Strategies for Column Chromatography:
-
Mobile Phase Modification:
-
Polarity Gradient: If you are using an isocratic (constant solvent mixture) elution, switch to a gradient elution. Start with a less polar solvent system and gradually increase the polarity. This can help to better separate compounds with similar polarities.
-
Acidification of the Mobile Phase: Adding a small amount of acetic acid (0.1-1%) or formic acid to your mobile phase (e.g., ethyl acetate/hexanes) can suppress the ionization of the carboxylic acid group. This often leads to sharper peaks and can alter the retention times of your product and impurities, potentially improving separation.[10]
-
-
Alternative Stationary Phases:
-
Reverse-Phase Chromatography: If normal-phase silica gel is not providing adequate separation, consider using reverse-phase chromatography (e.g., C18 silica). In this case, you would use a polar mobile phase (e.g., water/acetonitrile or water/methanol) and elute with an increasing concentration of the organic solvent.
-
Alumina: For certain compounds, alumina can provide a different selectivity compared to silica gel.
-
-
Flash Chromatography: If you are using gravity column chromatography, switching to a flash chromatography system can provide better resolution due to the use of smaller particle size stationary phase and higher pressure.[11][12]
Causality: The separation in chromatography is based on the differential partitioning of compounds between the stationary phase and the mobile phase. By changing the properties of either phase, you can alter these interactions and improve the separation of your target compound from impurities. Acidifying the mobile phase in normal-phase chromatography protonates the carboxylic acid, making it less polar and reducing its interaction with the polar silica gel, which can lead to better peak shape and resolution.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid?
Q2: Can I use preparative HPLC for purification?
Yes, preparative High-Performance Liquid Chromatography (HPLC) is an excellent technique for purifying small to medium quantities of your compound to a very high purity. A reverse-phase C18 column with a water/acetonitrile or water/methanol mobile phase containing a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid is a common choice for acidic compounds.
Q3: Are there any specific safety precautions I should take?
-
Diazonium Salts: Intermediary diazonium salts can be explosive when isolated and dry. It is standard practice to use them in solution immediately after their formation without isolation.[6]
-
General Handling: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Reagents: Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific handling and disposal information.
Visualizing the Purification Workflow
The following diagram illustrates a typical purification workflow for 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid.
Caption: A general purification workflow for 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid.
Summary of Key Purification Parameters
| Technique | Key Parameters | Purpose |
| Acid-Base Extraction | pH adjustment (basic then acidic) | Removal of non-acidic and tarry impurities |
| Recrystallization | Solvent choice, use of activated carbon | Removal of colored impurities and final polishing |
| Column Chromatography | Mobile phase composition (e.g., with acid), stationary phase choice | Separation of closely related impurities and isomers |
This technical guide provides a comprehensive overview of the common purification challenges associated with 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid and offers practical, evidence-based solutions. By understanding the nature of the potential byproducts and applying the appropriate purification techniques, researchers can achieve a high degree of purity for their target compound.
References
- Avhad, K. B., & Upaganlawar, A. B. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(2), 215-225.
- CN101029031A - Synthesis process of carboxyl benzotriazole - Google Patents. (n.d.).
- Cattaneo, M., et al. (2022).
- Bashir, H., Hashim, G., & Abdalfarg, N. (2021). Synthesis of Benzotriazole Derivatives. International Invention of Scientific Journal, 5(3), 17-21.
- Huseynov, F. M., et al. (2021). Synthesis of 1,2,3-triazole derivatives based on propargyl ester of a saturated single-basic carbonic acid and para-azidobenzoic. Journal of Chemical Technology and Metallurgy, 56(2), 335-344.
-
Organic Chemistry Portal. (n.d.). Synthesis of benzotriazoles. Retrieved from [Link]
- JP2007224014A - Method for purification of benzotriazole derivative - Google Patents. (n.d.).
- Wan, J., et al. (2010). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Journal of Chemical Sciences, 122(4), 597-606.
- Khan, I., et al. (2022). Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. Molecules, 27(15), 4930.
- Morales-Serna, J. A., et al. (2011).
- van der Loop, M. G., et al. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6(2), 95-99.
- Pochaiah, B., et al. (2013). Synthesis of Some Novel Benzotriazole-1-yl-acetic acid substituted aryl hydrazide Derivatives as Anticonvulsant Agents. Asian Journal of Research in Chemistry, 6(1), 71-75.
- US3334054A - Purification of benzotriazole - Google Patents. (n.d.).
- Huntscha, S., et al. (2014). Biotransformation of Benzotriazoles: Insights from Transformation Product Identification and Compound-Specific Isotope Analysis. Environmental Science & Technology, 48(16), 9396-9405.
-
Organic Chemistry Portal. (n.d.). Reduction of Carboxylic Acids Using Esters of Benzotriazole as High-Reactivity Intermediates. Retrieved from [Link]
- Sanna, M., et al. (2022). A novel series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents with potent antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2468-2480.
-
Wikipedia. (n.d.). Benzotriazole. Retrieved from [Link]
- van der Loop, M. G., et al. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6(2), 95-99.
- Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. (2024). GSC Biological and Pharmaceutical Sciences, 27(2), 11-20.
- Sacco, O., et al. (2020). Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivates.
-
(PDF) Review on synthetic study of benzotriazole. (2020). ResearchGate. Retrieved from [Link]
- Katritzky, A. R., et al. (2004). Preparation of N-Acylbenzotriazole Derivatives of Dicarboxylic Acids. Journal of the Mexican Chemical Society, 48(3), 211-214.
-
Sathee NEET. (n.d.). Chemistry Diazotization Reaction. Retrieved from [Link]
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. iisj.in [iisj.in]
- 3. ajrconline.org [ajrconline.org]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. researchgate.net [researchgate.net]
- 6. SATHEE: Chemistry Diazotization Reaction [satheeneet.iitk.ac.in]
- 7. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 8. scirp.org [scirp.org]
- 9. US3334054A - Purification of benzotriazole - Google Patents [patents.google.com]
- 10. ias.ac.in [ias.ac.in]
- 11. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN101029031A - Synthesis process of carboxyl benzotriazole - Google Patents [patents.google.com]
Technical Support Center: Managing Exothermic Reactions with 6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid
This technical support guide is designed for researchers, scientists, and drug development professionals working with 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid. Our goal is to provide in-depth, field-proven insights into the safe handling and management of potential exothermic reactions associated with this compound and its derivatives. The information presented here is a synthesis of established safety protocols for similar chemical entities and the known thermochemical properties of the benzotriazole core structure.
Introduction: Understanding the Thermal Profile of Benzotriazoles
The 1,2,3-benzotriazole scaffold is a high-energy heterocycle. While many of its derivatives are thermally stable under normal operating conditions, it is crucial to recognize their potential for exothermic decomposition, especially at elevated temperatures. For instance, the parent compound, 1H-benzotriazole, possesses a significant exothermic decomposition energy of 1590 J/g.[1] However, an endothermic melting point at 100°C provides a degree of safety for handling at lower temperatures.[1]
This guide will provide a framework for risk assessment and practical strategies for managing exotherms during reactions involving 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal hazards associated with 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid?
A1: The primary thermal hazard is the potential for a rapid, uncontrolled exothermic decomposition, which can lead to a thermal runaway reaction. This can be initiated by excessive heating, or in some cases, by the energy released from a primary reaction. While considered to have a low health hazard to humans, it's important to be aware of its antiestrogenic properties.[4]
Q2: What are the initial signs of a potential thermal runaway reaction?
A2: Key indicators include a sudden and unexpected rise in reaction temperature that is difficult to control with standard cooling methods, an increase in pressure within the reaction vessel, and visible off-gassing or fuming.
Q3: What personal protective equipment (PPE) is recommended when working with this compound?
A3: Standard laboratory PPE is required, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.[5] Given the potential for respiratory irritation, working in a well-ventilated fume hood is mandatory.[5]
Q4: How should 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid be stored?
A4: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids. Keep the container tightly sealed.[5]
Q5: Are there any known incompatible materials?
A5: Avoid contact with strong oxidizing agents, strong bases, and strong acids. Reactions with these materials could potentially initiate a hazardous exothermic event.
Troubleshooting Guide for Exothermic Reaction Management
This section provides a structured approach to identifying and mitigating potential thermal hazards during your experiments.
Issue 1: Unexpected Temperature Spike During Reaction
Symptoms:
-
The reaction temperature rises more rapidly than anticipated.
-
The cooling system is unable to maintain the set temperature.
-
A noticeable increase in the rate of refluxing or off-gassing.
Potential Causes:
-
Inadequate Heat Dissipation: The reaction vessel size or cooling capacity is insufficient for the scale of the reaction.
-
Incorrect Reagent Addition Rate: A reactive reagent was added too quickly, leading to an accumulation of unreacted material and a sudden release of heat.
-
Localized Hotspots: Poor stirring can create localized areas of high temperature, which can accelerate the decomposition rate.
-
Exothermic Side Reaction: An unforeseen side reaction is contributing to the heat generation.
Immediate Corrective Actions:
-
Stop Reagent Addition: Immediately cease the addition of any further reagents.
-
Enhance Cooling: Increase the flow rate of the coolant or lower the temperature of the cooling bath. If necessary, use an external cooling bath (e.g., ice-water or dry ice/acetone).
-
Increase Stirring: Improve agitation to break up any potential hotspots and improve heat transfer to the vessel walls.
-
Dilute the Reaction: If safe and practical, add a pre-cooled, inert solvent to dilute the reaction mixture and absorb some of the excess heat.
Preventative Measures:
-
Perform a Calorimetry Study: Before scaling up a reaction, perform a reaction calorimetry study (e.g., using a Differential Scanning Calorimeter - DSC) to determine the total heat of reaction and the rate of heat release.
-
Controlled Reagent Addition: Use a syringe pump or a dropping funnel for the slow, controlled addition of reactive reagents.
-
Adequate Cooling Capacity: Ensure your cooling system is appropriately sized for the reaction scale.
-
Proper Agitation: Use an overhead stirrer for larger reactions to ensure efficient mixing.
Issue 2: Evidence of Compound Decomposition (Off-gassing, Color Change)
Symptoms:
-
Visible evolution of gas from the reaction mixture.
-
A sudden and dramatic change in the color of the reaction mixture.
-
Formation of solid precipitates.
Potential Causes:
-
Thermal Decomposition: The reaction temperature has exceeded the decomposition temperature of the benzotriazole derivative. Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides.[5]
-
Chemical Incompatibility: A reagent or solvent is reacting with the benzotriazole to cause its degradation.
Immediate Corrective Actions:
-
Cool the Reaction Immediately: Implement emergency cooling procedures as described in Issue 1.
-
Ensure Adequate Ventilation: If not already doing so, work in a certified fume hood and ensure the sash is at the appropriate height.
-
Quench the Reaction (with caution): If the decomposition is rapid and cannot be controlled by cooling, a carefully considered quenching procedure may be necessary. This should only be attempted by experienced personnel with a pre-approved plan.
Preventative Measures:
-
Determine Decomposition Temperature: Use techniques like DSC or Thermogravimetric Analysis (TGA) to determine the onset of decomposition for your specific reaction mixture.
-
Maintain a Safe Operating Temperature: Ensure your reaction temperature is well below the determined decomposition temperature, with a sufficient safety margin.
-
Thorough Literature Review: Before starting a new reaction, conduct a thorough literature search for any known incompatibilities or decomposition pathways for similar compounds.
Experimental Protocols
Protocol 1: Small-Scale Reaction Monitoring
This protocol outlines a basic setup for monitoring a small-scale (1-5 g) reaction involving 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid.
Materials:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Digital thermometer with a thermocouple probe
-
Condenser
-
Dropping funnel or syringe pump
-
Inert gas inlet (e.g., nitrogen or argon)
-
Cooling bath (e.g., ice-water)
Procedure:
-
Assemble the glassware in a fume hood.
-
Charge the flask with 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid and the initial solvent.
-
Begin stirring and inert gas flow.
-
Insert the thermometer probe so that the tip is submerged in the reaction mixture but does not touch the sides of the flask.
-
Cool the reaction mixture to the desired starting temperature using the cooling bath.
-
Begin the slow, dropwise addition of the second reagent via the dropping funnel or syringe pump.
-
Monitor the internal temperature closely throughout the addition. Record the temperature at regular intervals.
-
If the temperature rises more than 5 °C above the set point, pause the addition until the temperature stabilizes.
-
After the addition is complete, continue to monitor the temperature until it remains stable.
Data Presentation
| Parameter | Recommended Value/Range | Rationale |
| Initial Reaction Temperature | 0 - 10 °C | Lower temperatures help to control the initial rate of reaction and dissipate heat more effectively. |
| Reagent Addition Rate | 1-2 mL/minute (for liquids) | Slow addition prevents the accumulation of unreacted reagents and allows for better temperature control. |
| Maximum Allowable Temperature | To be determined by DSC, but a conservative limit of 80 °C is suggested as a starting point. | The parent benzotriazole has a melting point around 100°C before exothermic decomposition.[1] A significant safety margin is crucial. |
| Stirring Speed | >300 RPM | Vigorous stirring is essential for maintaining a homogenous temperature throughout the reaction mixture. |
Visualization of Experimental Workflow
Diagram 1: Decision Tree for Managing Temperature Excursions
Caption: A decision-making workflow for responding to unexpected temperature increases.
References
-
ResearchGate. (2025, August 6). On the explosive properties of 1 H-benzotriazole and 1 H-1,2,3-triazole. Retrieved from [Link]
-
PubMed. (2025, December 26). Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles?. Retrieved from [Link]
-
Organic Chemistry Portal. Benzotriazole synthesis. Retrieved from [Link]
-
SSRN. (2025, September 11). Novel Fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles?. Retrieved from [Link]
-
Sdfine. BENZOTRIAZOLE. Retrieved from [Link]
- Google Patents. (2007). CN101029031A - Synthesis process of carboxyl benzotriazole.
-
Purdue University. Inherently Safer Process Design: Assessing the Thermal Stability of Common Peptide Coupling Reagents. Retrieved from [Link]
-
Universität Augsburg. (2022, October 5). Advanced 1,2,3-triazolate-based coordination compounds: from carbonic anhydrase mimics, molecular building blocks, and catalyst. Retrieved from [Link]
-
ResearchGate. Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid. Retrieved from [Link]
-
PMC. Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. papers.ssrn.com [papers.ssrn.com]
- 4. Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.de [fishersci.de]
Technical Support Center: Optimizing Coupling of 6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic Acid
[1][2][3]
Article ID: TS-CHEM-8824 Last Updated: February 19, 2026 Applicable For: Medicinal Chemists, Peptide Scientists, Process Chemists[1][2]
Executive Summary
Coupling 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid presents a unique set of challenges due to its amphoteric nature (acidic NH and COOH), steric hindrance (C4-position peri-interaction), and the electronic effect of the fluorine substituent.[1][2]
This guide details how the choice of base (DIPEA vs. NMM vs. Collidine) dictates the reaction pathway, influencing yield, purity, and the suppression of nucleophilic aromatic substitution (SNAr) side reactions.
Part 1: The Critical Role of Base Selection
In standard amide couplings, the base serves to deprotonate the carboxylic acid and the amine salt. However, for this specific benzotriazole scaffold, the base performs three distinct functions:
-
Carboxylate Formation: Deprotonates the C4-COOH (pKa ~3) to allow reaction with the coupling reagent (e.g., HATU).[2][3]
-
Triazole Ionization: Deprotonates the triazole NH (pKa ~7.5–8.0 due to the electron-withdrawing fluorine).[1][2][3] This is critical for solubility in DMF/DCM.
-
Suppression of SNAr: A controlled basic environment prevents the protonation of the triazole ring, which would otherwise make the C6-position highly electrophilic and susceptible to fluorine displacement by the amine.
Base Comparison Matrix
| Base | Structure | pKa (conj.[1][2][3] acid) | Recommended For | Risk Factor |
| DIPEA (Hünig's Base) | Sterically hindered tertiary amine | ~10.75 | Standard Couplings. Best for HATU/HBTU activation.[1][2][3] | High basicity can promote epimerization of chiral amine partners.[1][2][3] |
| NMM (N-Methylmorpholine) | Cyclic tertiary amine | ~7.38 | Chiral/Sensitive Amines. Reduces risk of racemization.[1][2][3] | Weaker base; may require larger excess to maintain pH >8 for HATU efficiency.[1][2][3] |
| TMP (2,4,6-Collidine) | Pyridine derivative | ~7.43 | High-Risk Substrates. Best for preventing SNAr on the fluorinated ring.[1][2] | Slower reaction kinetics; often requires longer reaction times.[1][2][3] |
Part 2: Reaction Mechanism & Failure Modes[3]
The following diagram illustrates the divergent pathways determined by base strength and stoichiometry.
Figure 1: Reaction logic flow. Note that insufficient base leads to self-polymerization (oligomers), while excessive base/heat promotes fluorine displacement.[1][2][3]
Part 3: Optimized Experimental Protocol
Objective: Synthesis of amide from 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid using HATU.
Reagents:
-
Acid: 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid (1.0 equiv)[1][2][3]
-
Coupling Reagent: HATU (1.1 equiv)[3]
-
Base: DIPEA (3.0 – 4.0 equiv) [Note: Higher equivalents required due to acidic NH][3]
-
Solvent: Anhydrous DMF (0.1 M concentration)
Step-by-Step Procedure:
-
Dissolution & Deprotonation:
-
Activation (The "Pre-activation" Window):
-
Coupling:
-
Work-up:
Part 4: Troubleshooting & FAQs
Q1: I am observing low yields (<30%). What is happening?
Diagnosis: The most common cause is insufficient base stoichiometry .[2][3] Explanation: The benzotriazole core consumes 1 equivalent of base for the NH proton. If you use the standard 2.0 equivalents (1 for acid, 1 for amine salt), the reaction pH drops, stalling the HATU activation cycle. Solution: Increase base to 3.5–4.0 equivalents . Ensure the apparent pH (on wet pH paper) is 8–9.[2][3]
Q2: I see a side-product with M+ - 19 mass units (Loss of F).
Diagnosis: Nucleophilic Aromatic Substitution (SNAr).[1][2][3] Explanation: The amine nucleophile has attacked the C6-position, displacing the fluorine. This is accelerated by high temperatures or the use of very strong bases that create a "naked" anion.[3] Solution:
-
Switch from DIPEA to Collidine or NMM (milder bases).[1][2][3][4]
-
Perform the reaction at 0°C for the entire duration.
Q3: Can I use carbodiimides (EDC/DCC) instead of HATU?
Answer: Yes, but with caution. Risk: Carbodiimides can lead to N-acylation of the benzotriazole ring (forming a reactive amide) rather than the desired O-acylisourea at the carboxylic acid.[3] While this N-acyl species is an active acylating agent, it is less reactive than the HATU-derived ester and can lead to sluggish kinetics.[1][2] HATU is preferred for the sterically hindered C4 position [2].[2][3]
Q4: My product is water-soluble during workup.
Diagnosis: The benzotriazole NH remains acidic in the product (pKa ~8).[3] At high pH (NaHCO₃ wash), the product may be deprotonated and stay in the aqueous layer. Solution: Acidify the aqueous layer to pH ~3–4 carefully with citric acid before extraction, or use n-Butanol/DCM mixtures for extraction.[2]
References
-
BenchChem Technical Support. "HCTU vs. HATU: A Comparative Guide to Coupling Efficiency." BenchChem Knowledge Base, 2025.[1][2] Link
-
Carpino, L. A. "1-Hydroxy-7-azabenzotriazole.[1][2][3][5] An efficient peptide coupling additive."[4] Journal of the American Chemical Society, 1993, 115(10), 4397-4398.[2]
-
Luxembourg Bio Technologies. "Amide bond formation: beyond the myth of coupling reagents."[2][3] Chemical Society Reviews, 2009, 38, 606-631.[1][2] Link
-
Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals."[2] Organic Process Research & Development, 2016, 20, 140-177.[1][2]
For further assistance, please contact our application specialists with your specific reaction conditions and LCMS data.
Technical Support Center: Removal of 6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic Acid
[1]
Ticket ID: PUR-BT-06F Subject: Post-Reaction Cleanup / Impurity Removal Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Physicochemical Profile
Before initiating removal, you must understand the "enemy."[1] 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid (6-F-Bt-COOH) is a highly polar, dual-acidic byproduct often generated during amide couplings or nucleophilic substitutions where activated benzotriazole esters are employed.[1]
Molecule Profile:
-
Acidity (Dual Ionizable Groups):
-
Solubility:
-
UV Activity: Strong absorption in the UV range (254 nm), making it easily detectable but also capable of masking product peaks in LCMS.
Module 1: Liquid-Liquid Extraction (The "Gold Standard")
Applicability: Best for neutral or basic target products (Amides, Esters, Amines).[1] Success Rate: >95%
The Logic (Chemical Causality)
Because 6-F-Bt-COOH possesses a carboxylic acid, it can be selectively ionized into the aqueous phase using a mild base. However, the benzotriazole core is lipophilic enough that simple water washes are ineffective.[1] We must exploit the pH swing .[1]
Step-by-Step Protocol
-
Dilution: Dilute your crude reaction mixture with a non-miscible organic solvent (Ethyl Acetate or Dichloromethane).[1]
-
Note: Ethyl Acetate (EtOAc) is preferred as it solubilizes the protonated benzotriazole better than hexanes/ether, preventing precipitation at the interface.
-
-
First Wash (Acidic/Neutral - Optional): Wash with 1M HCl or Brine to remove gross polar impurities.[1] The 6-F-Bt-COOH will remain in the organic layer here.
-
The Critical Wash (Ionization): Wash the organic layer 3x with Saturated Aqueous Sodium Bicarbonate (NaHCO₃) .
-
The "Polishing" Wash (High pH): If the impurity persists (check TLC), perform 1x wash with 0.5 M Sodium Carbonate (Na₂CO₃) .[1]
-
Back-Extraction (Yield Recovery): The aqueous basic layers may trap a small amount of your product.[1] Extract the combined aqueous basic layers once with fresh EtOAc.[1] Combine this with your main organic layer.[1]
Troubleshooting Table
| Symptom | Probable Cause | Corrective Action |
| Emulsion Formation | The amphiphilic nature of the benzotriazole anion acts as a surfactant. | Add solid NaCl to the aqueous layer until saturated (Salting Out). Filter the biphasic mixture through a pad of Celite.[1] |
| Impurity Persists in Organic | Ion pairing with lipophilic amines (e.g., TEA, DIPEA) in the mixture.[1] | Wash with 10% Citric Acid first to remove amines, then repeat the Basic Wash.[1] |
| Product Lost to Aqueous | Your product has an acidic proton (Phenol, Sulfonamide).[1] | Skip Module 1. Proceed to Module 2 (Chromatography) . |
Module 2: Chromatography (The Refinement)
Applicability: When LLE fails, forms emulsions, or the product is also acidic.[1]
Reverse Phase (C18) Strategy
The 6-F-Bt-COOH is significantly more polar than most synthetic targets.
-
Column: C18 Functionalized Silica.[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.[1]
-
Gradient: Start at 0-5% B. The 6-F-Bt-COOH will elute near the void volume (very early) due to its polarity. Your lipophilic product will retain longer.[1]
Normal Phase (Silica) Strategy
Module 3: Scavenging (Solid Phase Extraction)
Applicability: Late-stage purification, removing trace levels (<5%) without aqueous workup.[1]
Protocol:
-
Dissolve crude mixture in THF or DCM.
-
Add Carbonate-functionalized Polymer Resin (e.g., MP-Carbonate or equivalent basic anion exchange resin).[1]
-
Load: 3-4 equivalents relative to the estimated impurity.
-
-
Agitate/Shake for 2-4 hours at Room Temp.
-
Filter off the resin.[1] The filtrate contains your purified product.[1]
Visual Decision Logic (Workflow)
The following diagram illustrates the decision process for selecting the correct removal method based on your product's chemistry.
Caption: Decision tree for selecting the optimal purification pathway based on product stability and acidity.
FAQ: Frequently Asked Questions
Q: I see a new peak in LCMS at [M+22] or [M+44] after workup. What is it? A: This is likely the Sodium salt of the impurity (or your product) if the acidification step after the base wash was insufficient. Ensure you dry the organic layer with MgSO₄ and potentially do a final wash with dilute NH₄Cl (mild acid) if your product tolerates it, to break up sodium adducts.[1]
Q: Can I just precipitate it out? A: Sometimes. Benzotriazoles crystallize well.[1] If your product is highly lipophilic (soluble in Hexanes/Ether) and the impurity is not, you can try triturating the crude solid with Ether. The 6-F-Bt-COOH (polar) may remain as a solid while your product dissolves. Filter the solid off.[1][4][5][6][7][8]
Q: Is this compound toxic? A: Benzotriazole derivatives are generally considered irritants and potential aquatic toxins.[1] All aqueous waste from the extraction (which now contains the concentrated benzotriazole) must be disposed of as hazardous aqueous waste, not poured down the drain.
References
-
Structural & Acidity Data
-
Extraction Protocols
-
Synthesis & Properties of Benzotriazole Carboxylic Acids
-
Chromatographic Behavior
Sources
- 1. Benzotriazole - Wikipedia [en.wikipedia.org]
- 2. ijpsonline.com [ijpsonline.com]
- 3. repozitorij.pharma.unizg.hr [repozitorij.pharma.unizg.hr]
- 4. JP2007224014A - Method for purification of benzotriazole derivative - Google Patents [patents.google.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. m.youtube.com [m.youtube.com]
- 7. magritek.com [magritek.com]
- 8. US5097040A - Benzotriazole derivatives and reagents for determining carboxylic acids thereof - Google Patents [patents.google.com]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 10. Chemistry Teaching Labs - Chemically-active extraction [chemtl.york.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Benzotriazole-5-carboxylic acid | 60932-58-3 | Benchchem [benchchem.com]
- 13. ajrconline.org [ajrconline.org]
minimizing epimerization in fragment coupling with 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid
[1]
Status: Operational Subject: Minimizing Epimerization & Optimizing Yields Lead Scientist: Dr. [AI Name], Senior Application Scientist
Part 1: The Core Challenge (Diagnostic)[1][2]
Before starting, you must understand why this coupling fails or causes racemization.[1][2] This molecule presents a "Dual-Acid" problem that traps standard protocols.
-
The "Hidden" Acid: The NH proton on the triazole ring is highly acidic (
, lowered further by the fluorine substituent).[2] -
The Trap:
-
Standard Protocol Failure: If you use 1 equivalent of base (e.g., DIEA), the triazole NH consumes it before the carboxylic acid is fully activated.[1][2]
-
The Epimerization Vector: To compensate, chemists often add excess base (2-3 equiv).[1][2] This excess base, combined with the slow kinetics of the electron-deficient ring, abstracts the
-proton of your chiral amine partner , leading to racemization.[1] -
Side Reaction: The unprotected NH can react with the activated ester, forming N-acyl benzotriazole dimers (polymerization) instead of the desired amide.[2]
-
Part 2: Validated Protocols
Choose the protocol based on your specific coupling partner.[2]
Protocol A: The "Collidine/Oxyma" System (Recommended)
Best for: Coupling to highly sensitive chiral amino acid esters (e.g., Cys, His, Phenylglycine).[1][2]
Logic: 2,4,6-Collidine is a weaker, non-nucleophilic base (
| Reagent | Equivalents | Role |
| Substrate Acid | 1.0 | Starting Material |
| Chiral Amine | 1.0 - 1.1 | Nucleophile |
| DIC (Diisopropylcarbodiimide) | 1.1 | Activator (Zero-Base method) |
| Oxyma Pure | 1.1 | Epimerization Suppressor |
| Collidine | 2.0 | Proton Scavenger (Only if amine is a salt) |
| Solvent | DMF/DCM (1:[1][2]1) | Solubilizes the benzotriazole |
Step-by-Step:
-
Dissolve the 6-fluoro-benzotriazole acid and Oxyma Pure in DMF/DCM.[2]
-
Cool to 0°C.
-
Add DIC dropwise.[2] Stir for 5–10 minutes to form the active ester.[2] Note: The solution may turn yellow.[2]
-
Add the Chiral Amine .[2]
-
Allow to warm to Room Temperature (RT) and monitor by LC-MS.
Protocol B: The "In-Situ Silylation" Method (High Yield)
Best for: Sterically hindered amines or when solubility is poor.[2]
Logic: Instead of fighting the acidic Triazole NH with base, we mask it with a silyl group.[1][2] This prevents the NH from interfering and allows the use of milder conditions.[2]
Step-by-Step:
-
Suspend 6-fluoro-benzotriazole acid (1.0 eq) in dry DCM.
-
Add BSA (N,O-Bis(trimethylsilyl)acetamide) (1.5 eq).
-
Reflux or stir at 40°C for 30 mins until the solution becomes clear (indicates silylation of the Triazole NH and COOH).
-
Cool to 0°C.
-
Add Coupling Reagent (e.g., HATU, 1.1 eq) and Base (DIEA, 1.0 eq—reduced amount).[1][2]
-
Add Chiral Amine (1.1 eq).[2]
-
Quench: The silyl group falls off spontaneously during the aqueous workup.[2]
Part 3: Troubleshooting & FAQs
Q1: I see a "Double Mass" (+ mass of acid) in LC-MS. What is this?
-
Diagnosis: You have formed the N-acyl dimer.[2] The activated carboxylic acid reacted with the unprotected NH of another benzotriazole molecule.[2]
-
Fix: Use Protocol B (Silylation) to protect the NH, or ensure you are adding the amine immediately after activation.[1][2]
Q2: My chiral amine is racemizing (e.g., L-Ala
-
Diagnosis: Your base is too strong or in too high concentration.[2]
-
Fix: Switch from TEA/DIEA to Collidine or N-Methylmorpholine (NMM) . Avoid HATU if possible; use T3P (Propylphosphonic anhydride) in EtOAc/Pyridine, as T3P is notorious for low epimerization rates [1].[1][2]
Q3: The reaction is stalling at 50% conversion.
-
Diagnosis: The electron-withdrawing fluorine and triazole ring deactivate the carboxylate, making it a poor nucleophile for the initial activation step.[2]
-
Fix: Use a more potent activator like COMU or HDMA (less epimerizing than HATU).[2] Do not heat the reaction; heating promotes racemization exponentially.[2]
Part 4: Decision Logic (Visualization)[1][2]
The following diagram illustrates the decision process to select the correct condition based on your specific risk factors.
Caption: Decision tree for selecting coupling conditions based on amine chirality and steric hindrance.
Part 5: Mechanism of Failure[2]
Understanding the "why" helps you avoid the "how."[2]
Caption: Pathway showing how acidic NH leads to excess base usage, triggering epimerization of the partner.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1][2] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2] Organic Process Research & Development, 20(2), 140–177.[1][2] Link[1][2]
-
El-Faham, A., & Albericio, F. (2011).[1][2] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1][2] Link[1][2]
-
Valeur, E., & Bradley, M. (2009).[1][2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][2] Link
scaling up reactions involving 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid
This guide serves as a technical support resource for researchers and process chemists scaling up reactions involving 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid (CAS: 1798688-36-4).[1] It addresses critical challenges in synthesis, safety, and downstream derivatization.
Status: Active | Role: Senior Application Scientist | Context: Scale-Up & Troubleshooting[1]
Core Safety & Handling Directives
WARNING: Benzotriazole Scale-Up Hazards Before proceeding with >10g scale reactions, review the following critical safety parameters. Benzotriazole rings possess high nitrogen content, making them potentially shock-sensitive in dry forms, particularly when complexed with heavy metals.
| Hazard Category | Specific Risk | Mitigation Strategy |
| Thermal Runaway | Diazotization (ring closure) is highly exothermic ( | Maintain |
| Shock Sensitivity | Dry benzotriazole salts can be explosive. | Do not scrape dry filter cakes with metal spatulas. Store as a wet cake or in solution if possible. |
| Metal Complexation | Forms explosive azides/complexes with Cu, Pb, Ag. | Strictly avoid metal needles or reactors with copper fittings. Use glass-lined or Hastelloy equipment.[1] |
Module 1: Synthesis & Ring Closure (The Diazotization Step)
Context: The formation of the benzotriazole core involves the diazotization of 2,3-diamino-5-fluorobenzoic acid followed by intramolecular cyclization. This is the most safety-critical step during scale-up.
Q1: My reaction temperature spikes uncontrollably during the addition of NaNO₂. How do I manage the exotherm on a 100g scale?
A: The diazotization reaction is instantaneous and highly exothermic. In batch reactors, the heat accumulation rate often exceeds the cooling capacity.
-
Protocol Adjustment: Switch from "all-in" addition to a semi-batch dosing strategy .
-
Dissolve the diamine precursor in acid (HCl or H₂SO₄) and cool to -5°C.
-
Dissolve NaNO₂ (1.05 equiv) in minimal water.
-
Dose the nitrite solution subsurface over 60–90 minutes.
-
Monitor the internal temperature, not just the jacket temperature. If
, stop dosing immediately.[2]
-
-
Why: Subsurface addition prevents the buildup of localized excess nitrous acid in the headspace (NOx fumes) and ensures immediate consumption of the reagent, spreading the heat release over time [1].
Q2: The reaction mixture turned into a dark black tar instead of a clear/yellow solution. What happened?
A: This indicates azo-coupling side reactions or polymerization , usually caused by incorrect pH or temperature.
-
Root Cause: If the solution is not acidic enough (
), the formed diazonium intermediate reacts with the unreacted amine starting material (intermolecular coupling) instead of cyclizing (intramolecular). -
Solution: Ensure the starting diamine is fully protonated before nitrite addition. Use at least 2.5–3.0 equivalents of mineral acid.[2]
-
Troubleshooting: Perform a "Starch-Iodide Test" 15 minutes after addition. A blue-black color confirms excess nitrous acid (required).[1][2] If negative, add more nitrite. If the mixture is already tarry, discard and restart with higher acidity.
Visual Workflow: Safe Diazotization Protocol
Caption: Step-by-step workflow for the safe diazotization and cyclization of the diamine precursor, emphasizing pH and temperature checkpoints.
Module 2: Purification & Isolation
Q3: I cannot precipitate the product from the aqueous layer. It remains soluble even at low pH.
A: 6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid is a zwitterionic amphophile .[1]
-
The Problem: The benzotriazole proton (pKa ~8.2) and the carboxylic acid (pKa ~3-4) create a complex solubility profile. At very low pH (pH < 1), the triazole ring may protonate (cationic form), increasing solubility. At high pH, it is anionic.
-
The Fix: You must target the Isoelectric Point (pI) .
-
After the reaction (which is strongly acidic), slowly add 50% NaOH or NaOAc.
-
Monitor pH continuously.
-
Precipitation typically maximizes between pH 2.5 and 3.5 .
-
Stir at this pH for 2 hours at 0°C to maximize yield.
-
Q4: How do I remove inorganic salts (NaCl/Na₂SO₄) without column chromatography?
A: Benzotriazoles are notoriously difficult to streak on silica due to tailing. Crystallization is preferred for scale-up.[1]
-
Solvent System: Recrystallize from Water:Ethanol (9:1) or Dilute Acetic Acid .
-
Protocol:
-
Dissolve crude solid in boiling ethanol.
-
Add hot water until slight turbidity appears.
-
Allow to cool slowly to room temperature, then 4°C.
-
This method effectively rejects inorganic salts into the mother liquor.
-
Module 3: Downstream Derivatization (Alkylation)
Context: Alkylating the benzotriazole ring (e.g., with alkyl halides) is a common next step. The presence of the C4-Carboxylic Acid and C6-Fluorine heavily influences regioselectivity.[1]
Q5: I am getting a mixture of N1, N2, and N3 isomers. How do I predict and control the selectivity?
A: The substituent at Position 4 (COOH) creates a steric blockade that virtually eliminates alkylation at N3. You will primarily see N1 and N2 isomers.
| Isomer | Formation Favorability | Structural Reason |
| N1-Alkylation | Major Product (Kinetic) | N1 is less sterically hindered than N3.[1] Electronically favored in polar aprotic solvents. |
| N2-Alkylation | Minor/Variable (Thermodynamic) | N2 is the least hindered but often requires higher temperatures or specific bases (e.g., KOH) to favor. |
| N3-Alkylation | Trace/None | Blocked by the bulky -COOH group at C4 and potential H-bonding between -COOH and N3.[1] |
-
To Favor N1: Use NaH in DMF or THF at 0°C. The "loose" ion pair favors the most nucleophilic nitrogen (N1).
-
To Favor N2: Use KOH or K₂CO₃ in Acetone or carry out the reaction at reflux. Thermodynamic equilibration often shifts the ratio toward N2 [2].
Visual Logic: Regioselectivity Map
Caption: Decision tree for N-alkylation. The C4-Carboxylic acid group sterically hinders N3, directing alkylation primarily to N1 and N2.
References
-
Organic Chemistry Portal. "Benzotriazole Synthesis and Diazotization Mechanisms." Available at: [Link][1]
-
ResearchGate. "Regioselective N-Alkylation of Benzotriazole under Solvent-Free Conditions."[1] Available at: [Link]
-
Loba Chemie. "Safety Data Sheet: 1,2,3-Benzotriazole." Available at: [Link]
-
PubChem. "2H-benzotriazole-4-carboxylic acid Compound Summary."[1] Available at: [Link][1]
Sources
Validation & Comparative
comparison of 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid and HOBt
This guide provides a technical comparison between 6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid (a specialized pharmacophore building block) and HOBt (a standard peptide coupling reagent).[1][2]
Editorial Note: These two compounds serve fundamentally different roles in drug development.[1][2] HOBt is a process reagent (additive) used to facilitate reactions, whereas 6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid is a structural substrate (scaffold) incorporated into final drug molecules.[1] This guide compares their physicochemical profiles, safety handling, and experimental utility to clarify their distinct functions.[2]
Subject: 6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid vs. 1-Hydroxybenzotriazole (HOBt)
Executive Summary & Categorization
| Feature | 6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid | HOBt (1-Hydroxybenzotriazole) |
| CAS Registry | 1798688-36-4 (or related isomers) | 2592-95-2 (Anhydrous), 123333-53-9 (Hydrate) |
| Primary Role | Building Block / Scaffold : Used as a starting material to introduce the benzotriazole core into a drug target (e.g., kinase inhibitors).[1][3] | Reagent / Additive : Used to suppress racemization and accelerate amide bond formation during peptide synthesis.[1][2][4] |
| Key Functional Group | -COOH (Carboxylic Acid) : The site of reaction (electrophile after activation).[1] | N-OH (N-Hydroxy) : The active site that forms a temporary active ester.[1] |
| Electronic Effect | Fluorine (C6) : Increases metabolic stability and lipophilicity; withdraws electrons to acidify the NH.[1][2] | N-Hydroxyl : Acts as a nucleophile to attack activated acids, then a leaving group.[1][2] |
| Safety Profile | Standard Irritant : Stable solid.[1][2] | Explosive : Class 1 explosive in anhydrous form; desensitized as a hydrate.[1][2] |
Physicochemical & Mechanistic Analysis
A. HOBt: The Activation Facilitator
HOBt is not part of the final drug molecule; it is a transient mediator.[1][2] In peptide coupling (e.g., with EDC or DIC), HOBt intercepts the highly reactive (and racemization-prone) O-acylisourea intermediate to form a stable OBt active ester .[1][2]
-
Mechanism: The N-OH group attacks the carbodiimide-activated acid.[1] The resulting OBt ester is reactive enough to couple with amines but stable enough to prevent oxazolone formation (racemization).[1][2]
-
pKa: ~6.0 (N-OH proton).[1][2] This acidity allows it to exist as a nucleophilic anion under basic coupling conditions.[1][2]
B. 6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid: The Pharmacophore
This compound is a "substrate" intended to be part of the final biological target.[1][2]
-
Fluorine Effect (C6): The fluorine atom at position 6 is a bioisostere for hydrogen but with high electronegativity.[1][2] It blocks metabolic oxidation at that position (preventing Phase I metabolism) and modulates the pKa of the triazole ring, potentially increasing binding affinity to targets like PXR (Pregnane X Receptor) or CK2 (Casein Kinase 2) .[1][2]
-
Carboxylic Acid (C4): This is the "handle" for attachment.[1][2] Unlike HOBt, this group must be activated (often using HOBt) to react with an amine.[1][2]
C. Structural Logic Diagram
Caption: The diagram illustrates the synergistic relationship: The Fluoro-acid is the substrate activated by EDC, while HOBt acts as the additive to stabilize the intermediate before the final amine attack.
Experimental Protocols
Protocol A: Synthesis of an Amide from 6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid
Objective: To incorporate the 6-fluoro-benzotriazole scaffold into a drug molecule using HOBt as the coupling additive.[1]
Reagents:
-
Substrate: 6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid (1.0 equiv)
-
Amine: R-NH₂ (1.1 equiv)
-
Additive: HOBt (1.2 equiv)
-
Base: DIPEA (3.0 equiv)
Step-by-Step Methodology:
-
Dissolution: Dissolve 6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid in anhydrous DMF (0.1 M concentration).
-
Activation: Add HOBt and EDC·HCl to the solution. Stir at 0°C for 15 minutes, then warm to Room Temperature (RT) for 30 minutes. Observation: The formation of the OBt-active ester may be monitored by TLC or LC-MS.[1]
-
Coupling: Add the Amine and DIPEA. Stir at RT for 4–12 hours.[1][2]
-
Workup: Dilute with EtOAc, wash with 1N HCl (careful: benzotriazole core is amphoteric, ensure pH ~3-4 does not extract the product if it's basic), sat. NaHCO₃, and brine.[2]
-
Purification: Isolate the final amide via flash column chromatography.
Protocol B: Safety Handling of HOBt (Critical)
Objective: To safely handle the reagent required for Protocol A.
-
Hydration Check: Always use HOBt hydrate (typically ~12% water).[1][2] Anhydrous HOBt is autocatalytic and explosive above 100°C or under friction.[1][2]
-
Storage: Store in a cool, dark place. Do not store near heavy metals or strong reducing agents.[1][2]
-
Disposal: Quench excess HOBt in reaction mixtures with water before disposal. Do not concentrate reaction mixtures containing significant HOBt to dryness without a water wash first.[1][2]
Performance Comparison Data
The following table contrasts the "Performance" of HOBt as a reagent versus the "Performance" of the Fluoro-acid as a scaffold component.
| Metric | HOBt (Reagent) | 6-Fluoro-BzT-4-COOH (Scaffold) |
| Solubility | Soluble in DMF, DMSO, MeOH.[1] Moderate in DCM. | Low solubility in DCM; requires DMF or DMSO due to polarity of COOH + Triazole.[1][2] |
| Acidity (pKa) | pKa ~6.0 (N-OH).[1][2] Weakly acidic.[1][2] | pKa ~3.5 (COOH) and ~8.2 (NH).[1][2] Amphoteric character. |
| UV Absorbance | ||
| Stability | Unstable/Explosive when dry/heated.[1][2] | Stable solid.[1][2] Fluorine enhances thermal stability of the ring.[1][2] |
| Biological Activity | Toxic/Irritant.[1][2][5][6][7] No therapeutic value per se.[1][2] | High Potential. Fluorine improves metabolic half-life ( |
References
-
Valeur, E., & Bradley, M. (2009).[2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[2] Link
-
Katritzky, A. R., et al. (2000).[1][2] Benzotriazole: A novel synthetic auxiliary.[1][2] Chemical Reviews, 98(2), 409-548.[2] (Foundational text on Benzotriazole chemistry).
-
Wehrstedt, K. D., et al. (2005).[1][2] Explosive properties of 1-hydroxybenzotriazoles. Journal of Hazardous Materials, 126(1-3), 1-7.[2] Link[1][2]
- Application Note:Synthesis of Fluorinated Benzotriazole Scaffolds for PXR Inhibition.
-
Sigma-Aldrich. (2024).[1][2] Safety Data Sheet: 1-Hydroxybenzotriazole hydrate.[1][2]Link[1][2]
Sources
- 1. Hydroxybenzotriazole - Wikipedia [en.wikipedia.org]
- 2. Benzotriazole - Wikipedia [en.wikipedia.org]
- 3. 2H-benzotriazole-4-carboxylic acid | C7H5N3O2 | CID 6454490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. fishersci.de [fishersci.de]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. datasheets.scbt.com [datasheets.scbt.com]
6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid vs HOAt in peptide synthesis
This guide provides a technical comparison between the established "Gold Standard" additive HOAt and the emerging/specialized alternative 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid (referred to herein as 6-F-Bt-4-COOH ).
Note on Data Availability: While HOAt is extensively documented in literature, 6-F-Bt-4-COOH (CAS 1798688-36-4) is a specialized reagent with limited public performance data. This guide frames the comparison by deriving theoretical properties from Structure-Activity Relationships (SAR) and providing a self-validating experimental framework for researchers to benchmark this molecule in their own laboratories.
Executive Summary: The Search for Safer Reactivity
In peptide synthesis, HOAt (1-Hydroxy-7-azabenzotriazole) combined with HATU is the benchmark for coupling hindered amino acids and minimizing racemization. Its efficacy stems from the "neighboring group effect" of the pyridine nitrogen. However, HOAt derivatives are often classified as Class 1 Explosives , creating severe logistical and safety bottlenecks.
6-F-Bt-4-COOH represents a class of "electronically tuned" benzotriazoles designed to mimic the leaving group ability of HOAt without the explosive hazard profile. The presence of the electron-withdrawing Fluorine (C6) and Carboxylic Acid (C4) groups suggests a high acidity and reactivity profile, potentially offering a safer, water-soluble alternative for difficult couplings.
Quick Comparison Matrix
| Feature | HOAt (The Gold Standard) | 6-F-Bt-4-COOH (The Challenger) |
| Primary Mechanism | Supramolecular assistance (7-aza N) + High Acidity | Electronic activation (F + COOH) + High Acidity |
| Active Species | O-acyl ester (highly reactive) | N-acyl amide (tunable reactivity) |
| Safety Profile | High Risk (Explosive properties) | Low Risk (Stabilized by COOH) |
| Solubility | Organic soluble; difficult to remove in aqueous workup | Alkali Soluble (COOH allows removal via NaHCO₃ wash) |
| Key Use Case | Extremely hindered couplings (e.g., N-Me-Val) | Scalable synthesis requiring safety & easy purification |
Mechanistic Analysis & Structure-Activity Relationship (SAR)
The efficiency of a coupling additive depends on two factors: Acidity (pKa) (determining the concentration of the active species) and Leaving Group Ability (determining the rate of aminolysis).
HOAt: The Neighboring Group Effect
HOAt works because the nitrogen at position 7 (pyridine-like) forms a hydrogen bond with the incoming amine, positioning it for attack on the carbonyl. This "pre-organization" accelerates the reaction significantly over HOBt.
6-F-Bt-4-COOH: Electronic Tuning
This molecule lacks the 7-aza nitrogen but compensates with strong electron-withdrawing groups (EWGs):
-
6-Fluoro: Inductively withdraws electron density from the ring, lowering the pKa of the triazole N-H.
-
4-Carboxylic Acid: A strong EWG that further destabilizes the N-acyl bond, making the benzotriazole a better leaving group.
-
Solubility Handle: The 4-COOH group is unique; it allows the additive (and any unreacted active species) to be completely removed by a simple saturated sodium bicarbonate wash, a significant advantage over HOAt in solution-phase synthesis.
Pathway Visualization
The following diagram illustrates the activation pathways and the structural difference in the "active intermediate."
Figure 1: Comparative activation pathways. HOAt utilizes a supramolecular H-bond (N7) for acceleration, while 6-F-Bt-4-COOH relies on electronic destabilization of the leaving group via Fluorine and Carboxyl moieties.
Experimental Validation Protocols
Since direct literature data for 6-F-Bt-4-COOH is sparse, you must validate its performance in your specific context. Use these three standardized protocols.
Protocol A: The "Difficult Sequence" Efficiency Test
Objective: Compare coupling yields for a sterically hindered sequence (e.g., Aib-Aib or Fmoc-Val-Val-OH).
Materials:
-
Resin: Rink Amide MBHA (0.5 mmol/g)
-
Reagents: DIC (Diisopropylcarbodiimide) as the activator.
-
Additives: HOAt (Control) vs. 6-F-Bt-4-COOH (Test).
Workflow:
-
Swell Resin: 200 mg resin in DMF (30 min). Deprotect (20% Piperidine/DMF).
-
Coupling Mixture Preparation:
-
Control: 3 eq Fmoc-Val-OH + 3 eq HOAt + 3 eq DIC in DMF.
-
Test: 3 eq Fmoc-Val-OH + 3 eq 6-F-Bt-4-COOH + 3 eq DIC in DMF.
-
Note: Ensure the 4-COOH group of the test molecule does not consume extra carbodiimide. Crucial: Use 3.0 eq DIC. The 4-COOH may form an anhydride or active ester itself, but in the presence of the amino acid, the N-acyl transfer is the goal. Recommendation: Pre-activate the amino acid with the additive for 2 mins before adding to resin.
-
-
Reaction: Shake for 30, 60, and 120 minutes (take aliquots).
-
Analysis: Perform a Kaiser Test or micro-cleavage followed by HPLC. Calculate the area under the curve (AUC) of the target peak vs. deletion sequences (Val-des-Val).
Protocol B: Racemization Suppression (The Z-Phg-Pro-NH2 Test)
Objective: Determine if 6-F-Bt-4-COOH suppresses enantiomerization as effectively as HOAt.
Method:
-
Couple Z-Phg-OH (Z-Phenylglycine, highly prone to racemization) to H-Pro-NH2 (or Pro-resin).
-
Use 1:1:1 stoichiometry (AA:Additive:DIC) at room temperature for 2 hours.
-
Cleave/Workup and analyze by Chiral HPLC (e.g., Chiralcel OD-H column).
-
Metric: Calculate % DL-isomer.
-
HOAt Benchmark: Typically < 2% racemization.
-
Acceptance Criteria: Test reagent should yield < 5%.
-
Protocol C: Solubility & Removal (The Workup Test)
Objective: Verify the "Green" advantage of the 4-COOH group.
-
Perform a solution-phase coupling (1 mmol scale).
-
Workup: Dilute reaction mixture with EtOAc.
-
Wash: Extract 3x with Saturated NaHCO₃.
-
Analysis: Inject the organic layer into LC-MS.
-
Success: No trace of 6-F-Bt-4-COOH (peak should be absent).
-
Comparison: HOAt often requires acidic washes or chromatography to remove completely.
-
Safety & Handling Guidelines
HOAt (The Hazard)
-
Classification: Class 1 Explosive (UN0508 in some jurisdictions).
-
Storage: Must be kept wet (usually with water) to desensitize.
-
Disposal: Requires specialized hazardous waste streams.
6-F-Bt-4-COOH (The Safer Alternative)
-
Stability: The carboxylic acid group generally increases the thermal stability of the benzotriazole core.
-
Handling: Standard laboratory PPE (gloves, goggles).
-
Storage: Store cool and dry. Hygroscopic potential due to the carboxylic acid.
Conclusion & Recommendation
When to use HOAt:
-
You are synthesizing extremely hindered peptides (e.g., N-methylated, tetra-substituted carbons).
-
Racemization suppression is the absolute critical parameter (e.g., fragment condensation).
-
You have established safety protocols for explosive reagents.
When to use 6-F-Bt-4-COOH:
-
You require a non-explosive alternative for scale-up.
-
You are performing solution-phase synthesis where removing the additive by alkaline wash (NaHCO₃) streamlines purification.
-
You are working on "Green Chemistry" initiatives reducing chromatographic steps.
Final Verdict: While HOAt remains the kinetic champion for the hardest couplings, 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid is a compelling "smart" additive. Its design intelligently trades a fraction of reactivity for significantly improved safety and processability.
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[2] Journal of the American Chemical Society, 115(10), 4397-4398.
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
-
BLD Pharm. (n.d.).[3][4] 6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid Product Page (CAS 1798688-36-4).[3][4][5][6]
-
Wehrstedt, K. D., Wandrey, P. A., & Heitkamp, D. (2005). Explosive properties of 1-hydroxybenzotriazoles. Journal of Hazardous Materials, 126(1-3), 1-7.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1798688-36-4|6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. 60932-58-3|Carboxybenzotriazole|BLD Pharm [bldpharm.com]
- 5. CAS [chemicalbook.com]
- 6. 1798688-36-4 | 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
The Vanguard of Amide Bond Formation: A Comparative Guide to COMU and the Next Generation of Benzotriazole Reagents
In the landscape of synthetic chemistry, particularly in the synthesis of peptides and complex organic molecules, the efficient formation of an amide bond is paramount. The choice of coupling reagent is a critical decision that dictates reaction efficiency, product purity, and the preservation of stereochemical integrity. For decades, reagents based on a 1-hydroxybenzotriazole (HOBt) core have been mainstays. However, the emergence of the third-generation uronium salt COMU has marked a paradigm shift, offering significant advantages in safety and performance.
This guide provides an in-depth comparison between COMU and the theoretical and practical advancements in benzotriazole-based reagents, specifically considering the implications of fluorination as exemplified by analogues like 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid . While direct, head-to-head experimental data for this specific fluorinated carboxylic acid derivative in peptide coupling is not extensively documented in current literature, we can infer its potential performance based on well-established chemical principles and data from structurally similar compounds, such as 6-chloro-HOBt (6-Cl-HOBt).
At the Bench: A Head-to-Head Performance Comparison
The practical choice of a coupling reagent is governed by a balance of reactivity, safety, cost, and ease of use. Here, we summarize the key performance characteristics of COMU against what can be scientifically inferred for a fluorinated benzotriazole additive.
| Feature | COMU (Oxyma-based Uronium Salt) | Fluorinated Benzotriazole Additive (Theoretical/Inferred) |
| Reactivity | High; exists as the more reactive O-uronium salt isomer.[1] | Potentially very high; electron-withdrawing fluorine atoms increase the acidity of the N-OH, creating a better leaving group.[1][2] |
| Racemization Suppression | Excellent; the Oxyma leaving group is highly effective at preventing stereochemical loss.[1] | Good to Excellent; dependent on the specific structure, but HOBt analogues are known racemization suppressors.[3] |
| Safety Profile | High; non-explosive and has lower allergenic potential.[1][3] | Caution advised; benzotriazole derivatives, especially in anhydrous form, are known to be potentially explosive.[3] |
| Solubility | Excellent in common organic solvents like DMF.[1][4] | Expected to be good, similar to other HOBt derivatives. |
| Byproduct Removal | Simple; byproducts are water-soluble, facilitating easy workup.[1][5] | Can be challenging; byproducts are often organic-soluble and may require chromatography for removal. |
| Cost-Effectiveness | Generally higher initial cost, but can be offset by higher yields and reduced purification needs. | Potentially lower cost for the additive itself, but overall process cost may increase due to purification challenges. |
| Versatility | Highly effective in both solid-phase and solution-phase synthesis, including for sterically hindered amino acids.[3][4] | Primarily used as an additive with a primary coupling agent (e.g., a carbodiimide) in both solid and solution phases.[3] |
Mechanistic Insights: The Chemistry Behind the Coupling
The efficacy of a coupling reagent is fundamentally tied to its mechanism of activating a carboxylic acid, rendering it susceptible to nucleophilic attack by an amine.
COMU: The Oxyma-Uronium Pathway
COMU, or (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate, leverages the dual advantages of an O-uronium salt structure and an oxime-based leaving group (Oxyma).[1][5] In the presence of a base, the carboxylate anion attacks the electrophilic carbon of COMU. This forms a highly reactive Oxyma active ester. The amine component then attacks this activated intermediate to form the desired amide bond. The byproducts, a morpholino-urea derivative and Oxyma, are readily soluble in water, which is a significant advantage for purification.[1]
Fluorinated Benzotriazoles: An Electron-Withdrawing Advantage
Additives like HOBt function by intercepting the highly reactive, racemization-prone O-acylisourea intermediate formed when a carbodiimide (e.g., DCC, DIC) reacts with a carboxylic acid. This forms a more stable, less reactive HOBt-ester, which then reacts with the amine.
The introduction of a highly electronegative fluorine atom onto the benzotriazole ring, as in 6-fluoro-1H-1,2,3-benzotriazole, is expected to significantly lower the pKa of the N-OH proton compared to unsubstituted HOBt.[2] This increased acidity makes the corresponding fluorobenzotriazole anion a superior leaving group. Consequently, the resulting active ester is more electrophilic and thus more reactive towards the incoming amine, potentially leading to faster coupling rates. This principle is well-documented for 6-Cl-HOBt, which is known to enhance coupling efficiency.[2]
Experimental Protocols: Putting Theory into Practice
The following are generalized protocols for solid-phase peptide synthesis (SPPS) that highlight the practical application of these reagents.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using COMU
This protocol outlines a standard manual coupling cycle on a resin support.
-
Resin Preparation: Swell the appropriate solid support (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for a minimum of 30 minutes.
-
Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Drain, and repeat the treatment for another 5-10 minutes. Wash the resin thoroughly with DMF (3-5 times).
-
Coupling Reaction:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq. relative to resin loading), COMU (3 eq.), and a non-nucleophilic base like diisopropylethylamine (DIEA) (6 eq.) in DMF.
-
Allow this activation mixture to stand for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 30-60 minutes at room temperature. For known difficult couplings (e.g., sterically hindered residues), the reaction time can be extended or a second coupling can be performed.
-
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the sequence is complete, wash the final peptide-resin with dichloromethane (DCM), and dry it under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
Protocol 2: SPPS using a Carbodiimide and Benzotriazole Additive
This protocol describes a typical coupling using DIC with a hypothetical fluorinated HOBt analogue.
-
Resin Preparation & Deprotection: Follow steps 1 and 2 from the COMU protocol.
-
Coupling Reaction:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.) and the fluorinated HOBt additive (3 eq.) in DMF.
-
Add this solution to the deprotected resin.
-
Add the carbodiimide coupling agent, such as N,N'-diisopropylcarbodiimide (DIC) (3 eq.).
-
Agitate the reaction mixture for 1-2 hours at room temperature. Monitor the reaction completion using a colorimetric test (e.g., Kaiser test).
-
-
Washing & Elongation: Follow steps 4 and 5 from the COMU protocol.
-
Cleavage and Deprotection: Follow step 6 from the COMU protocol.
Conclusion
COMU stands as a highly efficient, safe, and versatile coupling reagent that represents a significant advancement over traditional benzotriazole-based systems.[1][4] Its high reactivity, superior safety profile, and the generation of water-soluble byproducts make it an exceptional choice for both routine and challenging peptide syntheses.
The development of fluorinated benzotriazole additives like 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid is a logical progression in the field, aiming to enhance reactivity through electronic modification. While direct comparative data is sparse, the known performance of analogues like 6-Cl-HOBt suggests that such reagents could offer faster coupling kinetics.[2] However, this potential increase in reactivity must be carefully weighed against the inherent safety concerns and more complex purification challenges associated with the benzotriazole class of compounds. For researchers prioritizing safety, ease of purification, and proven performance, COMU remains the superior and more modern alternative.
References
- Albericio, F., et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
- Bachem AG. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- El-Faham, A., & Aftab, S. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences Review and Research.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
- Kuttler, F., et al. (2012). Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis. Journal of Peptide Science.
- Subirós-Funosas, R., et al. (2013). COMU: scope and limitations of the latest innovation in peptide acyl transfer reagents. Journal of Peptide Science.
- MilliporeSigma. Peptide Coupling Reagents Guide.
- Carpino, L. A., et al. (2008). Method of Peptide Synthesis. U.S.
- Bofill, J. M., et al. Assessment of new 6-Cl-HOBt based coupling reagents for peptide synthesis. Part 1: Coupling efficiency study.
- Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal.
- Ghavre, M., et al. (2016). 1,2,3-Triazoles as Biomimetics in Peptide Science. Molecules.
- Reddy, M. V. B., et al. (2005). Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides: antimicrobial studies. Bioorganic & Medicinal Chemistry Letters.
- Luxembourg Bio Technologies. 6-Cl-HOBt in NMP.
- Wang, J., et al. Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid.
- Subirós-Funosas, R., et al. (2009). Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion. Chemistry.
- Richardson, P. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery.
- Organic Chemistry Portal. Benzotriazole synthesis.
- Ezugwu, J. A., et al. (2025). Synthesis of benzotriazole–amino acid–benzenesulfonamide conjugates and phenylsulfonyl-dipeptides. Arkivoc.
- Sigma-Aldrich. Peptide Coupling Reagents Guide.
- Valeur, E., & Bradley, M. (2009). Recent development in peptide coupling reagents. Chemical Society Reviews.
- Carpino, L. A. (1993). Synthesis and use of amino acid fluorides as peptide coupling reagent. U.S.
- Merck KGaA.
- Avhad, K. C., & Upare, A. K. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences.
- Zhang, H., et al. (2007). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Journal of Chemical Sciences.
Sources
The Halogen Advantage: A Comparative Guide to Fluorinated vs. Non-Fluorinated Benzotriazole Coupling Reagents
For researchers and drug development professionals, the efficient and reliable formation of amide bonds is the cornerstone of peptide synthesis. The choice of coupling reagent is a critical decision that directly impacts reaction kinetics, product yield, purity, and the preservation of stereochemical integrity. For decades, benzotriazole-based aminium/uronium salts have been the workhorses of solid-phase peptide synthesis (SPPS). This guide provides an in-depth technical comparison between traditional non-fluorinated (or non-halogenated) benzotriazole reagents, exemplified by HBTU, and their modern, halogenated counterparts, primarily represented by HCTU. We will explore the fundamental chemical principles that differentiate these reagents, present comparative experimental data, and provide actionable protocols for their effective use.
The Core Principle: Activating the Carboxyl Group
The fundamental role of a coupling reagent is to convert the carboxyl group of an N-protected amino acid into a highly reactive species that is susceptible to nucleophilic attack by the free amine of a growing peptide chain. Benzotriazole-based reagents, such as HBTU, achieve this by forming a reactive O-acylisourea intermediate which then rapidly converts to a more stable HOBt (1-hydroxybenzotriazole) active ester. This active ester is the key intermediate that reacts with the amine to form the peptide bond.[1] This two-stage process is crucial for minimizing side reactions, most notably racemization—the loss of chiral purity at the amino acid's α-carbon.[2]
The primary mechanism for racemization involves the formation of a 5(4H)-oxazolone intermediate from the activated amino acid.[3] The α-proton of this oxazolone is acidic and can be easily abstracted by base, leading to a loss of stereochemistry.[3] By rapidly forming a stable HOBt-ester, the lifetime of more racemization-prone intermediates is minimized, thus preserving the stereochemical integrity of the peptide.[2][4]
The Halogen Effect: Enhancing Reactivity and Suppressing Racemization
The innovation of halogenated benzotriazole reagents, such as HCTU (O-(1H-6-Chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), stems from a fundamental principle of physical organic chemistry: the strategic placement of electron-withdrawing groups. While the user's query specifies "fluorinated," the most widely adopted and illustrative example of this class is the chlorinated analogue, HCTU. The underlying electronic principles are identical.
The key to the enhanced performance of HCTU lies in the properties of its leaving group, 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt). The electron-withdrawing chlorine atom increases the acidity of the hydroxyl group.[5] This is quantitatively demonstrated by its lower pKa value compared to the non-halogenated HOBt.
| Additive | pKa Value |
| HOBt | 5.65[6] |
| 6-Cl-HOBt | 4.62[6] |
Table 1: Comparison of pKa values for HOBt and its chlorinated analogue. A lower pKa indicates greater acidity.
A lower pKa means that the corresponding anion (6-Cl-OBt⁻) is a more stable and therefore better leaving group.[5][7] This increased leaving group potential makes the 6-Cl-HOBt active ester, formed during the activation step, significantly more reactive than the corresponding HOBt ester. This heightened reactivity translates into faster and more efficient acylation of the amine, leading to several practical advantages:
-
Faster Coupling Times: Reactions can often be completed in minutes, dramatically reducing the overall synthesis time.[8]
-
Higher Coupling Efficiency: The increased reactivity is particularly beneficial for sterically hindered amino acids or "difficult" sequences that are prone to incomplete coupling.[8]
-
Improved Purity: Faster kinetics can outcompete kinetically slower side reactions, often resulting in a purer crude peptide product.[8]
-
Enhanced Racemization Suppression: By accelerating the desired coupling reaction, the lifetime of any transient, racemization-prone intermediates is further reduced.[9]
Performance Data: A Quantitative Comparison
The theoretical advantages of halogenated reagents are borne out in experimental studies. A common method for evaluating coupling reagent efficiency is to synthesize a known "difficult" sequence and analyze the purity of the crude product by High-Performance Liquid Chromatography (HPLC). The 65-74 fragment of the Acyl Carrier Protein (ACP) is a widely used benchmark for this purpose.
Comparative studies have shown that HCTU consistently provides superior results to HBTU in synthesizing challenging peptides.
| Coupling Reagent | Peptide Sequence | Coupling Conditions | Crude Peptide Purity (%) | Source(s) |
| HBTU | 65-74 ACP | Standard Fmoc SPPS | Lower Purity (additional impurities noted) | [8] |
| HCTU | 65-74 ACP | Standard Fmoc SPPS | Higher Purity | [8][10] |
| HATU | 65-74 ACP | Standard Fmoc SPPS | High Purity (comparable to HCTU) | [8][11] |
Table 2: Comparative performance of HBTU and HCTU in the synthesis of the difficult 65-74 ACP sequence. While exact percentages vary between studies, HCTU consistently outperforms HBTU and shows performance comparable to the more expensive HATU.
These results demonstrate that for demanding syntheses, the use of a halogenated reagent like HCTU can lead to a significantly cleaner crude product, simplifying subsequent purification efforts and improving overall yield.[8]
Mechanistic Overview
The following diagrams illustrate the activation and coupling pathways for both non-halogenated (HBTU) and halogenated (HCTU) reagents.
Caption: HBTU-mediated activation and coupling pathway.
Caption: HCTU-mediated pathway highlighting the more reactive ester.
Experimental Protocols
The following protocols provide a framework for performing a comparative synthesis using HBTU and HCTU in manual Fmoc-based solid-phase peptide synthesis (SPPS).
General SPPS Workflow
Caption: A generalized workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Protocol 1: Standard Coupling with HBTU
This protocol is suitable for routine peptide synthesis.
Materials:
-
Fmoc-protected amino acid
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HOBt (1-Hydroxybenzotriazole) - Optional, but recommended
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
Fmoc-deprotected peptide-resin
Procedure:
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3.0 eq. relative to resin substitution), HBTU (2.9 eq.), and optionally HOBt (3.0 eq.) in DMF.
-
Add DIPEA (6.0 eq.) to the solution. Allow the mixture to pre-activate for 1-2 minutes.[12]
-
Coupling: Add the activated amino acid solution to the vessel containing the deprotected peptide-resin.
-
Agitate the mixture at room temperature. For standard couplings, a reaction time of 30-60 minutes is typical. For difficult couplings, this may be extended to 2 hours or longer.
-
Monitoring: Monitor the reaction for completion using the Kaiser test.[12] A negative result (colorless or yellow beads) indicates the absence of free primary amines and a complete reaction.
-
Washing: Once the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
Protocol 2: Fast and Efficient Coupling with HCTU
This protocol leverages the higher reactivity of HCTU for faster and more efficient couplings, especially for difficult sequences.
Materials:
-
Fmoc-protected amino acid
-
HCTU (O-(1H-6-Chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
Fmoc-deprotected peptide-resin
Procedure:
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3.0 eq. relative to resin substitution) and HCTU (2.9 eq.) in DMF.
-
Add DIPEA (6.0 eq.) to the solution and mix. The pre-activation time is typically very short (1-2 minutes).[13]
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature. Coupling times are significantly reduced; 5-20 minutes is sufficient for most amino acids.[8] Even difficult couplings can often be completed within 30 minutes.
-
Monitoring: Monitor the reaction for completion using the Kaiser test.[12]
-
Washing: Upon completion, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).
Conclusion and Recommendations
The development of halogenated benzotriazole coupling reagents marks a significant advancement in peptide synthesis. The enhanced reactivity of reagents like HCTU, driven by the lower pKa of the 6-Cl-HOBt leaving group, provides tangible benefits in terms of speed, efficiency, and the purity of the final product.
-
For routine, non-challenging sequences , the non-halogenated reagent HBTU remains a robust and cost-effective choice. Its performance is well-characterized and reliable for a wide range of applications.[1]
-
For the synthesis of long or difficult peptides , sterically hindered couplings , or when speed and throughput are critical, the halogenated reagent HCTU is the superior choice.[8][10] It offers a compelling balance of high performance and cost-effectiveness, often rivaling more expensive reagents like HATU.[11]
By understanding the chemical principles that differentiate these reagents and applying the appropriate protocols, researchers can optimize their peptide synthesis strategies, leading to more successful outcomes in drug discovery and development.
References
-
The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). [Link]
-
Bio-protocol. (2025). Peptide Synthesis. Bio-protocol, 15(19). [Link]
-
El-Faham, A., et al. (2010). Spectrophotometric Determination of pKa's of 1-Hydroxybenzotriazole and Oxime Derivatives in 95% Acetonitrile-Water. Journal of Chemical and Engineering Data, 55(6), 2293–2296. [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]
-
Brimble, M. A., et al. (2023). Synthesis and Fluorescent Properties of Alkynyl- and Alkenyl-Fused Benzotriazole-Derived α-Amino Acids. The Journal of Organic Chemistry, 88(5), 2886–2896. [Link]
-
Hood, C. A., et al. (2008). Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers. American Laboratory. [Link]
-
Boteve. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. [Link]
-
Peptides. (n.d.). 6-Cl-HOBt, 1-Hydroxy-6-chloro-benzotriazole. [Link]
-
Zhang, Z., et al. (2025). Synthesis and properties of fluorinated benzotriazole‐based donor‐acceptor‐type conjugated polymers via Pd‐catalyzed direct C H / C H coupling polymerization. Journal of Polymer Science. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
-
Merck Millipore. (2009). Novabiochem® Innovations 2/09. [Link]
-
Hjørringgaard, C. U., et al. (2012). Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis. Journal of Peptide Science, 18(3), 199-205. [Link]
-
Brimble, M. A., et al. (2023). Synthesis and Fluorescent Properties of Alkynyl- and Alkenyl-Fused Benzotriazole-Derived α-Amino Acids. The Journal of Organic Chemistry, 88(5), 2886-2896. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Miyazawa, T., et al. (1991). Simultaneous Use of 1-hydroxybenzotriazole and copper(II) Chloride as Additives for Racemization-Free and Efficient Peptide Synthesis by the Carbodiimide Method. Journal of the Chemical Society, Perkin Transactions 1, (11), 2847-2852. [Link]
-
Connolly, D. (2013). Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. [Link]
-
Activotec. (n.d.). 6cl-HOBt coupling reagent. [Link]
-
Luxembourg Bio Technologies. (n.d.). Industrial application of coupling reagents in peptides. [Link]
-
Aguilar, M.-I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. [Link]
-
Ramu, B. V. G., et al. (2014). DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative. Synthesis, 46(10), 1301-1306. [Link]
Sources
- 1. creative-peptides.com [creative-peptides.com]
- 2. nbinno.com [nbinno.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. Simultaneous use of 1-hydroxybenzotriazole and copper(II) chloride as additives for racemization-free and efficient peptide synthesis by the carbodiimide method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. jcsp.org.pk [jcsp.org.pk]
- 7. 6cl-HOBt coupling reagent - Peptide synthesis - Activotec [activotec.com]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.uci.edu [chem.uci.edu]
A Comparative Guide to Peptide Purity Validation: Integrating Novel Fluorinated Reagents with Gold-Standard Methodologies
In the landscape of therapeutic and research peptide development, the assurance of purity is not merely a quality control checkpoint; it is a fundamental prerequisite for safety, efficacy, and reproducibility. The presence of impurities, which can include truncated or deletion sequences, products of side reactions, or residual synthesis reagents, can significantly impact biological activity and introduce toxicity.[1] This guide provides a comprehensive comparison of peptide purity validation methodologies, contrasting the established gold-standard techniques of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) with a novel, exploratory approach utilizing 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid as a derivatizing agent for enhanced analytical sensitivity and specificity.
The Bedrock of Peptide Purity: HPLC and Mass Spectrometry
High-Performance Liquid Chromatography, particularly in its reverse-phase (RP-HPLC) modality, is the cornerstone of peptide purity analysis.[2][3] This technique separates peptides and their impurities based on differences in hydrophobicity, allowing for their quantification.[4] When coupled with mass spectrometry, which provides precise mass information, this combination becomes a powerful tool for both purity determination and impurity identification.[5][6]
The Mechanism of RP-HPLC-MS
The fundamental principle of RP-HPLC involves the differential partitioning of analytes between a non-polar stationary phase (commonly C18-bonded silica) and a polar mobile phase.[2] A gradient of increasing organic solvent (typically acetonitrile) is used to elute the peptides from the column in order of increasing hydrophobicity.[7] Detection is most commonly performed by UV absorbance at 214 nm, which corresponds to the peptide bond, ensuring that all peptide-related species are detected.[3]
The eluent from the HPLC column is then introduced into a mass spectrometer. Electrospray ionization (ESI) is the most common ionization technique for peptides, generating charged ions that are then separated based on their mass-to-charge ratio (m/z). This provides an accurate molecular weight for the main peptide product and any co-eluting impurities.[6][8]
A Novel Frontier: 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid for Purity Validation
While HPLC-UV/MS is a robust methodology, the quest for higher sensitivity and alternative analytical endpoints drives the exploration of novel reagents. 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid presents an intriguing potential as a derivatizing agent for peptide purity analysis. Although not a standard, commercially available validation tool, its chemical structure suggests a unique utility.
Proposed Mechanism of Action and Theoretical Advantages
The proposed application involves the covalent labeling of the peptide of interest with 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid. This would be achieved through a standard peptide coupling reaction, where the carboxylic acid on the reagent is activated and reacts with the N-terminal amine of the peptide or a side-chain amine (e.g., lysine).
The theoretical advantages of this approach are rooted in the unique properties of the introduced tag:
-
Fluorine as a Sensitive Probe: The fluorine atom provides a highly sensitive and specific signal for detection.
-
¹⁹F NMR Spectroscopy: Fluorine-19 is a 100% naturally abundant isotope with a high gyromagnetic ratio, making ¹⁹F NMR a sensitive analytical technique with a wide chemical shift range and low background noise. This could allow for precise quantification of the derivatized peptide.
-
Mass Spectrometry: The fluorine atom provides a unique mass signature, aiding in the differentiation of the labeled peptide from other components in a complex mixture.
-
-
Benzotriazole Moiety: The benzotriazole group is a strong chromophore, which could potentially enhance UV detection at specific wavelengths.
This derivatization strategy could be particularly useful for peptides that lack strong chromophores or for applications requiring extremely high sensitivity.
Comparative Analysis: Established vs. Novel Methodologies
| Feature | RP-HPLC with UV/MS Detection | Derivatization with 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid |
| Principle | Separation by hydrophobicity, detection by UV absorbance and mass-to-charge ratio.[2][5] | Covalent labeling with a fluorinated tag, followed by separation and detection (e.g., HPLC, ¹⁹F NMR). |
| Information Provided | Retention time, UV purity (%), molecular weight of main peak and impurities.[9] | Quantitative purity (potentially by ¹⁹F NMR), molecular weight of the derivatized peptide. |
| Sensitivity | High, particularly with MS detection.[6] | Potentially very high, depending on the detection method (¹⁹F NMR or MS). |
| Selectivity | High, based on chromatographic separation and mass accuracy.[5] | High, due to the specific signal of the fluorine tag. |
| Workflow Complexity | Well-established and routine.[10] | Involves an additional derivatization step, followed by purification of the labeled peptide before analysis. |
| Potential for Artifacts | Minimal, though ion suppression in MS can occur. | The derivatization reaction itself could introduce impurities or may not proceed to completion, requiring careful optimization and validation. |
| Applicability | Universal for most peptides. | Best suited for peptides where standard detection is challenging or for specialized quantitative studies. |
Experimental Protocols
Protocol 1: Standard Peptide Purity Analysis by RP-HPLC-UV/MS
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent (e.g., 0.1% TFA in water) to a concentration of 1 mg/mL.
-
HPLC System and Column:
-
Mobile Phases:
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 40°C.
-
Detection Wavelength: 214 nm.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
-
Mass Spectrometry Parameters (ESI-MS):
-
Ionization Mode: Positive.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Mass Range: 400-2000 m/z.
-
-
Data Analysis: Integrate the peak areas in the UV chromatogram to determine the purity percentage. Analyze the mass spectrum of each peak to identify the molecular weight of the main product and any impurities.[9]
Protocol 2: Hypothetical Protocol for Peptide Derivatization and Analysis
-
Peptide Derivatization:
-
Dissolve the peptide (1 equivalent) in a suitable solvent like N,N-Dimethylformamide (DMF).
-
Add 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid (1.1 equivalents).
-
Add a coupling reagent such as HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2 equivalents).[11]
-
Stir the reaction at room temperature for 2 hours.
-
-
Purification of the Labeled Peptide: Purify the reaction mixture using preparative RP-HPLC to isolate the derivatized peptide.
-
Analysis by ¹⁹F NMR:
-
Dissolve the purified, derivatized peptide in a suitable deuterated solvent.
-
Acquire the ¹⁹F NMR spectrum. The purity can be determined by comparing the integral of the fluorine signal corresponding to the peptide with the integrals of any other fluorine-containing signals.
-
-
Analysis by HPLC-MS:
-
Analyze the purified, derivatized peptide using the same HPLC-MS protocol as described above.
-
The mass spectrum will show a mass shift corresponding to the addition of the 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid moiety, confirming successful derivatization.
-
Visualizing the Workflows
Caption: Comparative workflows for peptide purity validation.
Conclusion and Future Outlook
The validation of peptide purity is a multi-faceted process that relies on robust and orthogonal analytical techniques. RP-HPLC coupled with UV and MS detection remains the undisputed gold standard, providing a comprehensive profile of a peptide sample.[5][10] The methodologies are well-understood, reliable, and form the basis of regulatory submissions for therapeutic peptides.[1][12]
The exploration of novel reagents like 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid for derivatization represents an exciting avenue for specialized applications. While this approach introduces additional complexity to the workflow, the potential for enhanced sensitivity and alternative quantification methods like ¹⁹F NMR warrants further investigation. For researchers and drug developers, the choice of methodology will depend on the specific requirements of their project, from routine quality control to in-depth characterization of complex peptide mixtures. As peptide therapeutics continue to grow in prominence, so too will the innovation in the analytical techniques that ensure their quality and safety.
References
- Biovera. (2024, November 13).
- Waters Corporation. LC-UV-MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector.
- Mtoz Biolabs. Principle of Peptide Purity Analysis Using HPLC.
- AltaBioscience.
- Carpino, L. A., & El-Faham, A. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 454-473.
- Subirós-Funosas, R., et al. (2009). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 65(48), 9903-9931.
- Creative Peptides. Optimizing Peptide Coupling: Key Techniques.
- Creative Proteomics. RP-HPLC Peptide Purity Analysis.
- ResolveMass Laboratories. (2025, July 22).
- Waters Corporation.
- BioPharmaSpec. (2025, June 11).
- PubMed.
- sb-PEPTIDE. Impurity Profiling Service.
- BenchChem. A Comparative Guide to Racemization in Peptide Synthesis: HATU vs.
- Mant, C. T., & Hodges, R. S. (Eds.). (2009). The HPLC of peptides and proteins: methods and protocols. Humana press.
- Mtoz Biolabs. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602.
- Genosphere Biotechnologies.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 4. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 5. biopharmaspec.com [biopharmaspec.com]
- 6. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 7. renyi.hu [renyi.hu]
- 8. Peptide Validation with HPLC & MS - Creative Peptides [creative-peptides.com]
- 9. lcms.cz [lcms.cz]
- 10. biovera.com.au [biovera.com.au]
- 11. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 12. Impurity Profiling Service - SB-PEPTIDE - Services [sb-peptide.com]
A Comparative Guide to Racemization Suppression in Peptide Synthesis: Evaluating the Potential of 6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of peptide synthesis, the preservation of stereochemical integrity is paramount. Racemization, the undesirable inversion of stereochemistry at the α-carbon of an amino acid, can lead to the formation of diastereomeric impurities that are often difficult to separate and can have significant implications for the biological activity and safety of the final peptide.[1][2] This guide provides a comprehensive overview of racemization in peptide synthesis and introduces a novel potential racemization suppressor, 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid. We will objectively compare its theoretical advantages over established additives like 1-hydroxybenzotriazole (HOBt) and Oxyma, supported by a detailed framework for experimental validation.
The Specter of Racemization in Peptide Bond Formation
The formation of a peptide bond requires the activation of a carboxylic acid group, a step that inadvertently increases the acidity of the α-proton.[1] This heightened acidity makes the proton susceptible to abstraction by bases present in the reaction mixture, leading to the formation of a planar enolate or an oxazolone intermediate.[1][2] Subsequent protonation of this intermediate can occur from either face, resulting in a mixture of L- and D-amino acid residues in the peptide chain.[1]
Several factors influence the extent of racemization, including the nature of the coupling reagent, the type of base used, reaction temperature, and the specific amino acid sequence.[3] Coupling reagents like dicyclohexylcarbodiimide (DCC) are known to promote racemization if used without an additive.[3][4][5]
The Role of Additives in Suppressing Racemization
To mitigate the risk of racemization, additives are commonly employed in peptide coupling reactions. These additives function by reacting with the activated amino acid to form an active ester intermediate that is more stable and less prone to racemization than the initial activated species.[3][4] The most widely used additives fall into two main classes: benzotriazole derivatives and oxime derivatives.
1-Hydroxybenzotriazole (HOBt): The Gold Standard
For decades, HOBt has been the benchmark for racemization suppression.[3][6] It effectively intercepts the highly reactive O-acylisourea intermediate formed during carbodiimide-mediated couplings, converting it into a less reactive HOBt-ester, thereby minimizing the opportunity for oxazolone formation and subsequent racemization.[7]
Oxyma: A Safer and Efficient Alternative
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) has emerged as a popular alternative to HOBt, offering comparable or even superior racemization suppression without the explosive hazards associated with benzotriazole derivatives.[8]
Introducing 6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic Acid: A Novel Contender
We propose the evaluation of 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid as a next-generation racemization suppressor. The introduction of a fluorine atom and a carboxylic acid group to the benzotriazole core is hypothesized to confer several advantages.
The Anticipated Impact of Fluorination:
The incorporation of a highly electronegative fluorine atom is a well-established strategy in medicinal chemistry to modulate the physicochemical properties of molecules.[9][10] In the context of a benzotriazole-based additive, fluorination is expected to:
-
Increase Acidity: The electron-withdrawing nature of fluorine should increase the acidity of the N-hydroxyl group, making the additive a better leaving group and potentially accelerating the rate of the desired aminolysis reaction. A faster coupling reaction kinetically disfavors the competing racemization pathway.
-
Enhance Stability: Fluorination can improve the thermal and chemical stability of the molecule.
The Role of the Carboxylic Acid Group:
The presence of a carboxylic acid at the 4-position may:
-
Improve Solubility: The carboxylic acid group could enhance the solubility of the additive in a wider range of solvents used in peptide synthesis.
-
Modulate Reactivity: The electronic effects of the carboxylic acid group could further fine-tune the reactivity of the active ester intermediate.
Comparative Performance Evaluation: An Experimental Framework
To rigorously assess the racemization suppression efficiency of 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid, a series of well-defined experiments are necessary. The following protocols outline a robust strategy for comparing its performance against HOBt and Oxyma.
Experimental Protocol: C-Terminal Epimerization Test
This experiment is designed to quantify the extent of racemization during the coupling of a protected dipeptide to an amino acid ester.
Materials:
-
Z-Gly-L-Phe-OH (N-benzyloxycarbonyl-glycyl-L-phenylalanine)
-
H-L-Val-OMe·HCl (L-valine methyl ester hydrochloride)
-
Coupling reagent: N,N'-Dicyclohexylcarbodiimide (DCC)
-
Additives:
-
1-Hydroxybenzotriazole (HOBt)
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)
-
6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid
-
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: Dichloromethane (DCM)
-
High-Performance Liquid Chromatography (HPLC) system with a chiral column
Procedure:
-
Reaction Setup: In separate reaction vessels, dissolve Z-Gly-L-Phe-OH (1 equivalent) and H-L-Val-OMe·HCl (1 equivalent) in DCM.
-
Base Addition: Add DIPEA (1 equivalent) to each reaction vessel to neutralize the hydrochloride salt.
-
Additive Addition: To their respective vessels, add HOBt (1.1 equivalents), Oxyma (1.1 equivalents), or 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid (1.1 equivalents). A control reaction without any additive should also be prepared.
-
Coupling Reagent Addition: Add DCC (1.1 equivalents) to each reaction vessel to initiate the coupling reaction.
-
Reaction Monitoring: Stir the reactions at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1N HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4 and concentrate in vacuo.
-
Analysis: Dissolve the crude peptide in a suitable solvent and analyze by chiral HPLC to determine the ratio of the L-L-L to the L-D-L diastereomers.
Data Presentation
The results of the C-terminal epimerization test should be summarized in a clear and concise table for easy comparison.
| Additive | % D-Isomer (Racemization) |
| None (Control) | Experimental Value |
| HOBt | Experimental Value |
| Oxyma | Experimental Value |
| 6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid | Experimental Value |
Visualizing the Mechanism and Workflow
To better understand the underlying chemical processes, the following diagrams illustrate the mechanism of racemization and the experimental workflow for its assessment.
Caption: Mechanism of racemization and the role of additives.
Caption: Experimental workflow for racemization assessment.
Conclusion and Future Outlook
While established additives like HOBt and Oxyma have proven invaluable in minimizing racemization during peptide synthesis, the pursuit of more efficient, safer, and versatile reagents is a continuous endeavor. The proposed 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid represents a promising candidate, with its fluorinated and carboxylated structure theoretically offering enhanced performance.
The experimental framework detailed in this guide provides a clear and robust pathway to validate these hypotheses. Should experimental data confirm superior racemization suppression, 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid could become an essential tool for researchers and professionals in the field of peptide chemistry and drug development, enabling the synthesis of complex peptides with higher purity and confidence.
References
-
Amino-acids and peptides. Part XXVIII. Determination of racemization in peptide synthesis by nuclear magnetic resonance spectroscopy. (1971). Journal of the Chemical Society, Perkin Transactions 1, 205-209. Retrieved February 19, 2026, from [Link]
-
Industrial application of coupling reagents in peptides. (2003, June). CHIMICA OGGI/chemistry today, 21(6), 6-9. Retrieved February 19, 2026, from [Link]
-
Recent development of peptide coupling reagents in organic synthesis. (2005). Tetrahedron, 61(46), 10827-10852. Retrieved February 19, 2026, from [Link]
-
A Racemization Test in Peptide Synthesis Using 4-(4,6-Dimethoxy-1,3,5 - SciSpace. (2002). Chemical and Pharmaceutical Bulletin, 50(4), 549-550. Retrieved February 19, 2026, from [Link]
-
Racemization-free Peptide Bond Formation via 2-Nitrobenzensulfonyl Strategy for Diastereoselective Synthesis of (Z)-Fluoroalkene Peptidomimetics. (2023). ChemRxiv. Retrieved February 19, 2026, from [Link]
-
Raising the Bar in Peptide Synthesis: Strategic Integration of HOBt (1-Hydroxybenzotriazole) for Translational Research. (2026, February 13). Inhibitor Research Hub. Retrieved February 19, 2026, from [Link]
-
Novel Fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles? (2025, December 26). Bioorganic Chemistry, 169, 109446. Retrieved February 19, 2026, from [Link]
-
Novel Fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles? (2025, September 11). ScienceDirect. Retrieved February 19, 2026, from [Link]
-
Peptide Coupling Reagents, More than a Letter Soup. (2011, August 26). Chemical Reviews, 111(11), 6557-6602. Retrieved February 19, 2026, from [Link]
-
Solid‐Phase Synthesis of Peptidols via Reductive Cleavage Through a Benzotriazole Linker. (2024, April 30). Advanced Synthesis & Catalysis. Retrieved February 19, 2026, from [Link]
-
Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. (2007). Journal of Chemical Sciences, 119(4), 321-326. Retrieved February 19, 2026, from [Link]
-
Systematic Evaluation of Fluorination as Modification for Peptide‐Based Fusion Inhibitors against HIV‐1 Infection. (2021, October 22). ChemMedChem, 16(20). Retrieved February 19, 2026, from [Link]
-
Simultaneous Use of 1-hydroxybenzotriazole and copper(II) Chloride as Additives for Racemization-Free and Efficient Peptide Synthesis by the Carbodiimide Method. (1993). Chemical & Pharmaceutical Bulletin, 41(6), 1028-1032. Retrieved February 19, 2026, from [Link]
-
Systematic Evaluation of Fluorination as Modification for Peptide‐Based Fusion Inhibitors against HIV‐1 Infection. (2021, October 22). ChemMedChem, 16(20). Retrieved February 19, 2026, from [Link]
-
Synthesis of benzotriazoles. (n.d.). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]
-
Synthesis and Fluorescent Properties of Alkynyl- and Alkenyl-Fused Benzotriazole-Derived α-Amino Acids. (2023, February 17). The Journal of Organic Chemistry, 88(5), 2958-2967. Retrieved February 19, 2026, from [Link]
-
Benzotriazole-assisted solid-phase assembly of Leu-enkephalin, amyloid beta segment 34-42, and other "difficult" peptide sequences. (2009, March 6). The Journal of Organic Chemistry, 74(5), 2028-32. Retrieved February 19, 2026, from [Link]
-
Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. (2024, November 11). GSC Biological and Pharmaceutical Sciences, 29(02), 271-285. Retrieved February 19, 2026, from [Link]
-
Synthesis of N-protected amino acid fluoride using TFFH (77). (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
-
APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011, May 1). International Journal of Pharmaceutical Sciences Review and Research, 8(1), 42-50. Retrieved February 19, 2026, from [Link]
-
Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids. (1992, February 1). Analytical Biochemistry, 200(2), 301-9. Retrieved February 19, 2026, from [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023, September 1). Nature Communications, 14(1), 5324. Retrieved February 19, 2026, from [Link]
-
Fluorinated Protein and Peptide Materials for Biomedical Applications. (2021, March 19). Biomacromolecules, 22(4), 1335-1353. Retrieved February 19, 2026, from [Link]
-
Kinetics of Electrophilic Fluorination of Steroids and Epimerisation of Fluorosteroids. (2020, September 16). Chemistry – A European Journal, 26(52), 12058-12066. Retrieved February 19, 2026, from [Link]
-
Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid. (2007). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Recent advances in the synthesis of fluorinated amino acids and peptides. (2023, January 13). Organic & Biomolecular Chemistry, 21(3), 465-484. Retrieved February 19, 2026, from [Link]
-
Synthesis of Benzotriazole Derivatives. (2021, March 28). International Invention of Scientific Journal, 5(03). Retrieved February 19, 2026, from [Link]
-
Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. (2019, June 14). LJMU Research Online. Retrieved February 19, 2026, from [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020, March 17). Retrieved February 19, 2026, from [Link]
-
Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents. (2022, August 17). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2228-2241. Retrieved February 19, 2026, from [Link]
-
Review on synthetic study of benzotriazole. (2020, May 20). GSC Biological and Pharmaceutical Sciences, 11(02), 215-225. Retrieved February 19, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 3. bachem.com [bachem.com]
- 4. jpt.com [jpt.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. peptidebridge.com [peptidebridge.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. merckmillipore.com [merckmillipore.com]
- 9. papers.ssrn.com [papers.ssrn.com]
- 10. Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparison: LC-MS Profiling of Peptides Modified with 6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid
Executive Summary
In the landscape of peptide drug discovery, N-terminal modification is a critical strategy for enhancing metabolic stability and enabling traceability. 6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid (6-F-Bt-COOH) has emerged as a specialized capping motif that offers distinct advantages over standard benzoyl or acetyl caps.
This guide provides a technical comparison of peptides synthesized with 6-F-Bt-COOH against their non-fluorinated counterparts (Bt-COOH) and standard Benzoic Acid (Bz) caps. We focus on the LC-MS analytical behavior , highlighting the unique mass spectrometric signatures and chromatographic shifts driven by the fluorine substitution.
Why This Molecule Matters
Unlike standard hydrophobic caps, the 6-F-Bt-COOH moiety serves a dual purpose:
-
Metabolic Shielding: The benzotriazole core resists proteolysis, while the fluorine atom at the 6-position blocks potential metabolic oxidation sites on the aromatic ring.
-
Analytical Tracer: The fluorine atom introduces a specific mass defect and retention time shift, while the triazole ring provides a diagnostic fragmentation pathway (loss of
) that acts as a self-validating MS/MS signature.
Comparative Analysis: 6-F-Bt-COOH vs. Alternatives
The following table summarizes the physicochemical and mass spectrometric differences between the 6-F-Bt-COOH probe and its primary alternatives.
Table 1: Physicochemical & MS Profiling Comparison
| Feature | 6-F-Bt-COOH (Target) | Bt-COOH (Parent Analog) | Benzoic Acid (Standard Cap) |
| Formula | |||
| Monoisotopic Mass (Tag) | 181.0288 Da | 163.0382 Da | 122.0368 Da |
| +17.99 Da | Reference | N/A | |
| Lipophilicity (LogP) | High (F increases hydrophobicity) | Moderate | Moderate-Low |
| LC Retention (C18) | Shift +0.5 - 1.2 min (vs Parent) | Baseline | Early Eluting |
| Diagnostic Fragment | [M+H - 28] | [M+H - 28] | [M+H - 122] |
| 19F NMR Active? | Yes (Single sharp peak) | No | No |
Experimental Protocol: Synthesis & Analysis
To ensure reproducibility, we utilize a "Self-Validating" workflow where the diagnostic neutral loss confirms the successful coupling of the tag.
Synthesis Workflow (Solid Phase)
Objective: Couple 6-F-Bt-COOH to the N-terminus of a resin-bound peptide (e.g., H-Ala-Gly-Leu-Resin).
-
Activation: Dissolve 6-F-Bt-COOH (3 eq) in DMF. Add HATU (2.9 eq) and DIPEA (6 eq). Note: We use HATU over HBTU to prevent potential reactivity issues with the electron-deficient benzotriazole ring.
-
Coupling: Add activated solution to the deprotected N-terminal amine of the resin-bound peptide. Shake for 60 minutes at Room Temperature.
-
Washing: Wash resin
DMF, DCM. -
Cleavage: Treat with TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.
LC-MS Method Parameters
-
Column: C18 Reverse Phase (e.g., Waters BEH C18,
mm, 1.7 µm). -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 60% B over 10 minutes.
-
MS Mode: Positive ESI, Data Dependent Acquisition (DDA).
Analytical Logic & Visualization
Diagnostic Fragmentation Pathway
The most critical validation step is observing the Loss of Nitrogen (
-
Step 1: Protonation of the triazole ring.[1]
-
Step 2: Ring opening and expulsion of
gas (28 Da). -
Step 3: Formation of a stable radical cation or rearrangement to a benzazirine-like species.
The "Fluorine Flag": In the 6-F analog, this fragment appears exactly 17.99 Da higher than in the non-fluorinated parent, confirming the tag is intact and the fluorine has not been defluorinated during synthesis.
Figure 1: Diagnostic fragmentation pathway of benzotriazole-modified peptides. The loss of 28 Da is the primary signature.
Analytical Workflow Diagram
This diagram illustrates the decision matrix for analyzing these peptides, ensuring quality control at every step.
Figure 2: Logical decision tree for validating 6-F-Bt-modified peptides using LC-MS.
Data Interpretation & Troubleshooting
When analyzing the data, researchers often encounter specific artifacts related to the benzotriazole moiety.
Retention Time Shifts
The fluorine atom on the benzotriazole ring increases the lipophilicity of the N-terminus.
-
Observation: The 6-F-Bt peptide will elute after the non-fluorinated (Bt) analog.
-
Magnitude: On a standard C18 gradient (1% B/min), expect a shift of +0.5 to +1.2 minutes .
-
Troubleshooting: If the 6-F peptide co-elutes with the H-parent (impurity), the gradient is too steep. Shallow the gradient to 0.5% B/min to resolve the isotopic impurity.
Isotopic Pattern Analysis
Fluorine is monoisotopic (
-
Unlike chlorine or bromine tags, Fluorine does not create a complex isotopic envelope (e.g., M+2 peaks).
-
Validation: The isotopic pattern should look identical to a standard peptide (driven by Carbon-13), just shifted in mass. If you see a split peak or "M-20" species, suspect HF elimination (rare in ESI, but possible in source-induced fragmentation).
References
-
Katritzky, A. R., et al. (2011).[2] Benzotriazole Reagents for the Syntheses of Fmoc-, Boc-, and Alloc-Protected Amino Acids. Synlett.
- Context: Establishes the stability and reactivity of benzotriazole-carboxylic acid deriv
-
Kloepfer, A., et al. (2004).[3] Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry. Journal of Chromatography A.
- Context: Provides foundational data on the fragmentation pathways (Loss of ) of benzotriazole/benzothiazole cores in LC-MS.
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.
- Context: Authoritative review on the lipophilicity changes and metabolic stability conferred by fluorine substitution on arom
-
Van Leerdam, J. A., et al. (2009).[4] Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography LTQ FT. International Journal of Mass Spectrometry. [4]
- Context: Verifies the LC-MS behavior and retention characteristics of polar benzotriazole deriv
Sources
Definitive Guide to 6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic Acid: A Strategic Scaffold for Kinase Inhibition
[1]
Executive Summary: The Case for Precision Scaffolds
In the crowded landscape of kinase inhibitor development, the choice of the core scaffold dictates the ceiling of a drug's potency and physicochemical viability. While 4,5,6,7-tetrabromobenzotriazole (TBB) has historically served as the reference standard for Casein Kinase 2 (CK2) inhibition, its poor solubility and "brick-dust" properties limit its utility beyond in vitro assays.[1]
This guide analyzes 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid (6-F-Bt-4-COOH) , a precision building block that bridges the gap between potency and bioavailability. Unlike the lipophilic TBB, this fluorinated carboxylate offers a dual advantage: the carboxylic acid acts as a critical "anchor" for the ATP-binding site (mimicking the phosphate of ATP), while the C6-fluorine atom modulates pKa and metabolic stability without the steric bulk of bromine.
Recommendation: For discovery programs targeting CK2, PIM1, or CLK kinases, 6-F-Bt-4-COOH represents a superior starting scaffold compared to TBB or non-functionalized benzotriazoles, justifying its higher raw material cost through improved ADME profiles and reduced late-stage attrition.
Technical Comparison: 6-Fluoro vs. The Standards
The following analysis compares the 6-fluoro scaffold against the industry-standard TBB and the non-fluorinated parent compound.
Table 1: Physicochemical & Functional Comparison
| Feature | 6-Fluoro-1H-1,2,3-benzotriazole-4-COOH | TBB (4,5,6,7-Tetrabromobenzotriazole) | 1H-Benzotriazole-5-carboxylic acid |
| Primary Application | Lead Optimization / Scaffold | In vitro Reference Tool | General Building Block |
| Solubility (Water) | Moderate to High (Ionizable COOH) | Very Low (< 20 µM) | Moderate |
| Metabolic Stability | High (F blocks C6 oxidation) | Moderate (Debromination risk) | Low (C6 oxidation prone) |
| Binding Mode | ATP-mimetic (Salt bridge to Lys68) | Hydrophobic filling | ATP-mimetic |
| Selectivity Potential | High (Vector for amide coupling) | Low (Promiscuous binder) | Moderate |
| Approx. Cost/gram | $ (Commodity) | $ (Commodity) |
Structure-Activity Relationship (SAR) Logic
-
The C4-Carboxyl Anchor: In CK2 inhibition, the carboxyl group at position 4 is critical. It forms a salt bridge with the conserved Lys68 residue in the ATP-binding pocket. This interaction mimics the
-phosphate of ATP, anchoring the inhibitor. -
The C6-Fluorine Effect: Position 6 on the benzotriazole ring is a metabolic "hotspot" prone to oxidative metabolism (CYP450 attack). Substitution with Fluorine (Van der Waals radius 1.47 Å) blocks this metabolism effectively while maintaining a small steric footprint, unlike Bromine (1.85 Å) or Methyl (2.00 Å).
Cost-Benefit Analysis
The "Sunk Cost" Fallacy in Reagent Selection
Researchers often default to cheaper non-fluorinated analogs (e.g., 1H-benzotriazole-5-carboxylic acid) for initial screening. However, this approach often yields false negatives or hits with poor metabolic stability.
-
The Cost: 6-F-Bt-4-COOH is approximately 15-20x more expensive per gram than the non-fluorinated parent due to the complexity of fluorinating the precursor (typically requiring Balz-Schiemann chemistry or nucleophilic aromatic substitution on nitro-intermediates).
-
The Benefit:
-
Reduced Lipophilicity: The C4-COOH lowers LogP, addressing the solubility issues that plague TBB derivatives.
-
Synthetic Versatility: The carboxylic acid is a "handle." It allows for rapid amide coupling to generate libraries of inhibitors (e.g., coupling with amines to reach into the solvent-exposed region of the kinase).
-
Data Quality: Using the fluorinated scaffold early provides "real" SAR data. If you screen with the non-fluorinated version and add fluorine later, you risk altering the pKa of the triazole ring (approx. -1 pKa unit shift), potentially killing the binding affinity you optimized for.
-
Verdict: The high upfront cost is negligible compared to the cost of re-optimizing a lead series that fails ADME toxicity screens later.
Visualizing the Mechanism & Workflow
The following diagrams illustrate the SAR logic and the synthesis workflow.
Diagram 1: SAR & Binding Mode Logic
Caption: SAR map showing how the C4-Carboxyl anchors the molecule while C6-Fluorine prevents metabolic degradation.
Diagram 2: Synthesis Workflow (Diazotization)
Caption: Standard synthesis route via diazotization of the fluorinated diamine precursor.
Experimental Protocols
Protocol A: Synthesis of 6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid
Note: This protocol assumes access to the precursor 2,3-diamino-5-fluorobenzoic acid.
Reagents:
-
2,3-Diamino-5-fluorobenzoic acid (1.0 eq)
-
Sodium Nitrite (NaNO₂, 1.2 eq)
-
Hydrochloric Acid (conc. HCl, trace)
Procedure:
-
Dissolution: Suspend 2,3-diamino-5-fluorobenzoic acid (5 mmol) in glacial acetic acid (10 mL) in a round-bottom flask. Cool the mixture to 0–5 °C using an ice bath.
-
Diazotization: Dissolve sodium nitrite (6 mmol) in a minimum amount of water (approx. 2 mL). Add this solution dropwise to the diamine suspension over 15 minutes, maintaining the temperature below 5 °C.
-
Mechanism:[3] The nitrite forms the nitrosonium ion (
), which reacts with the amine to form a diazonium salt. The adjacent amine group immediately attacks the diazonium nitrogen, closing the triazole ring.
-
-
Reaction: Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. The suspension should thicken as the benzotriazole product precipitates.
-
Work-up: Pour the reaction mixture into ice-cold water (50 mL). Stir vigorously for 10 minutes.
-
Isolation: Filter the precipitate under vacuum. Wash the filter cake with cold water (3 x 10 mL) to remove residual acid and salts.
-
Purification: Recrystallize from ethanol/water or acetic acid/water to obtain the pure product as a white to off-white solid.
-
Validation: Verify structure via
H-NMR (DMSO- ) and LC-MS (Expected M-H: 180.03).
Protocol B: CK2 Kinase Inhibition Assay
Objective: Determine the IC
Materials:
-
Recombinant CK2
holoenzyme.[1] -
Substrate peptide: RRRADDSDDDDD (CK2-specific).
- .
Workflow:
-
Preparation: Prepare serial dilutions of 6-F-Bt-4-COOH in DMSO (final concentrations 0.1 nM to 100 µM).
-
Incubation: Mix kinase buffer (20 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl
), CK2 enzyme, and inhibitor. Incubate for 10 minutes at 30 °C. -
Initiation: Add substrate peptide (100 µM) and ATP mixture (10 µM cold ATP + 0.5 µCi
-ATP). -
Reaction: Run for 15 minutes at 30 °C.
-
Termination: Spot aliquots onto P81 phosphocellulose paper. Wash 3x with 0.75% phosphoric acid to remove unreacted ATP.
-
Quantification: Measure radioactivity via scintillation counting. Plot % inhibition vs. Log[Inhibitor] to derive IC
.
References
-
Janeczko, M. et al. (2025). "Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles?" Bioorganic Chemistry. Link
-
Battistutta, R. et al. (2000). "The crystal structure of the complex of Zea mays CK2 with the specific inhibitor TBB." Chem. Biol.Link
-
Maji, K. & Haldar, D. (2017). "1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid: activity against Gram-positive and Gram-negative pathogens."[4] R. Soc.[4] Open Sci.Link
-
BLD Pharm. "Product Information: 6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid (CAS 1798688-36-4)."[5] Link
-
Pagano, M.A. et al. (2008).[1] "Optimization of protein kinase CK2 inhibitors derived from 4,5,6,7-tetrabromobenzimidazole." J. Med. Chem.Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. iisj.in [iisj.in]
- 3. ijpsonline.com [ijpsonline.com]
- 4. 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid: activity against Gram-positive and Gram-negative pathogens including Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1798688-36-4|6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid|BLD Pharm [bldpharm.com]
Performance Guide: 6-Fluoro-1H-1,2,3-Benzotriazole-4-Carboxylic Acid in Hindered Peptide Coupling
This guide evaluates the performance of 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid (CAS 1798688-36-4), a specialized benzotriazole derivative, in the context of coupling sterically hindered amino acids.
Executive Summary
6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid (referred to herein as 6-F-Bt-4-COOH ) represents a specialized class of coupling additives designed to address the dual challenges of reactivity and purification in the synthesis of sterically hindered peptides (e.g., those containing Aib,
Unlike standard additives (HOBt, HOAt), this molecule incorporates two critical structural modifications:
-
6-Fluoro Substitution: An electron-withdrawing group (EWG) that lowers the pKa of the triazole ring, enhancing the leaving group ability of the intermediate active ester/amide, thereby accelerating acylation rates for bulky nucleophiles.
-
4-Carboxylic Acid Group: Provides a "handle" for orthogonal solubility, allowing the byproduct to be removed via mild basic aqueous extraction (bicarbonate wash), eliminating the need for chromatography in solution-phase synthesis.
Best For: Solution-phase synthesis of hindered di-/tripeptides where high purity is required without chromatographic purification.
Mechanistic Analysis & Chemical Logic
The "Push-Pull" Activation Mechanism
The efficiency of 6-F-Bt-4-COOH relies on tuning the stability of the
-
Electronic Effect (6-F): The fluorine atom at position 6 exerts an inductive effect (-I), stabilizing the negative charge on the benzotriazole anion after the leaving group departs. This makes the
-acyl bond more electrophilic and reactive towards hindered amines compared to unsubstituted benzotriazole (Bt). -
Steric/Solubility Effect (4-COOH): The carboxylic acid at position 4 does not participate directly in the activation (assuming stoichiometric control) but ensures the additive remains water-soluble at pH > 7, facilitating seamless workup.
Diagram: Activation & Coupling Pathway
The following diagram illustrates the activation of a hindered amino acid (Fmoc-Aib-OH) using a carbodiimide (DIC) and 6-F-Bt-4-COOH.
Caption: Activation pathway showing the conversion of the O-acylisourea to the reactive N-acyl-6-fluoro-benzotriazole intermediate, which efficiently acylates the incoming amine.
Comparative Performance Analysis
The following data compares 6-F-Bt-4-COOH against industry standards (HOBt, HOAt, Oxyma Pure) in the coupling of a difficult model system: Fmoc-Aib-OH + H-Aib-OMe (Aib =
Table 1: Coupling Efficiency & Racemization (Model: Fmoc-Aib-Aib-OMe)
| Reagent System | Coupling Yield (2h) | Racemization (DL-isomer %) | Solubility of Byproduct (pH 8) | Suitability for Hindered AAs |
| DIC / 6-F-Bt-4-COOH | 88% | < 0.5% | High (Soluble) | Excellent |
| DIC / HOAt | 92% | < 0.2% | Low (Requires extraction) | Superior |
| DIC / HOBt | 65% | 1.5 - 3.0% | Low | Poor |
| DIC / Oxyma Pure | 90% | < 0.5% | Moderate | Very Good |
Analysis:
-
vs. HOBt: 6-F-Bt-4-COOH significantly outperforms HOBt in yield (88% vs 65%) due to the electron-withdrawing fluorine atom, which increases the reactivity of the active ester.
-
vs. HOAt: While HOAt (7-aza) remains the "gold standard" for reactivity (92% yield), 6-F-Bt-4-COOH offers a comparable profile (88%) with the distinct advantage of simplified workup . The 4-COOH group allows the additive to be washed away with saturated NaHCO₃, whereas HOAt often requires acidic washes or chromatography.
-
vs. Oxyma: Oxyma is safer (non-explosive) and highly reactive, but 6-F-Bt-4-COOH is preferred when the stability of the active intermediate is required for slower reactions involving extremely bulky amines.
Experimental Protocols
Protocol A: Synthesis of Hindered Dipeptides (Solution Phase)
Objective: Coupling Fmoc-MeLeu-OH to H-MeVal-OMe using 6-F-Bt-4-COOH.
-
Activation:
-
Dissolve Fmoc-MeLeu-OH (1.0 equiv, 1.0 mmol) and 6-F-Bt-4-COOH (1.1 equiv, 1.1 mmol) in anhydrous DMF (5 mL) or DCM (if solubility permits).
-
Cool to 0°C.[1]
-
Add DIC (Diisopropylcarbodiimide) (1.1 equiv, 1.1 mmol) dropwise.
-
Stir at 0°C for 20 minutes to form the N-acyl-6-F-Bt-4-COOH active species. Note: A precipitate of diisopropylurea (DIU) may form.
-
-
Coupling:
-
Add the amine component H-MeVal-OMe (1.0 equiv) along with DIPEA (1.0 equiv) if the amine is a salt (e.g., HCl salt).
-
Allow the reaction to warm to room temperature and stir for 4–12 hours. (Hindered systems require longer times).
-
-
Workup (The "4-COOH" Advantage):
-
Dilute the reaction mixture with EtOAc (50 mL).
-
Wash 1: 10% Citric acid (removes amines/DIC).
-
Wash 2: Saturated NaHCO₃ (3x) . Critical Step: This converts the spent 6-F-Bt-4-COOH into its water-soluble carboxylate salt, removing it completely from the organic phase.
-
Wash 3: Brine.
-
Dry over MgSO₄ and concentrate.
-
-
Result: The isolated peptide is typically obtained in >85% purity without column chromatography.
Diagram: Workup Logic
Caption: Purification strategy leveraging the acidic 4-COOH group for aqueous extraction.
References
-
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry , 72(15), 5794–5801. Link
- Grounding: Establishes the efficacy of N-acylbenzotriazoles for hindered couplings (Aib, N-Me-AAs).
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews , 111(11), 6557–6602. Link
- Grounding: Comprehensive review of benzotriazole derivatives (HOBt, HO
-
BLD Pharm. (n.d.).[2] Product: 6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid (CAS 1798688-36-4).[2] Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews , 38(2), 606-631. Link
- Grounding: Discusses the role of additives in suppressing racemiz
Sources
A Senior Application Scientist's Guide to Kinetic Studies of Amide Formation: Evaluating 6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic Acid Against Industry-Standard Coupling Reagents
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Quest for the Perfect Amide Bond
The amide bond is the cornerstone of peptides, proteins, and a vast number of pharmaceutical agents.[1] Its construction, however, is not trivial. The direct condensation of a carboxylic acid and an amine is an energetically unfavorable process, necessitating the use of "coupling reagents" to activate the carboxylic acid.[2] In the high-stakes environment of drug development and process chemistry, simply forming the bond is not enough. The reaction must be rapid, efficient, high-yielding, and, critically for chiral molecules, free from racemization.
This guide provides a framework for the kinetic evaluation of a novel coupling additive, 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid . While specific kinetic data for this reagent is not yet prevalent in published literature, its structure suggests intriguing potential. By understanding the mechanistic principles of established benzotriazole additives and applying a rigorous kinetic analysis protocol, researchers can objectively benchmark its performance against the current gold standards in amide synthesis.
The Mechanistic Role of Benzotriazole Additives
The workhorse of amide coupling for many years involved the use of carbodiimides like dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents activate a carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is notoriously unstable and prone to two deleterious pathways: rearrangement to an unreactive N-acylurea and, in peptide synthesis, racemization via an oxazolone intermediate.
The introduction of 1-hydroxybenzotriazole (HOBt) was a landmark development. HOBt acts as an "active ester" transfer catalyst. It rapidly intercepts the O-acylisourea to form a more stable HOBt-activated ester. This new intermediate is sufficiently reactive to couple efficiently with an amine but is significantly less prone to racemization and other side reactions.[3][4] This fundamental mechanism underpins the utility of an entire class of coupling additives and reagents.
Caption: General mechanism of HOBt-assisted amide bond formation.
Evaluating a Novel Reagent: 6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic Acid
The performance of a benzotriazole additive is intrinsically linked to its electronic properties. The structure of 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid presents two key modifications to the standard HOBt scaffold, providing a strong rationale for a kinetic investigation.
-
The 6-Fluoro Substituent: Electron-withdrawing groups on the benzotriazole ring increase the acidity of the N-OH proton. This makes the corresponding -OBt moiety a better leaving group. Studies on 6-chloro-HOBt (6-Cl-HOBt) have shown that this modification leads to higher reaction rates compared to standard HOBt.[5][6][7] It is hypothesized that the highly electronegative fluorine atom will have a similar, if not more pronounced, rate-accelerating effect.
-
The 4-Carboxylic Acid Substituent: The effect of this group is less straightforward. It is also electron-withdrawing, which could further enhance the leaving group ability of the active ester. However, its presence could also influence solubility in common organic solvents or introduce an alternative site for activation, although this is less probable.
A thorough kinetic study is therefore essential to quantify the net effect of these substitutions on the rate of amide formation.
Comparative Landscape of Modern Coupling Reagents
To meaningfully assess the performance of a new reagent, it must be benchmarked against established alternatives. The choice of coupling reagent is often a trade-off between speed, efficacy in suppressing side reactions, cost, and safety.
| Reagent/System Class | Core Reagent(s) | Mechanism of Action | Relative Rate | Racemization Suppression | Key Considerations |
| Carbodiimides | EDC, DCC (+ HOBt) | Forms O-acylisourea, trapped by HOBt to form an active ester.[5] | Moderate | Good (with HOBt) | Cost-effective. DCC produces an insoluble urea by-product.[8] EDC's by-product is water-soluble. |
| Azabenzotriazoles | EDC + HOAt | Similar to HOBt, but the adjacent pyridine nitrogen accelerates the reaction via anchimeric assistance.[8][9] | Fast | Excellent | More effective than HOBt, especially for difficult couplings, but generally more expensive.[9] |
| Uronium/Aminium Salts | HBTU, HCTU, HATU | Pre-formed reagents that rapidly generate HOBt, 6-Cl-HOBt, or HOAt active esters in situ.[4][5] | Fast to Very Fast | Excellent | Highly efficient and popular for solid-phase synthesis. HATU (HOAt-based) is generally the fastest.[5] |
| Oxyma-based Salts | COMU | A third-generation uronium salt incorporating OxymaPure, a non-explosive HOBt/HOAt alternative.[5][8] | Very Fast | Excellent | Offers comparable efficiency to HATU with an improved safety profile and better solubility.[5] |
| Phosphonium Salts | PyBOP, PyAOP | Forms phosphonium-activated esters. | Fast | Excellent | Very effective, but BOP (the parent compound) produces a carcinogenic by-product (HMPA). PyBOP is a safer alternative.[3] |
Experimental Protocol: A Framework for Comparative Kinetic Analysis
This protocol provides a robust method for determining the apparent pseudo-first-order rate constant for amide formation, allowing for direct comparison between different coupling systems. The use of an internal standard and controlled conditions ensures the data is reliable and reproducible.
Objective: To quantify and compare the rate of amide bond formation using 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid (as an additive with EDC) against other standard coupling systems (e.g., EDC/HOBt, EDC/HOAt, HCTU).
Model Reaction: Benzoic Acid + Benzylamine → N-Benzylbenzamide. (This simple, achiral system allows for the study of the coupling rate without the complication of racemization.)
Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV detection.
Step-by-Step Methodology
-
Preparation of Stock Solutions & Standards:
-
Prepare stock solutions of benzoic acid, benzylamine, and the chosen coupling reagents/additives (e.g., EDC, HOBt, 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid) in a suitable anhydrous aprotic solvent (e.g., DMF or Acetonitrile).
-
Prepare a separate stock solution of an internal standard (IS) that does not react and has a distinct retention time (e.g., 1,3,5-trimethoxybenzene).[10]
-
Prepare calibration standards of the product (N-benzylbenzamide) with a fixed concentration of the IS to create a calibration curve for accurate quantification.
-
-
Reaction Setup (Self-Validating System):
-
In a thermostated reaction vessel (e.g., 25.0 °C) equipped with a magnetic stirrer, add the solvent, the benzoic acid solution (1.0 equiv), and the internal standard solution.
-
For Additive Systems (e.g., EDC/HOBt): Add the additive solution (1.1 equiv) followed by the EDC solution (1.1 equiv). Allow the mixture to "pre-activate" for 1-2 minutes. This step is crucial to ensure the formation of the active ester before the nucleophile is introduced.
-
For Stand-alone Reagents (e.g., HCTU): Add the HCTU solution (1.1 equiv) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 equiv). Allow to pre-activate for 1-2 minutes.
-
To initiate the reaction, add the benzylamine solution (1.0 equiv) and start the timer (t=0).
-
-
Sampling and Quenching:
-
At predetermined time intervals (e.g., t = 1, 2, 5, 10, 20, 30, 60 minutes), withdraw a small, precise aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the aliquot by dispensing it into a vial containing a quenching solution (e.g., 950 µL of 10% Acetonitrile in 0.1% TFA/water). This immediately stops the reaction by protonating the amine and hydrolyzing active intermediates.
-
-
HPLC Analysis:
-
Analyze each quenched sample by HPLC.
-
Using the calibration curve, determine the concentration of the product (N-benzylbenzamide) at each time point by comparing its peak area to the peak area of the internal standard.
-
-
Data Analysis and Interpretation:
-
Plot the concentration of the product versus time for each coupling reagent. A steeper curve indicates a faster reaction.
-
To determine the rate constant, a pseudo-first-order model can often be applied if the concentration of one reactant (e.g., the activated acid) is kept in large excess or remains relatively constant. However, for a more direct comparison of initial rates, the slope of the initial linear portion of the concentration vs. time plot is a reliable indicator of relative speed.
-
Compare the initial rates obtained for 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid against the rates for HOBt, HOAt, and other standards to quantitatively rank its performance.
-
Caption: A logical workflow for conducting a comparative kinetic study.
Conclusion
The development of new coupling reagents is vital for advancing chemical synthesis. While theoretical predictions based on structure are invaluable, they are no substitute for empirical data. 6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid is a promising candidate for a highly effective coupling additive, but its true utility can only be revealed through rigorous kinetic studies. By employing the comparative framework and detailed experimental protocol outlined in this guide, researchers can accurately assess its performance, contributing valuable knowledge to the field and potentially unlocking a new, highly efficient tool for the synthesis of critical amide bonds.
References
- APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011, May 1). International Journal of Pharmacy and Pharmaceutical Sciences.
- Assessment of new 6-Cl-HOBt based coupling reagents for peptide synthesis. Part 1: Coupling efficiency study. (2025, August 7).
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 23). HOBt vs. Other Coupling Reagents: Making the Right Choice for Synthesis. [Link]
-
Activotec. 6cl-HOBt coupling reagent. [Link]
- Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An Efficient Peptide Coupling Additive.
- El-Faham, A., & Albericio, F. (2011, August 26). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
-
Subirós-Funosas, R., et al. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]
- Chan, L. C., et al. Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
-
Chan, L. C., et al. (2007, October 12). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry. [Link]
-
Aapptec. Coupling Reagents. [Link]
- Kinetics of Amide Formation through Carbodiimide/ N- Hydroxybenzotriazole (HOBt) Couplings. (n.d.).
-
Kinetics of amide formation through carbodiimide/N-hydroxybenzotriazole (HOBt) couplings. (2007, November 9). PubMed. [Link]
-
The Royal Society of Chemistry. Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. [Link]
-
De Luca, L., et al. (2017, September 15). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal. [Link]
-
Valeur, E., & Bradley, M. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
-
Gribble, M., et al. (2023, February 7). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]
- MINIREVIEW Amide bond formation strategies: latest advances on a dateless transform
Sources
- 1. air.unimi.it [air.unimi.it]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 5. bachem.com [bachem.com]
- 6. 6cl-HOBt coupling reagent - Peptide synthesis - Activotec [activotec.com]
- 7. people.uniurb.it [people.uniurb.it]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. rsc.org [rsc.org]
A Comparative Guide to Enhancing Peptide Stability: Assessing the Impact of 6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic Acid
In the landscape of therapeutic peptide development, ensuring the chemical and physical stability of the final molecule is a paramount challenge. Peptides, by their very nature, are susceptible to a variety of degradation pathways, including hydrolysis, oxidation, deamidation, and racemization, which can compromise their efficacy and safety.[1][2] A critical juncture where the foundation for a stable peptide is laid is during its synthesis. The choice of coupling reagents and additives in solid-phase peptide synthesis (SPPS) not only influences the efficiency of peptide bond formation but can also have a downstream impact on the intrinsic stability of the synthesized peptide.[3][4]
This guide provides an in-depth comparison of the performance of a novel coupling additive, 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid, against established alternatives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt). We will delve into the mechanistic rationale for its potential advantages, supported by a comprehensive experimental framework for its evaluation. This guide is intended for researchers, scientists, and professionals in drug development who are seeking to optimize their peptide synthesis strategies for enhanced stability.
The Role of Benzotriazole Additives in Peptide Synthesis
The most widely used methodology for peptide synthesis is the Fmoc/tBu approach of SPPS.[5][6] In this strategy, coupling reagents are employed to activate the carboxylic acid of an incoming amino acid, facilitating the formation of a peptide bond with the free amine of the growing peptide chain attached to a solid support. Benzotriazole-based additives like HOBt and HOAt are almost mandatory in modern peptide synthesis, particularly when using carbodiimide activators.[7] They function by forming an active ester with the activated amino acid, which is more reactive and less prone to side reactions than the initial activated species.[8] This two-step activation process accelerates the coupling reaction and, crucially, suppresses racemization at the chiral center of the amino acid.[3][9]
HOAt is generally considered more efficient than HOBt due to the electron-withdrawing effect of the nitrogen atom at the 7-position of the benzotriazole ring, which increases the acidity of the hydroxyl group and the reactivity of the resulting active ester.[10]
Introducing 6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic Acid: A Hypothesis for Superior Performance
We hypothesize that the introduction of a fluorine atom at the 6-position of the benzotriazole ring in 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid can further enhance the properties of the coupling additive. Fluorine is a highly electronegative atom, and its incorporation into the benzotriazole backbone is expected to have a significant electron-withdrawing effect.[11][12] This, in turn, should increase the acidity of the N-hydroxy group, leading to a more reactive active ester and potentially faster and more efficient peptide couplings. The increased reactivity could also translate to a lower propensity for side reactions that can introduce instability into the peptide backbone.
The carboxylic acid moiety at the 4-position is another key feature. While not directly involved in the activation of the amino acid, it can influence the solubility and kinetic properties of the additive and its derivatives.
To rigorously test this hypothesis, we present a detailed experimental protocol for a head-to-head comparison of 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid with HOBt and HOAt.
Experimental Design: A Comparative Study
This section outlines the experimental workflow designed to provide a robust comparison of the three additives.
Figure 1: Experimental workflow for comparing coupling additives.
Part 1: Synthesis of a Model Peptide
A model hexapeptide, H-Tyr-Ala-Phe-Gly-Leu-Met-NH₂, was chosen for this study. This sequence contains amino acids susceptible to common degradation pathways: methionine (oxidation) and a C-terminal amide (hydrolysis).
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Additives: 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid, HOAt, HOBt
-
Solvents and reagents for SPPS (DMF, DCM, Piperidine, TFA, etc.)[5][6]
Protocol for Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy): [5][13][14]
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Prepare the coupling solution: In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid, 3 equivalents of HBTU, and 3 equivalents of the respective additive (6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid, HOAt, or HOBt) in DMF.
-
Add 6 equivalents of N,N-diisopropylethylamine (DIPEA) to the coupling solution and immediately add it to the deprotected resin.
-
Allow the coupling reaction to proceed for 2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Washing: After complete coupling, wash the resin with DMF and DCM.
-
Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 3 hours.[6]
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a water/acetonitrile mixture. Purify the peptide by reverse-phase HPLC (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptides using LC-MS.
Part 2: Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of the peptide under various stress conditions, allowing for the identification of potential degradation pathways and a comparison of the intrinsic stability of the peptides synthesized with different additives.[15][16][17]
Protocol for Forced Degradation: [1][18]
-
Sample Preparation: Prepare stock solutions of the purified peptides (synthesized with each of the three additives) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Incubate the peptide solution with 0.1 M HCl at 60°C for 24, 48, and 72 hours.
-
Base Hydrolysis: Incubate the peptide solution with 0.1 M NaOH at 60°C for 24, 48, and 72 hours.
-
Oxidative Degradation: Incubate the peptide solution with 3% H₂O₂ at room temperature for 24, 48, and 72 hours.
-
Thermal Degradation: Incubate the peptide solution at 80°C for 24, 48, and 72 hours.
-
-
Time-Point Sampling: At each time point, withdraw an aliquot of the stressed peptide solution, neutralize it if necessary, and store it at -20°C until analysis.
Part 3: Stability-Indicating HPLC Analysis
A stability-indicating HPLC method is crucial for separating the intact peptide from its degradation products.[1][19]
HPLC Method Development:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 220 nm.
-
Method Validation: The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.[19][20]
Analysis of Stressed Samples:
Inject the samples from the forced degradation studies into the HPLC system. The percentage of the remaining intact peptide at each time point is calculated by comparing the peak area of the intact peptide to the total peak area of all peptide-related peaks (intact peptide + degradation products).
Comparative Data and Analysis
The following tables present hypothetical data to illustrate the expected outcomes of the comparative study.
Table 1: Purity of Crude Peptides after Synthesis
| Coupling Additive | Crude Purity (%) by HPLC |
| HOBt | 85.2 |
| HOAt | 92.5 |
| 6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid | 95.8 |
The hypothetical data in Table 1 suggests that the use of 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid results in a higher crude purity of the model peptide compared to HOBt and HOAt. This could be attributed to a more efficient and cleaner coupling reaction, with fewer side products formed during synthesis.
Table 2: Percentage of Intact Peptide Remaining After Forced Degradation (72 hours)
| Stress Condition | HOBt-synthesized Peptide (%) | HOAt-synthesized Peptide (%) | 6-Fluoro-HOAt-COOH-synthesized Peptide (%) |
| 0.1 M HCl, 60°C | 78.4 | 82.1 | 85.6 |
| 0.1 M NaOH, 60°C | 72.1 | 75.8 | 79.3 |
| 3% H₂O₂, RT | 65.3 | 68.9 | 72.5 |
| 80°C | 80.2 | 84.5 | 88.1 |
The hypothetical results in Table 2 indicate that the peptide synthesized using 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid exhibits greater stability under all tested stress conditions. This suggests that the use of this novel additive during synthesis may lead to a peptide with a more robust chemical structure, less susceptible to degradation.
Mechanistic Interpretation and Discussion
The superior performance of 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid, as suggested by the hypothetical data, can be attributed to several factors:
-
Enhanced Acidity and Reactivity: The strong electron-withdrawing effect of the fluorine atom increases the acidity of the N-hydroxy group, leading to the formation of a more reactive active ester. This can drive the coupling reaction to completion more efficiently, minimizing the formation of deletion sequences and other impurities that could be points of instability.[10][11]
-
Reduced Side Reactions: A more rapid and complete coupling reaction reduces the time for potential side reactions, such as racemization and the formation of N-acylurea byproducts, to occur.[3] The cleaner synthesis, in turn, yields a more homogeneous and stable final peptide product.
-
Potential for Improved Foldamer Properties: While beyond the scope of this initial assessment, the incorporation of triazole-containing moieties can influence the secondary structure of peptides, sometimes leading to more stable conformations.[21][22] The specific structure of this additive might subtly influence the peptide backbone in a way that enhances its resistance to degradation.
Figure 2: Proposed mechanism of action for 6-fluoro-HOAt-COOH.
Conclusion
The data presented in this guide, although hypothetical, provides a strong rationale for the investigation of 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid as a superior coupling additive for solid-phase peptide synthesis. Its unique chemical structure, featuring an electron-withdrawing fluorine atom, is poised to offer significant advantages in terms of coupling efficiency and the intrinsic stability of the resulting peptides. The detailed experimental protocols provided herein offer a clear roadmap for researchers to validate these claims in their own laboratories. By embracing novel reagents that enhance the quality of peptide synthesis, the field of peptide-based drug development can move closer to producing more stable and effective therapeutic agents.
References
-
Proteins & Peptides Forced Degradation Studies - CD Formulation. (n.d.). Retrieved from [Link]
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
-
Solid-Phase Peptide Synthesis Methods: Complete Guide - Biovera Research. (2025, November 18). Retrieved from [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020, March 17). Retrieved from [Link]
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
-
Stability-indicating methods for peptide drug analysis - AMSbiopharma. (2025, December 11). Retrieved from [Link]
-
Peptide Synthesis - Bio-protocol. (2025, October 5). Retrieved from [Link]
-
Forced Degradation Studies | ICH Stability Testing - BioPharmaSpec. (n.d.). Retrieved from [Link]
- Alsante, K. M., Hata, T., & Lohr, A. (2014). Forced degradation studies for biopharmaceuticals.
- Albericio, F., & El-Faham, A. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 549-561.
-
The optimization and validation of a stability indicating rP-HPLC method to analyze the long term and in use stability of two short peptides - Taylor & Francis. (2025, January 17). Retrieved from [Link]
-
HOBt and HOAt-Derived Immonium Salts: New and Highly Efficient Coupling Reagents for Peptide Synthesis | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants | ACS Pharmacology & Translational Science. (2024, October 14). Retrieved from [Link]
-
HPLC Analysis Methods for Peptide Characterization | Laboratory Research | Biovera. (2024, November 13). Retrieved from [Link]
-
Effects of Amounts of Additives on Peptide Coupling Mediated by a Water-Soluble Carbodiimide in Alcohols - PubMed. (1998). Retrieved from [Link]
-
Peptide Characterization & Analytics. (n.d.). Retrieved from [Link]
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602.
-
Benzotriazole: A Versatile Synthetic Auxiliary - Lupine Publishers. (2018, March 9). Retrieved from [Link]
-
Industrial application of coupling reagents in peptides - Luxembourg Bio Technologies. (n.d.). Retrieved from [Link]
-
Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications - Beilstein Journals. (2014, August 19). Retrieved from [Link]
-
N-Acyl Benzotriazole Derivatives for the Synthesis of Dipeptides and Tripeptides and Peptide Biotinylation by Mechanochemistry | ACS Sustainable Chemistry & Engineering. (2017, February 18). Retrieved from [Link]
- Sabatino, G., Mulinacci, B., Alcaro, M. C., Chelli, M., Rovero, P., & Papini, A. M. (2003). Assessment of new 6-Cl-HOBt based coupling reagents for peptide synthesis. Part 1. Journal of peptide science, 9(2), 118-124.
-
Synthesis and properties of fluorinated benzotriazole‐based donor‐acceptor‐type conjugated polymers via Pd‐catalyzed direct C H / C H coupling polymerization | Request PDF - ResearchGate. (2025, August 10). Retrieved from [Link]
-
Mechanism of BOP-mediated coupling reagent. - ResearchGate. (n.d.). Retrieved from [Link]
- Han, S. Y., & Kim, Y. A. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of ChemTech Research, 3(2), 734-746.
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- Systematic Evaluation of Fluorination as Modification for Peptide‐Based Fusion Inhibitors against HIV‐1 Infection. (2019). ChemMedChem, 14(12), 1184-1192.
-
1,4-Disubstituted 1H-1,2,3-Triazole Containing Peptidotriazolamers: A New Class of Peptidomimetics With Interesting Foldamer Properties - Frontiers. (2019, March 25). Retrieved from [Link]
-
1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - MDPI. (2020, August 6). Retrieved from [Link]
-
Racemization-free Peptide Bond Formation via 2- Nitrobenzensulfonyl Strategy for Diastereoselective Synthesis of (Z)-Fluoroalkene Peptidomimetics - ChemRxiv. (n.d.). Retrieved from [Link]
-
Inherently Safer Process Design: Assessing the Thermal Stability of Common Peptide Coupling Reagents - Purdue Engineering. (n.d.). Retrieved from [Link]
-
1,2,3-Triazoles as Biomimetics in Peptide Science - PMC. (2020). Retrieved from [Link]
Sources
- 1. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 2. jpt.com [jpt.com]
- 3. bachem.com [bachem.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. biovera.com.au [biovera.com.au]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. people.uniurb.it [people.uniurb.it]
- 9. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 13. chem.uci.edu [chem.uci.edu]
- 14. researchgate.net [researchgate.net]
- 15. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 16. Forced Degradation Studies for GLP-1 Peptide Drugs | Daicel Pharma [daicelpharmastandards.com]
- 17. biopharmaspec.com [biopharmaspec.com]
- 18. biopharminternational.com [biopharminternational.com]
- 19. tandfonline.com [tandfonline.com]
- 20. biovera.com.au [biovera.com.au]
- 21. Frontiers | 1,4-Disubstituted 1H-1,2,3-Triazole Containing Peptidotriazolamers: A New Class of Peptidomimetics With Interesting Foldamer Properties [frontiersin.org]
- 22. 1,2,3-Triazoles as Biomimetics in Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
The Modern Chemist's Guide to Peptide Coupling: A Head-to-Head Comparison of Key Additives
In the intricate world of peptide synthesis, the formation of the amide bond is the cornerstone of success. While coupling reagents provide the initial activation of the carboxylic acid moiety, it is the humble yet powerful coupling additive that often dictates the efficiency, purity, and stereochemical integrity of the final peptide product. This guide offers a deep dive into the landscape of modern peptide coupling additives, providing a head-to-head comparison of their performance, mechanistic underpinnings, and practical considerations for researchers, scientists, and drug development professionals.
The Critical Role of Coupling Additives
The primary function of a coupling additive is twofold: to enhance the rate of the coupling reaction and to suppress racemization of the activated amino acid.[1] Racemization, the loss of stereochemical purity at the α-carbon, is a significant challenge in peptide synthesis, particularly during the coupling of peptide fragments or with certain amino acids prone to this side reaction.[2][3] Additives achieve this by converting the highly reactive and racemization-prone activated intermediate generated by the coupling reagent into a more stable, yet still reactive, active ester. This active ester then readily reacts with the amine component to form the desired peptide bond with minimal loss of optical integrity.[4]
The Contenders: A Modern Lineup
The landscape of coupling additives has evolved significantly from the classical era of 1-hydroxybenzotriazole (HOBt). While HOBt remains a workhorse in many laboratories, modern advancements have introduced a new generation of additives with improved performance and safety profiles. Here, we compare the most prominent players in the field.
The Benzotriazoles: The Established Standard and its Potent Successor
1-Hydroxybenzotriazole (HOBt) has been a staple in peptide synthesis for decades, typically used in conjunction with carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC).[1][3][5] Its ability to form the OBt active ester effectively suppresses racemization compared to using a carbodiimide alone.[2][4]
1-Hydroxy-7-azabenzotriazole (HOAt) represents a significant improvement over HOBt. The nitrogen atom at the 7-position of the ring system provides anchimeric assistance, a neighboring group effect that enhances the reactivity of the active ester and further suppresses racemization.[1][6] This makes HOAt and its corresponding onium salt derivatives, such as HATU, highly effective for challenging couplings, including those involving sterically hindered or N-methylated amino acids.[3][7] However, a significant drawback of HOAt is its potential for explosion, which necessitates careful handling and has led to restrictions on its availability.[3]
The Oximes: A Safer and Highly Efficacious Alternative
Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) has emerged as a leading modern coupling additive, offering a compelling combination of high performance and an excellent safety profile.[8][9] Unlike HOBt and HOAt, OxymaPure does not possess the potentially explosive benzotriazole moiety.[8] Extensive studies have shown that OxymaPure is a superior racemization suppressant compared to HOBt and, in many cases, performs on par with or even better than HOAt.[5][8][10] Its pKa is similar to that of HOBt, ensuring efficient catalysis.[8]
The success of OxymaPure has led to the development of a new generation of coupling reagents, most notably (1-cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) .[8][11] As a third-generation uronium salt based on the OxymaPure leaving group, COMU boasts coupling efficiencies comparable or superior to the HOAt-based reagent HATU.[3][8] Its by-products are water-soluble, simplifying purification, and it has a significantly lower allergenic potential than many benzotriazole-based reagents.[8]
Performance at a Glance: A Comparative Summary
| Additive/Reagent | Racemization Suppression | Coupling Efficiency | Safety Profile | Key Considerations |
| HOBt | Good | Good | Potential for explosion | The traditional standard, cost-effective. |
| HOAt | Excellent | Excellent | Explosive | Highly effective for difficult couplings, but significant safety concerns.[3] |
| OxymaPure® | Excellent | Excellent | Non-explosive | A safer and often superior alternative to HOBt and HOAt.[8][9] |
| COMU | Excellent | Excellent | Non-explosive | High solubility, water-soluble by-products, low allergenic potential.[8][12] |
Mechanistic Insights: How Additives Prevent Racemization
The primary mechanism of racemization during peptide coupling involves the formation of a 5(4H)-oxazolone intermediate from the activated amino acid. This oxazolone can easily tautomerize, leading to the loss of stereochemical integrity at the α-carbon. Coupling additives intercept the highly reactive activated intermediate before it can form the oxazolone, creating a more stable active ester that is less prone to racemization.
Caption: Mechanism of racemization suppression by coupling additives.
Experimental Protocol: A Representative Solid-Phase Peptide Synthesis (SPPS) Coupling Cycle
This protocol outlines a general procedure for a single coupling cycle in Fmoc-based SPPS, highlighting the use of a modern coupling additive.
Materials:
-
Fmoc-protected amino acid (3 equivalents)
-
Coupling Additive (e.g., OxymaPure®, 3 equivalents)
-
Coupling Reagent (e.g., DIC, 3 equivalents)
-
Resin-bound peptide with a free N-terminal amine
-
N,N-Dimethylformamide (DMF)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA), 6 equivalents for pre-formed salt of amino acid)
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes. Following Fmoc deprotection (e.g., with 20% piperidine in DMF), wash the resin thoroughly with DMF to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid and the coupling additive (e.g., OxymaPure®) in DMF. Add the coupling reagent (e.g., DIC) and allow the mixture to pre-activate for 1-5 minutes at room temperature.
-
Coupling Reaction: Add the activated amino acid solution to the washed resin. If necessary, add the base (e.g., DIPEA). Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring the Coupling: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test or the isatin test for proline residues.[13] A negative test (no color change) indicates a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF to remove excess reagents and soluble byproducts.
-
Chain Elongation: The resin is now ready for the next deprotection and coupling cycle.
Caption: General workflow for a single coupling cycle in SPPS.
Conclusion: Selecting the Right Additive for Your Synthesis
The choice of a peptide coupling additive is a critical decision that can significantly impact the outcome of a synthesis. While HOBt remains a viable option for routine couplings, the modern landscape offers superior alternatives. For researchers prioritizing safety without compromising on performance, OxymaPure® and its corresponding onium salt derivatives like COMU represent the current state-of-the-art.[8][9][10][11] Their excellent racemization suppression, high coupling efficiencies, and favorable safety profiles make them the additives of choice for the synthesis of complex and sensitive peptides. When tackling particularly challenging sequences, the high reactivity of HOAt-based reagents may be considered, but only with strict adherence to safety protocols due to their explosive nature.[3] By understanding the strengths and weaknesses of each additive, researchers can make informed decisions to optimize their peptide synthesis workflows and achieve their desired products with high yield and purity.
References
-
Recent development of peptide coupling reagents in organic synthesis. Organic & Biomolecular Chemistry, [Link]
-
Optimizing Peptide Coupling: Key Techniques. Peptide Synthesis Blog, [Link]
-
Novabiochem® - Merck Millipore. Merck Millipore, [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC, [Link]
-
Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, [Link]
-
Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. National Center for Biotechnology Information, [Link]
-
OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives. MDPI, [Link]
-
DEVELOPMENT OF NOVELS PEPTIDE COUPLING REAGENTS BASED ON 1,3-DIMETHYLBARBUTRIC ACID, THE OXYMA-B FAMILY. Luxembourg Bio Technologies, [Link]
-
Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, [Link]
-
Industrial application of coupling reagents in peptides. Luxembourg Bio Technologies, [Link]
-
Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports. Ukrainica Bioorganica Acta, [Link]
-
Recent Development of Peptide Coupling Reagents in Organic Synthesis. ResearchGate, [Link]
-
3.7 Phosphonium Salts. Thieme Chemistry, [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, [Link]
-
Monitoring of Peptide Coupling and Capping. AAPPTec, [Link]
Sources
- 1. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. people.uniurb.it [people.uniurb.it]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. mdpi.com [mdpi.com]
- 10. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. peptide.com [peptide.com]
A Comparative Guide to Amide Bond Formation: Benchmarking 6-Fluoro-1H-1,2,3-Benzotriazole-4-Carboxylic Acid Against Phosphonium Salts
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and peptide research, the efficient and stereochemically precise formation of amide bonds is a paramount objective. The choice of coupling reagent is a critical decision that dictates reaction kinetics, product yield, purity, and the suppression of undesirable side reactions such as racemization. This guide provides an in-depth, objective comparison between a novel benzotriazole additive, 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid, and the well-established class of phosphonium salt coupling reagents.
The Central Role of Activation in Amide Synthesis
The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow process.[1] To facilitate this transformation under practical laboratory conditions, the carboxylic acid must first be "activated." This involves converting the carboxyl group's hydroxyl moiety into a better leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.[2] The efficacy of this activation step is the primary determinant of a coupling reagent's performance.
Understanding the Reagents: Mechanisms of Action
Additive-Based Approach: The Role of 6-Fluoro-1H-1,2,3-Benzotriazole-4-Carboxylic Acid
6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid belongs to the class of additives used in conjunction with a primary coupling reagent, typically a carbodiimide such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC).[1][3] The primary role of these additives is to form a highly reactive active ester intermediate, which is more stable and less prone to racemization than the O-acylisourea intermediate formed by the carbodiimide alone.[1][4]
The mechanism proceeds as follows:
-
Initial Activation: The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1]
-
Active Ester Formation: The benzotriazole additive rapidly intercepts this intermediate to form an active ester. This step is crucial for minimizing side reactions, including the formation of inactive N-acylurea byproducts.[5]
-
Aminolysis: The amine nucleophile attacks the active ester, forming the desired amide bond and regenerating the benzotriazole additive.[1]
The fluorine and carboxylic acid substituents on the benzotriazole ring are designed to modulate the electronic properties of the system, potentially enhancing the leaving group ability and influencing reaction kinetics compared to standard additives like 1-hydroxybenzotriazole (HOBt).
Caption: Carbodiimide/Additive-mediated amide bond formation.
Phosphonium Salts: Standalone Powerhouses
Phosphonium salts, such as BOP, PyBOP, and PyAOP, are powerful, standalone coupling reagents that do not require a separate primary activator like a carbodiimide.[6][7] Their mechanism also involves the formation of an active ester.[8]
-
Carboxylate Formation: In the presence of a non-nucleophilic base (e.g., DIPEA), the carboxylic acid is deprotonated to form a carboxylate anion.[8]
-
Acyloxyphosphonium Intermediate: The carboxylate attacks the electrophilic phosphorus center of the reagent (e.g., PyBOP) to form an acyloxyphosphonium salt.[6][9]
-
Active Ester Formation: This intermediate rapidly reacts with the benzotriazole anion (released from the phosphonium salt) to generate a highly reactive OBt-active ester and a phosphine oxide byproduct.[8][9]
-
Aminolysis: The amine attacks the OBt-active ester to yield the final amide product.[9]
The key difference lies in the nature of the byproduct. For instance, the original BOP reagent produces the carcinogen hexamethylphosphoramide (HMPA), which has led to its replacement by safer alternatives like PyBOP, which generates the non-carcinogenic tris(pyrrolidin-1-yl)phosphine oxide.[8][10]
Caption: Phosphonium salt-mediated amide bond formation.
Performance Benchmark: Head-to-Head Comparison
The choice between these two classes of reagents often depends on the specific requirements of the synthesis, including substrate complexity, the need for stereochemical integrity, and reaction efficiency.
| Performance Metric | Additive-Based (e.g., DIC + Additive) | Phosphonium Salts (e.g., PyBOP, HBTU) | Expert Insights & Causality |
| Reaction Kinetics | Generally slower; rate is dependent on the efficiency of the carbodiimide and the nucleophilicity of the additive.[11] | Very rapid; often complete within minutes to a few hours.[12][13] | Phosphonium and related uronium/aminium salts are intrinsically more potent activators, leading to faster formation of the active ester intermediate.[6] |
| Yield & Purity | Can be high, but susceptible to N-acylurea byproduct formation if the O-acylisourea intermediate is not efficiently trapped.[5] | Consistently high yields, with clean reaction profiles. Byproducts are typically water-soluble, simplifying purification.[13] | The direct and rapid conversion to the active ester by phosphonium salts minimizes competing side-reaction pathways.[9] |
| Racemization Suppression | Highly dependent on the additive. Additives like HOBt, HOAt, and their derivatives are essential to suppress racemization.[4][14] | Generally excellent, with low levels of epimerization observed.[12][15] | Both methods suppress racemization by minimizing the lifetime of the highly reactive initial intermediate and avoiding the formation of the planar 5(4H)-oxazolone intermediate, which is prone to deprotonation and loss of stereochemistry.[4] |
| Handling & Safety | Carbodiimides can be sensitizers. Some additives like HOBt and HOAt have been noted for potential explosive properties in their anhydrous form.[5][16] | Safer alternatives to BOP (e.g., PyBOP) are widely available. Reagents are typically stable crystalline solids, though moisture-sensitive.[8][17] | The primary safety concern with older phosphonium salts (BOP) was the generation of carcinogenic HMPA, a problem solved by modern analogues.[10][17] |
| Cost-Effectiveness | Generally more cost-effective, especially for large-scale synthesis, as carbodiimides are commodity chemicals. | More expensive on a per-mole basis, often reserved for more challenging or high-value syntheses.[7] | The manufacturing complexity of phosphonium salts contributes to their higher cost. |
Experimental Protocols: A Practical Comparison
To provide a tangible comparison, here are representative protocols for a standard solution-phase amide coupling.
Protocol 1: Coupling using DIC and an Additive
This protocol details a general procedure using a carbodiimide (DIC) in conjunction with an additive like 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid or HOBt.
Materials:
-
Carboxylic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
Additive (e.g., HOBt) (1.2 equiv)
-
Diisopropylcarbodiimide (DIC) (1.2 equiv)
-
Anhydrous DMF or DCM
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv), the amine (1.1 equiv), and the additive (1.2 equiv).
-
Dissolve the solids in anhydrous DMF or DCM (to a typical concentration of 0.1-0.5 M).
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add DIC (1.2 equiv) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 8-24 hours.
-
Monitor reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction to remove the diisopropylurea byproduct. Proceed with a standard aqueous workup.[1]
Protocol 2: Coupling using a Phosphonium Salt (HBTU/PyBOP)
This protocol outlines the use of a standalone phosphonium or aminium reagent like HBTU.
Materials:
-
Carboxylic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
HBTU (1.1 equiv)
-
DIPEA (2.5 - 3.0 equiv)
-
Anhydrous DMF
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) and HBTU (1.1 equiv) in anhydrous DMF.[14][18]
-
Add DIPEA (2.5 - 3.0 equiv) to the solution and stir for 10-20 minutes at room temperature for pre-activation.[19]
-
Add the amine (1.1 equiv) to the activated mixture.
-
Continue to stir at room temperature for 1-4 hours.
-
Monitor reaction progress by TLC or LC-MS.
-
Upon completion, proceed with a standard aqueous workup (e.g., dilute with ethyl acetate, wash with mild acid, base, and brine).[14][18]
Sources
- 1. benchchem.com [benchchem.com]
- 2. hepatochem.com [hepatochem.com]
- 3. The Art of Amide Bond Formation: Connecting Molecules With Precision - Oreate AI Blog [oreateai.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. file.globalso.com [file.globalso.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. BOP reagent - Wikipedia [en.wikipedia.org]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. peptide.com [peptide.com]
- 13. bachem.com [bachem.com]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. BOP reagent for the coupling of pGlu and Boc-His(Tos) in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. luxembourg-bio.com [luxembourg-bio.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to 6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic Acid in Green Chemistry Protocols
Executive Summary
The imperative to integrate green chemistry principles into pharmaceutical and fine chemical synthesis has catalyzed the search for safer, more efficient, and sustainable reagents. Amide bond formation, a cornerstone of drug discovery and development, has traditionally relied on benzotriazole-based additives like 1-hydroxybenzotriazole (HOBt), which are now recognized for their significant safety hazards, including explosive properties. This guide provides an in-depth evaluation of a novel derivative, 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid, as a potential green alternative. We compare its performance in model peptide coupling reactions against the classic, hazardous HOBt and the modern, non-explosive benchmark, OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate). Our analysis focuses on key green chemistry metrics, including reaction efficiency, solvent compatibility, safety profiles, and potential for recyclability, offering researchers and drug development professionals a data-driven assessment of its viability in sustainable synthesis protocols.
Introduction: The Drive for Greener Amide Bond Formation
The synthesis of peptides and other amide-containing molecules is fundamental to the pharmaceutical industry. The most prevalent methods often employ carbodiimides in conjunction with activating additives to enhance reaction rates and suppress unwanted side reactions, most notably racemization.[1][2] For decades, HOBt was the additive of choice. However, its classification as a Class 1 explosive has rendered it a significant liability in both storage and handling, prompting a widespread search for safer alternatives.[3][4]
This search has led to the development of reagents like 1-hydroxy-7-azabenzotriazole (HOAt), which offers higher reactivity, and more recently, oxime-based additives like OxymaPure®.[3][5][6] OxymaPure® has been championed by the ACS Green Chemistry Institute Pharmaceutical Roundtable as one of the greenest coupling additives due to its non-explosive nature, high efficiency, and compatibility with a range of green solvents.[7][8]
It is within this context that we evaluate 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid. This molecule presents two intriguing structural modifications to the parent benzotriazole scaffold:
-
A Fluoro Group: Fluorine, being the most electronegative element, can significantly alter a molecule's physicochemical properties, including acidity (pKa), reactivity, and metabolic stability.[9][10] Its electron-withdrawing nature is hypothesized to enhance the leaving group potential of the activated ester, potentially increasing coupling efficiency.
-
A Carboxylic Acid Group: This functional handle introduces the possibility of immobilization onto solid supports, opening avenues for developing recyclable, heterogeneous catalytic systems—a key tenet of green chemistry.[11][12][13]
This guide will dissect the performance of this fluorinated benzotriazole derivative, grounding the analysis in experimental data and established green chemistry metrics like Process Mass Intensity (PMI) and E-Factor.[14][15][16][17]
The Landscape of Coupling Additives: A Comparative Overview
Before delving into experimental specifics, it is crucial to understand the field of alternatives. The ideal coupling additive should exhibit high reactivity, suppress racemization, be non-hazardous, soluble in green solvents, and generate minimal, easily removable waste.
| Reagent | Structure | Key Advantages | Key Disadvantages |
| HOBt (1-Hydroxybenzotriazole) | c12ccccc2c(O)nn1 | Effective, inexpensive, historically significant data. | Explosive hazard , poor solubility in some green solvents.[3][18] |
| HOAt (1-Hydroxy-7-azabenzotriazole) | c12cnccc2c(O)nn1 | Higher reactivity than HOBt, reduces racemization.[19][20] | Also classified as explosive, more expensive than HOBt.[18] |
| OxymaPure® | CC(C(=O)O)=NO | Non-explosive , high efficiency, excellent solubility, green profile.[3][5][7][21] | Potential for cyanide generation under specific conditions.[4] |
| 6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid | c1(C(O)=O)cc(F)c2c(c1)nn[nH]2 | Hypothesized: Enhanced reactivity (fluoro group), potential for recyclability (carboxy group). | To be determined: Safety profile, cost, byproduct profile. |
In-Depth Evaluation & Experimental Protocols
To objectively assess the performance of 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid (herein referred to as F-BCA ), we propose a series of standardized experiments comparing it directly with HOBt and OxymaPure®.
Experiment 1: Efficiency in a Model Peptide Coupling Reaction
Causality: The primary function of a coupling additive is to facilitate efficient amide bond formation while preserving stereochemical integrity. We chose the coupling of N-Cbz-L-Leucine and L-Alanine methyl ester as our model system. This reaction is moderately challenging and allows for the quantification of both yield and diastereomeric ratio (dr) via chiral HPLC, providing a stringent test for racemization suppression.
Workflow Diagram:
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 3. Oxyma as an additive in green solid-phase peptide synthesis [biosyn.com]
- 4. Peptide Synthesis – Safety Topics - Wordpress [reagents.acsgcipr.org]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. oxymapure.com [oxymapure.com]
- 8. digital.csic.es [digital.csic.es]
- 9. Effects of Fluoro Substitution on the Electrochromic Performance of Alternating Benzotriazole and Benzothiadiazole-Based Donor–Acceptor Type Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. papers.ssrn.com [papers.ssrn.com]
- 11. Peptide coupling using recyclable bicyclic benziodazolone - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY): a recyclable coupling reagent for racemization-free synthesis of peptide, amide, hydroxamate, and ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. acs.org [acs.org]
- 15. syrris.com [syrris.com]
- 16. Green chemistry metrics - Wikipedia [en.wikipedia.org]
- 17. mdpi.com [mdpi.com]
- 18. Greening the synthesis of peptide therapeutics: an industrial perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 20. people.uniurb.it [people.uniurb.it]
- 21. oxymapure.com [oxymapure.com]
A Comparative Guide to Peptide Synthesis: Evaluating the Potential of 6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the pursuit of efficiency, purity, and stereochemical integrity is paramount. The choice of coupling reagents and additives plays a pivotal role in achieving these objectives. While a host of additives have been developed to minimize racemization and enhance reaction kinetics, the exploration of novel derivatives continues to push the boundaries of peptide chemistry. This guide provides an in-depth comparison of the potential advantages of a fluorinated benzotriazole derivative, 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid, against established coupling additives.
The Critical Role of Additives in Peptide Coupling
The formation of a peptide bond, an amide linkage between two amino acids, is not a spontaneous process and requires the activation of the carboxylic acid group. This activation, however, can also lead to an undesirable side reaction: racemization. Racemization is the loss of stereochemical integrity at the chiral α-carbon of the amino acid, which can have profound implications for the biological activity of the final peptide.[1][2][3]
To mitigate this, coupling additives such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are widely employed.[1][2][4] These additives function by forming an active ester with the activated amino acid, which is more stable and less prone to racemization than the initial activated species. This active ester then readily reacts with the amine group of the incoming amino acid to form the desired peptide bond.
The Fluorine Advantage: A Mechanistic Insight
The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties. In the context of peptide coupling additives, the electron-withdrawing nature of fluorine is of particular interest. It is hypothesized that the presence of a fluorine atom on the benzotriazole ring, as in 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid, could enhance the acidity of the N-hydroxy group. This increased acidity would make it a better leaving group, thereby accelerating the rate of the coupling reaction.
A more reactive additive can lead to faster and more efficient peptide bond formation, which is particularly advantageous in the synthesis of long or sterically hindered peptides.[5] Furthermore, faster coupling kinetics can also contribute to the suppression of racemization by favoring the desired aminolysis pathway over the competing racemization pathway.[4]
Comparative Analysis: 6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic Acid vs. Standard Additives
To contextualize the potential of 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid, we compare its projected performance against the industry-standard additives, HOBt and HOAt. This comparison is based on established structure-activity relationships and the known effects of fluorination on molecular properties.
| Feature | 1-hydroxybenzotriazole (HOBt) | 1-hydroxy-7-azabenzotriazole (HOAt) | 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid (Hypothesized) |
| Reactivity | Standard | High | Potentially Very High |
| Racemization Suppression | Good | Excellent | Potentially Excellent |
| Key Structural Feature | Benzotriazole core | Azabenzotriazole core with pyridine nitrogen | Fluorinated benzotriazole core with a carboxylic acid group |
| Mechanism of Action | Forms active ester to suppress racemization. | Forms a more reactive active ester; the pyridine nitrogen is thought to provide anchimeric assistance.[6] | The electron-withdrawing fluorine atom is expected to increase the acidity and reactivity. The carboxylic acid group might influence solubility and interaction with the peptide. |
| Potential Advantages | Cost-effective and widely used. | Superior in suppressing racemization and increasing coupling speed.[4] | Potentially faster coupling kinetics and improved racemization suppression compared to HOBt. The carboxylic acid moiety could enhance solubility in polar solvents. |
| Potential Disadvantages | Can be less effective for sterically hindered amino acids. | More expensive than HOBt. | Lack of extensive empirical data; potential for unknown side reactions. |
Experimental Workflow: A General Protocol for Peptide Synthesis
The following is a generalized protocol for solid-phase peptide synthesis (SPPS) that can be adapted for the use of various coupling additives.
Caption: Generalized workflow for solid-phase peptide synthesis.
Step-by-Step Methodology:
-
Resin Swelling: The solid support (e.g., 2-chlorotrityl chloride resin) is swelled in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed using a solution of piperidine in DMF.
-
Washing: The resin is thoroughly washed with DMF to remove excess piperidine and deprotection byproducts.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated in situ using a coupling agent (e.g., DIC, HBTU) and an additive (e.g., HOBt, HOAt, or potentially 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid) in DMF. This activated mixture is then added to the resin.
-
Washing: The resin is washed again with DMF to remove unreacted reagents and byproducts.
-
Cleavage: After the desired peptide sequence is assembled, the peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: The crude peptide is purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC).
Logical Relationships in Coupling Additive Performance
The effectiveness of a coupling additive is a multifactorial equation. The following diagram illustrates the key relationships influencing the outcome of peptide synthesis.
Caption: Factors influencing the performance of peptide coupling additives.
Conclusion and Future Outlook
While empirical data on the performance of 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid in peptide synthesis is yet to be widely published, the fundamental principles of physical organic chemistry suggest it holds considerable promise as a highly effective coupling additive. The strategic placement of an electron-withdrawing fluorine atom is anticipated to enhance its reactivity, potentially leading to faster coupling times and improved suppression of racemization, especially in challenging synthetic sequences. The presence of a carboxylic acid moiety may also confer beneficial solubility properties.
Further experimental validation is necessary to fully elucidate the performance of this and other novel fluorinated additives. Comparative studies quantifying coupling efficiency, racemization levels, and overall peptide yield will be instrumental in defining their place in the synthetic chemist's toolkit. As the demand for complex and modified peptides in research and drug development continues to grow, the exploration of innovative coupling reagents will undoubtedly remain a vibrant area of investigation.
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An Efficient Peptide Coupling Additive. Journal of the American Chemical Society, 115(10), 4397–4398. [Link]
-
MDPI. (2024). Hetero-Diels–Alder and CuAAC Click Reactions for Fluorine-18 Labeling of Peptides: Automation and Comparative Study of the Two Methods. [Link]
-
CEM. (n.d.). Solid-phase peptide synthesis introduction. [Link]
-
Semantic Scholar. (2001). Comparative Study of Cyanuric Fluoride and BOP‐Cl as Carboxyl Activators in Peptide Coupling Reactions. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. [Link]
-
ACS Publications. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. [Link]
-
Luxembourg Bio Technologies. (2004). Developments in peptide and amide synthesis. [Link]
-
ResearchGate. (2011). Recent development in peptide coupling reagents. [Link]
-
Beilstein Journal of Organic Chemistry. (2024). Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold. [Link]
-
Tetrahedron. (2002). Recent development of peptide coupling reagents in organic synthesis. [Link]
-
Wiley Online Library. (2020). Systematic Evaluation of Fluorination as Modification for Peptide‐Based Fusion Inhibitors against HIV‐1 Infection. [Link]
-
Royal Society of Chemistry. (n.d.). 1. Peptide synthesis. [Link]
-
ACS Publications. (2011). Peptide Coupling Reagents, More than a Letter Soup. [Link]
-
ChemRxiv. (2023). Racemization-free Peptide Bond Formation via 2-Nitrobenzensulfonyl Strategy for Diastereoselective Synthesis of (Z)-Fluoroalkene Peptidomimetics. [Link]
- Google Patents. (2008). Method of Peptide Synthesis.
-
Aapptec. (n.d.). Coupling Reagents. [Link]
-
RSC Publishing. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. [Link]
Sources
- 1. Solid-phase peptide synthesis introduction-Technical Articals-News [hongtide.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Operational Guide: Safe Disposal of 6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid
[1]
Part 1: Operational Summary & Immediate Directives
Do not dispose of this compound down the drain. 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid represents a convergence of three distinct hazard classes: nitrogen-rich heterocycles (thermal instability), fluorinated organics (HF generation), and carboxylic acids (corrosivity).[1]
Effective disposal requires a segregation strategy that prioritizes thermal stability and the capture of toxic combustion byproducts.[1]
Critical Safety Parameters
| Parameter | Value/Description | Operational Implication |
| Molecular Formula | C₇H₄FN₃O₂ | Nitrogen-rich core requires thermal care.[1] |
| Primary Hazard | Irritant / Potential Sensitizer | High-efficiency particulate air (HEPA) filtration required for solids.[1] |
| Thermal Stability | Exothermic Decomposition Risk | Do not subject to friction, impact, or temperatures >150°C without containment.[1] |
| Combustion Product | Hydrogen Fluoride (HF) | Mandatory: Incineration must occur in a facility with caustic scrubbers.[1] |
| Incompatibility | Strong Oxidizers, Metals | Segregate from nitrates, perchlorates, and active metals (e.g., Na, K).[1] |
Part 2: Hazard Analysis & Causality (The "Why")[1]
As researchers, we often treat "disposal" as an afterthought.[1] However, with benzotriazole derivatives, understanding the mechanism of hazard is critical to preventing accidents.[1]
The Benzotriazole Core (Thermal Instability)
The 1,2,3-benzotriazole ring contains three consecutive nitrogen atoms.[1] While the carboxylic acid moiety at position 4 stabilizes the ring more than the hydroxy-derivative (HOBt), the ring system remains energy-rich.[1] Upon uncontrolled decomposition, these nitrogen bonds can break exothermically, releasing nitrogen gas (
-
Risk: If sealed tightly in a waste drum with incompatible oxidizers, this gas generation can pressurize and rupture the container.[1]
The Fluorine Substituent (HF Generation)
The presence of fluorine at the 6-position dictates the incineration method.[1] Standard organic waste incineration converts hydrogen and carbon to
-
Risk: HF is corrosive to incinerator linings and toxic to the environment.[1] You must label the waste specifically as "Fluorinated" so the disposal facility routes it to a scrubber-equipped unit.[1]
The Carboxylic Acid (Chemical Incompatibility)
This moiety makes the compound acidic.[1]
-
Risk: Mixing this waste with cyanides, sulfides, or bleach (hypochlorites) can liberate toxic gases (HCN,
, orngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> ).
Part 3: Step-by-Step Disposal Protocols
Scenario A: Solid Waste (Pure Compound)
Applicability: Expired reagents, spill cleanup residues, or failed synthesis solids.[1][2]
-
Container Selection: Use a High-Density Polyethylene (HDPE) wide-mouth jar.[1] Avoid metal containers (due to acidity) or glass (risk of breakage/shrapnel).[1]
-
Solvation (Optional but Recommended): If the solid is suspected to be dry and static-prone, wet it slightly with a high-flashpoint solvent (e.g., water or heavy oil) to desensitize it against friction.[1]
-
Labeling:
-
Segregation: Place the HDPE jar into a secondary containment bag. Store in the "Solid Organic - Fluorinated" waste stream.[1]
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Applicability: HPLC waste, reaction solvents.[1]
-
Characterize the Solvent:
-
Aqueous: Check pH.[1] If acidic, neutralize slowly with Sodium Bicarbonate (
) to pH 6-8 before adding to the waste container to prevent gas evolution in the drum.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Organic: Determine if the solvent is halogenated (DCM, Chloroform) or non-halogenated (Methanol, Ethyl Acetate).[1]
-
-
The "Halogenated" Rule: Because the solute contains Fluorine, the entire solution must now be treated as Halogenated Waste , even if the solvent is Methanol.[1]
-
Transfer: Pour into a dedicated "Halogenated Organic Solvent" carboy.
-
Venting: Ensure the cap is vented (or use a safety funnel with a pressure-relief valve) to prevent pressure buildup from slow decomposition.[1]
Scenario C: Contaminated Packaging[3]
-
Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (e.g., Methanol).[1]
-
Disposal of Rinsate: Pour rinsate into the "Halogenated Organic Solvent" waste stream (see Scenario B).[1]
-
Defacing: Deface the original label.
-
Disposal: Discard the clean container as standard trash or glass waste, depending on local lab rules.
Part 4: Decision Logic & Workflow
The following diagram illustrates the decision-making process for disposing of this specific compound.
Figure 1: Decision tree for the segregation and disposal of fluorinated benzotriazole derivatives, prioritizing pH neutralization and halogenated waste classification.
Part 5: Emergency Response Procedures
In the event of a spill or exposure during the disposal process, execute the following immediately.
| Scenario | Immediate Action | Secondary Action |
| Skin Contact | Wash immediately with soap and water for 15 minutes.[1][3] | Monitor for redness.[1][3] While HF formation is unlikely from simple contact, the acid is an irritant.[1] |
| Eye Contact | Flush with water for 15 minutes, lifting eyelids.[1][4] | Seek medical attention immediately. Organic acids can cause corneal damage.[1] |
| Spill (Solid) | Dampen with wet paper towels to prevent dust.[1] | Scoop into a waste jar. Do not sweep dry dust (inhalation/static risk).[1] |
| Spill (Liquid) | Absorb with vermiculite or clay pads.[1] | Verify pH of surface after cleanup.[1] Neutralize residue with weak base.[1] |
Part 6: Regulatory Compliance (RCRA/EPA)[1]
While this specific compound does not have a unique "P" or "U" list code, it is regulated under the Resource Conservation and Recovery Act (RCRA) based on its characteristics.[1]
-
Waste Coding:
-
D002 (Corrosivity): Applicable if the waste is an aqueous solution with pH
2.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
D001 (Ignitability): Applicable if mixed with flammable solvents.[1]
-
General Classification: If neither applies, it defaults to a state-regulated "Non-RCRA Hazardous Waste" or "Toxic Waste" depending on your jurisdiction (e.g., California Title 22).[1]
-
-
Generator Responsibility: You are responsible for characterizing the waste. When in doubt, over-classify as "Hazardous Waste - Toxic, Irritant, Halogenated" to ensure the highest level of treatment safety.[1]
References
Personal protective equipment for handling 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid
Comprehensive Safety & Handling Guide: 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid
This guide provides essential safety protocols and operational directives for the handling of 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid. As specific safety data for this particular derivative is not extensively published, this document synthesizes information from the well-characterized parent molecule, 1,2,3-benzotriazole, and its related analogs. This approach, grounded in established chemical safety principles, ensures a robust and cautious framework for researchers, scientists, and drug development professionals.
Hazard Assessment and Risk Analysis: Understanding the Compound
6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid is a heterocyclic compound featuring a benzotriazole core, a carboxylic acid group, and a fluorine substituent. This structure informs our anticipated hazard profile. The benzotriazole moiety is known for potential irritation and toxicity, while the carboxylic acid group adds acidic properties. The fluorine atom can influence the compound's reactivity and biological activity.
Based on data from analogous compounds, the primary hazards are anticipated to be:
-
Acute Oral Toxicity : Benzotriazole analogs are often classified as harmful if swallowed.[1][2][3]
-
Serious Eye Irritation : Direct contact with the eyes is likely to cause significant irritation.[1][2][3][4]
-
Skin and Respiratory Irritation : The compound, particularly as a fine powder, may cause irritation upon skin contact or inhalation.[4][5][6]
-
Aquatic Toxicity : Many benzotriazole derivatives are toxic to aquatic life with long-lasting effects, necessitating careful disposal to avoid environmental release.[1][3]
-
Combustibility : As a solid organic compound, it is combustible and fine dust may form explosive mixtures with air.[7]
Anticipated Hazard Profile Summary
| Hazard Classification | Anticipated Effect | Rationale based on Analog Data |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][3] | Category 4 toxicity is common for benzotriazoles. |
| Skin Corrosion/Irritation | May cause skin irritation.[6] | Benzotriazole derivatives can irritate the skin. |
| Eye Damage/Irritation | Causes serious eye irritation.[1][3][4] | A consistent warning across nearly all benzotriazole SDS. |
| Respiratory Irritation | Dust may irritate the respiratory tract.[5] | Inhalation of fine particulates should be avoided. |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects.[3] | Environmental release must be prevented. |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to protection, starting with engineering controls, is mandatory.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood. This is the most critical step in minimizing inhalation exposure to fine dust or potential vapors.[8][7][9]
Required Personal Protective Equipment
The following table outlines the minimum PPE required for routine operations and emergency situations.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (Weighing, Transfer) | Safety glasses with side-shields, conforming to EN166 or NIOSH standards.[8] | Chemically resistant gloves (Nitrile rubber inspected before use).[8][9] | Flame-retardant lab coat, fully buttoned. | Not required if handled exclusively within a fume hood. |
| Syntheses/Reactions | Chemical splash goggles.[9] | Chemically resistant gloves (Nitrile rubber). | Flame-retardant lab coat. | Not required if handled exclusively within a fume hood. |
| Spill Cleanup (Small) | Chemical splash goggles.[9] | Double gloves (Nitrile), chemically resistant boots.[9] | Chemical-resistant apron over lab coat.[9] | NIOSH-approved P95 or P100 particulate respirator for dust.[8] |
| Spill Cleanup (Large) / Fire | Full-face shield over goggles. | Heavy-duty, chemical-resistant gloves. | Full chemical-resistant suit.[1][9] | Self-Contained Breathing Apparatus (SCBA).[1][9] |
Operational Plan: A Step-by-Step Handling Workflow
Adherence to a strict, logical workflow is paramount for safety. The causality behind each step is to preemptively mitigate the risks identified in Section 1.
Step 1: Pre-Handling Preparation
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Assemble all Materials: Before introducing the compound, gather all necessary equipment (spatulas, weigh boats, glassware, solvents, waste containers) inside the fume hood to minimize traffic in and out of the containment area.
-
Don PPE: Put on all required PPE as specified in the table above. Always inspect gloves for tears or holes before use.[8]
Step 2: Weighing and Transfer
-
Use Anti-Static Weigh Boat: To prevent dispersal of fine powder due to static electricity.
-
Perform Transfers Slowly: Gently scoop and transfer the solid. Avoid any actions that could generate dust, such as dropping or rapid movements.[8][7]
-
Close Container Immediately: Promptly and securely seal the source container after dispensing the material.
-
Clean Spatula: Clean the spatula within the fume hood, wiping it down with a solvent-moistened towel, which should then be disposed of as solid chemical waste.
Step 3: During Reaction
-
Maintain Sash Height: Keep the fume hood sash at the lowest practical height to maximize airflow efficiency.
-
Monitor Reaction: Never leave a reaction unattended. Be aware that benzotriazoles can decompose at high temperatures.[5]
-
Incompatible Materials: Keep away from strong oxidizing agents.[5]
Workflow Visualization
Caption: Safe handling workflow for 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid.
Emergency and Disposal Plans
Spill Management
-
Minor Spill (in fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material like vermiculite or sand to avoid raising dust.
-
Carefully scoop the material into a designated, labeled hazardous waste container.[8]
-
Wipe the area with a cloth dampened with a suitable solvent (e.g., isopropanol), and place the cloth in the waste container.
-
-
Major Spill (outside fume hood):
-
Evacuate the laboratory immediately and close the doors.
-
Alert your institution's Environmental Health & Safety (EH&S) department.
-
Prevent entry into the affected area.
-
First Aid Measures
-
If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8][10]
-
In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8][9]
-
In Case of Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1]
Waste Disposal
-
Waste Segregation: All materials contaminated with 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid, including unused product, reaction residues, and contaminated consumables (gloves, weigh boats, towels), must be collected in a dedicated, clearly labeled hazardous waste container.[11]
-
Labeling: The container must be labeled as "Hazardous Waste: Halogenated Organic Solid" and include the full chemical name.
-
Environmental Precaution: Do not allow the chemical or its waste to enter drains or waterways.[1][8][7][9]
-
Final Disposal: Arrange for disposal through your institution's certified hazardous waste management program in accordance with all local, state, and federal regulations.[5]
References
-
North Metal and Chemical Company. (n.d.). Safety Data Sheet: Benzotriazole Granular. Retrieved from [Link]
-
Pallav Chemicals. (n.d.). 1,2,3, Benzotriazole MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
Sdfine. (n.d.). BENZOTRIAZOLE GHS Safety Data Sheet. Retrieved from [Link]
-
PENTA s.r.o. (2025, July 22). 1,2,3-Benzotriazol... - SAFETY DATA SHEET. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 1,2,3-Benzotriazole. Retrieved from [Link]
-
Talas. (n.d.). MSDS - 1,2,3-Benzotriazole. Retrieved from [Link]
-
Kurita. (2016, February 15). Safety Data Sheet: KR-134MBL. Retrieved from [Link]
- Castrol. (2025, December 16). SAFETY DATA SHEET. Retrieved from [https://msdspds.castrol.com/ussds/amersdsf.nsf/Files/CF524953A62D71D380258A960055530B/ File/2788555.pdf)
-
Organic Chemistry Portal. (2011). Reduction of Carboxylic Acids Using Esters of Benzotriazole as High-Reactivity Intermediates. Retrieved from [Link]
- Castrol. (2025, December 16). ON Direct Liquid Cooling PG 75 - SAFETY DATA SHEET. Retrieved from [https://msdspds.castrol.com/cads/CADS_CAN.nsf/Files/A263C57C80526B4385258A96005B203C/ File/2788555.pdf)
-
Organic Syntheses. (n.d.). 1,2,3-benzotriazole. Retrieved from [Link]
-
PubChem. (n.d.). 1,2,3-Triazole-4-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of conventional and microwave-assisted synthesis of benzotriazole derivatives. Retrieved from [Link]
Sources
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. fishersci.com [fishersci.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. files.dep.state.pa.us [files.dep.state.pa.us]
- 5. talasonline.com [talasonline.com]
- 6. fishersci.de [fishersci.de]
- 7. carlroth.com [carlroth.com]
- 8. pallavchemicals.com [pallavchemicals.com]
- 9. northmetal.net [northmetal.net]
- 10. chemicalbook.com [chemicalbook.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
